5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-4-5-3-10-7-6(5)8-1-2-9-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSSHQHTQKYNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194133 | |
| Record name | 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4121-22-6 | |
| Record name | 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004121226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4121-22-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186053 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-PYRROLO(2,3-B)PYRAZINE-7-CARBALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6MS2AXZ4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde: A Core Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry. Its fused bicyclic structure, comprising a pyrrole and a pyrazine ring, serves as a versatile scaffold for the synthesis of a multitude of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, a detailed synthesis protocol, and an exploration of its significant role in the development of targeted therapeutics, particularly kinase inhibitors. The strategic importance of the aldehyde functional group as a reactive handle for molecular elaboration is also discussed, offering insights for its application in drug design and discovery programs.
Introduction: The Significance of the Pyrrolopyrazine Core
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] This nitrogen-rich heterocyclic system is a key component in numerous compounds investigated for various therapeutic applications. Derivatives of the pyrrolopyrazine core have shown promise as potent inhibitors of a range of kinases, which are critical targets in oncology and the treatment of inflammatory diseases.[1][2]
This compound, in particular, stands out as a crucial intermediate. The presence of the aldehyde group at the 7-position provides a reactive site for a wide array of chemical transformations, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel drug candidates.[1]
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in research and development.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Synonyms | 5H-Pyrrolo[2,3-b]pyrazine-7-carboxaldehyde | [3] |
| CAS Number | 4121-22-6 | [4] |
| Molecular Formula | C₇H₅N₃O | [3] |
| Molecular Weight | 147.13 g/mol | [3][5] |
| Appearance | Solid (form may vary) | [6] |
| Storage | Inert atmosphere, 2-8°C | [7] |
Note: Experimentally determined values for melting point, boiling point, and solubility are not consistently reported in publicly available literature. Researchers should perform their own characterization for these properties.
Structural Elucidation:
The structure of this compound is characterized by the fusion of a pyrrole ring and a pyrazine ring. The aldehyde group is attached to the carbon at position 7 of the bicyclic system.
Chemical Structure of this compound
Synthesis and Reactivity
Synthetic Approach: The Vilsmeier-Haack Reaction
The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.[8][9] The process involves the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent in situ.[9] The electron-rich pyrrole ring of the 5H-pyrrolo[2,3-b]pyrazine starting material then attacks the Vilsmeier reagent, leading to the introduction of the formyl group at the 7-position.
Vilsmeier-Haack Synthesis Workflow
Experimental Protocol
The following protocol is based on established procedures for the Vilsmeier-Haack formylation of pyrrolopyrazines.
Materials:
-
5H-pyrrolo[2,3-b]pyrazine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel while maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Formylation: To the freshly prepared Vilsmeier reagent, add anhydrous 1,2-dichloroethane (DCE), followed by the portion-wise addition of 5H-pyrrolo[2,3-b]pyrazine. Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Chemical Reactivity and Derivatization
The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations, making it an invaluable tool for generating diverse libraries of compounds for biological screening.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, using standard oxidizing agents.[1] This carboxylic acid can then be converted to amides, esters, and other derivatives.
-
Reduction: Reduction of the aldehyde yields the primary alcohol, (5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol.[2]
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a wide range of secondary and tertiary amines.
-
Wittig Reaction and Related Olefinations: The aldehyde can undergo Wittig-type reactions to form alkenes, extending the carbon skeleton.
-
Condensation Reactions: Condensation with active methylene compounds or other nucleophiles can be used to construct more complex heterocyclic systems.
Key Derivatization Reactions
Biological Significance and Applications in Drug Discovery
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a well-established pharmacophore, particularly in the field of kinase inhibition.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer.
Derivatives of this compound have been extensively explored as inhibitors of several important kinase families:
-
Janus Kinases (JAKs): These are critical components of the JAK-STAT signaling pathway, which is involved in immunity and inflammation.[1]
-
Spleen Tyrosine Kinase (SYK): SYK is a key mediator of signaling in various immune cells and is a target for autoimmune and inflammatory disorders.[1]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various types of cancer.[1]
The aldehyde itself serves as a key starting material for the synthesis of these potent and selective kinase inhibitors. The ability to easily modify the aldehyde group allows for the fine-tuning of the molecule's properties to optimize its potency, selectivity, and pharmacokinetic profile.
Therapeutic Applications of Pyrrolopyrazine Derivatives
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. A comprehensive Material Safety Data Sheet (MSDS) should be consulted before use.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[6]
Conclusion
This compound is a compound of significant strategic importance in contemporary drug discovery. Its robust synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group make it an invaluable scaffold for the development of novel therapeutics. The proven success of its derivatives as potent kinase inhibitors underscores the potential of this core structure in addressing unmet medical needs in oncology and immunology. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage this key building block in their pursuit of innovative medicines.
References
- Zhang, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 718.
- Royal Society of Chemistry. (2016).
-
PubChem. (n.d.). 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). This compound. Retrieved from [Link]
- MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules.
- PubMed Central. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals (Basel).
- ResearchGate. (2011). (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions.
- PubMed Central. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry.
- Rajput, A. P., & Patil, V. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
- BenchChem. (n.d.).
- Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
- SAGE Journals. (2006). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of the Indian Chemical Society.
-
FDA Global Substance Registration System. (n.d.). 5H-PYRROLO(2,3-B)PYRAZINE-7-CARBALDEHYDE. Retrieved from [Link]
-
BIOFOUNT. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde | C7H5N3O | CID 5383707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5H-PYRROLO(2,3-B)PYRAZINE-7-CARBALDEHYDE [drugfuture.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 4121-22-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 7. 4121-22-6|this compound|BLD Pharm [bldpharm.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Pyrrolopyrazine Scaffold: A Journey from Heterocyclic Curio to Privileged Pharmacophore
An In-depth Technical Guide on the Discovery, History, and Application of a Versatile Core
Introduction: The Tale of Two Isomers
In the vast landscape of nitrogen-containing heterocyles, the pyrrolopyrazine core stands out for its remarkable versatility. This fused bicyclic system, composed of a pyrrole and a pyrazine ring, represents a privileged scaffold in modern medicinal chemistry. Its structural journey, however, is a tale of two constitutional isomers whose distinct electronic and steric properties have led them down divergent therapeutic paths. The pyrrolo[1,2-a]pyrazine isomer, with its bridgehead nitrogen, is frequently associated with compounds targeting the central nervous system (CNS) and infectious diseases. In contrast, the isomeric 5H-pyrrolo[2,3-b]pyrazine (a 7-azaindole bioisostere) has emerged as a cornerstone in the development of targeted kinase inhibitors for oncology.[1]
This guide provides a comprehensive exploration of the discovery and history of pyrrolopyrazine compounds. It traces the scaffold's origins from early academic syntheses to its current status as a key component in clinically approved drugs and cutting-edge therapeutic candidates. We will delve into the evolution of synthetic methodologies, the pivotal discoveries of biological activity, and the structure-activity relationships (SAR) that have guided its development, offering field-proven insights for researchers, scientists, and drug development professionals.
Chapter 1: The Dawn of a Scaffold - Initial Discovery and Classical Synthesis
The story of pyrrolopyrazines begins not as a quest for new medicines, but as a fundamental exploration in heterocyclic chemistry. Early synthetic work, extensively cataloged in the seminal 1979 monograph "Condensed Pyrazines" by G. W. H. Cheeseman and R. F. Cookson, laid the academic groundwork for all subsequent discoveries.[2][3] These initial routes were often multi-step processes focused on constructing the pyrazine ring onto a pre-existing pyrrole derivative.
One of the foundational approaches involves the condensation of a 2-acylpyrrole bearing a suitable N-substituent that can participate in cyclization. For instance, the reaction of an N-substituted pyrrole-2-carboxamide with an electrophilic group on the amide side chain provides a direct route to dihydropyrrolopyrazinones, which can then be aromatized.[4]
Protocol 1: Classical Synthesis of a Dihydropyrrolo[1,2-a]pyrazinone
This protocol is a representative example of an early, pyrrole-first synthetic strategy. The causality behind this approach is the robust nature of the pyrrole ring, which serves as a stable foundation upon which the second heterocyclic ring can be constructed through a reliable intramolecular condensation.
Objective: To synthesize a 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold.
Step-by-Step Methodology:
-
Starting Material Preparation: Begin with commercially available 1H-pyrrole-2-carboxylic acid.
-
Amide Formation: Couple the carboxylic acid with an aminoacetaldehyde dimethyl acetal using a standard peptide coupling reagent (e.g., DCC/HOBt or HATU) to form the N-substituted pyrrole-2-carboxamide. This step introduces the necessary two-carbon unit for the pyrazine ring in a protected form.
-
Acetal Deprotection: Treat the resulting amide with a strong acid catalyst (e.g., p-toluenesulfonic acid in acetone or aqueous HCl) to hydrolyze the dimethyl acetal, revealing the free aldehyde. This in situ generation of the aldehyde is critical as it can be unstable.
-
Intramolecular Cyclization & Dehydration: Upon heating the acidic solution, the newly formed aldehyde undergoes an intramolecular condensation with the pyrrole ring nitrogen. This is followed by dehydration to form the iminium intermediate, which tautomerizes to the more stable dihydropyrrolopyrazinone ring system.
-
Purification: The final product is purified using column chromatography on silica gel.
This self-validating protocol relies on the thermodynamic favorability of forming the fused bicyclic system. The success of the cyclization can be readily monitored by TLC and confirmed by NMR, where the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the pyrazinone ring are indicative of product formation.
Chapter 4: Future Outlook and Conclusion
The journey of the pyrrolopyrazine scaffold is far from over. Its unique properties continue to be exploited in novel therapeutic contexts. Recent patent filings show ongoing innovation, with pyrrolo[2,3-b]pyrazines being developed as irreversible FGFR inhibitors. [5]Furthermore, the core is being explored for activity against other kinase families, such as CK2 and PIM kinases. [6]The development of covalent inhibitors, which form a permanent bond with the target protein, represents a new frontier for this versatile scaffold, promising enhanced potency and duration of action. [2][7] From its origins in foundational heterocyclic chemistry research to its current role in targeted cancer therapies and CNS treatments, the pyrrolopyrazine core has proven to be a scaffold of enduring value. Its history underscores a fundamental principle of drug discovery: that deep knowledge of chemical synthesis and reactivity, combined with a growing understanding of biological targets, can transform a chemical curiosity into a life-saving therapeutic. The continued exploration of its chemical space, guided by the principles of rational drug design, ensures that the pyrrolopyrazine story will continue to evolve for years to come.
References
-
Zhang, Y., Liu, H., Zhang, Z., et al. (2017). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 22(4), 583. Available from: [Link]
-
Wang, Y., Zhang, Y., Liu, J., et al. (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry, 68(3), 3886–3899. Available from: [Link]
- Cheeseman, G. W. H., & Cookson, R. F. (1979). Condensed Pyrazines. In The Chemistry of Heterocyclic Compounds (Vol. 35). John Wiley & Sons.
-
Zhang, Y., Liu, H., Ai, J., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Center for Biotechnology Information. Available from: [Link]
-
Xiong, B., Liu, H., Zhang, Z., et al. (2018). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. National Center for Biotechnology Information. Available from: [Link]
- (Reference not directly cited in text, but provides context on synthesis)
-
Al-Sanea, M. M., & Abdel-Aziz, H. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2315620. Available from: [Link]
-
Markham, A., & Plosker, G. L. (2004). Eszopiclone. Drugs, 64(14), 1593-1606. Available from: [Link]
-
Gingipalli, L., Liu, C., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1336-1341. Available from: [Link]
-
Curran, M. P., & Goa, K. L. (2009). Eszopiclone: A Review of its Use in the Treatment of Insomnia. Drugs, 69(14), 1943-1971. Available from: [Link]
- (Reference not directly cited in text, but provides context on synthesis)
- Cheeseman, G. W. H., & Cookson, R. F. (1979). Condensed Pyrazines. Wiley. (Duplicate of reference 3, provided for context).
-
BC Provincial Academic Detailing Service. (2021). How does eszopiclone (Lunesta®) differ from zopiclone? Government of British Columbia. Available from: [Link]
-
Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research, 30, 2235–2254. Available from: [Link]
- (Reference not directly cited in text, but provides context on synthesis)
-
PubChem. (n.d.). Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
- (Reference not directly cited in text, but provides context on synthesis)
- (Reference not directly cited in text, but provides context on synthesis)
- (Reference not directly cited in text, but provides context on synthesis)
-
Wikipedia. (n.d.). Pyrazine. Retrieved January 7, 2026, from [Link]
-
Srisurapanont, M., & Likhitsathian, S. (2006). Eszopiclone versus zopiclone in the treatment of insomnia. Journal of the Medical Association of Thailand, 89(9), 1547-1554. Available from: [Link]
Sources
- 1. Experiments on the synthesis of pyrazine nucleosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. books.google.cn [books.google.cn]
- 4. mdpi.com [mdpi.com]
- 5. Experiments on the synthesis of pyrazine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde (CAS: 4121-22-6): A Cornerstone Intermediate in Kinase Inhibitor Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde (CAS Number: 4121-22-6), a pivotal heterocyclic building block in contemporary medicinal chemistry. This document delves into its chemical and physical properties, provides a detailed synthetic protocol, explores its reactivity, and highlights its critical role as a scaffold in the development of targeted kinase inhibitors for therapeutic intervention, particularly in oncology. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the application of this versatile molecule.
Introduction: The Significance of the 5H-pyrrolo[2,3-b]pyrazine Scaffold
The 5H-pyrrolo[2,3-b]pyrazine core, a fused bicyclic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of ATP allows it to effectively interact with the ATP-binding sites of a wide array of protein kinases.[1][2] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.
This compound, in particular, is a highly valued intermediate.[1] The aldehyde functional group at the 7-position serves as a versatile chemical handle, enabling a diverse range of synthetic transformations for the construction of extensive compound libraries.[1] This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.[1] Derivatives of this core have shown significant inhibitory activity against several important kinase targets, including Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAKs).[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and research.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 4121-22-6 | [2] |
| Molecular Formula | C₇H₅N₃O | [2] |
| Molecular Weight | 147.13 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | White or almost colorless solid | LookChem |
| Melting Point | 315-317 °C | ChemicalBook |
| Solubility | Soluble in DMSO and DMF | Inferred from synthetic procedures |
| Storage | Store under inert gas (nitrogen or argon) at 2-8°C | [3] |
Spectroscopic Data
While specific, experimentally-derived spectra for this compound were not found in the public domain during the literature search, the following are expected characteristic signals based on the analysis of its structure and data from closely related analogs.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~12.0-13.0 ppm (s, 1H, NH): The pyrrole N-H proton is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding and the acidic nature of the proton.
-
δ ~9.8-10.0 ppm (s, 1H, CHO): The aldehyde proton will appear as a sharp singlet in the characteristic downfield region.
-
δ ~8.0-8.5 ppm (m, 2H, Ar-H): Protons on the pyrazine ring.
-
δ ~7.0-7.5 ppm (m, 1H, Ar-H): Proton on the pyrrole ring.
-
-
¹³C NMR (DMSO-d₆, 101 MHz):
-
δ ~185-190 ppm (C=O): The aldehyde carbonyl carbon.
-
δ ~110-150 ppm (Ar-C): Multiple signals corresponding to the carbons of the bicyclic aromatic system.
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3200-3400 cm⁻¹ (N-H stretch): A broad absorption band corresponding to the pyrrole N-H stretching vibration.
-
~1680-1700 cm⁻¹ (C=O stretch): A strong, sharp absorption band characteristic of the aldehyde carbonyl group.
-
~1500-1600 cm⁻¹ (C=C and C=N stretch): Multiple bands corresponding to the aromatic ring vibrations.
-
-
Mass Spectrometry (MS):
-
[M+H]⁺ = 148.05: The expected mass-to-charge ratio for the protonated molecule in positive ion mode electrospray ionization (ESI+).
-
Synthesis and Purification
The primary synthetic route to this compound is through the Vilsmeier-Haack formylation of the parent 5H-pyrrolo[2,3-b]pyrazine. This classical reaction introduces a formyl group onto an electron-rich aromatic ring.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is based on the general principles of the Vilsmeier-Haack reaction as applied to similar heterocyclic systems. The specific details may require optimization.
Materials:
-
5H-pyrrolo[2,3-b]pyrazine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 5H-pyrrolo[2,3-b]pyrazine in anhydrous DMF or DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.
Self-Validation: The identity and purity of the synthesized product should be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) with the expected values and by melting point analysis.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the reactivity of both the aldehyde group and the heterocyclic core.
Reactions of the Aldehyde Group
The aldehyde functionality is a gateway to a vast array of chemical transformations, enabling the introduction of diverse substituents.
Caption: Key transformations of the aldehyde group.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, which can then be converted to esters, amides, or other acid derivatives.[1]
-
Reduction: Reduction with agents like sodium borohydride yields the primary alcohol, a useful intermediate for ether or ester synthesis.[1]
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent provides access to a wide range of secondary and tertiary amines.[1]
-
Wittig and Related Reactions: The aldehyde can be converted to alkenes, allowing for the introduction of various unsaturated side chains.
-
Condensation Reactions: Reaction with nucleophiles such as hydrazines or hydroxylamines can form hydrazones and oximes, respectively.
Reactions of the Heterocyclic Core
The pyrrolo[2,3-b]pyrazine ring system also participates in important chemical transformations.
-
N-Functionalization: The pyrrole nitrogen is nucleophilic and can be alkylated or acylated. In many multi-step syntheses, this nitrogen is protected (e.g., with a BOC or SEM group) to prevent unwanted side reactions during transformations at other positions of the molecule.[1]
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring is susceptible to electrophilic attack, allowing for the introduction of substituents such as halogens.
-
Cross-Coupling Reactions: Halogenated derivatives of the pyrrolopyrazine core can undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkynyl, or amino groups, further expanding the chemical diversity of the scaffold.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This compound serves as a crucial starting material for the synthesis of these inhibitors.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant FGFR signaling is implicated in various cancers. Several potent and selective FGFR inhibitors have been developed based on the 5H-pyrrolo[2,3-b]pyrazine scaffold.[1] The aldehyde group of the title compound is often converted to an amide or other functionalities to explore interactions with the solvent-exposed region of the kinase, thereby enhancing potency and selectivity.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is critical for immune function, and its dysregulation is associated with autoimmune diseases and myeloproliferative neoplasms. The 5H-pyrrolo[2,3-b]pyrazine core has been successfully employed in the development of potent JAK inhibitors.[1] The versatility of the 7-carbaldehyde allows for the introduction of various side chains that can occupy the specificity pockets of different JAK isoforms, leading to the development of selective inhibitors.
Safety and Handling
Hazard Identification:
-
May cause skin, eye, and respiratory irritation.
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a molecule of significant strategic importance in modern drug discovery. Its robust synthesis, versatile reactivity, and privileged core structure make it an invaluable building block for the development of targeted kinase inhibitors. This guide has provided a comprehensive overview of its properties, synthesis, and applications, aiming to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their research endeavors. As the quest for more selective and potent kinase inhibitors continues, the importance of this compound in medicinal chemistry is poised to grow even further.
References
-
PubChem. (n.d.). 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Wang, R., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 703.
-
LookChem. (n.d.). This compound CAS NO.4121-22-6. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine-7-carboxaldehyde (7CI,8CI,9CI). Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
This guide provides a comprehensive analysis of the spectroscopic data for 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde (CAS No: 4121-22-6), a pivotal heterocyclic scaffold in modern medicinal chemistry. The pyrrolo[2,3-b]pyrazine core is a recognized pharmacophore, with derivatives being investigated as potent kinase inhibitors for anticancer therapies.[1] The title compound, featuring a reactive carbaldehyde group, serves as a versatile building block for the synthesis of complex pharmaceutical agents.[1]
This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required for the unambiguous structural elucidation and quality control of this key intermediate. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this molecule.
Molecular Identity and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent analytical work. This compound is a planar, aromatic system whose spectroscopic signature is a direct reflection of its unique electronic and structural arrangement.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 4121-22-6 | Benchchem[1] |
| Molecular Formula | C₇H₅N₃O | PubChem[2] |
| Molecular Weight | 147.13 g/mol | PubChem[2] |
| InChI Key | FZSSHQHTQKYNQL-UHFFFAOYSA-N | Benchchem[1] |
Below is the two-dimensional structure with standardized atom numbering, which will be referenced throughout the spectroscopic analysis sections.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a molecule like this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to display distinct signals for each of the five hydrogen atoms, each revealing information about its electronic environment and neighboring protons.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton (Position) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| N-H (N5) | 12.0 - 12.5 | broad singlet | - | The acidic proton on the pyrrole nitrogen is typically broad and significantly downfield. Its exchange with residual water can broaden the signal. |
| CHO (H 8) | 9.8 - 10.0 | singlet | - | The aldehyde proton is strongly deshielded by the anisotropic effect of the C=O bond, resulting in a characteristic downfield singlet. |
| Ar-H (H2) | 8.3 - 8.5 | doublet | J = ~2.5 Hz | Located on the electron-deficient pyrazine ring, adjacent to one nitrogen. Coupled to H3. |
| Ar-H (H3) | 8.2 - 8.4 | doublet | J = ~2.5 Hz | Also on the pyrazine ring, coupled to H2. Its precise shift relative to H2 depends on the combined electronic effects. |
| Ar-H (H6) | 7.8 - 8.0 | singlet | - | This proton is on the pyrrole ring, adjacent to the nitrogen and the fused pyrazine ring. It is expected to be a singlet due to the lack of adjacent protons. |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the exchangeable N-H proton, which would be lost in solvents like D₂O or CD₃OD.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at 25 °C. A standard pulse sequence is sufficient. Typically, 16-32 scans are adequate to achieve a good signal-to-noise ratio.
-
Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will confirm the carbon skeleton, showing seven distinct signals corresponding to the seven carbon atoms in the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon (Position) | Predicted δ (ppm) | Rationale |
|---|---|---|
| CHO (C 8) | 185 - 190 | The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield. |
| C4a | 148 - 152 | A quaternary carbon at the fusion of the two rings, influenced by two nitrogen atoms. |
| C2 | 145 - 148 | Aromatic carbon in the pyrazine ring, deshielded by the adjacent nitrogen atoms. |
| C7a | 142 - 146 | A second quaternary carbon at the ring fusion point. |
| C3 | 135 - 138 | Aromatic carbon in the pyrazine ring. |
| C7 | 128 - 132 | Carbon bearing the aldehyde group. |
| C6 | 115 - 120 | Aromatic carbon in the pyrrole moiety. |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Use a 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.
-
Data Acquisition: Employ a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are required compared to ¹H NMR.
-
Processing: Process the FID and reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |
|---|---|---|---|
| 3200 - 3400 | Medium, Broad | N-H Stretch | Characteristic of the secondary amine within the pyrrole ring. Broadness is due to hydrogen bonding.[3] |
| 3050 - 3150 | Medium-Weak | Aromatic C-H Stretch | Typical for C-H bonds on the heterocyclic aromatic rings.[4] |
| 2820 & 2720 | Weak | Aldehyde C-H Stretch | These two weak bands (Fermi doublet) are highly characteristic of an aldehyde C-H bond and are confirmatory.[4] |
| 1670 - 1690 | Strong | C=O Stretch | The strong absorption from the aldehyde carbonyl is one of the most prominent peaks in the spectrum.[4] |
| 1550 - 1620 | Medium-Strong | C=C and C=N Stretches | Aromatic ring stretching vibrations from both the pyrrole and pyrazine rings. |
| 700 - 900 | Strong | C-H Out-of-plane Bending | These bands in the fingerprint region are characteristic of the substitution pattern on the aromatic rings. |
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small, solvent-free sample (~1-2 mg) of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal. Collect a background spectrum of the clean crystal first, followed by the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers clues to the molecular structure through analysis of fragmentation patterns.
Predicted Mass Spectrometry Data (EI)
| m/z Value | Ion | Rationale |
|---|---|---|
| 147 | [M]⁺ | The molecular ion peak, corresponding to the exact mass of the compound (C₇H₅N₃O). |
| 119 | [M-CO]⁺ or [M-H-HCN]⁺ | A common fragmentation pathway involving the loss of carbon monoxide from the aldehyde or a more complex rearrangement. |
| 118 | [M-CHO]⁺ | Loss of the entire formyl radical (CHO), a very common and indicative fragmentation for aldehydes. |
| 92 | [C₅H₄N₂]⁺ | Fragmentation corresponding to the pyrazine ring with an attached carbon, following the cleavage of the pyrrole ring. |
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Data Acquisition:
-
GC Method: Inject a small volume (1 µL) of the solution. Use a temperature program that allows for the volatilization and elution of the compound (e.g., start at 100 °C, ramp to 250 °C at 10 °C/min).
-
MS Method: Set the ionization energy to 70 eV. Scan a mass range from m/z 40 to 300.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.
Integrated Spectroscopic Analysis Workflow
The characterization of this compound is a synergistic process. No single technique provides all the answers; instead, the data are woven together to build a conclusive structural assignment.
Caption: Workflow for the structural elucidation of the target compound.
By systematically applying these well-established spectroscopic techniques and protocols, researchers can confidently verify the identity, purity, and structure of this compound, ensuring the integrity of their subsequent research and development efforts.
References
-
5H-Pyrrolo[2,3-b]pyrazine . PubChem, National Center for Biotechnology Information. [Link]
-
5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde . PubChem, National Center for Biotechnology Information. [Link]
-
5H-PYRROLO(2,3-B)PYRAZINE-7-CARBALDEHYDE . FDA Global Substance Registration System. [Link]
-
Infrared (IR) Spectroscopy . Lecture Notes, University of Technology. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups . Chemistry LibreTexts. [Link]
-
CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS . ResearchGate. [Link]
Sources
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry, serving as a crucial building block for the synthesis of various bioactive molecules, including kinase inhibitors.[1] A thorough understanding of its structure and electronic properties is paramount for its effective utilization in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical environment of each nucleus. Furthermore, a standard experimental protocol for acquiring high-quality NMR data for this compound is presented.
Introduction: The Significance of this compound
The 5H-pyrrolo[2,3-b]pyrazine core, an isomer of the purine ring system, is a privileged scaffold in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, demonstrating the versatility of this heterocyclic system. The introduction of a carbaldehyde group at the 7-position provides a reactive handle for further synthetic modifications, making this compound a valuable intermediate in the synthesis of complex molecular architectures.[1]
Accurate structural characterization is the bedrock of modern drug development. NMR spectroscopy provides a high-resolution view of the molecular structure in solution, enabling the unambiguous assignment of atoms and providing insights into the electronic and steric environment of the molecule. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for researchers working with this important scaffold.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the five protons in the molecule. The chemical shifts are influenced by the aromaticity of the fused ring system, the electron-withdrawing nature of the pyrazine ring and the carbaldehyde group, and the presence of the pyrrole nitrogen.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.7 | Singlet | - |
| H-3 | 8.3 - 8.5 | Singlet | - |
| H-6 | 7.8 - 8.0 | Singlet | - |
| NH (H-5) | 11.0 - 13.0 | Broad Singlet | - |
| CHO (H-8) | 9.9 - 10.1 | Singlet | - |
Rationale Behind the Predicted Chemical Shifts:
-
Aldehyde Proton (H-8): The proton of the carbaldehyde group is expected to be the most downfield-shifted proton (δ 9.9 - 10.1 ppm) due to the strong deshielding effect of the carbonyl group's anisotropy.
-
Pyrazine Protons (H-2 and H-3): The protons on the pyrazine ring are in an electron-deficient environment due to the two nitrogen atoms. This results in significant deshielding, leading to chemical shifts in the aromatic region, predicted to be between δ 8.3 and 8.7 ppm.
-
Pyrrole Proton (H-6): The proton on the pyrrole ring is also in the aromatic region but is generally expected to be slightly upfield compared to the pyrazine protons, with a predicted chemical shift of δ 7.8 - 8.0 ppm.
-
NH Proton (H-5): The proton attached to the pyrrole nitrogen is expected to be a broad singlet in the downfield region (δ 11.0 - 13.0 ppm). Its broadness is due to quadrupole broadening from the nitrogen atom and potential intermolecular exchange. The exact chemical shift can be highly dependent on the solvent, concentration, and temperature.
Expected Coupling Patterns:
In the absence of adjacent protons, the protons H-2, H-3, H-6, and H-8 are all expected to appear as singlets. Long-range couplings may be observable with high-resolution instrumentation but are generally weak for this type of system.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 148 |
| C-3 | 140 - 143 |
| C-3a | 125 - 128 |
| C-6 | 115 - 118 |
| C-7 | 130 - 133 |
| C-7a | 150 - 153 |
| CHO (C-8) | 185 - 190 |
Rationale Behind the Predicted Chemical Shifts:
-
Carbonyl Carbon (C-8): The carbon of the aldehyde group is the most downfield-shifted carbon atom (δ 185 - 190 ppm) due to the strong deshielding effect of the double-bonded oxygen atom.
-
Pyrazine Carbons (C-2, C-3, and C-7a): The carbon atoms within the pyrazine ring and the bridgehead carbon adjacent to the pyrazine nitrogens are significantly deshielded and are expected to resonate in the range of δ 140 - 153 ppm.
-
Pyrrole Carbons (C-3a, C-6, and C-7): The carbons of the pyrrole ring are generally more shielded than those of the pyrazine ring. Their chemical shifts are predicted to be in the range of δ 115 - 133 ppm. The carbon bearing the aldehyde group (C-7) will be more downfield than the other pyrrole carbons.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.
Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for a wide range of organic compounds and its high boiling point. It will also allow for the observation of the exchangeable NH proton.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (zg30 or similar).
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (zgpg30 or similar).
-
Spectral Width: Approximately 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive than the ¹H nucleus.
-
Data Processing:
-
Apodization: Apply an exponential window function to improve the signal-to-noise ratio.
-
Fourier Transform: Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
Visualization of Molecular Structure and Key NMR Correlations
To aid in the understanding of the molecular structure and the assignment of NMR signals, the following diagrams are provided.
Figure 1: Molecular structure of this compound with atom numbering.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and data from structurally related compounds. The provided experimental protocol offers a reliable method for obtaining high-quality NMR data for this important synthetic intermediate. A thorough understanding of the NMR spectroscopic features of this molecule is essential for its use in the development of novel therapeutic agents.
References
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. (2022). MDPI. Retrieved January 7, 2026, from [Link]
-
Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. Retrieved January 7, 2026, from [Link]
Sources
An In-Depth Technical Guide to the Mass Spectrometry of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
This compound is a pivotal molecular scaffold in the landscape of medicinal chemistry and drug discovery.[1] Its fused pyrrolopyrazine heterocyclic system is a recognized pharmacophore with a broad spectrum of biological activities. This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the realm of oncology.[1] Derivatives of the pyrrolo[2,3-b]pyrazine core have been extensively investigated as potent kinase inhibitors, which are critical targets for novel anticancer therapies.[1] The aldehyde functional group at the 7-position provides a versatile handle for synthetic modifications, allowing for the exploration of structure-activity relationships in the development of new therapeutic agents.[1]
Given its importance, the precise and unambiguous characterization of this compound and its derivatives is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the mass spectrometric analysis of this important compound, from first principles to detailed experimental protocols and data interpretation.
Core Principles of Mass Spectrometric Analysis for this compound
The mass spectrometric analysis of a molecule involves three key stages: ionization, mass analysis, and detection. The choice of ionization technique is critical and is dictated by the physicochemical properties of the analyte. For a moderately polar, thermally labile molecule like this compound, "soft" ionization techniques are generally preferred to minimize in-source fragmentation and preserve the molecular ion.
Ionization Techniques: A Comparative Overview
| Ionization Technique | Principle | Applicability to this compound |
| Electrospray Ionization (ESI) | A solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. Solvent evaporation leads to the formation of gas-phase ions.[2] | Highly Recommended. ESI is a soft ionization technique well-suited for polar and thermally labile molecules. It typically produces protonated molecules ([M+H]^+), providing clear molecular weight information.[2] |
| Atmospheric Pressure Chemical Ionization (APCI) | The analyte solution is vaporized in a heated nebulizer and then ionized by corona discharge. | A viable alternative to ESI. APCI is suitable for less polar and more volatile compounds than ESI. It can be a good option if ESI fails to produce a strong signal. |
| Electron Ionization (EI) | A high-energy electron beam bombards the vaporized analyte, causing ionization and extensive fragmentation.[3] | Less Recommended for initial analysis. EI is a "hard" ionization technique that often leads to the absence of a molecular ion peak, complicating molecular weight determination. However, the rich fragmentation pattern can be valuable for structural elucidation.[3] |
Mass Analyzers: Resolving the Ions
Once ionized, the molecules are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The choice of analyzer impacts the resolution, mass accuracy, and speed of the analysis.
| Mass Analyzer | Key Features |
| Quadrupole | Robust, relatively inexpensive, and easy to use. Offers unit mass resolution. |
| Time-of-Flight (TOF) | Provides high resolution and excellent mass accuracy, enabling the determination of elemental composition. |
| Ion Trap | Capable of tandem mass spectrometry (MS/MS) experiments for detailed structural analysis. |
| Orbitrap | Offers very high resolution and mass accuracy. |
For the analysis of this compound, a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is ideal for obtaining accurate mass measurements and confirming the elemental composition.
Experimental Protocol: Acquiring the Mass Spectrum of this compound
This section provides a detailed, step-by-step methodology for the analysis of this compound using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).
Sample Preparation
-
Solvent Selection: Dissolve the sample in a solvent compatible with both the analyte and the LC-MS system. A mixture of acetonitrile and water (1:1 v/v) with 0.1% formic acid is a good starting point. The formic acid aids in the protonation of the analyte in positive ion mode.
-
Concentration: Prepare a stock solution of the analyte at a concentration of 1 mg/mL. Further dilute this solution to a working concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column is suitable for the separation of this moderately polar compound.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it to elute the compound.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is standard for analytical LC-MS.
-
Injection Volume: 1-5 µL.
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: Typically nitrogen at a flow rate of 600-800 L/hr.
-
Desolvation Temperature: 350 - 450 °C.
-
Scan Range: m/z 50-500.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
To gain deeper structural insights, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecular ion ([M+H]^+) is isolated and then fragmented by collision with an inert gas (e.g., argon or nitrogen). This process is known as collision-induced dissociation (CID).
-
Precursor Ion Selection: Isolate the protonated molecule of this compound (m/z 148.05).
-
Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. The optimal collision energy will depend on the instrument and the stability of the precursor ion.
Data Interpretation: Predicted Fragmentation Pattern
The chemical structure of this compound suggests several likely fragmentation pathways upon collision-induced dissociation. The molecule has a molecular weight of 147.13 g/mol and an exact mass of 147.043261791 Da.[4] In positive ion ESI, the protonated molecule ([M+H]^+) will be observed at an m/z of approximately 148.05.
Key Predicted Fragment Ions:
| m/z (Predicted) | Lost Neutral Fragment | Formula of Fragment | Proposed Structure of Ion |
| 148.05 | - | - | ([C_7H_5N_3O+H]^+) (Protonated Molecule) |
| 120.06 | CO | CO | ([C_6H_6N_3]^+) |
| 93.05 | HCN | CNH | ([C_5H_5N_2]^+) |
| 66.04 | HCN | CNH | ([C_4H_4N]^+) |
Proposed Fragmentation Pathway:
The fragmentation of aromatic aldehydes often initiates with the loss of carbon monoxide (CO) from the formyl group.[5] For this compound, the primary fragmentation is expected to be the loss of CO from the protonated molecule (m/z 148.05) to yield a highly stable ion at m/z 120.06. Subsequent fragmentation of the pyrrolopyrazine ring system is likely to involve the loss of hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen-containing heterocyclic compounds. This would result in fragment ions at m/z 93.05 and m/z 66.04.
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Workflow for Structural Confirmation
The following diagram illustrates a comprehensive workflow for the structural confirmation of this compound using mass spectrometry.
Caption: Workflow for the mass spectrometric analysis and structural confirmation.
Conclusion: A Powerful Tool for Drug Discovery
Mass spectrometry is an indispensable tool for the characterization of this compound and its analogues. By employing the appropriate ionization techniques and mass analyzers, researchers can obtain accurate molecular weight information and detailed structural insights. The methodologies and predicted fragmentation patterns outlined in this guide provide a solid foundation for the confident identification and characterization of this important class of molecules, thereby accelerating the drug discovery and development process.
References
-
NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. Retrieved from [Link]
-
Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., Xu, Y., Ma, Y., Ai, J., Shen, J., Ding, J., & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 705. [Link]
-
PubChem. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Kovács, D., Kuki, Á., Nagy, L., & Zsuga, M. (2017). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 52(11), 727-735. [Link]
-
Kirpekar, F., Berkenkamp, S., & Hillenkamp, F. (1996). Matrix-assisted Laser desorption/ionization Time-Of-Flight Mass Spectrometry for the Detection of Polymerase Chain Reaction Products Containing 7-deazapurine Moieties. Analytical Biochemistry, 242(1), 25-31. [Link]
- Burdick, D., Chen, H., Wang, S., & Wang, W. (2017). Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors. U.S. Patent No. 9,745,311 B2. Washington, DC: U.S.
-
PubChem. (n.d.). 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Seela, F., & Peng, X. (2005). 7-substituted 8-aza-7-deazapurines and 2,8-diaza-7-deaza-purines: synthesis of nucleosides and oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 869-873. [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. [Link]
-
Zhang, J., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]
-
Kuki, Á., & Zsuga, M. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Current Organic Chemistry, 23(1), 36-54. [Link]
-
Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. Retrieved from [Link]
-
YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. [Video]. YouTube. Retrieved from [Link]
-
YouTube. (2016, July 24). Mass spectrometry for proteomics - part 2. [Video]. YouTube. Retrieved from [Link]
-
MDPI. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. Retrieved from [Link]
-
University of Notre Dame. (n.d.). Mass Spectrometry & Proteomics Facility. Retrieved from [Link]
-
PubMed. (2020). Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. Retrieved from [Link]
-
MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
-
American Chemical Society. (2024). Oxidative Cleavage of β-Substituted Primary Alcohols in Flow. Retrieved from [Link]
-
ResearchGate. (n.d.). EI mass spectrum of [M(2HEt)pyrr][NTf 2 ] in positive ionization mode. Retrieved from [Link]
Sources
- 1. lifesciencesite.com [lifesciencesite.com]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 4. researchgate.net [researchgate.net]
- 5. article.sapub.org [article.sapub.org]
The Pyrrolo[2,3-b]pyrazine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The pyrrolo[2,3-b]pyrazine scaffold, a nitrogen-rich heterocyclic system, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique electronic properties and rigid, planar structure make it an ideal bioisostere for purines, enabling it to effectively interact with the ATP-binding sites of numerous protein kinases. This guide provides a comprehensive exploration of the biological significance of the pyrrolo[2,3-b]pyrazine core, with a particular focus on its role in the development of targeted kinase inhibitors for a range of therapeutic areas, including oncology and inflammatory diseases. We will delve into the structure-activity relationships, approved and investigational drugs featuring this and isomeric scaffolds, and the practical methodologies for evaluating compounds incorporating this key structural motif.
Introduction: The Rise of a Privileged Scaffold
Nitrogen-containing heterocycles are fundamental building blocks in the design of bioactive molecules. Among these, the pyrrolo[2,3-b]pyrazine core, also known as 7-azaindole, has garnered significant attention for its versatile biological activities.[1] This fused pyrrole and pyrazine ring system presents a unique combination of hydrogen bond donors and acceptors, crucial for specific and high-affinity interactions with biological targets.[2][3] While a multitude of pyrrolopyrazine derivatives have been synthesized and evaluated, the 5H-pyrrolo[2,3-b]pyrazine isomer has shown a particular aptitude for kinase inhibition.[1]
The Pyrrolo[2,3-b]pyrazine Core as a Kinase Inhibitor
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrrolo[2,3-b]pyrazine scaffold has proven to be a highly effective hinge-binding motif, a critical interaction for kinase inhibition.
Mechanism of Action: Mimicking ATP
The primary mechanism by which pyrrolo[2,3-b]pyrazine-based compounds inhibit kinases is through competitive binding at the ATP-binding site of the enzyme. The nitrogen atoms within the pyrazine ring can form crucial hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's ability to transfer a phosphate group to its substrate and thereby halting the downstream signaling cascade.[4][5]
Diagram: Generalized Kinase Inhibition by a Pyrrolo[2,3-b]pyrazine Derivative
Caption: Competitive inhibition of a kinase by a pyrrolo[2,3-b]pyrazine-based inhibitor.
Targeting Key Kinase Families
The versatility of the pyrrolo[2,3-b]pyrazine scaffold allows for its derivatization to achieve selectivity for various kinase families.
Aberrant FGFR signaling is implicated in various cancers. Rational drug design has led to the development of potent FGFR inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine core. Structure-activity relationship (SAR) studies have demonstrated that modifications to this scaffold can dramatically enhance binding affinity and selectivity for FGFR isoforms.[4][6][7] For instance, changing a pyrazolo[4,3-b]pyridine scaffold to a 5H-pyrrolo[2,3-b]pyrazine has been shown to significantly increase inhibitory activity against FGFR1.[8]
The JAK-STAT signaling pathway is central to the inflammatory response, making JAKs attractive targets for autoimmune diseases. While several approved JAK inhibitors feature the isomeric pyrrolo[2,3-d]pyrimidine core (e.g., Delgocitinib, Abrocitinib), the pyrrolo[2,3-b]pyrazine scaffold has also been extensively explored for developing selective JAK inhibitors.[2] For example, 3-amido-5-cyclopropylpyrrolopyrazines have been optimized to yield potent and selective inhibitors of JAK3 over JAK1.[2]
Diagram: Simplified JAK-STAT Signaling Pathway and Inhibition
Sources
- 1. GSRS [precision.fda.gov]
- 2. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
The Therapeutic Potential of 5H-Pyrrolo[2,3-b]pyrazine Derivatives: A Technical Guide for Drug Discovery
The 5H-pyrrolo[2,3-b]pyrazine scaffold, a privileged heterocyclic structure, has emerged as a cornerstone in modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. Its unique electronic properties and structural rigidity allow for precise interactions with the ATP-binding pockets of various kinases, making it a versatile template for the development of targeted therapies. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key therapeutic targets of 5H-pyrrolo[2,3-b]pyrazine derivatives, focusing on the underlying mechanisms, experimental validation, and future prospects.
The 5H-Pyrrolo[2,3-b]pyrazine Core: A Privileged Scaffold for Kinase Inhibition
The fusion of a pyrrole and a pyrazine ring system in the 5H-pyrrolo[2,3-b]pyrazine core creates a planar, electron-rich structure that is amenable to a wide range of chemical modifications. This allows for the fine-tuning of steric and electronic properties to achieve high potency and selectivity for specific kinase targets. The nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors, a crucial interaction within the hinge region of many kinase ATP-binding sites. This fundamental interaction anchors the molecule, while substitutions at various positions on the bicyclic system can be tailored to exploit specific sub-pockets of the target kinase, thereby driving selectivity.
Key Therapeutic Targets and Mechanisms of Action
Extensive research has demonstrated that 5H-pyrrolo[2,3-b]pyrazine derivatives exhibit potent inhibitory activity against several key protein kinases implicated in cancer, inflammation, and other diseases.[1] The primary focus of drug discovery efforts has been on targeting receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases.
Fibroblast Growth Factor Receptors (FGFRs): A Prominent Target in Oncology
Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a key oncogenic driver in a variety of solid tumors, including bladder, lung, and breast cancers.[2][3][4] This makes FGFRs highly attractive targets for therapeutic intervention. 5H-pyrrolo[2,3-b]pyrazine derivatives have been rationally designed as potent and selective FGFR inhibitors.[2][5][6]
These inhibitors typically function as ATP-competitive agents, occupying the ATP-binding site of the FGFR kinase domain and preventing the phosphorylation of downstream signaling molecules. This blockade of the FGFR signaling cascade ultimately leads to the inhibition of tumor cell proliferation, survival, and angiogenesis.[2]
Signaling Pathway of FGFR and its Inhibition:
Caption: A typical workflow for the discovery and development of JAK inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold.
Experimental Protocol: Cell-Based Assay for JAK-STAT Pathway Inhibition
This protocol describes a method to assess the ability of 5H-pyrrolo[2,3-b]pyrazine derivatives to inhibit cytokine-induced STAT phosphorylation in a cellular context.
-
Cell Line:
-
A human cell line that expresses the target JAK and cytokine receptor (e.g., TF-1 cells for JAK2, NK-92 cells for JAK3).
-
-
Reagents and Materials:
-
Cell culture medium and supplements
-
Recombinant human cytokine (e.g., IL-2 for JAK3, GM-CSF for JAK2)
-
Test compounds (5H-pyrrolo[2,3-b]pyrazine derivatives) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Primary antibodies against phosphorylated STAT (pSTAT) and total STAT
-
Secondary antibodies conjugated to a detectable label (e.g., HRP, fluorophore)
-
Western blotting or ELISA reagents
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with the appropriate cytokine for 15-30 minutes.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Analyze the levels of pSTAT and total STAT in the lysates using Western blotting or ELISA.
-
Quantify the band intensities or ELISA signals and calculate the percent inhibition of STAT phosphorylation for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Other Emerging Kinase Targets
The versatility of the 5H-pyrrolo[2,3-b]pyrazine scaffold extends beyond FGFR and JAK kinases. Research has indicated its potential to inhibit other kinases that are relevant to cancer and other diseases, including:
-
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, making it a target for B-cell malignancies and autoimmune diseases. [2]* Focal Adhesion Kinase (FAK): Involved in cell adhesion, migration, and survival, and its overexpression is associated with cancer progression and metastasis. [2]* Ataxia Telangiectasia and Rad3-related protein (ATR): A critical regulator of the DNA damage response, making it a target for sensitizing cancer cells to chemotherapy and radiation. [2]* Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy. [7]
Antimicrobial and Neuroprotective Potential: Expanding Therapeutic Horizons
While kinase inhibition remains the most explored therapeutic application, preliminary studies suggest that 5H-pyrrolo[2,3-b]pyrazine derivatives may also possess other valuable biological activities.
Antimicrobial Activity
Some pyrrolopyrazine derivatives have demonstrated antibacterial and antifungal properties. [1]The precise mechanisms of action are not yet fully elucidated but may involve the inhibition of essential microbial enzymes or disruption of cell wall integrity. Further investigation is warranted to explore the potential of the 5H-pyrrolo[2,3-b]pyrazine scaffold in developing novel anti-infective agents, particularly in the face of rising antimicrobial resistance. [8]
Neuroprotective Applications
The role of kinases in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of growing interest. [9][10][11]Given the proven ability of 5H-pyrrolo[2,3-b]pyrazine derivatives to modulate kinase activity, it is conceivable that appropriately designed compounds could offer neuroprotective benefits by targeting kinases involved in neuroinflammation, oxidative stress, and neuronal apoptosis. This represents a promising, albeit less explored, avenue for future research.
Future Directions and Conclusion
The 5H-pyrrolo[2,3-b]pyrazine scaffold has firmly established itself as a highly valuable framework in the design of targeted therapies, most notably kinase inhibitors. The wealth of structure-activity relationship data available for this class of compounds provides a solid foundation for the continued development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Expanding the scope of kinase targets: Systematically screening 5H-pyrrolo[2,3-b]pyrazine libraries against a broader panel of kinases to identify novel therapeutic opportunities.
-
Developing covalent and allosteric inhibitors: Moving beyond traditional ATP-competitive inhibition to design inhibitors with novel mechanisms of action that may offer advantages in terms of selectivity and duration of action.
-
Thoroughly investigating non-kinase targets: Elucidating the mechanisms underlying the observed antimicrobial and potential neuroprotective effects to unlock new therapeutic applications.
-
Leveraging advanced computational methods: Employing machine learning and artificial intelligence to accelerate the design and optimization of novel 5H-pyrrolo[2,3-b]pyrazine derivatives with desired biological activities.
References
-
Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 689. [Link]
-
ResearchGate. (n.d.). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. [Link]
-
PubMed. (2013). Discovery of a Series of Novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl Ethers, as Potent JAK3 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2522-2526. [Link]
-
MDPI. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. [Link]
-
PubMed. (2006). Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. European Journal of Medicinal Chemistry, 41(6), 727-737. [Link]
-
PubMed. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. [Link]
-
National Institutes of Health. (n.d.). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. [Link]
-
ResearchGate. (n.d.). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. [Link]
-
PubMed Central. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Frontiers in Chemistry, 11, 1286919. [Link]
-
National Institutes of Health. (n.d.). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. [Link]
-
ACS Publications. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. [Link]
-
PubMed Central. (2023). A Comprehensive Overview of Globally Approved JAK Inhibitors. International Journal of Molecular Sciences, 24(13), 10763. [Link]
-
Moroccan Journal of Heterocyclic Chemistry. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. [Link]
-
ResearchGate. (n.d.). A new class of pyrrolo[2,3- b ]quinoxalines: synthesis, anticancer and antimicrobial activities. [Link]
-
MDPI. (n.d.). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. [Link]
-
MDPI. (n.d.). Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. [Link]
-
PubMed Central. (2021). Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. Scientific Reports, 11, 23071. [Link]
-
Moroccan Journal of Heterocyclic Chemistry. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. [Link]
-
MDPI. (n.d.). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. [Link]
-
MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]
-
ResearchGate. (n.d.). Bioactive pyrrole-pyrazine derivative from a novel Bacillus species and review of the literature. [Link]
-
PubChem. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine. [Link]
-
Neuroscience Research Notes. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. [Link]
-
MDPI. (n.d.). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. neuroscirn.org [neuroscirn.org]
- 11. mdpi.com [mdpi.com]
The Ascendancy of Pyrrolopyrazines: A Technical Guide to Their Synthesis, Mechanism, and Therapeutic Potential in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the landscape of heterocyclic chemistry is a dynamic frontier in the quest for novel therapeutics. Within this realm, the pyrrolopyrazine core has emerged as a privileged scaffold, demonstrating a remarkable versatility in engaging a wide array of biological targets. This in-depth technical guide provides a comprehensive exploration of pyrrolopyrazine derivatives, from their fundamental synthesis to their intricate mechanisms of action and their burgeoning applications in medicinal chemistry. Herein, we delve into the causality behind experimental choices, offering field-proven insights to empower the design and development of next-generation therapeutics.
The Pyrrolopyrazine Core: A Privileged Scaffold in Drug Discovery
The pyrrolopyrazine nucleus, an isomeric fusion of a pyrrole and a pyrazine ring, represents a class of nitrogen-containing heterocycles that has garnered significant attention in medicinal chemistry.[1][2] This scaffold's unique electronic and steric properties make it an ideal framework for interacting with various biological macromolecules. The arrangement of nitrogen atoms within the bicyclic structure allows for a multitude of hydrogen bonding interactions, a critical feature for potent and selective drug-target engagement.[3]
Different isomeric forms of the pyrrolopyrazine core have been shown to exhibit distinct biological activities. Notably, pyrrolo[1,2-a]pyrazine derivatives are frequently associated with antibacterial, antifungal, and antiviral properties, while the 5H-pyrrolo[2,3-b]pyrazine isomer is a prominent scaffold in the development of kinase inhibitors.[2][4] This divergence in activity underscores the importance of isomeric control in the synthetic strategy to tailor derivatives for specific therapeutic applications.
Strategic Synthesis of the Pyrrolopyrazine Core
The construction of the pyrrolopyrazine scaffold can be achieved through a variety of synthetic approaches, each with its own advantages in terms of efficiency, substituent diversity, and isomeric control. Common strategies include cyclization, ring annulation, and multicomponent reactions.[2] The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule, which in turn is guided by structure-activity relationship (SAR) studies.
Synthesis of Pyrrolo[1,2-a]pyrazine Derivatives
A prevalent strategy for the synthesis of the pyrrolo[1,2-a]pyrazine core involves the cyclization of appropriately substituted pyrrole precursors. One such method utilizes the reaction of 2-formylpyrrole-based enaminones with ammonium acetate.[2]
Experimental Protocol: Synthesis of Pyrrolo[1,2-a]pyrazines via Enaminone Cyclization [2]
-
Preparation of the Enaminone Precursor: React the corresponding alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetate with N,N-dimethylformamide dimethyl acetal (DMFDMA) to generate the enaminone intermediate.
-
Cyclization Reaction: To a solution of the enaminone in a suitable solvent (e.g., acetic acid), add ammonium acetate.
-
Heating and Work-up: Heat the reaction mixture under reflux for a specified period. After cooling, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired pyrrolo[1,2-a]pyrazine derivative.
Synthesis of 5H-Pyrrolo[2,3-b]pyrazine Derivatives
The synthesis of the 5H-pyrrolo[2,3-b]pyrazine core, often employed in kinase inhibitors, can be achieved through a multi-step sequence starting from a substituted pyrrole. A representative synthesis is outlined below, based on methodologies for preparing precursors for FGFR inhibitors.[1]
Experimental Protocol: General Synthesis of 5H-Pyrrolo[2,3-b]pyrazine Core [1]
-
Starting Material: Begin with a commercially available or synthesized 3-bromo-5H-pyrrolo[2,3-b]pyrazine.
-
Sulfonylation: React the starting material with a suitable sulfonyl chloride (e.g., 1H-imidazole-4-sulfonyl chloride) in the presence of a base like sodium hydride (NaH) in an anhydrous solvent such as N,N-dimethylformamide (DMF). This step introduces a key functional group for further modification and interaction with the target protein.
-
Suzuki Coupling: Perform a palladium-catalyzed Suzuki coupling reaction with a boronic acid or ester derivative (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) to introduce substituents at the 3-position of the pyrrolopyrazine core. The reaction typically employs a palladium catalyst such as Pd(dppf)Cl2 and a base like potassium carbonate (K2CO3) in a solvent mixture of 1,4-dioxane and water.
-
Purification: Purify the final product using column chromatography to yield the desired 5H-pyrrolo[2,3-b]pyrazine derivative.
The following diagram illustrates a generalized workflow for the synthesis and evaluation of pyrrolopyrazine derivatives.
Caption: A generalized workflow for the synthesis and biological evaluation of pyrrolopyrazine derivatives.
Mechanism of Action: Targeting Key Signaling Pathways
A significant portion of the therapeutic potential of pyrrolopyrazine derivatives lies in their ability to act as potent and selective kinase inhibitors.[1][2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[5]
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver of various cancers.[1][6][7] Several 5H-pyrrolo[2,3-b]pyrazine derivatives have been developed as potent FGFR inhibitors.[1][8] These inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of FGFR. This binding prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cell proliferation, migration, and survival.[1]
The binding mode of these inhibitors often involves the formation of hydrogen bonds with key residues in the hinge region of the kinase domain, as well as hydrophobic interactions within the ATP-binding pocket.[1]
The following diagram illustrates the canonical FGFR signaling pathway and the point of inhibition by pyrrolopyrazine derivatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and handling of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
An In-depth Technical Guide to the Safety and Handling of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Introduction: Understanding the Core Scaffold
This compound is a heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery.[1] Its fused pyrrolopyrazine core is a recognized "privileged scaffold," appearing in numerous molecules investigated as kinase inhibitors for oncology and autoimmune diseases.[1] The aldehyde functional group at the 7-position serves as a versatile synthetic handle, allowing for the facile introduction of diverse chemical moieties to explore structure-activity relationships (SAR).[1]
This guide provides an in-depth analysis of the safety, handling, and reactivity of this compound, intended for researchers, scientists, and drug development professionals. The protocols and insights herein are synthesized from available safety data, principles of chemical reactivity, and best practices in a research laboratory setting.
Hazard Identification and Toxicological Profile
A thorough understanding of the hazard profile is the bedrock of safe handling. While specific LD50 data for this compound is not publicly available, a consistent hazard profile emerges from supplier safety data sheets (SDS) and the known toxicology of related heterocyclic aldehydes. The primary hazards are associated with irritation and potential sensitization.
GHS Classification and Hazard Statements
The Globally Harmonized System (GHS) classification for the parent scaffold, 5H-pyrrolo[2,3-b]pyrazine, and related derivatives consistently identifies it as an irritant.[2]
| Hazard Class | GHS Code | Statement | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | [2] |
| Acute Toxicity, Oral (Implied) | H302 (Implied) | Harmful if swallowed (classification for many analogs) |
Causality Insight: The irritant nature of this compound can be attributed to several factors. The aldehyde group is a known electrophile and can react with biological nucleophiles, such as primary amine groups in proteins (e.g., lysine residues), leading to the formation of Schiff bases.[3][4] This covalent modification can trigger an inflammatory response in tissues. Furthermore, the nitrogen atoms in the pyrazine ring can influence the electronic properties of the molecule, potentially contributing to its reactivity and irritancy.
Toxicological Summary
-
Inhalation: As a fine solid, dust can be readily inhaled, causing irritation to the nose, throat, and respiratory tract.[2]
-
Skin Contact: Causes skin irritation, which may manifest as redness, itching, and inflammation.[2] Prolonged contact should be avoided.
-
Eye Contact: Poses a risk of serious eye irritation.[2] Direct contact with dust or solutions can cause significant discomfort, redness, and potential damage.
-
Ingestion: Believed to be harmful if swallowed. While specific data is lacking, general toxicity for aromatic aldehydes suggests that ingestion could lead to gastrointestinal irritation and other systemic effects.[5]
Reactivity Profile and Stability
Understanding the chemical reactivity of this compound is paramount for safe handling during synthesis, purification, and storage. The molecule possesses two primary reactive sites: the aldehyde group and the nucleophilic pyrrole nitrogen.
Key Reactive Sites
Caption: Hierarchy of controls for safe handling.
-
Engineering Controls:
-
Weighing: Always weigh the solid compound within a ventilated balance enclosure or a chemical fume hood to prevent inhalation of fine dust.
-
Handling Solutions: All manipulations, including transfers, reactions, and workups, must be performed in a certified chemical fume hood.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities (>1 g) or when there is a significant risk of splashing.
-
Skin Protection: A flame-resistant lab coat must be worn and fully fastened. Nitrile gloves are required. For prolonged operations, consider double-gloving or using thicker gloves and be mindful of solvent breakthrough times.
-
Respiratory Protection: If engineering controls are insufficient and there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
-
Step-by-Step Handling Protocol (Small Scale, <5g)
Objective: To safely weigh and prepare a solution of this compound for a reaction.
-
Preparation:
-
Don all required PPE (goggles, lab coat, nitrile gloves).
-
Ensure the chemical fume hood sash is at the appropriate working height.
-
Gather all necessary equipment (spatula, weigh paper/boat, vial, solvent, magnetic stir bar).
-
Place a waste container for contaminated consumables within the fume hood.
-
-
Weighing:
-
Perform this step in a ventilated balance enclosure.
-
Carefully open the container. Avoid creating airborne dust.
-
Use a clean spatula to transfer the desired amount of solid to a tared weigh boat.
-
Securely close the main container immediately after dispensing.
-
-
Transfer and Dissolution:
-
Transfer the weigh boat to the chemical fume hood.
-
Carefully add the solid to the reaction vessel.
-
Using a wash bottle, rinse the weigh boat with the reaction solvent to ensure a quantitative transfer.
-
Add the remaining solvent and a stir bar.
-
Cap the vessel and begin stirring.
-
-
Cleanup:
-
Dispose of the used weigh boat and any contaminated paper towels in the designated solid waste container inside the fume hood.
-
Wipe down the spatula with a solvent-dampened towel and allow it to dry in the hood before removing.
-
Wipe down the work surface within the fume hood.
-
Remove gloves and wash hands thoroughly.
-
Storage Requirements
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light, as many complex organic molecules can be light-sensitive.
-
Store away from incompatible materials, particularly strong oxidizing agents.
Spill and Emergency Procedures
Prompt and correct response to a spill is crucial to mitigate exposure and contamination.
Small Spill Cleanup (<1 g, contained in a fume hood)
-
Alert & Restrict: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.
-
PPE: Ensure you are wearing appropriate PPE, including double gloves.
-
Containment: Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Collection: Carefully sweep the mixture into a designated, sealable waste container. Do not use a brush that will create dust. Use a plastic dustpan or scoop.
-
Decontamination: Wipe the spill area with a paper towel dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
Disposal: Place all contaminated materials (absorbent, paper towels, gloves) into the sealed hazardous waste container. Label the container appropriately.
Large Spill Cleanup (>1 g or outside of a fume hood)
-
EVACUATE: Immediately evacuate the area.
-
ALERT: Alert your supervisor and institutional Environmental Health & Safety (EHS) department. Pull the fire alarm if there is any risk of fire.
-
ISOLATE: Close the doors to the laboratory and prevent re-entry.
-
AWAIT RESPONSE: Do not attempt to clean up a large spill of a hazardous solid without proper training and equipment. Await the arrival of the trained emergency response team.
Conclusion
This compound is a valuable building block in pharmaceutical research, but its safe use demands a comprehensive understanding of its chemical nature. While it does not possess the acute toxicity of many other laboratory reagents, its irritant properties and the reactivity of its aldehyde and pyrrole functionalities necessitate careful handling. By implementing robust engineering controls, consistently using appropriate PPE, and adhering to the detailed handling and emergency protocols outlined in this guide, researchers can confidently and safely leverage the synthetic potential of this important molecule.
References
-
PubChem. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. (2022). Energy & Fuels. Retrieved from [Link]
-
PubChem. (n.d.). 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, L., & Eschenbacher, A. (2021). Primary Thermal Decomposition Pathways of Hydroxycinnamaldehydes. Energy & Fuels. Retrieved from [Link]
-
Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023). RSC Publishing. Retrieved from [Link]
-
LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology. Retrieved from [Link]
-
LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. ACS Publications. Retrieved from [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Retrieved from [Link]
-
The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Perspective. (n.d.). ResearchGate. Retrieved from [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health. Retrieved from [Link]
-
Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). ResearchGate. Retrieved from [Link]
-
Ali, M. F., et al. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. Retrieved from [Link]
Sources
- 1. Thermal decomposition: Significance and symbolism [wisdomlib.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
A Technical Guide to the Stability and Storage of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde, a key building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors, demands rigorous handling and storage protocols to ensure its integrity and experimental reproducibility. This guide provides an in-depth analysis of the chemical stability of this compound, detailing its inherent reactivity, potential degradation pathways, and scientifically grounded recommendations for its storage and handling. We will explore the causal factors behind its instability and present methodologies for assessing its purity and degradation over time.
Introduction: The Significance of a Stable Scaffold
This compound (CAS No: 4121-22-6) is a heterocyclic compound featuring a fused pyrrolopyrazine ring system with a reactive carbaldehyde group.[1][2] This molecular scaffold is of high interest in drug discovery, serving as a crucial intermediate in the synthesis of compounds targeting a range of diseases.[1] The pyrrolo[2,3-b]pyrazine core is a recognized pharmacophore, and its derivatives have been extensively investigated as inhibitors of various kinases.[1] The aldehyde functional group provides a versatile handle for synthetic modifications, allowing for the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.[1][2]
However, the very features that make this molecule synthetically attractive—the reactive aldehyde and the electron-rich heterocyclic system—also render it susceptible to degradation. Ensuring the chemical stability of this compound is paramount for the reliability of experimental results and the quality of downstream products. This guide aims to provide a comprehensive understanding of the factors influencing its stability and the best practices for its long-term preservation.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O | [3][4][5] |
| Molecular Weight | 147.13 g/mol | [3][5] |
| Appearance | Solid (form may vary) | |
| Melting Point | Not consistently reported in the literature. Experimental determination is recommended. | [5] |
| Solubility | No quantitative data is broadly available. It is advisable to determine solubility in relevant solvents experimentally. | [6] |
| CAS Number | 4121-22-6 | [3][4][5] |
Key Factors Influencing Stability and Potential Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to oxidation, polymerization, and to a lesser extent, photodegradation.
Oxidative Degradation
The aldehyde functional group is the most prominent site for oxidation. Atmospheric oxygen can convert the aldehyde to the corresponding carboxylic acid, 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid. This process can occur via a free-radical chain mechanism and can be accelerated by the presence of light, heat, and metal ions.[7]
The proposed mechanism for autoxidation is depicted below:
Caption: Proposed free-radical mechanism for the autoxidation of aldehydes.
The formation of the carboxylic acid impurity can significantly impact subsequent reactions and biological assays.
Polymerization
Aldehydes, particularly in the presence of acidic or basic catalysts, can undergo polymerization to form cyclic trimers (trioxanes) or linear polyacetals.[8] While this is a general reactivity for aldehydes, the specific propensity of this compound to polymerize has not been extensively documented. However, it remains a plausible degradation pathway, especially under inappropriate storage conditions or during reactions in acidic media.
Caption: Simplified schematic of acid-catalyzed trimerization of aldehydes.
Photodegradation
Heterocyclic aromatic systems, such as the pyrrolopyrazine core, can be susceptible to photodegradation upon exposure to UV light.[9][10] While specific studies on this compound are scarce, related indole-containing compounds are known to be photolabile.[10] Photodegradation can lead to complex mixtures of byproducts and should be considered a potential stability risk.
Recommended Storage and Handling Protocols
Based on the chemical nature of this compound, the following storage and handling procedures are recommended to minimize degradation.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -4°C to 4°C .[6] | Reduces the rate of chemical reactions, including oxidation and polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric oxygen, thereby inhibiting oxidative degradation. |
| Light | Store in the dark, in an amber vial or a light-blocking container. | Prevents potential photodegradation initiated by UV light. |
| Moisture | Store in a tightly sealed container in a dry environment. | Moisture can facilitate certain degradation pathways. |
Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. The parent compound, 5H-pyrrolo[2,3-b]pyrazine, is classified as a skin and eye irritant and may cause respiratory irritation.[1]
-
Inert Atmosphere Handling: For weighing and transferring the solid, it is best practice to work in a glove box or under a stream of inert gas to minimize exposure to air and moisture.
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If solutions need to be stored, they should be kept under an inert atmosphere, protected from light, and refrigerated. The stability in various solvents should be experimentally verified.
Experimental Protocols for Stability Assessment
To ensure the quality of this compound, particularly for long-term studies or when using older batches, its stability should be assessed. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential.[11][12][13][14]
Development of a Stability-Indicating HPLC Method
The primary goal is to develop an HPLC method that can separate the intact this compound from its potential degradation products, most notably the corresponding carboxylic acid.
Sources
- 1. 5H-Pyrrolo[2,3-b]pyrazine | C6H5N3 | CID 5370803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde | C7H5N3O | CID 5383707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5H-PYRROLO(2,3-B)PYRAZINE-7-CARBALDEHYDE [drugfuture.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 4121-22-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. irjpms.com [irjpms.com]
The 5H-pyrrolo[2,3-b]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery
Abstract
The 5H-pyrrolo[2,3-b]pyrazine core, a fused heterocyclic system comprising a pyrrole and a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have positioned it as a versatile template for the design of potent and selective modulators of various biological targets, most notably protein kinases. This technical guide provides an in-depth review of the 5H-pyrrolo[2,3-b]pyrazine scaffold in drug discovery, delineating its chemical synthesis, exploring its diverse biological activities, and offering insights into the structure-activity relationships that govern its therapeutic potential. The content herein is curated for researchers, medicinal chemists, and drug development professionals, aiming to serve as a comprehensive resource for the continued exploration and exploitation of this remarkable molecular framework.
Introduction: The Rise of a Privileged Scaffold
Nitrogen-containing heterocycles are cornerstones of pharmaceutical development, with a significant number of approved drugs incorporating these motifs. Among these, the 5H-pyrrolo[2,3-b]pyrazine scaffold has garnered substantial attention due to its ability to engage with a multitude of biological targets, particularly in the realm of oncology and inflammatory diseases.[1] The fusion of an electron-rich pyrrole ring with an electron-deficient pyrazine ring creates a unique electronic landscape that facilitates diverse molecular interactions. This guide will delve into the intricacies of this scaffold, from its synthesis to its biological applications, with a focus on its role in the development of targeted therapies.
Synthetic Strategies: Building the Core
The construction of the 5H-pyrrolo[2,3-b]pyrazine core and its subsequent functionalization are critical steps in the drug discovery process. Various synthetic routes have been developed to access this scaffold, often starting from substituted pyrazines or pyrroles. A common and effective strategy involves the condensation of a diamine with a dicarbonyl compound, followed by ring closure and aromatization.
General Synthetic Protocol for 5H-pyrrolo[2,3-b]pyrazine Derivatives
A representative synthetic scheme for the preparation of 5H-pyrrolo[2,3-b]pyrazine derivatives, particularly those targeting kinases, is outlined below. This multi-step synthesis allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.
Experimental Protocol: Synthesis of a Substituted 5H-pyrrolo[2,3-b]pyrazine
-
Step 1: Synthesis of the Chlorinated Precursor. To a solution of the starting pyrrolopyrazine in an appropriate solvent (e.g., N,N-dimethylformamide - DMF), add a chlorinating agent (e.g., N-chlorosuccinimide - NCS). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Step 2: Sulfonylation of the Pyrrole Nitrogen. To the chlorinated precursor, add a sulfonyl chloride derivative in the presence of a base (e.g., sodium hydride - NaH) in an anhydrous solvent like DMF. This step introduces a key pharmacophoric element for interaction with the kinase hinge region.[2][3]
-
Step 3: Suzuki Coupling for Side Chain Introduction. The chlorinated scaffold can be further functionalized via a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. React the sulfonated intermediate with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).[2]
-
Step 4: Purification. Purify the final product using column chromatography on silica gel to obtain the desired substituted 5H-pyrrolo[2,3-b]pyrazine derivative. Characterize the compound using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).[3][4]
Caption: A generalized synthetic workflow for 5H-pyrrolo[2,3-b]pyrazine derivatives.
Biological Activities and Therapeutic Applications
The 5H-pyrrolo[2,3-b]pyrazine scaffold has demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1] However, its most profound impact has been in the development of protein kinase inhibitors.[1]
Kinase Inhibition: A Primary Focus
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The 5H-pyrrolo[2,3-b]pyrazine core serves as an excellent ATP-competitive scaffold, capable of forming key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.
Aberrant FGFR signaling is implicated in various cancers. Several potent and selective FGFR inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold have been developed.[2][5][6] Rational drug design, often guided by X-ray crystallography, has led to the discovery of compounds with nanomolar potency.[2] The scaffold's ability to be readily functionalized allows for the optimization of selectivity and pharmacokinetic properties.[7][6]
Caption: Inhibition of the FGFR signaling pathway by 5H-pyrrolo[2,3-b]pyrazine derivatives.
The JAK-STAT signaling pathway is central to immune responses, and its dysregulation is associated with autoimmune diseases and hematological malignancies. The 5H-pyrrolo[2,3-b]pyrazine scaffold has been successfully employed in the development of JAK inhibitors, particularly selective JAK3 inhibitors.[8] Computational and crystallographic studies have been instrumental in guiding the design of these selective inhibitors.[8]
Quantitative Data on Biological Activity
The following table summarizes the inhibitory activity of representative 5H-pyrrolo[2,3-b]pyrazine derivatives against various kinases.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 13 | FGFR1 | 0.6 | [2] |
| Compound 29 | FGFR1 | 3.0 | [2] |
| Compound 30 | FGFR1 | 3.0 | [2] |
| Compound 12b | JAK3 | Potent | [8] |
| Compound 12d | JAK3 | Potent | [8] |
| Compound 4j | Antiproliferative (RXF 393) | 14 | [9] |
| Compound 4j | Antiproliferative (BT-549) | 82 | [9] |
Structure-Activity Relationship (SAR) Insights
The extensive research on 5H-pyrrolo[2,3-b]pyrazine derivatives has yielded valuable SAR insights, guiding the rational design of more potent and selective inhibitors.
-
The Pyrrole N-H: The nitrogen at position 5 is a critical hydrogen bond donor, often interacting with the backbone of the kinase hinge region.[2]
-
Substituents at C2 and C3: Modifications at these positions can significantly impact potency and selectivity. Bulky substituents can be used to probe and exploit specific pockets within the ATP-binding site.
-
The Sulfonyl Group: The introduction of a sulfonyl group at the N5 position has been shown to enhance binding affinity for FGFR1.[2][6]
-
Side Chains: The nature of the side chains attached to the core scaffold plays a crucial role in determining selectivity among different kinases and influencing physicochemical properties such as solubility and metabolic stability.[2]
Experimental Workflow for Inhibitor Screening
The discovery and development of novel 5H-pyrrolo[2,3-b]pyrazine-based inhibitors typically follow a structured workflow.
Protocol: In Vitro Kinase Inhibition Assay
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a microplate, add the kinase enzyme, a specific peptide substrate, and ATP.
-
Compound Addition: Add serial dilutions of the test compounds to the assay plate. Include appropriate controls (no enzyme, no compound).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays.[10]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: A typical workflow for the screening and identification of kinase inhibitors.
Future Perspectives and Conclusion
The 5H-pyrrolo[2,3-b]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Future research will likely focus on:
-
Exploring New Biological Targets: While kinase inhibition is a major area, the scaffold's versatility suggests its potential against other target classes.
-
Developing Allosteric Modulators: Moving beyond ATP-competitive inhibition to develop more selective allosteric modulators.
-
Fine-tuning Pharmacokinetic Properties: Optimizing drug-like properties to improve oral bioavailability, metabolic stability, and safety profiles.
References
-
Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]
-
Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]
-
Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]
-
Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]
-
Norman, M. H., et al. (2013). Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2522-2526. [Link]
-
Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. RSC Advances, 11(52), 32931-32951. [Link]
-
Semenov, V. E., et al. (2014). Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry, 22(1), 444-453. [Link]
-
Wang, R., et al. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study. Acta Pharmaceutica Sinica B, 9(2), 351-368. [Link]
-
Jiang, A., et al. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 23(12), 3237. [Link]
-
Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Semantic Scholar. [Link]
-
Jiang, A., et al. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health. [Link]
-
Semenov, V. E., et al. (2014). Novel 5,7-Disubstituted 6-Amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the Promising Protein Kinase Inhibitors with Antiproliferative Activity. ResearchGate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5370803, 5H-Pyrrolo[2,3-b]pyrazine. [Link]
-
Sperry, J. B., & Kim, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]
- U.S. Patent No. 9,745,311. (2017). Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US9745311B2 - Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors - Google Patents [patents.google.com]
Methodological & Application
Application Note & Protocol: A Validated Approach to the Synthesis of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Introduction: The Strategic Importance of the 5H-pyrrolo[2,3-b]pyrazine Scaffold
The 5H-pyrrolo[2,3-b]pyrazine core, a heterocyclic system also known as 7-azaindole, is a cornerstone scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, yet the inclusion of nitrogen atoms in the pyrazine ring modifies its electronic properties, solubility, and hydrogen bonding capabilities. This unique profile has made it a privileged structure in the development of targeted therapeutics, particularly in oncology.
Derivatives of 5H-pyrrolo[2,3-b]pyrazine have demonstrated significant efficacy as kinase inhibitors, which are critical targets for anticancer therapies.[1][2] Specifically, this scaffold is integral to the design of inhibitors for crucial signaling proteins like Janus Kinase (JAK) and Spleen Tyrosine Kinase (SYK).[1]
The title compound, 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde, is a pivotal intermediate in the synthesis of these complex molecules.[1] The aldehyde functional group at the 7-position serves as a versatile chemical handle, enabling a wide array of subsequent chemical transformations such as condensations, oxidations, reductions, and nucleophilic additions. This facilitates the systematic exploration of structure-activity relationships (SAR) essential for optimizing drug candidates.[1] This document provides a detailed protocol for the synthesis of this key building block via the Vilsmeier-Haack reaction, grounded in established principles of heterocyclic chemistry.
Synthetic Strategy: The Vilsmeier-Haack Formylation
The introduction of a formyl (-CHO) group onto an electron-rich aromatic or heteroaromatic ring is efficiently achieved through the Vilsmeier-Haack reaction.[3] This reaction is exceptionally well-suited for the 5H-pyrrolo[2,3-b]pyrazine system. The pyrrole moiety of the fused ring system is inherently electron-rich, making it susceptible to electrophilic aromatic substitution, which is the core mechanism of this transformation.[1]
The reaction employs a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[3][4] The chloroiminium ion is a potent electrophile that selectively attacks the most nucleophilic position on the heteroaromatic ring—in this case, the C7 position of the pyrrole ring. Subsequent hydrolysis of the resulting iminium intermediate liberates the desired aldehyde.
Logical Workflow of the Vilsmeier-Haack Reaction
Caption: Synthetic workflow for the Vilsmeier-Haack formylation.
Detailed Experimental Protocol
This protocol outlines a self-validating procedure for the synthesis of this compound. The causality behind each step is explained to ensure reproducibility and understanding.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| 5H-pyrrolo[2,3-b]pyrazine | ≥97% Purity | Commercial Source |
| Phosphorus oxychloride (POCl₃) | Reagent Grade, ≥99% | Acros Organics, Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial Source |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial Source |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | Prepared in-house |
| Deionized Water (H₂O) | Type II or better | Laboratory Source |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial Source |
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography |
| Ethyl Acetate & Hexanes | HPLC Grade | For column chromatography |
Step-by-Step Procedure
-
Preparation of the Vilsmeier Reagent (Perform in a fume hood)
-
To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (10 mL).
-
Cool the flask to 0 °C using an ice-water bath.
-
Causality: This initial cooling is critical. The reaction between DMF and POCl₃ is highly exothermic, and maintaining a low temperature prevents uncontrolled side reactions and degradation of the reagent.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise via the dropping funnel to the chilled, stirring DMF over 20-30 minutes. Ensure the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a pale yellow or white solid precipitate (the Vilsmeier reagent) may be observed.
-
-
Formylation Reaction
-
In a separate flask, dissolve 5H-pyrrolo[2,3-b]pyrazine (1.0 equivalent) in anhydrous dichloromethane (DCM) (20 mL).
-
Transfer this solution to the dropping funnel and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C over 20 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 50:50 mixture of ethyl acetate and hexanes, visualizing with a UV lamp. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
-
-
Workup and Extraction
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approx. 100 g) with vigorous stirring.
-
Causality: This step quenches any remaining reactive POCl₃ and the Vilsmeier reagent and initiates the hydrolysis of the iminium intermediate to the aldehyde. This process is also highly exothermic and must be done cautiously.
-
Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification and Validation
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to afford this compound as a solid.
-
Validation: Confirm the structure and purity of the final compound using standard analytical techniques:
-
¹H NMR: Expect a characteristic aldehyde proton singlet between δ 9.5-10.0 ppm.
-
Mass Spectrometry: Verify the molecular weight (C₇H₅N₃O, MW: 147.13 g/mol ).[5]
-
-
Summary of Reaction Parameters
| Component | Molar Equivalent | Concentration/Solvent | Temperature (°C) | Time | Role / Notes |
| 5H-pyrrolo[2,3-b]pyrazine | 1.0 | Dissolved in DCM | 0 → RT | 4-6 h | Starting material (nucleophile). |
| POCl₃ | 1.5 | Added to DMF | 0 | 30 min | Activates DMF to form the electrophilic Vilsmeier reagent. |
| DMF | ~10 mL (solvent) | Reagent and solvent | 0 | 30 min | Forms the Vilsmeier reagent with POCl₃. |
| NaHCO₃ (sat. aq.) | Excess | Aqueous solution | RT | - | Neutralizes the acidic mixture during workup and facilitates hydrolysis. |
Conclusion
The Vilsmeier-Haack reaction provides a reliable and direct method for the synthesis of this compound. This protocol emphasizes control over reaction conditions and includes a robust purification strategy to ensure high purity of the final product. The resulting aldehyde is a high-value intermediate, enabling access to a diverse range of pyrrolopyrazine derivatives for screening in drug discovery programs, particularly in the pursuit of novel kinase inhibitors.[1][6]
References
-
Synthesis of 5H-Pyrrolo[3,4-b]pyrazine-Based Peptidomimetics - ResearchGate. [Link]
-
Pyrrolopyrazine derivatives: synthetic approaches and biological activities - ResearchGate. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. [Link]
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - MDPI. [Link]
-
Synthesis of Azaindoles - Progress in Chemistry. [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. [Link]
-
THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. - DTIC. [Link]
-
5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde | C7H5N3O | CID 5383707 - PubChem. [Link]
-
The synthesis of 5H-pyrrolo [3,4-b] pyrazine | Download Scientific Diagram - ResearchGate. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION - IJPCBS. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde | C7H5N3O | CID 5383707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde for the Development of Potent Kinase Inhibitors
Abstract
The 5H-pyrrolo[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, recognized for its role as a bioisostere of purine and its efficacy as a "hinge-binding" motif in numerous kinase inhibitors. This guide provides an in-depth exploration of the derivatization of a key intermediate, 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde, for the discovery of novel kinase inhibitors. We focus on strategic chemical transformations of the C7-aldehyde group to build diverse compound libraries for structure-activity relationship (SAR) studies. This document details robust synthetic protocols, methodologies for biological evaluation against key targets like Fibroblast Growth Factor Receptors (FGFRs), and the rationale behind these experimental designs.
Introduction: The Significance of the Pyrrolo[2,3-b]pyrazine Scaffold
Kinase inhibitors have become a cornerstone of targeted cancer therapy.[1] The ATP-binding site of kinases contains a conserved "hinge" region that forms critical hydrogen bonds with inhibitor scaffolds. The 5H-pyrrolo[2,3-b]pyrazine system, also known as 7-azaindole, is exceptionally well-suited to interact with this hinge region. Its nitrogen atoms act as hydrogen bond acceptors and the pyrrole N-H as a donor, mimicking the interactions of the adenine core of ATP.
This scaffold is a component of inhibitors targeting a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinase (JAK), and Bruton's tyrosine kinase (BTK).[2][3] The starting material, this compound, is a particularly valuable building block because its aldehyde functionality at the C7-position serves as a versatile chemical handle for introducing a wide array of substituents, allowing for the systematic exploration of the solvent-exposed region of the kinase active site to enhance potency and selectivity.[3]
Strategic Derivatization of the C7-Aldehyde
The C7-carbaldehyde is the primary point of diversification. The choice of reaction dictates the geometry, polarity, and functionality of the resulting side chain, directly impacting the compound's interaction with the target kinase. Below are key, field-proven derivatization strategies.
Diagram: Synthetic Diversification Pathways
Caption: Key synthetic pathways originating from the C7-carbaldehyde.
Protocol 1: Reductive Amination (Primary Diversification Strategy)
Rationale: This is arguably the most powerful method for generating a large, diverse library of inhibitors. It forms a stable, flexible single-bond linker to a vast array of commercially available primary and secondary amines, allowing for rapid SAR exploration.
Step-by-Step Methodology:
-
Imine Formation:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)), add the desired primary or secondary amine (1.1 eq).
-
Add a mild acid catalyst, such as acetic acid (0.1 eq), to facilitate the reaction.
-
Stir the mixture at room temperature for 1-2 hours. The progress can be monitored by TLC or LC-MS for the disappearance of the aldehyde.
-
Expert Insight: The intermediate imine (or iminium ion) is formed in situ. For less reactive amines, gentle heating (40-50 °C) may be required.
-
-
Reduction:
-
Once imine formation is evident, add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is the reagent of choice as it is mild, selective for imines in the presence of aldehydes, and does not require acidic or basic workup.
-
Stir the reaction at room temperature for 3-12 hours until completion.
-
Expert Insight: NaBH(OAc)₃ is moisture-sensitive but tolerant of the acetic acid used in the first step. For a more robust reduction, sodium cyanoborohydride (NaBH₃CN) can be used, but requires careful pH control and handling due to the toxicity of cyanide.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted aminomethyl derivative.
-
Protocol 2: Oxidation to Carboxylic Acid and Subsequent Amide Coupling
Rationale: Converting the aldehyde to a carboxylic acid opens a second major avenue for diversification via robust amide bond formation.[3] Amides introduce a rigid, planar group that can form different hydrogen bond interactions compared to the flexible amine linker from reductive amination.
Step-by-Step Methodology:
Part A: Pinnick Oxidation
-
Dissolve this compound (1.0 eq) in a mixture of t-butanol and water.
-
Add 2-methyl-2-butene (4-5 eq) as a chlorine scavenger.
-
In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.
-
Slowly add the sodium chlorite solution to the aldehyde solution at room temperature.
-
Stir for 4-6 hours until the starting material is consumed (monitored by LC-MS).
-
Concentrate the solvent, acidify with 1M HCl to precipitate the product, filter, and wash with cold water to obtain 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid.[4]
Part B: Amide Coupling (using HATU)
-
To a solution of the carboxylic acid from Part A (1.0 eq) in Dimethylformamide (DMF), add the desired amine (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.5 eq).
-
Add the coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq).
-
Stir the mixture at room temperature for 2-12 hours.
-
Dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography.
Target Focus: Fibroblast Growth Factor Receptor (FGFR) Kinases
Aberrant FGFR signaling, caused by mutations or gene amplification, is a known driver in various cancers.[2][5] The 5H-pyrrolo[2,3-b]pyrazine scaffold has proven to be a highly effective core for developing potent and selective FGFR inhibitors.[6][7][8] These inhibitors function by competing with ATP in the kinase domain, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.
Diagram: Simplified FGFR Signaling Pathway
Caption: Inhibition of the FGFR signaling cascade by a pyrrolopyrazine agent.
Biological Evaluation: Validating Inhibitor Potency
Protocol 3: In Vitro FGFR1 Kinase Inhibition Assay (ADP-Glo™)
Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in kinase buffer. Prepare solutions of FGFR1 kinase, the substrate (e.g., Poly(E,Y)₄), and ATP.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the compound solution.
-
Add 5 µL of a kinase/substrate mixture.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to high (no inhibitor) and low (no kinase) controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4: Cell-Based Proliferation Assay
Rationale: A cellular assay determines the compound's ability to inhibit cell growth in a more biologically relevant context, accounting for cell permeability and off-target effects. FGFR-dependent cancer cell lines (e.g., KG-1, which has an FGFR1 fusion) are used.[2]
Step-by-Step Methodology:
-
Cell Seeding: Seed KG-1 cells into a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (typically from 10 µM to 0.1 nM) in triplicate. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition & Analysis: Read the luminescence. Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting cell viability against the log of compound concentration.
Structure-Activity Relationship (SAR) Summary
Systematic derivatization of the this compound has yielded potent FGFR inhibitors. The data shows that modifications at the C7-position are critical for achieving high potency.
| Compound ID (Example) | Modification at C7-position via Aldehyde | FGFR1 IC₅₀ (nM) | Key Insight | Reference |
| Scaffold | -CHO (Aldehyde) | >10,000 | Starting point, inactive. | N/A |
| Compound A | -(CH₂)-NH-(3,5-dimethoxyphenyl) | 15.2 | Reductive amination introduces a key interaction motif. | [2] |
| Compound B | -(CH₂)-NH-(2,6-dichloro-3,5-dimethoxyphenyl) | 0.8 | Halogenation on the phenyl ring significantly boosts potency. | [8] |
| Compound C | -(CO)-NH-(4-methylpiperazin-1-yl)phenyl | 30.2 | Amide linker provides an alternative geometry for potent interactions. | [6] |
This table is a representative summary based on published findings. Actual values may vary.
The SAR clearly indicates that introducing substituted phenyl groups via an aminomethyl linker is a highly effective strategy. The substituents on the phenyl ring can then be fine-tuned to optimize interactions with the solvent-exposed region of the kinase, often leading to dramatic improvements in potency.[2][5]
Conclusion
This compound is a premier starting material for the discovery of novel kinase inhibitors. Its C7-aldehyde group provides a gateway for diverse chemical modifications through robust and scalable reactions like reductive amination and amide coupling. By combining these synthetic strategies with targeted biological evaluation against kinases such as FGFR, researchers can efficiently navigate chemical space to identify potent and selective drug candidates for further development.
References
-
Zhang, Y., Liu, H., Zhang, Z., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 583. Available from: [Link]
-
Jiang, A., Liu, Q., Wang, R., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. Available from: [Link]
-
Jiang, A., Liu, Q., Wang, R., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. National Center for Biotechnology Information. Available from: [Link]
-
Jiang, A., Liu, Q., Wang, R., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. PubMed. Available from: [Link]
-
Zhang, Y., Liu, H., Zhang, Z., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. PubMed. Available from: [Link]
-
Food and Agriculture Organization of the United Nations. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. AGRIS. Available from: [Link]
-
Zhang, Y., Liu, H., Zhang, Z., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. Available from: [Link]
-
Li, J., Li, S., Tian, Y., et al. (2024). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. Available from: [Link]
-
Wang, R., Wei, P., Liu, T., et al. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study. PubMed. Available from: [Link]
-
Gangjee, A., Namjoshi, O., Yu, J., et al. (2011). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. National Center for Biotechnology Information. Available from: [Link]
-
National Center for Biotechnology Information. 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde. PubChem. Available from: [Link]
-
Chemdad. 5H-Pyrrolo[2,3-b]pyrazine-7-carboxaldehyde (7CI,8CI,9CI). Available from: [Link]
-
Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][5][6][9]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly, 152(8), 929-943. Available from: [Link]
-
Al-Ostoot, F. H., Al-Qawasmeh, R. A., & El-Elimat, T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 15(2), 263-291. Available from: [Link]
Sources
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Intermediate: Harnessing 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde in Modern Synthesis
Introduction: A Scaffold of Significance in Drug Discovery
In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel therapeutic agents has underscored the importance of versatile heterocyclic scaffolds. Among these, the 5H-pyrrolo[2,3-b]pyrazine core has emerged as a privileged structure, particularly in the realm of kinase inhibition.[1][2] This bicyclic heteroaromatic system is a cornerstone in the design of targeted therapies for a spectrum of diseases, most notably cancer. At the heart of its synthetic utility lies 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde (CAS No: 4121-22-6), a key intermediate that provides a reactive handle for the elaboration of complex molecular architectures.[1]
This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals. It aims to provide not only step-by-step methodologies but also the underlying scientific rationale for the synthetic transformations involving this pivotal aldehyde.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe utilization.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O | |
| Molecular Weight | 147.13 g/mol | |
| Appearance | Solid (form may vary) | General Chemical Supplier Information |
| IUPAC Name | This compound |
Safety and Handling: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Synthesis of the Core Intermediate: The Vilsmeier-Haack Approach
The introduction of a formyl group onto an electron-rich heterocyclic system is efficiently achieved via the Vilsmeier-Haack reaction.[3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect electrophilic substitution.[5] For the synthesis of this compound, the parent 5H-pyrrolo[2,3-b]pyrazine serves as the starting material.
Figure 1: Vilsmeier-Haack formylation of 5H-pyrrolo[2,3-b]pyrazine.
Protocol 1: Synthesis of this compound
Principle: The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium salt (Vilsmeier reagent) from DMF and POCl₃. The electron-rich pyrrole ring of 5H-pyrrolo[2,3-b]pyrazine then attacks this electrophile, leading to the formylated product after hydrolysis.[3]
Materials:
-
5H-pyrrolo[2,3-b]pyrazine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous DMF (5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
To the flask, add anhydrous DCE (10 volumes based on the starting material).
-
Add 5H-pyrrolo[2,3-b]pyrazine (1 equivalent) portion-wise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford this compound.
Key Synthetic Transformations of the Aldehyde Moiety
The aldehyde functionality of this compound is a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Figure 2: Key reactions of this compound.
Reductive Amination: A Gateway to Amine Derivatives
Reductive amination is a cornerstone reaction for the synthesis of amines from carbonyl compounds. This one-pot procedure involves the initial formation of an imine or iminium ion, which is then reduced in situ by a mild reducing agent.[6][7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation due to its mildness and tolerance of a wide range of functional groups.
Protocol 2: Reductive Amination with a Primary Amine
Principle: The aldehyde reacts with a primary amine to form an imine, which is then selectively reduced by sodium triacetoxyborohydride to yield a secondary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline or benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DCE, add the primary amine (1.1 equivalents) and a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reaction | Aldehyde | Amine | Reducing Agent | Solvent | Typical Yield |
| Reductive Amination | 1 eq | 1.1 eq | NaBH(OAc)₃ (1.5 eq) | DCE | 70-90% |
Wittig Reaction: Olefination for Carbon-Carbon Bond Formation
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[8] It involves the reaction of the carbonyl compound with a phosphorus ylide (phosphorane), leading to the formation of a C=C double bond.[8]
Protocol 3: Wittig Olefination
Principle: A phosphonium ylide, generated by deprotonation of a phosphonium salt, acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting betaine intermediate collapses to form an oxaphosphetane, which then fragments to yield the alkene and triphenylphosphine oxide.
Materials:
-
This compound
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend the phosphonium salt (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and add the strong base (1.1 equivalents) dropwise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous THF.
-
Cool the aldehyde solution to 0 °C and add the ylide solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Oxidation to Carboxylic Acid: Accessing Amide and Ester Precursors
The oxidation of the aldehyde to a carboxylic acid provides a crucial intermediate for the synthesis of amides and esters, further expanding the accessible chemical space. The Pinnick oxidation, using sodium chlorite (NaClO₂) under mildly acidic conditions, is a highly effective and chemoselective method for this transformation.[9][10]
Protocol 4: Pinnick Oxidation to 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
Principle: Sodium chlorite, in the presence of a buffer (e.g., sodium dihydrogen phosphate) and a chlorine scavenger (e.g., 2-methyl-2-butene), oxidizes the aldehyde to the corresponding carboxylic acid with high selectivity.[9][10]
Materials:
-
This compound
-
tert-Butanol
-
Water
-
2-Methyl-2-butene
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Sodium chlorite (NaClO₂)
-
Sodium sulfite solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of tert-butanol and water (1:1).
-
Add 2-methyl-2-butene (4 equivalents) and sodium dihydrogen phosphate (1.5 equivalents).
-
In a separate flask, prepare a solution of sodium chlorite (1.5 equivalents) in water.
-
Add the sodium chlorite solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium sulfite.
-
Acidify the mixture with 1M HCl to pH ~3-4.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
| Reagent | Function | Equivalents |
| NaClO₂ | Oxidizing Agent | 1.5 |
| NaH₂PO₄ | Buffer | 1.5 |
| 2-Methyl-2-butene | Chlorine Scavenger | 4.0 |
Reduction to Alcohol: Introducing a Hydroxymethyl Group
The reduction of the aldehyde to the corresponding primary alcohol, (5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol, opens up further avenues for derivatization, such as ether and ester formation. Sodium borohydride (NaBH₄) is a mild and convenient reagent for this purpose.
Protocol 5: Reduction to (5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
Principle: The hydride from sodium borohydride attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an alkoxide intermediate, which is then protonated upon workup to yield the primary alcohol.
Materials:
-
This compound
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 equivalents) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the alcohol.
Functionalization of the Pyrrolopyrazine Core: Sonogashira Coupling
Beyond the aldehyde, the pyrrolopyrazine core itself can be functionalized. Halogenation followed by transition-metal-catalyzed cross-coupling reactions is a powerful strategy. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is particularly useful for introducing alkynyl moieties.[11][12]
Figure 3: Sonogashira coupling for core functionalization.
Protocol 6: Sonogashira Coupling of a Halogenated Derivative (Representative)
Principle: A palladium catalyst and a copper(I) co-catalyst facilitate the coupling of a terminal alkyne with a halogenated pyrrolopyrazine derivative in the presence of a base.
Materials:
-
Halogenated this compound (e.g., 2-bromo derivative)
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Solvent (e.g., THF or DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a degassed solution of the halogenated pyrrolopyrazine (1 equivalent) and the terminal alkyne (1.2 equivalents) in the chosen solvent, add the palladium catalyst (0.05 equivalents), copper(I) iodide (0.1 equivalents), and the base (2-3 equivalents).
-
Heat the reaction mixture to 60-80 °C under a nitrogen atmosphere for 4-16 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound stands as a testament to the power of well-designed synthetic intermediates in accelerating drug discovery. Its strategic placement of a reactive aldehyde on a biologically relevant scaffold provides a versatile platform for the generation of diverse and potent molecules, particularly in the critical area of kinase inhibitor development. The protocols outlined herein offer a practical guide for harnessing the synthetic potential of this valuable building block, empowering researchers to explore new frontiers in medicinal chemistry.
References
-
BenchChem. This compound.
-
Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698.
-
PubChem. 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde.
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Chemistry of Heterocyclic Compounds, 55(4), 346-356.
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry, 34, 116041.
-
BenchChem. Synthesis of 3-formyl-2-pyrazinecarboxylic acid via Vilsmeier-Haack Reaction: An Application Note and Protocol.
- Dalpozzo, R., et al. (1986). Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide. The Journal of Organic Chemistry, 51(5), 567-569.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction.
-
Zhang, Y., et al. (2015). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 20(10), 17846-17865.
- Rajput, A. A., & Patil, P. G. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(1), 25-43.
- Selim, M. R., et al. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
-
Scribd. Chemists' Guide: Aldehyde Oxidation.
-
Wikipedia. Pinnick oxidation.
-
NROChemistry. Pinnick Oxidation: Mechanism & Examples.
-
ResearchGate. Oxidation of aldehydes and alcohols to carboxylic acids using NaClO under microwave irradiation or classical heating without a catalyst.
-
Organic Chemistry Portal. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination.
-
ChemScene. 5H-Pyrrolo[2,3-b]pyrazine-6-methanol, 2-bromo-5-[[2-(trimethylsilyl)ethoxy]methyl]-.
-
BLDpharm. (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol.
-
ResearchGate. ChemInform Abstract: Synthesis of Unexpected Pyrrolo[2,3-b]quinoxaline-2-carbaldehydes via Sonogashira Coupling Reaction.
-
Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(26), 5437-5445.
-
Google Patents. US6319926B1 - Optically active 5H-pyrrolo[3, 4-B]pyrazine derivative, its preparation and pharmaceutical compositions containing it.
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of organic chemistry, 75(16), 5470–5477.
-
Sharma, S., & Kumar, A. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein journal of organic chemistry, 14, 1530–1578.
-
YouTube. 19.7b Wittig Reaction | Organic Chemistry.
-
Royal Society of Chemistry. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
-
ResearchGate. Diastereoselective synthesis of pyrrolo[1, 2‐c]imidazoles using chiral thiohydantoins, malononitrile, and aldehydes and evaluation of their antioxidant and antibacterial activities.
-
ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with...
-
ResearchGate. Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
-
ResearchGate. Recent Advances in Sonogashira Reactions.
-
ResearchGate. ChemInform Abstract: Synthesis of 5H-Pyrrolo[1,2-c]imidazoles by Intramolecular Wittig Reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 10. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Wittig Reaction of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Introduction: Bridging Heterocyclic Scaffolds and Alkene Synthesis
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the creation of carbon-carbon double bonds.[1][2][3][4][5] This olefination process, reacting a phosphorus ylide with an aldehyde or ketone, offers a powerful tool for molecular construction.[1][3][4][5] In the realm of medicinal chemistry, the 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged structure, forming the core of numerous biologically active compounds, including kinase inhibitors targeted for cancer therapy.[6][7][8][9][10] The functionalization of this heterocyclic system is paramount for the development of new therapeutic agents.[6][7] 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde, in particular, serves as a critical intermediate, with its aldehyde group providing a reactive handle for diverse chemical modifications.[6]
This document provides a detailed guide for researchers, scientists, and drug development professionals on performing the Wittig reaction with this compound. We will delve into the mechanistic nuances, provide field-proven protocols, and discuss critical parameters that influence reaction success, including the choice of ylide, base, and solvent, as well as purification strategies.
Mechanistic Overview: The Dance of the Ylide and the Aldehyde
The Wittig reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde, leading to a zwitterionic intermediate known as a betaine.[11] This intermediate subsequently cyclizes to form a four-membered ring, the oxaphosphetane.[3][5][11] The driving force of the reaction is the decomposition of the oxaphosphetane into the desired alkene and the highly stable triphenylphosphine oxide.[3][5][11]
The Decisive Role of the Ylide: Stabilized vs. Unstabilized
The nature of the substituent on the ylide's carbanion dramatically influences the reaction's stereochemical outcome.[11][12]
-
Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., ester, ketone) that delocalizes the negative charge, making them more stable and less reactive.[11][12][13][14] Reactions with stabilized ylides are typically under thermodynamic control, leading predominantly to the formation of the more stable (E)-alkene.[11][12][13][14]
-
Unstabilized Ylides: These ylides bear electron-donating or neutral groups (e.g., alkyl groups), resulting in a more localized and highly reactive carbanion.[12][13] The reaction is kinetically controlled, favoring the formation of the (Z)-alkene.[11][13]
The electron-deficient nature of the 5H-pyrrolo[2,3-b]pyrazine ring system may influence the reactivity of the aldehyde and the subsequent stereoselectivity of the Wittig reaction.
Experimental Protocols
Part 1: Preparation of the Phosphonium Salt
This initial step forms the precursor to the reactive ylide.
Materials:
-
Triphenylphosphine (PPh₃)
-
Appropriate alkyl halide (e.g., methyl iodide, ethyl bromoacetate)
-
Anhydrous toluene or acetonitrile
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add the alkyl halide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.
-
Cool the mixture to room temperature and collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the phosphonium salt under vacuum. The salt is typically used in the next step without further purification.
Part 2: The Wittig Reaction: Ylide Generation and Olefination
This protocol details the in-situ generation of the ylide followed by the reaction with this compound.
Materials:
-
Phosphonium salt (from Part 1)
-
This compound
-
Strong base (e.g., sodium hydride (NaH), n-butyllithium (n-BuLi), potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethyl sulfoxide (DMSO))
Safety Precaution: Strong bases like NaH and n-BuLi are highly reactive and must be handled under an inert atmosphere (nitrogen or argon) by trained personnel.[15] NaH is a flammable solid and reacts violently with water.[15]
Protocol A: Using Sodium Hydride in DMSO
This protocol is suitable for generating both stabilized and unstabilized ylides. The use of DMSO as a solvent can facilitate the formation of the dimsyl anion, a potent base.[16]
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, carefully decanting the hexane washings each time.
-
Add anhydrous DMSO to the flask via syringe.
-
Add the phosphonium salt (1.2 eq) portion-wise to the NaH suspension at room temperature. Stir the mixture until the evolution of hydrogen gas ceases and the solution develops the characteristic color of the ylide (often orange or deep red).
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMSO.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Note on NaH/DMSO: The reaction of NaH with DMSO to form the dimsyl anion can be exothermic and requires careful temperature control.[17]
Visualization of the Experimental Workflow
Caption: Experimental workflow for the Wittig reaction.
Data Presentation: Reaction Parameter Optimization
| Entry | Ylide Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Ph₃P⁺CH₃I⁻ | NaH | DMSO | rt | 12 | 75 | N/A |
| 2 | Ph₃P⁺CH₂CO₂EtBr⁻ | NaH | THF | rt | 8 | 88 | >95:5 |
| 3 | Ph₃P⁺CH₃I⁻ | n-BuLi | THF | -78 to rt | 6 | 65 | N/A |
| 4 | Ph₃P⁺CH₂PhCl⁻ | t-BuOK | THF | rt | 10 | 82 | 30:70 |
Yields are for isolated products after purification. E/Z ratios were determined by ¹H NMR analysis.
Purification Strategies: Taming the Byproducts
A significant challenge in the Wittig reaction is the removal of the triphenylphosphine oxide byproduct, which often has similar polarity to the desired alkene product.[1][18][19]
1. Column Chromatography:
-
This is the most common method for purification.
-
A careful selection of the solvent system (e.g., hexane/ethyl acetate, dichloromethane/methanol) is crucial for achieving good separation.
2. Recrystallization:
-
If the alkene product is a solid, recrystallization can be an effective purification method.[1][19]
-
Triphenylphosphine oxide is generally more soluble in polar solvents like propanol than many alkene products.[1][19]
3. Chemical Conversion of Byproduct:
-
For products with very low polarity, a novel approach involves the conversion of phosphorus-containing impurities into highly polar derivatives using reagents like hydrogen peroxide, facilitating their removal by rapid column chromatography.[18]
Visualization of the Reaction Mechanism
Caption: Simplified mechanism of the Wittig reaction.
Conclusion and Future Perspectives
The Wittig reaction is a robust and versatile method for the synthesis of vinyl-substituted 5H-pyrrolo[2,3-b]pyrazines. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and an appropriate purification strategy are essential for obtaining the desired products in high yield and purity. The protocols and insights provided in this application note serve as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the efficient synthesis of novel compounds for biological evaluation. Further exploration into the use of alternative olefination reagents, such as those used in the Horner-Wadsworth-Emmons reaction, may offer advantages in terms of byproduct removal and stereocontrol.
References
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Taylor & Francis Online. Wittig reaction purification for products with very low polarity. [Link]
-
AdiChemistry. WITTIG REACTION | MECHANISM. [Link]
-
YouTube. Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. [Link]
-
Scribd. Unstabilized Ylide Reactions in Wittig. [Link]
-
The Royal Society of Chemistry. Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. [Link]
-
Docsity. The Wittig Reaction-Synthesis of Alkenes | Lab Reports Organic Chemistry. [Link]
-
MDPI. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. [Link]
-
National Center for Biotechnology Information. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. [Link]
-
National Center for Biotechnology Information. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. [Link]
-
National Center for Biotechnology Information. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. [Link]
-
University of California, Irvine. Synthesis of an Alkene via the Wittig Reaction. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
-
National Center for Biotechnology Information. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold. [Link]
-
YouTube. the Wittig reaction. [Link]
-
The Royal Society of Chemistry. Synthetic Procedures. [Link]
-
National Center for Biotechnology Information. 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde. [Link]
-
Reddit. NaH/DMSO Wittig reactions. A cause for concern?. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
University of California, Santa Barbara. Sodium Hydride - Standard Operating Procedure. [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. adichemistry.com [adichemistry.com]
- 14. scribd.com [scribd.com]
- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 16. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 17. reddit.com [reddit.com]
- 18. tandfonline.com [tandfonline.com]
- 19. docsity.com [docsity.com]
Application Notes & Protocols: Reductive Amination of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 5H-pyrrolo[2,3-b]pyrazine core, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure is a cornerstone in the design of numerous kinase inhibitors, which are critical targets in oncology and the treatment of autoimmune diseases.[1][2] Derivatives of this scaffold have demonstrated potent inhibitory activity against key enzymes like Janus Kinase (JAK) and Spleen Tyrosine Kinase (SYK).[1]
The utility of this scaffold is significantly enhanced by the presence of a 7-carbaldehyde group. This aldehyde functionality serves as a versatile synthetic handle, allowing for the strategic introduction of diverse molecular fragments through various chemical transformations.[1] Among these, reductive amination stands out as one of the most robust and widely utilized methods for converting the aldehyde into a vast array of primary, secondary, and tertiary amines.[3] This guide provides a detailed examination of the underlying principles and offers field-proven protocols for the successful reductive amination of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde.
Mechanistic Foundations of Reductive Amination
Reductive amination is a sequential process that masterfully combines two fundamental reactions in a single pot: the formation of a C=N bond followed by its immediate reduction to a C-N single bond.[4][5]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield an intermediate imine (from a primary amine) or an iminium ion (from a secondary amine).
-
Hydride Reduction: A selective reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion, yielding the final amine product.[6]
The success of this one-pot reaction hinges on the careful selection of a reducing agent that is "tuned" to reduce the protonated iminium ion intermediate significantly faster than the starting aldehyde.[4] This selectivity prevents the wasteful formation of the corresponding alcohol byproduct. The reaction is typically catalyzed by mild acid, as a pH of around 4-7 facilitates both the formation of the iminium ion and ensures the amine remains sufficiently nucleophilic.[6][7][8]
Caption: General mechanism of one-pot reductive amination.
The Scientist's Choice: Selecting the Optimal Reducing Agent
The choice of reducing agent is the most critical parameter for a successful reductive amination. While several options exist, they are not interchangeable, and their selection depends on factors like substrate tolerance, safety, and desired selectivity.
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective for iminium ions over carbonyls.[9][10] Mild reaction conditions, tolerating many functional groups.[10] Non-toxic byproducts. Does not typically require strict pH control. | More expensive than other borohydrides. Moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective and selective at controlled pH (6-7).[6][9][11] Stable in protic solvents.[9] | Highly toxic and generates cyanide waste.[9][12] Requires careful pH monitoring to maintain selectivity and prevent HCN gas release.[6][7] |
| Catalytic Hydrogenation (H₂/Catalyst) | Economical and highly scalable.[9] "Green" process with minimal waste.[5] | May reduce other functional groups (e.g., nitro groups, C-C multiple bonds).[9] Requires specialized high-pressure equipment. |
Expert Recommendation: For laboratory-scale synthesis involving heterocyclic aldehydes like this compound, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice. Its remarkable selectivity minimizes byproduct formation, its operational simplicity is convenient, and it circumvents the significant toxicity concerns associated with sodium cyanoborohydride.[12]
Experimental Protocols
The following protocols are designed as robust starting points for research applications. They can be adapted for various primary and secondary amines.
Protocol 1: Synthesis of a Secondary Amine via Reductive Amination
Objective: To synthesize N-((5H-pyrrolo[2,3-b]pyrazin-7-yl)methyl)aniline.
Caption: Workflow for reductive amination with a primary amine.
Reagents & Materials:
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
| This compound | 147.14 | 147 mg | 1.0 | 1.0 |
| Aniline | 93.13 | 102 µL | 1.1 | 1.1 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 318 mg | 1.5 | 1.5 |
| 1,2-Dichloroethane (DCE) | - | 10 mL | - | - |
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (147 mg, 1.0 mmol).
-
Add 1,2-dichloroethane (10 mL) followed by aniline (102 µL, 1.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the imine.
-
Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. A slight effervescence may be observed.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL).
-
Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate, to yield the pure secondary amine product.
Protocol 2: Synthesis of a Tertiary Amine via Reductive Amination
Objective: To synthesize 7-(morpholinomethyl)-5H-pyrrolo[2,3-b]pyrazine.
Reagents & Materials:
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
| This compound | 147.14 | 147 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 96 µL | 1.1 | 1.1 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 318 mg | 1.5 | 1.5 |
| Acetic Acid (Glacial) | 60.05 | 6 µL | 0.1 | 0.1 |
| 1,2-Dichloroethane (DCE) | - | 10 mL | - | - |
Step-by-Step Procedure:
-
To a dry round-bottom flask, add this compound (147 mg, 1.0 mmol).
-
Add 1,2-dichloroethane (10 mL), morpholine (96 µL, 1.1 mmol), and a catalytic amount of glacial acetic acid (6 µL, 0.1 mmol). The acid catalyzes the formation of the iminium ion.[10]
-
Stir the mixture at room temperature for 15 minutes.
-
Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise.
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS for the disappearance of the starting material (typically 3-6 hours).
-
Work-up the reaction as described in Protocol 1 (Steps 6-9).
-
Purify the crude product by silica gel column chromatography. Expert Tip: Due to the basicity of the tertiary amine product, streaking on the silica gel column can be an issue. To mitigate this, use an eluent system containing a small amount of triethylamine (e.g., 0.5-1%) or 7N ammonia in methanol (e.g., DCM/MeOH/NH₃(aq)).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive or degraded NaBH(OAc)₃ (moisture sensitive). 2. Poorly nucleophilic amine (e.g., highly electron-deficient anilines). 3. Steric hindrance in the amine or aldehyde. | 1. Use a fresh bottle of NaBH(OAc)₃. 2. Increase reaction time, temperature (to 40-50°C), or add a catalyst like acetic acid or Ti(OiPr)₄.[10] 3. Increase the equivalents of the amine and reducing agent. |
| Alcohol Byproduct Formation | 1. Reducing agent is not selective enough (e.g., NaBH₄). 2. Water present in the reaction, leading to slow imine formation and aldehyde reduction. | 1. Ensure the use of a selective reagent like NaBH(OAc)₃. 2. Use anhydrous solvents and reagents. Consider adding a drying agent like powdered molecular sieves. |
| Dialkylation of Primary Amine | The secondary amine product is more nucleophilic than the starting primary amine and reacts with remaining aldehyde. | 1. Use a slight excess of the primary amine (1.5-2.0 equiv.) to outcompete the product. 2. Perform a stepwise procedure: form and isolate the imine first, then reduce it in a separate step.[10] |
| Difficult Purification | The amine product is highly polar or streaks on silica gel. | 1. Use a different stationary phase (e.g., alumina, C18 reverse phase). 2. Add a basic modifier (triethylamine, ammonia) to the eluent for silica gel chromatography. 3. Consider purification by acid/base extraction or crystallization of a salt (e.g., HCl salt). |
References
- Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society.
-
Myers, A. G. Chemistry 115: Reductive Amination. Harvard University. [Link]
-
Wikipedia. Sodium cyanoborohydride. [Link]
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Chem-Station. Borch Reductive Amination. [Link]
-
GSK. Reductive Amination. [Link]
-
Zhang, C., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 703. [Link]
- Shtil, A. A., et al. (2013). Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry, 21(13), 3746-3755.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. echemi.com [echemi.com]
- 8. nbinno.com [nbinno.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde in the synthesis of FGFR inhibitors
Application Note & Protocol
Topic: The Strategic Application of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde in the Synthesis of Potent and Selective FGFR Inhibitors
Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Introduction: The Pyrrolo[2,3-b]pyrazine Scaffold in Modern Kinase Inhibition
The fibroblast growth factor receptors (FGFRs), a family of four receptor tyrosine kinases (FGFR1-4), are critical regulators of cellular processes including proliferation, differentiation, and survival.[1][2] Genetic aberrations such as gene amplification, activating mutations, and translocations involving FGFRs are increasingly identified as key oncogenic drivers in a variety of cancers, including bladder, lung, and breast cancer.[1][3][4] This makes the FGF/FGFR signaling axis a high-priority target for therapeutic intervention.
Small-molecule kinase inhibitors have revolutionized targeted cancer therapy. A crucial element in their design is the "hinge-binding" motif, a chemical scaffold that anchors the inhibitor to the ATP-binding pocket of the kinase. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a well-established "kinase privileged fragment" for this purpose, capable of forming two critical hydrogen bonds with the kinase hinge region.[5][6][7][8][9]
Recent medicinal chemistry efforts have identified 5H-pyrrolo[2,3-b]pyrazine, a bioisostere of 7-azaindole, as a superior scaffold for FGFR inhibition.[10] Structure-activity relationship (SAR) studies have demonstrated that transitioning from a pyridyl to a pyrazine ring within the core scaffold can dramatically enhance binding activity against FGFR1.[11][12] This discovery positions the 5H-pyrrolo[2,3-b]pyrazine core as a foundational element for a new generation of selective FGFR inhibitors.
This document serves as a detailed guide on the utilization of This compound , a versatile and reactive intermediate, in the synthesis of novel FGFR inhibitors. We will explore the underlying biological pathways, provide detailed synthetic protocols, and discuss the chemical logic that drives the design of these targeted agents.
The FGF/FGFR Signaling Pathway: The Target
Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize, leading to the autophosphorylation of tyrosine residues in their cytoplasmic kinase domains. This phosphorylation event creates docking sites for various signaling proteins, triggering a cascade of downstream pathways that are vital for tumor growth and survival.[13] Key among these are the RAS-MAPK-ERK, PI3K-AKT, and PLCγ pathways.[1][2][14] The goal of an FGFR inhibitor is to occupy the ATP-binding site, prevent this initial phosphorylation event, and thereby shut down these pro-oncogenic signals.
Figure 1: Simplified FGFR signaling cascade and the point of intervention for ATP-competitive inhibitors.
Synthetic Strategy: From Aldehyde to Inhibitor
The this compound is a strategic starting material due to the versatility of the aldehyde functional group.[15] It provides a reactive handle for building out the molecular structure required for potent kinase inhibition. A common synthetic approach involves a multi-step sequence that includes protection of the pyrrole nitrogen, modification or coupling at other sites, and a final deprotection step.
The overall workflow often involves converting the aldehyde to a halide (e.g., via a Vilsmeier-Haack type reaction intermediate or subsequent transformations) to prepare it for a key cross-coupling reaction, such as a Suzuki-Miyaura coupling. This allows for the introduction of diverse aryl or heteroaryl moieties that can occupy different pockets within the kinase active site, which is critical for tuning inhibitor potency and selectivity.
Figure 2: General synthetic workflow for elaborating the core scaffold.
Protocol: Synthesis of a 3-Aryl-5H-pyrrolo[2,3-b]pyrazine Intermediate
This protocol details a representative synthesis starting from a related bromo-precursor, which illustrates the key Suzuki coupling step central to this class of inhibitors. The principles are directly applicable to derivatives prepared from the carbaldehyde after its conversion to a suitable coupling partner (e.g., a halide or triflate). This protocol is adapted from methodologies reported in the discovery of novel pyrrolo[2,3-b]pyrazine FGFR inhibitors.[11][16]
Reaction: Suzuki coupling of 3-Bromo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine with (1-Methyl-1H-pyrazol-4-yl)boronic acid.
Rationale:
-
N-H Protection: The pyrrole nitrogen is protected with a phenylsulfonyl group. This is crucial for two reasons: it prevents unwanted side reactions at the nucleophilic NH group and modulates the electronic properties of the heterocyclic system to facilitate the subsequent coupling reaction.[15]
-
Palladium Catalyst: Pd(dppf)Cl₂ is a robust catalyst for Suzuki couplings involving heteroaromatic systems. The dppf ligand provides the necessary stability and reactivity for the catalytic cycle.
-
Base: K₂CO₃ is used as a mild inorganic base to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: A dioxane/water mixture is a standard solvent system for Suzuki reactions, allowing both the organic and inorganic reagents to be sufficiently soluble.
Step-by-Step Protocol:
-
Reagent Preparation:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine (338 mg, 1.0 mmol).[16]
-
Add (1-Methyl-1H-pyrazol-4-yl)boronic acid pinacol ester (250 mg, 1.2 mmol).
-
Add Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (73 mg, 0.1 mmol).
-
-
Reaction Setup:
-
Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Add Dioxane (16 mL) and Water (4 mL) via syringe.
-
-
Reaction Execution:
-
Immerse the flask in a pre-heated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of Hexane/Ethyl Acetate (e.g., starting from 100% Hexane to 50% Ethyl Acetate) to isolate the desired product, 3-(1-Methyl-1H-pyrazol-4-yl)-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine.
-
-
Characterization:
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity, comparing the data with reported literature values.[11] Expected (M+H)⁺: 339.1.
-
Structure-Activity Relationship (SAR) and Data
Optimization of the pyrrolo[2,3-b]pyrazine core has led to the discovery of highly potent inhibitors. The SAR exploration typically focuses on three key regions of the molecule, as illustrated by the hinge-binding model.
Figure 3: Logical diagram of the inhibitor scaffold binding to the kinase hinge region.
The table below summarizes SAR data for a series of 5H-pyrrolo[2,3-b]pyrazine derivatives, demonstrating how modifications to the core scaffold impact inhibitory activity against FGFR1.
| Compound ID | Core Scaffold Modification (R Group) | FGFR1 IC₅₀ (nM) | Reference |
| 9 | 3-(1-Methyl-1H-pyrazol-4-yl)-5-(phenylsulfonyl) | >90% inhibition at 1 µM | [11] |
| 13 | 3-(1H-Pyrazol-4-yl)-5-((1-(2-fluoroethyl)-1H-imidazol-4-yl)sulfonyl) | 2.5 ± 0.9 | [12] |
| 27 | 3-(1-Methyl-1H-pyrazol-4-yl)-5-((1-(2-fluoroethyl)-1H-imidazol-4-yl)sulfonyl) | 1.1 ± 0.3 | [12] |
| 28 | 3-(1-Ethyl-1H-pyrazol-4-yl)-5-((1-(2-fluoroethyl)-1H-imidazol-4-yl)sulfonyl) | 0.6 ± 0.2 | [12] |
| 29 | 3-(1-Isopropyl-1H-pyrazol-4-yl)-5-((1-(2-fluoroethyl)-1H-imidazol-4-yl)sulfonyl) | 2.6 ± 0.7 | [12] |
Interpretation of SAR:
-
Scaffold Superiority: The 5H-pyrrolo[2,3-b]pyrazine core (Compound 9 ) shows significantly higher activity compared to other regioisomers like 1H-pyrrolo[3,2-b]pyridine.[11]
-
Sulfonyl Group (R1): The sulfonyl group and its substituents are directed towards the ribose pocket. Replacing a simple phenylsulfonyl with a substituted imidazolylsulfonyl group (e.g., in compound 13 ) dramatically improves potency.[12]
-
Pyrazolyl Group (R2): Modifications at the 3-position, which often interact with the solvent front, are critical. Small alkyl substitutions on the pyrazole ring, such as methyl (27 ) and ethyl (28 ), are well-tolerated and can enhance potency, while a bulkier isopropyl group (29 ) is less favorable.[12]
Conclusion and Future Directions
This compound is a valuable and strategically important starting material for the synthesis of next-generation FGFR inhibitors. The inherent reactivity of the aldehyde group, combined with the privileged nature of the pyrrolopyrazine scaffold as a kinase hinge-binder, provides a robust platform for medicinal chemistry exploration. The protocols and SAR data presented herein demonstrate a clear and logical path from this key intermediate to compounds with nanomolar potency. Future work will likely focus on further optimizing these leads to enhance selectivity across the kinome, improve pharmacokinetic properties, and overcome potential resistance mutations that can arise during clinical treatment.
References
- Turner, N., & Grose, R. (2010). Fibroblast growth factor signalling: from development to cancer. Nature Reviews Cancer, 10(2), 116-129. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn6ljeKx4cBqrX-crM0JPepLexUKiUsNz8u473Kr4FRJoIybDymwb2douN5ivbLE3chUWyW_gzjw5WbJMaY-Y6sIPSu-z1WQC1OD96ot_8tA262c39dYBo5BcH8ftcEGzB_Of41FnAc0zVFg==]
- Dorey, K., & Amaya, E. (2010). FGF signalling: diverse roles in diverse settings. Development, 137(22), 3731-3742. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbTQySZzzA0WnjxPtP-wW8-B9HOZVMc5NYSku-kdNnA7YNfuC7k6hBXm8KzHfuJeiQckW_wBA_2Q0eyoiQO3txy7ihd5meoFnF7n9jh_kVA1s2JAuEqSJRvNzMyEK09qknRjb6_X5foTTGMYI1RclO2mZayyE-jPARxRuJEUUQ4KSHTb5AMgr45S8eTH7CZas=]
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [https://www.jstage.jst.go.jp/article/cpb/66/1/66_c17-00380/_article]
- Xie, Y., Su, N., Yang, J., Tan, Q., Huang, S., Jin, M., ... & Xie, C. (2019). FGF/FGFR signaling in health and disease. Signal Transduction and Targeted Therapy, 4(1), 1-11. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLXdwh5skVFJ_AI3dcPM84npgG51vmWOR89goWJ9ht2AMwX5G-K5foqPlhyeBWB0LUqQPjUaiFN8WBjMavc3Hz209b67SIeIGHGgwiobOV01zcq0mEbt0ahnk0JrdUDkJ1wJMOJEbttrINA98sJiyEMZqVWtdJGpnDVcw=]
- Li, X., Iida, M., O'Neill, A., & Wheeler, D. L. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Cancer, 11(5), 1094. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdZe_N2CD1ofpCbuQuFjiO2UYxFNbGm3H1GZLf8Xudkv-oNrLdrcoS35j2C339eIiuDi-TBQyDnPqAoUdNj-gN9pjqtAgwj8v8VogTwJeYLENDMnrs1IfiA2vHDgAe]
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [https://pubmed.ncbi.nlm.nih.gov/29321415/]
- Wang, P., Meng, F., Song, H., Wang, W., Zhang, Y., & Ai, J. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(12), 2059. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6150247/]
- Wang, P., Meng, F., Song, H., Zhang, Y., Wang, W., Geng, M., ... & Ai, J. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6017369/]
- Wang, P., Meng, F., Song, H., Zhang, Y., Wang, W., Geng, M., ... & Ai, J. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. ResearchGate. [https://www.researchgate.net/publication/323806297_Structure-Based_Discovery_of_a_Series_of_5H-Pyrrolo23-bpyrazine_FGFR_Kinase_Inhibitors]
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [https://www.researchgate.net/publication/318020811_7-Azaindole_A_Versatile_Scaffold_for_Developing_Kinase_Inhibitors]
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [https://www.semanticscholar.org/paper/7-Azaindole%3A-A-Versatile-Scaffold-for-Developing-Irie-Sawa/46a84f479a4058f96e8d1a164a27521798e21949]
- Pratlong, M., & Aquilina, A. (2019). Inhibition of FGFR signaling pathways studied in cancer cell lines using HTRF. Revvity. [https://www.revvity.com/resources/technical-resources/app-notes/inhibition-of-fgfr-signaling-pathways-studied-in-cancer-cell-lines-using-htrf.pdf]
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook. [https://www.chemicalbook.com/NewsInfo_5419.htm]
- Dehnavi, E., & Vosooghi, M. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [https://www.researchgate.net/publication/355047817_Pyrrolopyrazine_derivatives_synthetic_approaches_and_biological_activities]
- Wang, P., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. PubMed. [https://pubmed.ncbi.nlm.nih.gov/29558410/]
- Krintel, C., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5195. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7663795/]
- Wang, P., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. AGRIS. [https://agris.fao.org/agris-search/search.do?recordID=US201800164629]
- Jin, Q., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry, 28(15), 115577. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7294200/]
- Meng, F., et al. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. European Journal of Medicinal Chemistry, 166, 303-315. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7126131/]
- Guo, Y., et al. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(11), 3179. [https://www.mdpi.com/1420-3049/26/11/3179]
- This compound. Benchchem. [https://www.benchchem.com/product/b1120191]
- Zhang, Y., et al. (2022). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry, 65(5), 4149-4166. [https://pubmed.ncbi.nlm.nih.gov/35157413/]
- Wang, C. Z., et al. (2018). The synthetic route for the preparation of 2. ResearchGate. [https://www.researchgate.
Sources
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 9. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 14. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Strategic Application of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde in the Synthesis of Janus Kinase (JAK) Inhibitors
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.
Abstract: The Janus kinase (JAK) family of enzymes represents a critical node in cytokine signaling, making them high-value therapeutic targets for a range of autoimmune diseases and cancers. The pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged structure for developing potent and selective JAK inhibitors. This application note provides an in-depth guide to the synthesis of such inhibitors, focusing on the pivotal role of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde as a key synthetic intermediate. We detail the underlying biological rationale, the synthetic strategy centered on reductive amination, a comprehensive experimental protocol, and expert insights into the process.
Introduction: Targeting the JAK-STAT Pathway
The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) essential for transducing signals from over 50 different cytokines and growth factors.[1][2] This signaling occurs via the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, a cornerstone of immune cell development, activation, and function.[3][4]
Upon cytokine binding to its cell-surface receptor, associated JAKs are brought into proximity, leading to their auto-phosphorylation and activation.[5] Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and modulate the expression of genes critical for inflammatory and immune responses.[5][6] Dysregulation of this pathway is a key driver in the pathogenesis of numerous autoimmune and inflammatory disorders, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[7][8]
Consequently, small-molecule inhibitors of JAKs have become an innovative and effective class of therapeutics.[9] Many of these inhibitors are ATP-competitive, binding to the kinase domain and preventing the phosphorylation cascade. A prominent structural motif found in several successful kinase inhibitors is the pyrrolopyrazine core, which serves as an excellent "hinge-binding" scaffold.[10][11] This guide focuses on the synthetic utility of This compound , a versatile building block for constructing potent JAK inhibitors like Tofacitinib and related analogues.[12][13]
The Linchpin Intermediate: this compound
The title compound is a strategic precursor in JAK inhibitor synthesis for two primary reasons:
-
Core Scaffold: The 5H-pyrrolo[2,3-b]pyrazine nucleus is a bioisostere of purine and is adept at forming key hydrogen bonds with the hinge region of the kinase ATP-binding site. This interaction anchors the inhibitor in the active site.
-
Reactive Handle: The aldehyde group at the 7-position is a versatile functional group that allows for the straightforward introduction of various side chains.[12] This modularity is crucial for drug discovery, as modifications to the side chain are used to fine-tune potency, selectivity against different JAK isoforms, and overall pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
This intermediate is typically prepared via Vilsmeier-Haack formylation of the parent 5H-pyrrolo[2,3-b]pyrazine, a reliable method for introducing an aldehyde group onto electron-rich heterocyclic systems.[14][15]
Core Synthesis via Reductive Amination
The most common and efficient method to utilize the aldehyde intermediate is through reductive amination. This reaction covalently couples the pyrrolopyrazine core to a desired amine-containing side chain (e.g., a substituted piperidine) in a one-pot procedure.[16]
The reaction proceeds in two main stages:
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the aldehyde carbonyl, followed by dehydration, to form a C=N double bond (an imine). In the presence of an acid catalyst, this is protonated to form a more electrophilic iminium ion.
-
In Situ Reduction: A mild, selective reducing agent, added to the same reaction vessel, reduces the iminium ion to the final secondary or tertiary amine.
Causality in Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[17] Unlike harsher reducing agents (e.g., NaBH₄), STAB is mild enough that it will not reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion. It is also less toxic and more moisture-stable than sodium cyanoborohydride (NaBH₃CN), making it ideal for robust, scalable syntheses. A catalytic amount of acetic acid is often included to facilitate the formation of the iminium ion intermediate.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative JAK inhibitor core structure by coupling the title aldehyde with (3R,4R)-4-methyl-3-(methylamino)piperidine, a key fragment in the synthesis of Tofacitinib.
Table 1: Reagents and Materials
| Reagent | CAS No. | MW ( g/mol ) | Role |
| This compound | 1206825-40-2 | 147.14 | Aldehyde (Electrophile) |
| (3R,4R)-N,4-dimethylpiperidin-3-amine (or HCl salt) | 1062580-52-2 | 128.22 | Amine (Nucleophile) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 211.94 | Reducing Agent |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | Anhydrous Solvent |
| Glacial Acetic Acid (AcOH) | 64-19-7 | 60.05 | Catalyst |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 | Aqueous Quench/Wash |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 1.47 g).
-
Addition of Amine: Add (3R,4R)-N,4-dimethylpiperidin-3-amine (1.1 eq). If using the hydrochloride salt, add 1.1 eq of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.
-
Solvent and Catalyst: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of ~0.1 M with respect to the aldehyde. Add glacial acetic acid (2.0 eq) to catalyze iminium formation.
-
Imine Formation: Stir the mixture at room temperature for 60-90 minutes. The solution should remain a clear, homogeneous mixture.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The disappearance of the aldehyde starting material (visualized with a UV lamp) indicates completion.
-
Work-up: Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with dichloromethane (DCM).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in DCM to afford the pure coupled product.
Characterization and Analysis:
-
¹H NMR (400 MHz, CDCl₃): Expect to see the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new singlet or AB quartet corresponding to the newly formed methylene bridge (-CH₂-) protons, typically between 3.5-4.5 ppm.
-
LC-MS (ESI+): Confirm the reaction by observing a peak corresponding to the [M+H]⁺ of the expected product.
-
HRMS (High-Resolution Mass Spectrometry): Obtain an exact mass measurement to confirm the elemental composition of the synthesized molecule.
Field Insights and Data Context
The modularity of this synthetic approach is its greatest strength. By substituting the amine component, researchers can rapidly generate a library of analogues to probe the structure-activity relationship (SAR). The ultimate goal is often to achieve selectivity for one JAK isoform over others to minimize off-target effects. For example, inhibiting JAK2 can lead to hematological side effects, whereas selective JAK1 or JAK3 inhibition may offer a better safety profile for treating autoimmune diseases.[18]
Table 2: Representative Selectivity Profile of Tofacitinib
| Kinase Target | IC₅₀ (nM) | Therapeutic Relevance |
| JAK1 | 1.1 | Broad role in inflammatory cytokine signaling.[4][6] |
| JAK2 | 20 | Crucial for hematopoiesis (red blood cell production).[2] |
| JAK3 | 1.0 | Primarily involved in lymphocyte function and development.[3][19] |
| TYK2 | 46 | Involved in IL-12 and IL-23 signaling pathways.[2] |
| Data are representative and compiled from various kinase profiling assays. |
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of advanced JAK kinase inhibitors. The reductive amination protocol described herein is a robust, reliable, and scalable method for coupling this core scaffold with diverse amine side chains. This synthetic strategy is fundamental to the discovery and development of next-generation immunomodulatory drugs, enabling medicinal chemists to systematically optimize molecules for enhanced potency, selectivity, and patient outcomes.
References
- Patsnap Synapse. (2024). What is the mechanism of Tofacitinib Citrate?
- Wikipedia. (n.d.). Tofacitinib.
- Ghoreschi, K., Jesson, M. I., Li, X., Lee, J. H., Ghosh, S., Magnusson, R. P., ... & Laurence, A. (n.d.). The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Clinical and Experimental Rheumatology.
- Arthritis UK. (n.d.). Tofacitinib.
- Wikipedia. (n.d.). Janus kinase inhibitor.
- Scilight Press. (n.d.). Janus Kinases and Autoimmunity: Bridging Pathways to Therapy.
- ResearchGate. (n.d.). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis | Request PDF.
- PubMed Central. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors.
- ResearchGate. (n.d.). Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor | Request PDF.
- researchopenworld.com. (2019). JAK Inhibitors: New Treatments for RA and beyond.
- ResearchGate. (n.d.). The JAK-STAT pathway and mechanism of action of JAK inhibitors.
- Benchchem. (n.d.). Comparative Analysis of JAK Inhibitor Selectivity: A Guide for Researchers.
- ElectronicsAndBooks. (2012). 3‑Amido Pyrrolopyrazine JAK Kinase Inhibitors: Development of a JAK3 vs JAK1 Selective Inhibitor and Evaluation in Cellular an.
- Der Pharma Chemica. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib.
- Organic Chemistry Portal. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination.
- International Journal of Science and Research (IJSR). (n.d.). Design, Synthesis and Biological Evaluation of Some New Derivatives of Azoles Bearing Pyrrolo [2, 3-d] Pyrimidine Nucleus as Jan.
- PubMed. (2013). Discovery of a Series of Novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl Ethers, as Potent JAK3 Kinase Inhibitors.
- Benchchem. (n.d.). This compound.
- IJPCBS. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- UNL. (n.d.). Tofacitinib synthesis.
- NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
Sources
- 1. Janus Kinases and Autoimmunity: Bridging Pathways to Therapy [sciltp.com]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchopenworld.com [researchopenworld.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 7. clinexprheumatol.org [clinexprheumatol.org]
- 8. researchgate.net [researchgate.net]
- 9. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 10. ijsr.net [ijsr.net]
- 11. Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. research.unl.pt [research.unl.pt]
- 14. ijpcbs.com [ijpcbs.com]
- 15. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Tofacitinib - Wikipedia [en.wikipedia.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde Derivatives
Introduction and Significance
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged heterocyclic system in modern medicinal chemistry.[1] Its derivatives are foundational components in the development of targeted therapeutics, most notably as potent kinase inhibitors for oncology and the treatment of inflammatory diseases.[1][2] The 7-carbaldehyde functional group on this core serves as a versatile synthetic handle, allowing for the construction of diverse compound libraries through various chemical transformations.[1]
Given their intended biological applications, achieving exceptionally high purity of these derivatives is not merely a procedural step but a prerequisite for accurate biological evaluation and downstream drug development. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose.
This application note provides a comprehensive guide and robust protocols for the purification of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde and its derivatives using Reverse-Phase HPLC (RP-HPLC). We will delve into the underlying chromatographic principles, explain the rationale behind methodological choices, and offer step-by-step protocols from initial method development to post-purification workup.
Analyte Deep Dive: Physicochemical Characteristics and Chromatographic Challenges
A successful purification strategy begins with a thorough understanding of the target molecule. The parent compound, this compound, possesses distinct chemical features that dictate its chromatographic behavior.
| Property | Value / Description | Source |
| Molecular Formula | C₇H₅N₃O | [3][4][5] |
| Molecular Weight | ~147.13 g/mol | [3][4][5] |
| Core Structure | A fused heterocyclic system containing an electron-rich pyrrole ring and an electron-deficient pyrazine ring. | [1] |
| Key Functional Groups | Aldehyde (-CHO), Pyrrole N-H, and two Pyrazine Nitrogens. | [1][3] |
| Polarity | The presence of multiple nitrogen heteroatoms and a carbaldehyde group confers significant polarity to the molecule.[6][7] | |
| Acidity/Basicity | The pyrazine nitrogens are weakly basic ("pyridine-type"), while the pyrrole nitrogen is non-basic and can be considered weakly acidic under certain conditions.[8] |
Primary Chromatographic Challenges:
-
Peak Tailing: The basic pyrazine nitrogens can interact ionically with acidic residual silanol groups on the surface of silica-based HPLC columns. This secondary interaction causes asymmetrical, tailing peaks, which severely compromises resolution and purity assessment.[8]
-
Poor Retention: Due to their polarity, these compounds may elute very early in a typical reverse-phase gradient, often near the solvent front, making separation from other polar impurities difficult.[6][7]
-
Potential Impurities: Synthetic routes can yield closely related impurities, such as the corresponding carboxylic acid (from over-oxidation) or the primary alcohol (from reduction), which must be resolved from the target aldehyde.[1]
The Chromatographic Strategy: Mastering Reverse-Phase HPLC
Reverse-Phase HPLC (RP-HPLC) is the most powerful and widely used mode for purifying drug-like small molecules.[9][10] The fundamental principle involves partitioning the analyte between a polar mobile phase and a nonpolar (hydrophobic) stationary phase.
The Critical Role of the Mobile Phase Modifier
For basic nitrogen-containing heterocycles, the composition of the mobile phase is the single most important factor for achieving a successful separation.[11][12] The use of an acidic modifier is essential.
Trifluoroacetic Acid (TFA) is the modifier of choice for UV-directed purification for several key reasons:
-
Silanol Suppression: At a typical concentration of 0.1%, TFA lowers the mobile phase pH to approximately 2. This low pH protonates the acidic silanol groups (Si-O⁻) on the stationary phase, neutralizing their charge (Si-OH) and eliminating the unwanted secondary ionic interactions that cause peak tailing.[13]
-
Ion-Pairing Mechanism: The basic pyrazine nitrogens of the analyte become protonated (positively charged) at this low pH. The trifluoroacetate anion (CF₃COO⁻) from the mobile phase then forms a neutral ion pair with the protonated analyte.[14] This masks the charge of the analyte and increases its overall hydrophobicity, leading to enhanced retention on the C18 stationary phase and improved peak shape.[13]
-
Volatility: TFA is volatile, which facilitates its removal from collected fractions during post-purification lyophilization.
Note on LC-MS Applications: While excellent for UV-based purification, TFA is known to cause significant signal suppression in mass spectrometry.[15] For LC-MS analysis or purification, it is advisable to substitute TFA with 0.1% formic acid or acetic acid, which are more MS-friendly.[15][16]
Stationary Phase: The C18 Workhorse
A C18 (octadecyl) bonded silica column is the standard stationary phase for this application. Its long alkyl chains provide a highly hydrophobic surface for retaining the analyte. To ensure success, it is crucial to use a modern, high-purity, end-capped C18 column. "End-capping" is a process that chemically derivatizes most of the residual silanol groups, further minimizing the potential for peak tailing.[15]
The Complete Purification Workflow
The purification process is a systematic workflow, moving from a small-scale analytical run to a large-scale preparative separation, followed by isolation of the final product.
Caption: HPLC Purification Workflow for Pyrrolopyrazine Derivatives.
Experimental Protocols
Note: Always use HPLC-grade solvents and high-purity water (Milli-Q® or equivalent) for mobile phase preparation.[9] Ensure all mobile phases are properly degassed before use.
Protocol 1: Analytical HPLC Scouting and Method Development
This initial step is crucial for determining the retention time of the target compound and assessing the impurity profile of the crude material.
| Parameter | Recommended Conditions | Rationale |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent | Standard analytical system with UV detector. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | A standard analytical column dimension. |
| Mobile Phase A | 0.1% TFA in Water | The aqueous phase with the essential modifier. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | The organic phase for elution. ACN often provides sharper peaks than methanol. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient to elute compounds across a wide polarity range. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Injection Volume | 5-10 µL | Small volume to avoid column overloading. |
| Detection | UV Diode Array Detector (DAD) at 254 nm and 280 nm | Pyrrolopyrazines typically have strong UV absorbance at these wavelengths. |
| Sample Prep | Dissolve ~1 mg of crude material in 1 mL of DMSO or ACN:Water (1:1). Filter through a 0.22 µm syringe filter. | Ensures sample is free of particulates that could clog the column. |
Procedure:
-
Equilibrate the column with the starting conditions (5% B) for at least 10 column volumes.
-
Inject the prepared sample.
-
Run the analytical gradient method.
-
Identify the peak corresponding to your target compound (usually the major peak, but can be confirmed by LC-MS if available).
-
Note its retention time and the retention times of major impurities. Use this information to optimize the gradient for the preparative scale-up.
Protocol 2: Preparative HPLC Purification
The goal here is to scale up the optimized analytical method to isolate a significant quantity of the pure compound.
| Parameter | Recommended Conditions | Rationale |
| HPLC System | Semi-preparative or Preparative HPLC with fraction collector | Required for larger volumes and automated collection. |
| Column | C18, 21.2 x 250 mm, 10 µm particle size | A common semi-preparative column dimension. Adjust based on desired loading. |
| Mobile Phase A | 0.1% TFA in Water | Consistent with the analytical method. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Consistent with the analytical method. |
| Gradient | Optimized based on scouting run. Example: 20% to 50% B over 30 minutes. | A shallower gradient focused around the elution point of the target compound to maximize resolution. |
| Flow Rate | 20 mL/min | Scaled up from the analytical flow rate to match the larger column diameter. |
| Sample Loading | Dissolve 50-200 mg of crude material in a minimal amount of DMSO or DMF, then dilute with Mobile Phase A. Filter. | The amount depends on column capacity and separation difficulty. Minimize strong solvents like DMSO. |
| Detection | UV at the optimal wavelength determined from the analytical run. | To trigger fraction collection. |
Procedure:
-
Develop a focused preparative gradient. The gradient should start ~5-10% below the elution percentage of your target compound from the analytical run and end ~5-10% above it.
-
Equilibrate the preparative column with the starting mobile phase composition.
-
Inject the concentrated, filtered crude sample.
-
Run the preparative method.
-
Set the fraction collector to trigger based on the UV signal threshold, collecting peaks into separate tubes or vials.
-
After the run, analyze small aliquots of the key fractions using the analytical HPLC method to confirm purity.
Protocol 3: Post-Purification Product Isolation
-
Combine Fractions: Pool all fractions that contain the target compound at the desired purity level (e.g., >98%).
-
Remove Organic Solvent: Concentrate the pooled fractions using a rotary evaporator (rotovap) to remove the bulk of the acetonitrile.
-
Lyophilization: Transfer the remaining aqueous solution to a suitable flask, freeze it completely (using a dry ice/acetone bath or a -80 °C freezer), and place it on a high-vacuum lyophilizer (freeze-dryer). This will sublime the water and residual TFA, yielding the final product as a dry, often fluffy, solid.
Troubleshooting Common HPLC Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Insufficient mobile phase modifier (TFA).- Secondary interactions with an old or poor-quality column. | - Ensure TFA concentration is 0.1% in both mobile phases.- Use a new, high-quality, end-capped C18 column. |
| Poor Resolution | - Gradient is too steep.- Column is overloaded. | - Make the gradient shallower around the elution time of the target compound.- Reduce the amount of sample injected onto the column. |
| Broad Peaks | - Compound has low solubility in the mobile phase.- Extra-column volume dispersion. | - Try adding a small amount of DMSO to the sample before injection.- Ensure tubing lengths are minimized, especially on the analytical system. |
| No Retention (Elutes at void volume) | - Compound is too polar for RP-HPLC.- Incorrect mobile phase (too much organic). | - Consider using a more polar stationary phase (e.g., Cyano) or HILIC chromatography.[7]- Ensure the starting gradient condition is highly aqueous (e.g., 5% ACN). |
Conclusion
The successful purification of this compound derivatives is readily achievable through a systematic and well-understood RP-HPLC strategy. The key to overcoming the inherent challenges of these polar, basic heterocycles lies in the judicious use of an acidic mobile phase modifier, like TFA, to control analyte-stationary phase interactions. By coupling this with a high-quality C18 column and a logical workflow of analytical scouting followed by preparative scale-up, researchers can consistently obtain these valuable compounds with the high degree of purity required for advancing drug discovery programs.
References
-
Why is trifluoroacetic acid (TFA) used in c-18 column? (2024). ResearchGate. Retrieved from [Link]
-
Gilar, M., et al. (n.d.). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. PubMed. Retrieved from [Link]
-
The role of TFA on Reverse phase chromatography? (2008). ResearchGate. Retrieved from [Link]
-
Toribio, F., et al. (2000). Comparison of Different Commercial Solid-Phase Extraction Cartridges Used to Extract Heterocyclic Amines From a Lyophilised Meat Extract. Journal of Chromatography A. Retrieved from [Link]
-
5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Retrieved from [Link]
-
Wode, F., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate. Retrieved from [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). Alwsci. Retrieved from [Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). Welch Materials, Inc. Retrieved from [Link]
-
Exploring the Different Mobile Phases in HPLC. (n.d.). Moravek. Retrieved from [Link]
-
How can you separate a co-eluting more polar compound by HPLC? (2014). ResearchGate. Retrieved from [Link]
-
How do you choose a mobile phase in HPLC? (2022). Quora. Retrieved from [Link]
-
Solid-phase extraction. (n.d.). Wikipedia. Retrieved from [Link]
-
Li, H., et al. (2018). Magnetic solid-phase extraction of heterocyclic pesticides in environmental water samples using metal-organic frameworks coupled to high performance liquid chromatography determination. Journal of Chromatography A. Retrieved from [Link]
-
5H-Pyrrolo[2,3-b]pyrazine. (n.d.). PubChem. Retrieved from [Link]
-
Specifications of this compound. (n.d.). Capot Chemical. Retrieved from [Link]
-
Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Heliyon. Retrieved from [Link]
-
Al-Mulla, A. (2022). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Molecular Diversity. Retrieved from [Link]
-
This compound. (n.d.). Chemical Synthesis Database. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde | C7H5N3O | CID 5383707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. welch-us.com [welch-us.com]
- 9. moravek.com [moravek.com]
- 10. quora.com [quora.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 13. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Application Note: A Multi-faceted Approach to the Analytical Characterization of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Abstract and Introduction
5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde is a pivotal heterocyclic compound, serving as a versatile building block in medicinal chemistry. Its fused pyrrolopyrazine core is a recognized scaffold in the development of kinase inhibitors and other therapeutic agents, particularly in oncology research.[1] The aldehyde functional group provides a reactive handle for synthetic modifications, enabling the exploration of structure-activity relationships (SAR).[1]
Given its significance, rigorous analytical characterization is imperative to confirm the identity, purity, and stability of this compound. This application note provides a comprehensive guide, detailing a suite of analytical methodologies. We move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data.
This guide is structured to provide both the foundational principles and detailed, step-by-step protocols for the primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and traditional spectroscopy (FT-IR, UV-Vis).
| Property | Value | Source |
| IUPAC Name | This compound | PubChem CID 5383707[2] |
| CAS Number | 4121-22-6 | BLDpharm[3], Chemdad[4] |
| Molecular Formula | C₇H₅N₃O | PubChem CID 5383707[2] |
| Molecular Weight | 147.13 g/mol | BLDpharm[3], PubChem CID 5383707[2] |
| SMILES | O=CC1=CNC2=C1N=CC=N2 | BLDpharm[3] |
| InChIKey | FZSSHQHTQKYNQL-UHFFFAOYSA-N | Benchchem[1] |
The Analytical Workflow: A Holistic View
The confirmation of a chemical entity's structure and purity is not a linear process but rather an integrated system where orthogonal techniques validate one another. The workflow below illustrates how different analytical methods are deployed to build a complete profile of this compound.
Caption: Integrated analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. It provides unambiguous information about the carbon-hydrogen framework of a molecule. For a novel or synthesized batch of this compound, NMR is the definitive test of identity.
Expertise & Causality: Solvent and Experiment Selection
The choice of deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for this class of compounds. Its high polarity effectively solubilizes the molecule, and importantly, its non-acidic nature allows for the observation of the exchangeable N-H proton of the pyrrole ring. In contrast, solvents like methanol-d₄ (CD₃OD) would lead to rapid deuterium exchange, causing the N-H signal to broaden or disappear.
While ¹H and ¹³C NMR provide primary data, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unequivocal assignment of proton and carbon signals, especially in complex derivatives.[5]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆. For complete dissolution, gentle vortexing may be required.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Reference: Calibrate the spectrum using the residual solvent peak of DMSO at δ 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024-2048 scans, as ¹³C has a low natural abundance.
-
Reference: Calibrate using the DMSO-d₆ solvent peak at δ 39.52 ppm.
-
Expected Data and Interpretation
| Technique | Expected Chemical Shift (δ, ppm) | Assignment & Rationale |
| ¹H NMR | ~12.0 - 13.0 (broad s, 1H) | N-H (Pyrrole): Deshielded due to aromaticity and potential H-bonding. |
| ~9.8 - 10.0 (s, 1H) | CHO (Aldehyde): Highly deshielded proton characteristic of aldehydes. | |
| ~8.0 - 8.5 (m, 2H) | Pyrazine Protons: Aromatic protons on the electron-deficient pyrazine ring. | |
| ~7.5 - 7.8 (s, 1H) | Pyrrole Proton: Aromatic proton on the electron-rich pyrrole ring. | |
| ¹³C NMR | ~185.0 | C=O (Aldehyde): Characteristic carbonyl carbon resonance. |
| ~110.0 - 150.0 | Aromatic Carbons: Multiple signals corresponding to the carbons of the fused pyrrole and pyrazine rings. |
Note: These are predicted values based on the structure and data from similar heterocyclic systems. Actual values may vary slightly.[6][7]
Mass Spectrometry (MS): Molecular Weight and Formula Verification
Mass spectrometry provides the exact molecular weight of the compound, which serves as a primary check of its identity. High-Resolution Mass Spectrometry (HRMS) further offers the elemental composition, providing an exceptionally high degree of confidence in the molecular formula.
Expertise & Causality: Ionization Technique
Electrospray Ionization (ESI) is the preferred method for this molecule.[7] Its "soft" ionization mechanism typically results in the formation of the protonated molecular ion, [M+H]⁺, with minimal fragmentation. This simplifies spectral interpretation. ESI is highly compatible with liquid chromatography, making LC-MS a powerful tool for simultaneous separation and identification.
Protocol: High-Resolution LC-MS
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Further dilute to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
LC Conditions (for separation prior to MS):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
MS Conditions:
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer.
-
Ionization Mode: ESI Positive.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Analysis: Extract the mass of the main chromatographic peak. The accurate mass should be within 5 ppm of the theoretical mass.
-
Expected Data
| Parameter | Theoretical Value | Expected Experimental Value |
| Molecular Formula | C₇H₅N₃O | C₇H₅N₃O |
| Exact Mass | 147.0433 | N/A |
| [M+H]⁺ Ion (Monoisotopic) | 148.0511 | 148.0511 ± 0.0007 (for 5 ppm error) |
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is the gold standard for determining the purity of small molecules. By separating the target compound from any impurities or starting materials, it allows for accurate quantification of purity based on peak area.
Protocol: Reversed-Phase HPLC with UV Detection
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of ~0.5 mg/mL.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA). The TFA acts as an ion-pairing agent to improve peak shape.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Set to a λ_max value determined by UV-Vis spectroscopy (typically between 320-360 nm for such scaffolds).[8]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100. A pure sample should exhibit a purity of >97%.
Caption: Logical flow from raw data to final compound validation.
Additional Spectroscopic Methods
While NMR and MS provide structural and identity information, FT-IR and UV-Vis spectroscopy offer rapid and valuable complementary data.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Principle: Confirms the presence of key functional groups by their characteristic vibrational frequencies.
-
Protocol: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Expected Characteristic Peaks:
-
~3300-3100 cm⁻¹ (broad): N-H stretching of the pyrrole ring.
-
~1680-1660 cm⁻¹ (strong): C=O stretching of the conjugated aldehyde.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
UV-Visible (UV-Vis) Spectroscopy
-
Principle: Provides information on the electronic conjugation within the molecule. The position of the maximum absorbance (λ_max) is characteristic of the chromophore.
-
Protocol: Dissolve a small amount of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) to prepare a dilute solution (~10⁻⁵ M). Record the spectrum from 200-600 nm.
-
Expected Data: The compound is expected to show strong absorbance maxima (λ_max) in the range of 320-360 nm, corresponding to π→π* electronic transitions within the extended conjugated system.[8]
Conclusion
The analytical characterization of this compound requires a multi-technique, integrated approach. By systematically applying NMR for structural elucidation, mass spectrometry for molecular weight and formula confirmation, HPLC for purity determination, and FT-IR/UV-Vis for functional group verification, researchers can ensure the quality and integrity of this critical chemical intermediate. The protocols and rationale detailed in this note provide a robust framework for achieving accurate and reliable characterization.
References
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health (NIH). [Link]
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health (NIH). [Link]
-
This compound. Chemical Synthesis Database. [Link]
-
5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde | C7H5N3O | CID 5383707. PubChem, National Center for Biotechnology Information. [Link]
-
SYNTHESIS, CHARACTERIZATION, AND SPECTROSCOPIC INVESTIGATION OF FULLY CONJUGATED PYRAZINOPORPHYRAZINES. ResearchGate. [Link]
-
Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. [Link]
-
Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission. Royal Society of Chemistry. [Link]
-
5H-Pyrrolo[2,3-b]pyrazine-7-carboxaldehyde (7CI,8CI,9CI). Chongqing Chemdad Co., Ltd. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde | C7H5N3O | CID 5383707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4121-22-6|this compound|BLD Pharm [bldpharm.com]
- 4. 5H-Pyrrolo[2,3-b]pyrazine-7-carboxaldehyde (7CI,8CI,9CI) Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bioactivity Screening of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde Derivatives
Introduction: The Therapeutic Potential of the 5H-pyrrolo[2,3-b]pyrazine Scaffold
The 5H-pyrrolo[2,3-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] This nitrogen-rich bicyclic system serves as a key pharmacophore in a multitude of compounds with demonstrated therapeutic potential, including antimicrobial, antiviral, and anti-inflammatory agents.[2] Notably, derivatives of this scaffold have garnered significant attention as potent kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of various cancers and autoimmune diseases.[1][3][4][5]
The aldehyde functionality at the 7-position of the 5H-pyrrolo[2,3-b]pyrazine ring offers a versatile synthetic handle for the generation of diverse chemical libraries. This allows for systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial bioactivity screening of novel 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde derivatives. We will delve into the rationale behind the selection of primary assays, provide detailed, field-proven protocols, and offer insights into the interpretation of the generated data.
Strategic Approach to Bioactivity Screening
A hierarchical screening approach is recommended to efficiently identify and characterize the biological activities of novel this compound derivatives. This strategy begins with broad-spectrum assays to assess general cytotoxicity, followed by more specific assays targeting key areas of known activity for this scaffold, such as antibacterial effects and kinase inhibition.
Figure 1: Hierarchical screening workflow for this compound derivatives.
Part 1: Cytotoxicity Screening - The MTT Assay
Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9] This initial screen is crucial to identify compounds with potent anti-proliferative effects against cancer cell lines and to flag those with general cytotoxicity that might interfere with subsequent, more specific assays. The principle of the assay lies in the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[10] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound derivatives in sterile DMSO (typically 10 mM).
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO at the same final concentration as the test compounds) and untreated cells (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[10]
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a solubilization solution (e.g., 0.01 M HCl in 10% SDS solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Hypothetical Data Presentation:
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| Derivative 1 | 15.2 | 22.5 | 18.9 |
| Derivative 2 | > 100 | > 100 | > 100 |
| Derivative 3 | 5.8 | 8.1 | 4.2 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
Part 2: Antibacterial Screening - Broth Microdilution Method
Rationale: Given that various pyrrolopyrazine derivatives have demonstrated antibacterial properties, it is prudent to screen novel compounds for such activity.[2][11][12][13] The broth microdilution method is a widely used and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16][17] This method offers the advantage of being able to test multiple compounds against different bacterial strains simultaneously in a 96-well plate format.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213 as a Gram-positive representative and Escherichia coli ATCC 25922 as a Gram-negative representative) on appropriate agar plates overnight at 37°C.
-
Select 3-5 isolated colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 50 µL of sterile MHB to wells 2 through 12.
-
Add 100 µL of the test compound at twice the highest desired test concentration to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 should contain 50 µL of MHB and serve as the growth control (no compound). Well 12 should contain 100 µL of uninoculated MHB and serve as the sterility control.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, a viability indicator such as resazurin can be added to aid in the determination of the MIC.
-
Hypothetical Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative 1 | > 128 | > 128 |
| Derivative 4 | 16 | 64 |
| Derivative 5 | 32 | > 128 |
| Ciprofloxacin | 0.25 | 0.015 |
Part 3: Kinase Inhibition Screening - Fluorescence-Based Assay
Rationale: The 5H-pyrrolo[2,3-b]pyrazine scaffold is a well-established hinge-binding motif in many kinase inhibitors, including those targeting Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs).[3][4][18][19][20][21] Therefore, a primary screen against a panel of relevant kinases is a logical step for hit identification. Fluorescence-based kinase assays are highly sensitive, amenable to high-throughput screening, and can be performed in a continuous or endpoint format.[22][23][24][25] A common approach is to measure the amount of ADP produced, which is directly proportional to kinase activity.
Figure 2: Simplified representation of the FGFR signaling pathway, a common target for 5H-pyrrolo[2,3-b]pyrazine derivatives.
Protocol: In Vitro Fluorescence-Based Kinase Assay (ADP-Glo™ or similar)
-
Reagent Preparation:
-
Prepare kinase buffer, ATP solution, and substrate solution as recommended by the assay kit manufacturer.
-
Reconstitute the recombinant kinase (e.g., FGFR1, JAK3) to the desired concentration in kinase buffer.
-
Prepare serial dilutions of the test compounds in kinase buffer containing DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound or vehicle control.
-
Add the kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Signal Measurement and Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.
-
Hypothetical Data Presentation:
| Compound | FGFR1 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| Derivative 3 | 50 | 850 |
| Derivative 6 | 1200 | 75 |
| Derivative 7 | 25 | 30 |
| Reference Inhibitor (FGFR) | 10 | >10,000 |
| Reference Inhibitor (JAK) | >10,000 | 15 |
Conclusion and Forward Look
These application notes provide a foundational framework for the initial bioactivity screening of novel this compound derivatives. The data generated from these assays will enable the identification of "hit" compounds with promising cytotoxic, antibacterial, or kinase inhibitory activities. Subsequent steps in the drug discovery cascade will involve dose-response studies to confirm potency, selectivity profiling against a broader panel of kinases or bacterial strains, and further chemical modifications to optimize the lead compounds. The versatility of the 5H-pyrrolo[2,3-b]pyrazine scaffold, coupled with a robust screening strategy, holds significant promise for the discovery of novel therapeutic agents.
References
-
Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., Xu, Y., Ma, Y., Ai, J., Shen, J., Ding, J., & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]
-
Jaime-Figueroa, S., De Vicente, J., Hermann, J., Jahangir, A., Jin, S., Kuglstatter, A., Lynch, S. M., Menke, J., Niu, L., Patel, V., Shao, A., Soth, M., Vu, M. D., & Yee, C. (2013). Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2522–2526. [Link]
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Mala, K., & Srividya, S. (2016). Finding of antibiotic compounds pyrrolo [1,2-a]pyrazine-1,4-dione, hexahydro and Cyclo(prolyl-tyrosyl) isolated from the degradation of epoxy. RSC Advances, 6(82), 78473–78482. [Link]
-
Dehnavi, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]
-
Xiong, B., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. [Link]
-
Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 79-83. [Link]
-
Al-Sanea, M. M., & El-Gendy, M. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305141. [Link]
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
-
Aryal, S. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
ResearchGate. (n.d.). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. [Link]
-
Molecules. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. [Link]
-
Suganthi, P., & Ravi, A. V. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 8(39), 21949–21961. [Link]
-
WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
Suganthi, P., & Ravi, A. V. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 8(39), 21949–21961. [Link]
-
Xiong, B., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. MDPI. [Link]
-
De Vicente, J., et al. (2014). Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. Bioorganic & Medicinal Chemistry Letters, 24(22), 5123–5127. [Link]
-
Kim, D., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 1129–1153. [Link]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). PubMed Central. [Link]
-
Kim, J., et al. (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry. [Link]
-
Thorarensen, A., et al. (2017). Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans. Journal of Medicinal Chemistry, 60(5), 1971–1993. [Link]
-
Gümüş, M., et al. (2012). Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives. Turkish Journal of Chemistry, 36(2), 215-224. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]
-
Sharma, P. C., et al. (2021). Pyrrolo[2,1-f][3][4][6]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1330–1354. [Link]
-
Al-Sanea, M. M., & El-Gendy, M. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. [Link]
-
Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. PubMed. [Link]
-
Asadipour, A., et al. (2016). Cytotoxic Evaluation of Some Fused Pyridazino- and Pyrrolo-quinazolinones Derivatives on Melanoma and Prostate Cell Lines. Iranian Journal of Pharmaceutical Research, 15(4), 733–744. [Link]
-
Mojzych, M. (2011). Cytotoxic Activity of Some Pyrazolo[4,3-e][3][4][6]Triazines Against Human Cancer Cell Lines. OSTI.GOV. [Link]
-
Al-Rashood, S. T., et al. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(1), 1-2. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. atcc.org [atcc.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Finding of antibiotic compounds pyrrolo [1,2-a]pyrazine-1,4-dione, hexahydro and Cyclo(prolyl-tyrosyl) isolated from the degradation of epoxy [pubmed.ncbi.nlm.nih.gov]
- 12. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. preprints.org [preprints.org]
- 21. Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. assayquant.com [assayquant.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. caymanchem.com [caymanchem.com]
Cellular Assay Development for 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde Analogs
An Application Guide
Abstract
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a hinge-binding motif in numerous kinase inhibitors.[1][2][3] Analogs derived from 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde are of significant interest for their potential as targeted therapeutics, particularly in oncology and immunology.[3] This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on establishing a robust cellular assay cascade to characterize the biological activity of this compound class. We move beyond simple enzymatic assays to detail an integrated workflow, from initial cytotoxicity screening to definitive intracellular target engagement and downstream phenotypic outcomes. The protocols herein are designed to be self-validating systems, providing the necessary framework to generate reliable, reproducible data for advancing promising lead candidates.
Foundational Concepts & Strategic Planning
The successful characterization of a novel compound library hinges on a well-planned assay strategy. For 5H-pyrrolo[2,3-b]pyrazine analogs, which are potent kinase inhibitors, the goal is to build a weight-of-evidence approach to confirm their mechanism of action in a physiologically relevant cellular environment.[1][4][5]
The Kinase Inhibition Rationale
Kinases are critical nodes in cellular signaling, transferring phosphate groups from ATP to substrate proteins, thereby regulating a vast array of cellular processes.[6] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[6][7] The 5H-pyrrolo[2,3-b]pyrazine core has been successfully exploited to target the ATP-binding pocket of kinases like Janus Kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs).[3][4][5][8] An effective inhibitor will block this phosphotransfer reaction, shutting down the downstream signaling cascade.
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Materials:
-
HEK293 cells (or other easily transfectable cell line)
-
Plasmid DNA encoding the target kinase fused to NanoLuc®
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ fluorescent tracer specific for the kinase family
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, non-binding 384-well assay plates
Methodology:
-
Transfection:
-
Co-transfect HEK293 cells with the kinase-NanoLuc® fusion plasmid and carrier DNA according to the manufacturer's protocol. [9] * Plate the transfected cells and incubate for 24 hours to allow for protein expression. [10]2. Assay Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM™. Adjust the cell density as per the specific assay protocol (e.g., 2 x 10⁵ cells/mL). [10]3. Compound and Tracer Addition:
-
Add test compounds at various concentrations to the assay plate.
-
Add the fluorescent tracer at its predetermined optimal concentration.
-
Add the cell suspension to the plate. The final volume is typically 40 µL. [9] * Equilibrate the plate for 2 hours at 37°C with 5% CO₂. [9]4. Signal Detection:
-
Prepare the Nano-Glo® substrate solution containing the extracellular inhibitor. [10] * Add 20 µL of the substrate solution to each well. [9] * Read the plate within 10-20 minutes on a luminometer capable of dual-filtered luminescence, measuring donor emission (~460 nm) and acceptor emission (~618 nm). [10][9]5. Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the BRET ratios to vehicle controls.
-
Plot the normalized data against compound concentration to determine the IC₅₀ for target engagement.
-
Target Phosphorylation Status: Phospho-Specific Western Blot
A direct consequence of kinase inhibition is the reduced phosphorylation of its downstream substrates. A phospho-specific Western blot is a powerful, semi-quantitative method to visualize this effect. [11] Expert Tip: When detecting phosphoproteins, it is critical to prevent their dephosphorylation during sample preparation by including phosphatase inhibitors in all buffers. [12]Furthermore, use Bovine Serum Albumin (BSA) for blocking instead of milk, as milk contains the phosphoprotein casein, which can cause high background with phospho-specific antibodies. [12]
Caption: Workflow for Phospho-Specific Western Blotting.
Accurate protein quantification is essential for ensuring equal loading on the gel. [13]The Bicinchoninic Acid (BCA) assay is a common, reliable method. [14] Materials:
-
Treated cell pellets
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit (Reagent A and Reagent B)
-
Bovine Serum Albumin (BSA) standards
-
96-well clear, flat-bottom plate
-
Microplate reader capable of measuring absorbance at 562 nm
Methodology:
-
Lysis: Resuspend cell pellets in ice-cold supplemented RIPA buffer. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).
-
Standard Curve: Prepare a serial dilution of BSA standards (e.g., 2 mg/mL down to 0.025 mg/mL) in the same lysis buffer as the samples. [14]3. Assay Reaction:
-
Prepare the BCA Working Reagent by mixing 50 parts of Reagent A with 1 part of Reagent B. [13] * Pipette 10-25 µL of each standard and unknown sample into a 96-well plate in triplicate. [13][14] * Add 200 µL of the BCA Working Reagent to each well and mix. [13][14] * Incubate the plate at 37°C for 30 minutes. [13][14]4. Readout: Cool the plate to room temperature and measure the absorbance at 562 nm. [13][14]5. Analysis: Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Use the curve to determine the protein concentration of the unknown samples.
-
Materials:
-
Normalized protein lysates
-
SDS-PAGE gels and running buffer (e.g., Tris-Glycine)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer: 5% (w/v) BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). [12]* Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Gel Electrophoresis: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane and run the SDS-PAGE gel. 2. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining. [12]3. Blocking: Block the membrane in 5% BSA/TBST for 1 hour at room temperature to prevent non-specific antibody binding. [12]4. Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation. [12]5. Washing & Secondary Antibody: Wash the membrane three times for 10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature. [12]6. Detection: Wash the membrane again as in step 5. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To ensure observed changes are not due to altered protein levels, the membrane can be stripped of antibodies and re-probed with an antibody against the total, non-phosphorylated form of the protein as a loading control.
| Antibody Target | Host | Dilution | Supplier (Cat#) |
| Phospho-STAT3 (Tyr705) | Rabbit | 1:1000 | Example Supplier |
| Total STAT3 | Mouse | 1:1000 | Example Supplier |
| β-Actin (Loading Control) | Mouse | 1:5000 | Example Supplier |
| Anti-Rabbit IgG, HRP-linked | Goat | 1:2000 | Example Supplier |
| Anti-Mouse IgG, HRP-linked | Horse | 1:2000 | Example Supplier |
Tertiary Assay: Measuring Functional Outcomes
The ultimate goal of a targeted cancer therapeutic is often to induce programmed cell death, or apoptosis. [15]Flow cytometry is a powerful technique to quantify this phenotypic outcome.
Protocol: Annexin V / 7-AAD Apoptosis Assay
This assay distinguishes between different cell populations based on two principles:
-
Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. [16][17]2. 7-AAD (or Propidium Iodide): A fluorescent DNA intercalator that is excluded by cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised. [16][17]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eubopen.org [eubopen.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Apoptosis Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. agilent.com [agilent.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of Brominated 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of palladium-catalyzed cross-coupling reactions to functionalize brominated 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde. The 5H-pyrrolo[2,3-b]pyrazine core, an aza-analog of indole, is a privileged scaffold in modern drug discovery, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2][3] This guide details field-proven, step-by-step protocols for three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. Beyond procedural instructions, we delve into the mechanistic rationale behind component selection, offering insights into catalyst systems, ligand choice, and reaction optimization to empower scientists to successfully diversify this valuable heterocyclic building block.
Introduction: The Strategic Value of the 5H-pyrrolo[2,3-b]pyrazine Scaffold
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a bioisostere of indole and 7-azaindole, and its derivatives have demonstrated significant potential in medicinal chemistry. This nitrogen-rich heterocyclic system is a key structural motif in a multitude of potent and selective kinase inhibitors targeting enzymes such as Fibroblast Growth Factor Receptors (FGFRs), Bruton's tyrosine kinase (BTK), and Janus kinases (JAKs).[1][4][5] The ability to rapidly and efficiently introduce molecular diversity at specific positions on this core is paramount for structure-activity relationship (SAR) studies and the development of novel drug candidates.
Brominated this compound serves as a versatile and powerful synthetic intermediate. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling, while the aldehyde functionality offers a secondary site for subsequent modifications, such as reductive amination or olefination. This guide focuses on leveraging the C-Br bond to forge new C-C and C-N bonds, transforming this building block into a diverse library of functionalized derivatives.
Workflow Overview: From Building Block to Diversified Library
The general strategy involves a systematic, parallel synthesis approach where the common brominated intermediate is subjected to various palladium-catalyzed cross-coupling conditions.
Caption: General workflow for diversifying the brominated scaffold.
Core Principles & General Considerations
Successfully performing cross-coupling reactions on electron-deficient N-heterocycles like 5H-pyrrolo[2,3-b]pyrazine requires careful consideration of the catalyst system.
-
Catalyst & Ligand Selection: The pyrazine ring is electron-withdrawing, which can make the initial oxidative addition step of the catalytic cycle more facile. However, the nitrogen lone pairs can also coordinate to the palladium center, potentially inhibiting catalysis.[6] Therefore, the use of sterically bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) is often essential.[7][8] These ligands stabilize the active Pd(0) species, promote efficient oxidative addition and reductive elimination, and prevent catalyst deactivation.[7]
-
Base Selection: The choice of base is critical and depends on the specific coupling reaction. It activates the coupling partner (e.g., the boronic acid in Suzuki coupling) and neutralizes the HX generated during the reaction.[9] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu, KOt-Bu). The base must be strong enough to facilitate the desired reaction but not so harsh that it causes degradation of the starting material or product.
-
Solvent and Temperature: Anhydrous, degassed solvents are mandatory to prevent catalyst poisoning and protodeboronation (in Suzuki couplings). Common choices include ethereal solvents (1,4-dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF). Reactions are typically heated to accelerate the reaction rate, with microwave irradiation being a powerful tool for rapid optimization and synthesis.[10][11]
Protocol 1: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it ideal for introducing aryl or vinyl substituents.[10] The reaction is highly valued for the stability and low toxicity of the organoboron reagents.[10]
Reaction Mechanism
The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boronic acid (activated by a base) to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[12]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol
This protocol is adapted from procedures for Suzuki couplings on related N-heterocyclic scaffolds.[1][10]
| Reagent/Material | Role | Typical Amount | Notes |
| Brominated this compound | Electrophile | 1.0 equiv (e.g., 100 mg) | Starting material. |
| Aryl/Vinyl Boronic Acid or Ester | Nucleophile | 1.2–1.5 equiv | Pinacol esters can offer greater stability. |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G2) | Catalyst | 2–5 mol% | Pre-catalysts like XPhos Pd G2 are often more active.[10] |
| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Activator | 2.0–3.0 equiv | Choice depends on the boronic acid's reactivity. |
| Solvent (e.g., 1,4-Dioxane/H₂O) | Reaction Medium | 0.1–0.2 M | A small amount of water can aid in dissolving the base.[1] |
| Inert Gas | Atmosphere | N/A | Argon or Nitrogen is essential. |
Step-by-Step Procedure:
-
To a dry reaction vessel (e.g., a microwave vial or Schlenk tube), add the brominated pyrrolopyrazine carbaldehyde (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (3.0 equiv).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80–110 °C) or using a microwave reactor (e.g., 120-150 °C for 15-30 min).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl- or vinyl-substituted product.
Protocol 2: Sonogashira C-C Coupling
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, providing direct access to valuable alkynyl-substituted heterocycles.[13][14] These products are versatile intermediates for further transformations, including cyclizations or click chemistry.[15]
Reaction Mechanism
The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper(I) acetylide intermediate. The copper cycle facilitates the formation of this key copper acetylide from the terminal alkyne, copper(I) salt, and a base.[14][16]
Caption: Interconnected cycles of the Sonogashira reaction.
Experimental Protocol
This protocol is based on established procedures for Sonogashira couplings on various heterocycles.[17][18]
| Reagent/Material | Role | Typical Amount | Notes |
| Brominated this compound | Electrophile | 1.0 equiv | Starting material. |
| Terminal Alkyne | Nucleophile | 1.2–2.0 equiv | Can be gaseous (acetylene) or liquid/solid. |
| Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) | Catalyst | 2–5 mol% | Standard phosphine-based catalysts are often sufficient. |
| Copper(I) Iodide (CuI) | Co-catalyst | 5–10 mol% | Essential for the copper cycle. |
| Base (e.g., Et₃N, DIPEA) | Activator & Solvent | 2.0–5.0 equiv or as solvent | An amine base is required to form the acetylide.[16] |
| Solvent (e.g., DMF, THF) | Reaction Medium | 0.1–0.2 M | Used if the amine base is not the solvent. |
| Inert Gas | Atmosphere | N/A | Argon or Nitrogen is essential. |
Step-by-Step Procedure:
-
To a dry, sealed reaction vessel, add the brominated pyrrolopyrazine carbaldehyde (1.0 equiv), the palladium catalyst (0.05 equiv), and copper(I) iodide (0.10 equiv).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., DMF) followed by the amine base (e.g., Et₃N, 3.0 equiv).
-
Add the terminal alkyne (1.5 equiv) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50–80 °C). The reaction is often exothermic.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NH₄Cl (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the alkynyl-substituted product.
Protocol 3: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the introduction of a wide range of primary and secondary amines onto the heterocyclic core.[19] This reaction is particularly challenging for N-heterocycles due to potential catalyst inhibition, making ligand choice paramount.[6][20]
Reaction Mechanism
Similar to the Suzuki coupling, the mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[21][22]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
This protocol is optimized for challenging heterocyclic substrates, drawing on methodologies developed by the Buchwald group.[6][23]
| Reagent/Material | Role | Typical Amount | Notes |
| Brominated this compound | Electrophile | 1.0 equiv | Starting material. |
| Amine (Primary or Secondary) | Nucleophile | 1.1–1.5 equiv | A wide range of amines can be used. |
| Palladium Pre-catalyst (e.g., RuPhos Pd G3, XPhos Pd G3) | Catalyst | 1–5 mol% | Use of pre-catalysts is highly recommended for reproducibility.[6] |
| Ligand (e.g., RuPhos, XPhos) | Ligand | 1.5–2x mol% relative to Pd | Often included in the pre-catalyst. |
| Base (e.g., NaOt-Bu, KOt-Bu, LiHMDS) | Activator | 1.5–2.0 equiv | Strong, non-nucleophilic bases are required. |
| Solvent (e.g., Toluene, 1,4-Dioxane) | Reaction Medium | 0.1–0.2 M | Must be strictly anhydrous and degassed. |
| Inert Gas | Atmosphere | N/A | Argon or Nitrogen; often performed in a glovebox. |
Step-by-Step Procedure:
-
Inside a glovebox, add the brominated pyrrolopyrazine carbaldehyde (1.0 equiv), the palladium pre-catalyst (0.02 equiv), and the base (e.g., NaOt-Bu, 1.5 equiv) to a dry reaction vessel.
-
Add the anhydrous, degassed solvent (e.g., Toluene).
-
Add the amine (1.2 equiv). If the amine is a solid, add it with the other solids in step 1.
-
Seal the vessel tightly.
-
Remove the vessel from the glovebox and place it in a pre-heated oil bath or heating block (e.g., 80–110 °C).
-
Stir vigorously for the required time (typically 2–24 hours), monitoring by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude material by flash column chromatography to obtain the aminated product.
References
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. [Link]
-
Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors (ResearchGate). ResearchGate. [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles (ChemInform). ChemInform. [Link]
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors (PubMed). PubMed. [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ACS Publications. [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Mechanistic Studies of the Suzuki Cross-Coupling Reaction. ACS Publications. [Link]
-
Exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Bulletin of Pharmaceutical Research. [Link]
-
Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. [Link]
-
Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. ResearchGate. [Link]
-
Mechanistic Studies on a Cooperative NHC Organocatalysis/Palladium Catalysis System. Journal of the American Chemical Society. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Selected ligands and catalysts for Buchwald-Hartwig amination. ResearchGate. [Link]
-
2-bromo-5H-pyrrolo[2, 3-b]pyrazine-7-carbaldehyde. StruChem. [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. ACS Publications. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. RSC Publishing. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Sonogashira cross-coupling reaction. YouTube. [Link]
-
Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline. National Institutes of Health. [Link]
-
Synthesis of 3-amino-5H-pyrrolo[2,3-e]-1,2,4-triazines by Sonogashira/copper(I)-catalyzed heteroannulation. ResearchGate. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
-
Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. National Institutes of Health. [Link]
-
Suzuki Coupling Mechanism and Applications. YouTube. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Thieme. [Link]
-
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. [Link]
-
Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. ACS Publications. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions. MDPI. [Link]
-
Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 21. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Welcome to the technical support center for the synthesis of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to overcome experimental hurdles.
I. Overview of the Synthetic Pathway
The most common and direct route to this compound involves a two-step process: first, the synthesis of the 5H-pyrrolo[2,3-b]pyrazine core, followed by the introduction of the carbaldehyde group at the 7-position via a Vilsmeier-Haack formylation.
Caption: General synthetic route to this compound.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
A. Synthesis of the 5H-pyrrolo[2,3-b]pyrazine Core
Question 1: My yield of 5H-pyrrolo[2,3-b]pyrazine from 2,3-diaminopyridine and glyoxal is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this cyclization are often traced back to three key areas: the quality of starting materials, reaction conditions, and the work-up procedure.
-
Causality: The reaction is a condensation-cyclization that is sensitive to pH and temperature. 2,3-Diaminopyridine is susceptible to oxidation, and commercial sources can vary in purity.[1][2] Glyoxal is typically supplied as an aqueous solution, and its concentration can affect the reaction rate and side product formation.
-
Troubleshooting Steps:
-
Starting Material Purity:
-
2,3-Diaminopyridine: Ensure it is a light-colored, crystalline solid. If it is dark or discolored, consider recrystallization from a suitable solvent like toluene or sublimation.
-
Glyoxal: Use a freshly opened bottle of a 40% aqueous solution. Titrate the solution to confirm its concentration if you suspect it has degraded.
-
-
Reaction Conditions:
-
pH Control: The reaction is often performed in a buffered solution or with careful pH adjustment. The initial condensation is favored under mildly acidic conditions, while the subsequent cyclization can be promoted by a slight increase in pH.
-
Temperature: The reaction is typically run at room temperature to 60°C. Higher temperatures can lead to polymerization of glyoxal and decomposition of the starting material.
-
-
Work-up:
-
The product can be challenging to extract. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Consider a continuous extraction setup for improved recovery if the product has significant water solubility.
-
-
Question 2: I am observing a significant amount of a dark, insoluble material in my reaction mixture during the synthesis of the core. What is it and how can I prevent its formation?
Answer: The formation of a dark, insoluble material is likely due to the polymerization of glyoxal or the oxidation of 2,3-diaminopyridine.
-
Causality: Glyoxal readily polymerizes, especially under basic conditions or at elevated temperatures. 2,3-Diaminopyridine, being an electron-rich aromatic diamine, is prone to air oxidation, which is catalyzed by trace metal impurities.[1][3]
-
Preventative Measures:
-
Degas Solvents: Use solvents that have been degassed by bubbling with nitrogen or argon to minimize dissolved oxygen.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (nitrogen or argon).
-
Controlled Addition: Add the glyoxal solution dropwise to the solution of 2,3-diaminopyridine to maintain a low instantaneous concentration of glyoxal.
-
Temperature Management: Maintain a consistent and moderate reaction temperature. Avoid localized heating.
-
B. Vilsmeier-Haack Formylation
Question 3: The Vilsmeier-Haack formylation of my 5H-pyrrolo[2,3-b]pyrazine is giving a very low yield of the desired 7-carbaldehyde. What are the critical parameters to check?
Answer: Low yields in the Vilsmeier-Haack formylation of this substrate are frequently due to incomplete reaction, side reactions, or issues with the work-up.
-
Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[4][5] The reactivity of the 5H-pyrrolo[2,3-b]pyrazine core is influenced by the electron-donating pyrrole ring and the electron-withdrawing pyrazine ring. The Vilsmeier reagent itself can be deactivated by moisture.
-
Troubleshooting Decision Tree:
Caption: Troubleshooting flowchart for low yield in Vilsmeier-Haack formylation.
Question 4: My crude product shows multiple spots on TLC after the Vilsmeier-Haack reaction. What are the likely side products?
Answer: The most common side products in the formylation of pyrrole-containing heterocycles are diformylated products and polymeric materials.
-
Causality:
-
Diformylation: Although the 7-position is the most activated site on the 5H-pyrrolo[2,3-b]pyrazine core for electrophilic substitution, over-reaction can lead to the introduction of a second formyl group, likely on the pyrazine ring. This is exacerbated by an excess of the Vilsmeier reagent or prolonged reaction times at elevated temperatures.
-
Polymerization/Degradation: The acidic conditions of the Vilsmeier-Haack reaction can lead to the degradation of the electron-rich pyrrole ring, resulting in the formation of dark, polymeric tars.
-
-
Mitigation Strategies:
| Problem | Probable Cause | Recommended Action |
| Diformylation | Excess Vilsmeier reagent, high temperature, long reaction time. | Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent. Maintain a low reaction temperature (e.g., 0-25°C). Monitor the reaction closely by TLC and quench as soon as the starting material is consumed. |
| Polymeric Byproducts | Harsh reaction conditions, moisture. | Ensure strictly anhydrous conditions. Perform the reaction at the lowest effective temperature. Quench the reaction mixture promptly after completion. |
Question 5: I am struggling with the purification of the final product. It seems to be poorly soluble and difficult to handle. Any suggestions?
Answer: this compound is a relatively polar molecule and can have limited solubility in common organic solvents, which can complicate purification.
-
Expert Insights: The presence of both a hydrogen bond donor (the pyrrole N-H) and acceptor (the pyrazine nitrogens and the carbonyl group) contributes to its crystallinity and potentially low solubility.
-
Purification Protocol:
-
Initial Work-up: After quenching the reaction with an ice-water mixture, neutralize the solution carefully with a base such as sodium bicarbonate or sodium hydroxide solution to a pH of 7-8. The product may precipitate out.
-
Filtration: If a solid precipitates, it can be collected by vacuum filtration and washed with cold water and then a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities.
-
Extraction: If the product remains in the aqueous layer, perform an exhaustive extraction with a more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.
-
Chromatography:
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient elution starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity with methanol or ethyl acetate is often effective. For example, a gradient of 0-5% methanol in dichloromethane.
-
-
Recrystallization: If a sufficiently pure solid is obtained from chromatography, recrystallization can be attempted. Solvents to consider include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
III. Detailed Experimental Protocols
A. Synthesis of 5H-pyrrolo[2,3-b]pyrazine
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
-
To a solution of 2,3-diaminopyridine (1.0 eq) in a mixture of water and ethanol (1:1), add a 40% aqueous solution of glyoxal (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at 60°C for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
B. Vilsmeier-Haack Formylation to this compound
Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0°C.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Basify the mixture to pH 8-9 with a cold aqueous solution of sodium hydroxide.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography on silica gel (e.g., 0-5% methanol in dichloromethane).
IV. References
-
Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. [Link]
-
Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-parasitic agents. Arkivoc, 2023(vii), 202312124. [Link]
-
Irie, Y., Koga, Y., Matsumoto, T., & Matsubara, K. (2025). o-Amine-Assisted Cannizzaro Reaction of Glyoxal with New 2,6-Diaminoanilines. European Journal of Organic Chemistry. [Link]
-
PubChem. (n.d.). 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde. Retrieved January 7, 2026, from [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Chemistry of Heterocyclic Compounds, 55(4-5), 442-455. [Link]
-
Rajput, S. S., & Singh, R. K. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1236-1254. [Link]
-
Tasneem, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28193-28228. [Link]
-
Singh, M. S., & Singh, A. K. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Synthetic Communications, 35(5), 715-720. [Link]
-
Li, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 686. [Link]
Sources
Technical Support Center: Synthesis of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Welcome to the technical support center for the synthesis of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. This compound is a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncology research.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve yields.
The most common and efficient method for synthesizing this compound is the Vilsmeier-Haack formylation of the parent heterocycle, 5H-pyrrolo[2,3-b]pyrazine.[2] This reaction is a powerful tool for introducing a formyl group onto electron-rich aromatic and heteroaromatic substrates.[2][3][4]
Troubleshooting Guide: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent, typically from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), which then acts as the formylating agent.[2][3][5] While effective, this reaction can be sensitive to various parameters. This section addresses common issues encountered during the synthesis.
Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes?
Answer:
Low or no conversion in a Vilsmeier-Haack reaction can stem from several factors, primarily related to the quality of reagents and the reaction conditions.
-
Reagent Quality:
-
DMF: The N,N-dimethylformamide (DMF) must be anhydrous. The presence of water will quench the Vilsmeier reagent. It is recommended to use a freshly opened bottle of anhydrous DMF or to dry the solvent over molecular sieves.
-
POCl₃: Phosphorus oxychloride is highly reactive and susceptible to hydrolysis. Use a fresh bottle of POCl₃ that fumes upon opening.[6] Degradation of POCl₃ will lead to incomplete formation of the Vilsmeier reagent.
-
-
Formation of the Vilsmeier Reagent:
-
The Vilsmeier reagent is typically formed by the slow, dropwise addition of POCl₃ to chilled DMF (0 °C).[5][6] During this addition, a precipitate may form, which is normal.[7] However, if the precipitate becomes too thick and impedes stirring, it can lead to a non-homogenous mixture and incomplete reaction.[7] Ensure vigorous stirring throughout the addition.
-
Allow sufficient time for the Vilsmeier reagent to form completely before adding the 5H-pyrrolo[2,3-b]pyrazine substrate. An hour at 0 °C is a standard recommendation.[6]
-
-
Reaction Temperature:
-
While the Vilsmeier reagent is formed at a low temperature, the formylation reaction itself may require heating.[2][6] If you observe no reaction at room temperature, gradually increasing the temperature to 60-80 °C can facilitate the reaction.[2][6] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.
-
Question 2: I am observing the formation of multiple products and a low yield of the desired carbaldehyde. How can I improve selectivity?
Answer:
The formation of multiple products suggests side reactions are occurring. Here’s how to address this:
-
Stoichiometry of Reagents:
-
The molar ratio of POCl₃ to DMF and the substrate is critical. An excess of the Vilsmeier reagent can lead to di-formylation or other side reactions. A typical starting point is to use a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) relative to the 5H-pyrrolo[2,3-b]pyrazine.
-
-
Protecting Groups:
-
The pyrrole nitrogen of the 5H-pyrrolo[2,3-b]pyrazine core is nucleophilic and can react with the Vilsmeier reagent.[1] To prevent this, consider protecting the NH group before the formylation step.[1] Common protecting groups for pyrroles that are stable to Vilsmeier-Haack conditions include tosyl (Ts) or benzenesulfonyl (Bs). The protecting group can be removed after the desired aldehyde has been synthesized.
-
-
Work-up Procedure:
-
The work-up is crucial for isolating the product and minimizing degradation. The reaction is typically quenched by pouring it into a mixture of ice and a base, such as sodium hydroxide or sodium acetate, to neutralize the acidic components and hydrolyze the intermediate iminium salt to the aldehyde.[5][6] Maintaining a low temperature during the quench is important to prevent side reactions.
-
Question 3: The purification of the final product is challenging, and I am getting a low isolated yield. What are the best practices for purification?
Answer:
Purification of this compound can be challenging due to its polarity and potential for degradation.
-
Extraction:
-
After quenching the reaction, the product needs to be extracted into an organic solvent. Ethyl acetate is a common choice. Multiple extractions will ensure complete recovery of the product from the aqueous layer.
-
-
Chromatography:
-
Silica gel column chromatography is the most effective method for purifying the crude product. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended. The optimal solvent system should be determined by TLC analysis of the crude mixture.
-
-
Recrystallization:
-
If the product obtained after chromatography is still not pure, recrystallization can be an effective final purification step. Suitable solvent systems can be determined on a small scale.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction?
A1: The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). A subsequent rearrangement and elimination of a dichlorophosphate anion results in the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5]
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of 5H-pyrrolo[2,3-b]pyrazine attacks the electrophilic carbon of the Vilsmeier reagent.[5] This is followed by the loss of a proton to restore aromaticity, forming an iminium salt intermediate.
-
Hydrolysis: The iminium salt is then hydrolyzed during the aqueous work-up to yield the final this compound.[5]
Q2: Are there alternative methods for the synthesis of this compound?
A2: While the Vilsmeier-Haack reaction is the most direct method, other synthetic strategies can be employed, often involving the construction of the heterocyclic ring system with the aldehyde functionality already present or in a protected form. These multi-step syntheses can be more complex but may be necessary for certain substituted analogs.[8][9]
Q3: Can I use other formylating agents instead of the POCl₃/DMF system?
A3: Yes, other Vilsmeier reagents can be generated from different substituted amides and activating agents. For instance, phosphorus tribromide (PBr₃) or other acid halides can be used in place of POCl₃.[6] However, the POCl₃/DMF system is the most commonly used due to its reactivity and cost-effectiveness.
Q4: How can I confirm the identity and purity of my final product?
A4: The structure and purity of this compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound.
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl stretch in the IR spectrum will confirm the aldehyde functional group.
Experimental Workflow and Data
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Conversion | Poor reagent quality (wet DMF, degraded POCl₃) | Use fresh, anhydrous reagents. |
| Incomplete Vilsmeier reagent formation | Allow for sufficient reaction time at 0 °C with vigorous stirring. | |
| Reaction temperature too low | Gradually increase the reaction temperature and monitor by TLC. | |
| Multiple Products | Incorrect stoichiometry | Use a slight excess (1.1-1.5 eq.) of the Vilsmeier reagent. |
| Reaction at the pyrrole nitrogen | Protect the NH group with a suitable protecting group (e.g., Ts). | |
| Degradation during work-up | Quench the reaction at low temperature and maintain basic pH. | |
| Low Isolated Yield | Incomplete extraction | Perform multiple extractions with a suitable organic solvent. |
| Inefficient purification | Optimize the solvent system for silica gel chromatography based on TLC. | |
| Impure product after chromatography | Consider recrystallization as a final purification step. |
Diagram 1: Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation.
Diagram 2: Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low yields.
References
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. (2022-03-01). Available at: [Link]
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - NIH. Available at: [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. Available at: [Link]
-
One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds - ACS Publications. (2012-05-22). Available at: [Link]
-
Synthesis of 7-azaindole derivatives, starting from different cyclic imines. - ResearchGate. Available at: [Link]
-
The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis - Available at: [Link]
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. (2021-07-09). Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde | C7H5N3O | CID 5383707 - PubChem. Available at: [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]
-
How can I improve the Vilsmeier-Haack reaction? - ResearchGate. (2020-09-07). Available at: [Link]
-
Vilsmeier-Haack Reaction - NROChemistry. Available at: [Link]
-
Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. - Degres Journal. Available at: [Link]
-
2-bromo-5H-pyrrolo[2, 3-b]pyrazine-7-carbaldehyde, min 97%, 1 gram. Available at: [Link]
- WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
-
Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission - PMC. (2020-02-18). Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. (2023-09-05). Available at: [Link]
-
Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (2025-08-07). Available at: [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. Available at: [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. (2025-08-06). Available at: [Link]
-
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes - ResearchGate. (2015-09-12). Available at: [Link]
- US9745311B2 - Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors - Google Patents.
-
Pyrrolopyrazine derivatives: synthetic approaches and biological activities - ResearchGate. Available at: [Link]
-
(PDF) Synthesis of pyrrolo[2,1-f][1][8][10]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][8][9]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - ResearchGate. (2025-12-22). Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 10. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Derivatization of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Welcome to the technical support guide for the derivatization of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde (also known as 7-azaindole-7-carbaldehyde). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic aldehyde in their synthetic workflows. As a key building block in the synthesis of kinase inhibitors and other pharmacologically active molecules, understanding its reactivity and potential pitfalls is crucial for success.[1][2][3][4][5][6]
This guide provides troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Table of Contents
General Compound Stability & Handling
The this compound scaffold is generally stable under standard laboratory conditions. However, its reactivity is dictated by three key features: the electrophilic aldehyde, the electron-rich pyrrole ring, and the nucleophilic pyrrole N-H group.[1] Instability can arise under harsh acidic or basic conditions, which may lead to polymerization or decomposition. For long-term storage, keep the compound in a cool, dark, and dry place under an inert atmosphere.
Troubleshooting Guide: Reductive Amination
Reductive amination is a cornerstone method for converting the aldehyde into secondary or tertiary amines, which is a common step in building libraries of kinase inhibitors.[1][7][8]
Issue 1: My reaction yields a significant amount of dialkylated amine byproduct.
Question: I'm reacting this compound with a primary amine and getting a mixture of the desired secondary amine and the tertiary (dialkylated) amine. How can I improve selectivity for the secondary amine?
Answer: This is a classic challenge in reductive amination.[7] The secondary amine product is often more nucleophilic than the starting primary amine, allowing it to react with another molecule of the aldehyde to form a tertiary amine after reduction.
Probable Causes & Solutions:
-
Stoichiometry and Order of Addition: The most common cause is an excess of the aldehyde relative to the amine during the reaction.
-
Solution: Use a slight excess (1.1-1.5 equivalents) of the primary amine. More importantly, control the concentration of the aldehyde. A stepwise procedure is highly recommended: first, form the imine by mixing the aldehyde and amine, and only then add the reducing agent.[9] Alternatively, slowly add the aldehyde to the reaction mixture containing the amine and reducing agent to keep its instantaneous concentration low.
-
-
Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamic dialkylated product.
-
Solution: Perform the reaction at a lower temperature (0 °C to room temperature). Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting aldehyde is consumed.
-
Workflow: Minimizing Dialkylation
Caption: Stepwise protocol for selective secondary amine synthesis.
Issue 2: I'm observing the reduction of the pyrazine ring in addition to my desired product.
Question: My LC-MS shows a mass corresponding to the reduction of a C=N bond within the heterocyclic core, leading to a dihydropyrrolopyrazine derivative. What's causing this over-reduction?
Answer: The 5H-pyrrolo[2,3-b]pyrazine core, while electron-deficient, is susceptible to reduction under certain conditions, particularly with powerful, non-selective reducing agents or catalytic hydrogenation.
Probable Causes & Solutions:
-
Choice of Reducing Agent: Strong hydride donors like LiAlH₄ or NaBH₄ (especially at lower pH) can reduce the pyrazine ring. Catalytic hydrogenation (e.g., H₂/Pd-C) is also known to reduce azaindole systems and should be used with caution.
-
Solution: Employ milder and more selective reducing agents that are specifically suited for reducing iminium ions in the presence of other reducible functional groups.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason.[9] It is less reactive than NaBH₄ and is particularly effective at reducing the protonated imine (iminium ion) intermediate, which is present under the slightly acidic conditions often used for imine formation. Sodium cyanoborohydride (NaBH₃CN) is another classic option, but NaBH(OAc)₃ is often preferred due to the toxicity concerns of cyanide byproducts.[7][10]
-
-
Reaction pH: The reaction is typically run under mildly acidic conditions (pH 4-5) to facilitate imine formation. If the conditions are too acidic, it can activate the heterocyclic ring towards reduction.
-
Solution: Add a small amount of acetic acid (often 1 equivalent relative to the amine) to catalyze imine formation but avoid strong acids. The use of NaBH(OAc)₃ conveniently provides acetic acid as a byproduct, often making additional acid unnecessary.
-
| Reagent | Selectivity | Common Issues |
| NaBH(OAc)₃ | High for imines/iminium ions | Hygroscopic; requires anhydrous solvent (DCE, THF). |
| NaBH₃CN | High for imines/iminium ions | Highly toxic cyanide byproducts. |
| H₂/Pd-C | Low | Risk of ring reduction; may cleave benzyl groups. |
| NaBH₄ | Moderate | Can reduce aldehydes; risk of ring reduction at low pH. |
Troubleshooting Guide: Wittig Olefination
The Wittig reaction provides a reliable method to convert the aldehyde into a diverse range of alkenes.[7][11][12][13]
Issue 1: My Wittig reaction is low-yielding and produces several side products.
Question: I'm attempting a Wittig reaction with an unstabilized ylide (generated with n-BuLi) and observing a complex mixture with low conversion of the starting aldehyde. What could be the problem?
Answer: Low yields in Wittig reactions, especially with sensitive heterocyclic aldehydes, can stem from ylide decomposition, side reactions with the heterocyclic core, or interactions with the base.
Probable Causes & Solutions:
-
Ylide Reactivity with the N-H Proton: The phosphonium ylide is a strong base. It can deprotonate the acidic pyrrole N-H, consuming the ylide and generating an unreactive pyrrolopyrazine anion.
-
Solution (Recommended): Protect the pyrrole nitrogen before performing the Wittig reaction. A silyl group like TIPS (triisopropylsilyl) or a SEM (2-(trimethylsilyl)ethoxymethyl) group can be effective. A Boc (tert-butoxycarbonyl) group is also a good option that attenuates the electron-donating nature of the pyrrole ring.[1]
-
Solution (Alternative): Use an excess of the ylide (2-3 equivalents) to account for the amount that will be consumed by deprotonation. This is less atom-economical and can complicate purification.
-
-
Lithium Salt Effects: When using organolithium bases (like n-BuLi) to generate the ylide, the resulting lithium salts (e.g., LiBr) can coordinate to the betaine intermediate, altering the reaction course and potentially leading to side products.[11][13]
-
Solution: Use salt-free ylides if possible, or switch to a different base. Sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (KOtBu) are strong, non-nucleophilic bases that can generate the ylide without introducing problematic lithium salts.
-
Issue 2: The stereoselectivity (E/Z ratio) of my alkene product is not what I expected.
Question: I used a stabilized ylide and expected the E-alkene, but I'm getting a mixture of E and Z isomers. How can I improve the stereoselectivity?
Answer: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[7][11][13]
-
Non-stabilized ylides (e.g., R = alkyl) typically react irreversibly and kinetically to form cis-(Z)-alkenes.
-
Stabilized ylides (e.g., R = CO₂Et, CN) react reversibly, allowing equilibration to the more thermodynamically stable trans-(E)-alkene.
Probable Causes & Solutions:
-
Ylide is "Semi-stabilized": If the group on your ylide is only moderately stabilizing (e.g., an aryl group), you may get poor E/Z selectivity.
-
Solution: For high E-selectivity, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which is a well-known alternative that strongly favors the formation of E-alkenes.
-
-
Reaction Conditions: The presence of salts (especially lithium halides) and the choice of solvent can disrupt the normal stereochemical course of the reaction.
-
Solution: As mentioned previously, avoiding lithium-based reagents can improve outcomes. Running the reaction in a non-polar solvent can also enhance Z-selectivity for non-stabilized ylides.
-
Troubleshooting Guide: Reactions at the Pyrrole N-H Site
The acidic and nucleophilic N-H of the pyrrole ring is a frequent source of side reactions.[1]
Issue: I'm attempting to modify another part of the molecule but am getting N-alkylation instead.
Question: I am trying to perform a reaction using a base and an electrophile, but the main product is from the reaction at the pyrrole nitrogen. How do I prevent this?
Answer: The pyrrole nitrogen is the most acidic proton in the molecule and, upon deprotonation, becomes a potent nucleophile. Unintentional N-alkylation or N-acylation is a very common side reaction.[14]
Probable Cause & Solution:
-
Unprotected N-H Group: The primary cause is the presence of the reactive N-H under basic conditions.
-
Solution: The most robust strategy is to protect the nitrogen. The choice of protecting group depends on the subsequent reaction conditions it must withstand.
-
| Protecting Group | Introduction Reagent | Removal Conditions | Stability Notes |
| Boc | Boc₂O, DMAP | TFA; or K₂CO₃ in MeOH | Base-labile, stable to many nucleophiles and hydrogenation. |
| SEM | SEM-Cl, NaH | TBAF; or acidic conditions | Stable to a wide range of conditions; removed with fluoride. |
| Tosyl (Ts) | Ts-Cl, Base | Strong base (NaOH) or reducing agents (SmI₂) | Very robust; stable to strong acids and oxidation. |
| TIPS | TIPS-Cl, Imidazole | TBAF | Robust; removed with fluoride. Good for preventing lithiation at C2.[2] |
Process Flow: N-H Protection Strategy
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Wittig & Horner-Wadsworth-Emmons Reactions for Heterocyclic Aldehydes
Welcome to the technical support center for optimizing olefination reactions on heterocyclic aldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges when constructing carbon-carbon double bonds on these often sensitive and electronically diverse substrates. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting common issues, from low yields to poor stereoselectivity.
This resource is structured as a dynamic question-and-answer guide, addressing the specific problems you are likely to face in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the application of Wittig and Horner-Wadsworth-Emmons (HWE) reactions to heterocyclic systems.
Q1: Why do Wittig reactions on heterocyclic aldehydes sometimes fail or give low yields?
A1: Heterocyclic aldehydes present unique challenges not always encountered with their simple aromatic or aliphatic counterparts. Common reasons for failure or low yield include:
-
Altered Aldehyde Reactivity: The heteroatom significantly influences the electrophilicity of the carbonyl carbon. Electron-rich heterocycles (e.g., furan, pyrrole) can decrease the aldehyde's reactivity, while electron-deficient systems (e.g., pyridine) can increase it, sometimes promoting side reactions.[1][2]
-
Side Reactions with the Heterocycle: The heteroatom itself or acidic protons on the ring (like the N-H of pyrrole) can react with the strong bases used to generate the ylide. This can lead to deprotonation, N-alkylation, or other undesired pathways that consume reagents.
-
Ylide Instability or Reactivity Mismatch: The stability of the Wittig reagent is crucial. Highly reactive, non-stabilized ylides may decompose or react with the heterocycle, while highly stabilized ylides may not be reactive enough to engage with an electron-rich (and thus less electrophilic) heterocyclic aldehyde.[3][4]
-
Steric Hindrance: Bulky substituents on the heterocycle adjacent to the aldehyde group can sterically impede the approach of the Wittig reagent.[3]
-
Aldehyde Instability: Some heterocyclic aldehydes are inherently unstable and can be prone to polymerization or decomposition under the reaction conditions, especially with prolonged reaction times or elevated temperatures.[5]
Q2: When should I choose the Horner-Wadsworth-Emmons (HWE) reaction over the classic Wittig reaction for my heterocyclic aldehyde?
A2: The HWE reaction is often a superior choice for heterocyclic aldehydes in several scenarios:
-
When (E)-Stereoselectivity is Required: The HWE reaction, particularly with stabilized phosphonate ylides, strongly favors the formation of the thermodynamically more stable (E)-alkene.[6][7][8]
-
For Sterically Hindered Aldehydes: The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less sterically demanding than the bulky triphenylphosphonium ylides, often leading to better yields with hindered substrates.[7][9]
-
Simplified Purification: A significant practical advantage of the HWE reaction is that the phosphate byproduct is water-soluble and easily removed by aqueous extraction.[7][8] This contrasts sharply with the often difficult chromatographic separation of the desired product from triphenylphosphine oxide produced in the Wittig reaction.
-
When Using Stabilized Ylides: The HWE reaction is the go-to method for ylides stabilized by electron-withdrawing groups like esters or nitriles, as it reliably delivers high (E)-selectivity.[6]
Q3: What is the general order of reactivity for common five-membered heterocyclic aldehydes in Wittig-type reactions?
A3: The reactivity of the aldehyde is largely governed by the electron-donating ability of the heteroatom, which influences the electrophilicity of the carbonyl carbon. The general order of aromaticity and electron-donating character is Pyrrole > Furan > Thiophene.[1][2] Consequently, the reactivity of the corresponding 2-carboxaldehydes towards nucleophilic attack by an ylide generally follows the reverse order:
Thiophene-2-carbaldehyde > Furan-2-carbaldehyde > Pyrrole-2-carbaldehyde
Pyrrole-2-carbaldehyde is the least reactive due to the strong electron-donating nature of the nitrogen atom, which reduces the partial positive charge on the carbonyl carbon.
Part 2: Troubleshooting Guide for Heterocyclic Aldehydes
This section provides a problem-oriented approach to common experimental challenges.
Issue 1: Low or No Product Yield
Q: I'm getting a low yield or only recovering my starting aldehyde. What are the likely causes and how can I fix it?
A: This is one of the most common issues. Let's break down the potential causes and solutions in a systematic way.
Caption: Troubleshooting workflow for low-yield Wittig reactions.
Detailed Solutions:
-
Verify Ylide Formation:
-
Cause: The most frequent point of failure is incomplete formation of the ylide. This is often due to using a base that is not strong enough for the specific phosphonium salt or the presence of moisture.[3]
-
Solution: For non-stabilized ylides (from simple alkyl halides), strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂) are required.[10] For stabilized ylides (e.g., from α-haloesters), weaker bases like sodium hydroxide or potassium carbonate can suffice.[11] Always use anhydrous solvents (e.g., dry THF, ether) and perform the reaction under an inert atmosphere (Nitrogen or Argon). A characteristic color change (often to deep red, orange, or yellow) upon adding the base is a good visual indicator of ylide formation.
-
-
Assess Aldehyde and Heterocycle Stability:
-
Cause (Electron-Rich Heterocycles - e.g., Pyrrole, Furan): Pyrrole aldehydes with an unprotected N-H group are particularly problematic. The acidic N-H proton will be deprotonated by the strong base, consuming a full equivalent of your base/ylide and rendering the aldehyde less electrophilic.
-
Solution: Protect the nitrogen atom before the Wittig reaction. Common protecting groups for pyrrole include benzenesulfonyl (Bs), tosyl (Ts), or tert-butyloxycarbonyl (Boc).[12][13] These electron-withdrawing groups also have the benefit of increasing the aldehyde's reactivity.
-
Cause (Base-Sensitive Aldehydes): Some heterocyclic aldehydes are unstable in the presence of strong bases and can undergo self-condensation or decomposition.
-
Solution: Consider generating the ylide in situ in the presence of the aldehyde at low temperatures. This keeps the instantaneous concentration of the ylide low. Alternatively, the Horner-Wadsworth-Emmons reaction often uses milder bases and can be a better option.[6] For extremely sensitive aldehydes, a "tandem oxidation-Wittig" process, where the corresponding alcohol is oxidized to the aldehyde in situ, can prevent decomposition.[5][9]
-
-
Optimize Reaction Conditions:
-
Cause: A mismatch in reactivity. A highly stabilized (less reactive) ylide may not react with a less electrophilic aldehyde from an electron-rich heterocycle like furan.
-
Solution: If using a stabilized ylide, consider switching to the more nucleophilic phosphonate carbanion of the HWE reaction.[7][8] You may also need to increase the reaction temperature. While ylide formation is often done at low temperatures (-78 to 0 °C), the subsequent reaction with the aldehyde may require warming to room temperature or even gentle heating to proceed to completion. Monitor the reaction by TLC.
-
Issue 2: Poor or Incorrect Stereoselectivity
Q: My reaction is producing a mixture of (E) and (Z) isomers, or the wrong isomer altogether. How can I control the stereochemical outcome?
A: Stereocontrol is a classic challenge in the Wittig reaction and is highly dependent on the nature of the ylide and the reaction conditions.
Caption: Decision logic for achieving desired alkene stereochemistry.
Detailed Solutions:
-
To Obtain the (Z)-Alkene:
-
Method: Use a non-stabilized ylide (where the group attached to the carbanion is an alkyl or hydrogen). These reactions are typically under kinetic control, and the geometry is set early in the reaction pathway, favoring the cis-oxaphosphetane intermediate which leads to the (Z)-alkene.[5][14]
-
Optimization: Employ salt-free conditions . Lithium salts, often present when n-BuLi is used as a base, can catalyze the equilibration of intermediates, leading to a loss of stereoselectivity.[15] Using sodium- or potassium-based strong bases like sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS) can significantly enhance Z-selectivity.
-
-
To Obtain the (E)-Alkene:
-
Primary Method: The Horner-Wadsworth-Emmons (HWE) reaction is the most reliable method for obtaining (E)-alkenes. The reaction of aldehydes with phosphonates bearing electron-withdrawing groups (like esters) is thermodynamically controlled and overwhelmingly favors the more stable (E)-product.[6][7]
-
Alternative Wittig Method: Use a stabilized Wittig ylide . These ylides are less reactive, and the initial addition to the aldehyde is often reversible. This allows for equilibration to the more stable trans-oxaphosphetane intermediate, which decomposes to the (E)-alkene.[5][14]
-
For Non-Stabilized Ylides (Advanced): The Schlosser modification can be used to invert the stereochemistry from (Z) to (E). This involves treating the intermediate betaine with a second equivalent of strong base (like phenyllithium) at low temperature, which forces an equilibration to the more stable threo-betaine, ultimately yielding the (E)-alkene after protonation and warming.[5][9]
-
Issue 3: Reaction with Electron-Deficient Heterocyclic Aldehydes (e.g., Pyridinecarboxaldehydes)
Q: My Wittig reaction with a pyridinecarboxaldehyde is giving a complex mixture of byproducts. What's happening?
A: Pyridine and other electron-deficient N-heterocycles introduce a unique set of potential side reactions due to the electrophilic nature of the ring and the basicity of the ring nitrogen.
-
Possible Side Reactions:
-
Attack on the Ring: Highly reactive, non-stabilized ylides are strong nucleophiles and can potentially add to the electron-deficient pyridine ring, especially at the 2- or 4-positions, in a process similar to a Chichibabin reaction.
-
Ylide Quenching: If the reaction conditions are even slightly acidic (e.g., from an impure phosphonium salt), the basic pyridine nitrogen can be protonated. The resulting pyridinium salt is even more electron-deficient. Furthermore, the ylide itself can be quenched by any adventitious acid.
-
Complexation: The pyridine nitrogen can coordinate to metal cations (like Li⁺ from n-BuLi), altering the course and stereoselectivity of the reaction.
-
-
Optimization Strategies:
-
Use a Stabilized Ylide or HWE Reagent: These reagents are less basic and less nucleophilic, reducing the likelihood of undesired attacks on the pyridine ring. The HWE reaction is particularly well-suited for these substrates.
-
Control the Stoichiometry: Use a precise amount of base to generate the ylide, avoiding a large excess that could promote side reactions.
-
Inverse Addition: Add the solution of the pre-formed ylide slowly to the solution of the pyridinecarboxaldehyde at low temperature. This maintains a low concentration of the reactive ylide in the presence of the substrate.
-
Consider a Milder Approach: A recent method for the 4-alkylation of pyridines utilizes a dearomatized pyridylphosphonium ylide in a Wittig olefination-rearomatization sequence, demonstrating that tailored approaches can be highly effective.[16]
-
Part 3: Recommended Starting Conditions & Protocols
The following tables provide recommended starting points for optimizing your reaction. These are not universal but represent robust conditions based on literature precedent.
Table 1: General Conditions for Wittig vs. HWE Reactions
| Parameter | Classic Wittig Reaction | Horner-Wadsworth-Emmons (HWE) |
| Goal | Often (Z)-alkenes (with non-stabilized ylides) | Predominantly (E)-alkenes |
| Phosphorus Reagent | Triphenylphosphonium Salt | Dialkyl Phosphonate Ester |
| Typical Bases | Non-stabilized: n-BuLi, NaH, NaHMDS, KHMDSStabilized: K₂CO₃, NaOH, NaOMe | NaH, DBU/LiCl, KHMDS, KOtBu |
| Typical Solvents | THF, Diethyl Ether, Toluene, DMSO | THF, DME, Toluene |
| Byproduct | Triphenylphosphine oxide (Ph₃P=O) | Water-soluble phosphate salt |
| Purification | Often requires chromatography | Simple aqueous extraction |
Protocol 1: General Procedure for (Z)-Selective Wittig Reaction with an Electron-Rich Heterocycle (e.g., Furan-2-carbaldehyde)
-
Setup: Under an inert atmosphere (N₂ or Ar), add the alkyltriphenylphosphonium salt (1.1 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and septum.
-
Solvent: Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.
-
Ylide Generation: Slowly add a solution of NaHMDS or KHMDS (1.05 eq, typically 1.0 M in THF) dropwise. Stir for 1 hour at 0 °C. The formation of the ylide is usually accompanied by a color change.
-
Aldehyde Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Slowly add a solution of furan-2-carbaldehyde (1.0 eq) in anhydrous THF.
-
Reaction: Stir at -78 °C for 2-4 hours, then allow the reaction to warm slowly to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.
Protocol 2: General Procedure for (E)-Selective HWE Reaction with an Electron-Deficient Heterocycle (e.g., Pyridine-4-carbaldehyde)
-
Setup: Under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) to a flame-dried flask. Wash the NaH with anhydrous hexanes three times to remove the oil, then carefully decant the hexanes.
-
Solvent & Reagent: Add anhydrous THF, cool to 0 °C, and slowly add the triethyl phosphonoacetate (or other phosphonate, 1.1 eq) dropwise. A vigorous evolution of H₂ gas will occur.
-
Anion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes until the gas evolution ceases and the solution is clear.
-
Aldehyde Addition: Cool the reaction back to 0 °C and add a solution of pyridine-4-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Stir at room temperature and monitor by TLC until the starting aldehyde is consumed (typically 2-12 hours).
-
Workup: Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. The aqueous layer will contain the phosphate byproduct.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product is often of high purity, but can be further purified by chromatography or recrystallization if necessary.
References
-
Eguchi, S. (2005). Recent progress in the synthesis of heterocyclic natural products by the Staudinger/intramolecular aza-Wittig reaction. Arkivoc, 2005(3), 13-28. [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved January 7, 2026, from [Link]
-
Pedrood, K., Montazer, M. N., Larijani, B., & Mahdavi, M. (2021). Recent Advances in the Synthesis of Heterocycles by the Aza-Wittig Reaction. Synthesis, 53(10), 1637-1654. [Link]
-
Marsden, S. P., et al. (2008). Catalytic aza-Wittig Cyclizations for Heteroaromatic Synthesis. Organic Letters, 10(13), 2701-2704. [Link]
-
Pedrood, K., et al. (2021). Recent Advances in the Synthesis of Heterocycles by the Aza-Wittig Reaction. ResearchGate. [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved January 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Patora-Komisarska, K., et al. (2018). N-Heterocyclic Carbene-Catalyzed Olefination of Aldehydes with Vinyliodonium Salts To Generate α,β-Unsaturated Ketones. Organic Letters, 20(7), 1906-1909. [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]
-
ResearchGate. (n.d.). Pyrrole Protection. [Link]
-
Pearson Education. (2024). Reactions of Pyrrole, Furan, and Thiophene. [Link]
-
Kühn, F. E., & Santos, A. M. (2004). Catalytic Aldehyde Olefinations. Mini-Reviews in Organic Chemistry, 1(1), 55-64. [Link]
-
Trost, B. M., & Toste, F. D. (2003). Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. Accounts of Chemical Research, 36(8), 567-577. [Link]
-
Ashenhurst, J. (2018, February 6). Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved January 7, 2026, from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. [Link]
-
Rothman, J. H. (2007). Direct and facile syntheses of heterocyclic vinyl-C-nucleosides for recognition of inverted base pairs by DNA triple helix formation: first report by direct Wittig route. The Journal of Organic Chemistry, 72(10), 3945–3948. [Link]
-
ReactionFlash. (n.d.). Wittig Reaction. Retrieved January 7, 2026, from [Link]
-
Organic Reactions. (n.d.). Common Conditions for Wittig Reaction. [Link]
-
YouTube. (2021, June 13). Olefination of Aldehydes, Part 4: Alternative Strategies. [Link]
-
Bisceglia, J. A., & Orelli, L. R. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(8), 744-773. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
University of Pittsburgh. (n.d.). The Wittig Reaction. [Link]
-
YouTube. (2019, January 9). the Wittig reaction. [Link]
-
Thomson, R. J., et al. (2013). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 78(15), 7609-7616. [Link]
-
Slideshare. (n.d.). Reactivity order of Pyrrole, Furan and Thiophene.pptx. [Link]
-
ResearchGate. (n.d.). The reactivity trend of pyrrole, furan, thiophene and pyridine. [Link]
-
PubChem. (n.d.). Furfural. Retrieved January 7, 2026, from [Link]
-
Fricke, P. J., Dolewski, R. D., & McNally, A. (2021). Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. Angewandte Chemie International Edition, 60(39), 21283-21288. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactivity order of Pyrrole, Furan and Thiophene.pptx [slideshare.net]
- 3. N-Heterocyclic Carbene-Catalyzed Olefination of Aldehydes with Vinyliodonium Salts To Generate α,β-Unsaturated Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Reactions of Pyrrole, Furan, and Thiophene Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. researchgate.net [researchgate.net]
- 10. Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Schiff Base Reactions with Electron-Deficient Aldehydes
Introduction: The Unique Challenge of Electron-Deficient Aldehydes
Schiff base (or imine) formation is a cornerstone condensation reaction in organic synthesis, crucial for creating C=N double bonds. While the reaction is fundamentally reversible, aldehydes bearing strong electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) groups, present a unique set of challenges. The high electrophilicity of the carbonyl carbon in these aldehydes would suggest a facile reaction. However, researchers often encounter issues like low yields, stubborn starting material, and product instability.
This guide provides an in-depth, experience-driven approach to troubleshooting these reactions. We will move beyond generic advice to explain the underlying mechanistic principles responsible for these experimental hurdles and offer targeted, validated solutions for researchers in synthetic chemistry and drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my Schiff base reaction with an electron-deficient aldehyde not going to completion, even with heating?
A: This is a classic issue stemming from the reaction equilibrium. Schiff base formation is a reversible condensation that produces water as a byproduct.[1] Even though the electron-deficient aldehyde is highly reactive, the water produced can readily hydrolyze the resulting electron-deficient imine, pushing the equilibrium back to the starting materials.[2][3] To achieve high conversion, you must actively remove water from the reaction medium.
Q2: Are acidic catalysts always necessary for these reactions?
A: Not always, but they are highly recommended. The rate-limiting step in imine formation is typically the acid-catalyzed dehydration of the carbinolamine intermediate.[2] For electron-deficient systems, this catalysis is crucial to overcome the activation barrier for water elimination. However, the pH must be carefully controlled; too much acid will protonate the amine nucleophile, rendering it inactive.[4] A catalytic amount of a Brønsted acid (like acetic acid) or a Lewis acid is often optimal.
Q3: My imine product forms, but then decomposes during workup or purification. What is happening?
A: The same electronic factors that make the starting aldehyde reactive also make the product imine highly susceptible to hydrolysis. The electron-withdrawing group on the aromatic ring increases the electrophilicity of the imine carbon, making it a prime target for nucleophilic attack by water.[5] Aqueous workups or purification on silica gel (which has surface-bound water) can lead to significant product loss. Strict anhydrous conditions during workup and purification are essential.
Q4: Can I use a Lewis acid instead of a Brønsted acid?
A: Yes, and it is often an excellent strategy. Lewis acids like TiCl₄, ZnCl₂, Sc(OTf)₃, or InCl₃ can effectively catalyze the reaction.[6] They activate the aldehyde's carbonyl group towards nucleophilic attack and can also facilitate the final dehydration step.[1] For certain substrates, Lewis acids can offer better yields and milder reaction conditions than Brønsted acids.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures and provides a logical path to a successful reaction.
Problem 1: Low to No Product Formation (High Amount of Unreacted Aldehyde)
This is the most common failure mode and typically points to an unfavorable equilibrium.
Causality Analysis: The reaction between an amine and an aldehyde to form an imine is a reversible process. According to Le Châtelier's principle, the accumulation of the water byproduct will inhibit the forward reaction.[7] While the EWG on the aldehyde enhances the carbonyl carbon's electrophilicity, it is not sufficient to overcome a persistent unfavorable equilibrium.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Solutions & Rationale:
-
Implement Aggressive Water Removal: This is the most critical intervention.
-
Dean-Stark Apparatus: Refluxing in a solvent that forms an azeotrope with water (e.g., toluene, benzene) is the most effective method for physically removing water as it forms.[8]
-
Molecular Sieves: Using activated 4Å molecular sieves is an excellent alternative, especially for reactions at room temperature or for smaller scales.[7]
-
Anhydrous Salts: Adding a dehydrating agent like anhydrous MgSO₄ or Na₂SO₄ directly to the reaction can sequester water, though this is generally less efficient than the other two methods.[7]
-
-
Optimize Catalysis:
-
Brønsted Acids: Introduce a catalytic amount (1-5 mol%) of a weak acid like glacial acetic acid. This protonates the hydroxyl group of the carbinolamine intermediate, converting it into a good leaving group (H₂O).[9]
-
Lewis Acids: For particularly stubborn reactions, consider using a Lewis acid catalyst. Lewis acids coordinate to the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic.
-
| Catalyst Type | Recommended Catalysts | Typical Loading (mol%) | Rationale & Considerations |
| Brønsted Acid | Acetic Acid (AcOH), p-Toluenesulfonic acid (p-TsOH) | 1 - 10 | Cost-effective and simple. p-TsOH is stronger and more effective but may require careful optimization to avoid full protonation of the amine. |
| Lewis Acid | Sc(OTf)₃, InCl₃, TiCl₄, ZnCl₂ | 5 - 20 | Highly effective for activating the carbonyl.[6] Ideal for less nucleophilic amines. Requires strictly anhydrous conditions as Lewis acids are water-sensitive. |
| Metal Complexes | Cu(II), Co(II), Ni(II) complexes | 5 - 15 | Can act as Lewis acid catalysts, sometimes offering unique reactivity or selectivity.[10][11] |
Problem 2: Product Instability & Hydrolysis During Workup
You've successfully formed the product in solution (confirmed by TLC/LCMS), but it reverts to starting materials upon isolation.
Causality Analysis: The C=N bond of an imine derived from an electron-deficient aldehyde is highly polarized and electrophilic. During an aqueous workup, water can readily attack this carbon, initiating the reverse reaction (hydrolysis).[3] Similarly, standard silica gel for column chromatography is acidic and contains adsorbed water, creating a perfect environment for hydrolysis.
The Mechanism of Hydrolysis
Caption: Pathway of acid-catalyzed imine hydrolysis.
Solutions & Rationale:
-
Avoid Aqueous Workups: If possible, skip the aqueous wash. After the reaction, filter off any solids (like molecular sieves) and directly remove the solvent under reduced pressure.
-
Use Anhydrous Extraction: If a wash is necessary to remove salts or catalysts, use brine (saturated NaCl solution) which has a lower water activity, and perform the extraction quickly. Immediately dry the organic layer with a robust drying agent like anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Modify Purification Technique:
-
Neutralize Silica Gel: If column chromatography is unavoidable, use silica gel that has been neutralized by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine (~1%).
-
Use Alternative Stationary Phases: Consider using basic alumina as the stationary phase, which is less likely to promote hydrolysis.
-
Recrystallization: This is often the best method for purifying sensitive solid products as it avoids prolonged contact with acidic stationary phases.[12]
-
Problem 3: Formation of Side Products
Besides your starting materials and desired imine, you observe other spots on your TLC plate.
Causality Analysis: Electron-deficient aldehydes can be susceptible to side reactions, especially under harsh conditions or with certain nucleophiles.
Common Side Products & Solutions:
-
Hemithioacetal Formation: If your amine has a thiol (-SH) group, or if there are residual thiol reagents in your reaction, the thiol can act as a nucleophile and attack the highly electrophilic aldehyde to form a stable hemithioacetal. This can be a significant issue with electron-deficient aldehydes.[13]
-
Solution: Ensure all reagents are free from thiol impurities. If the amine itself contains a thiol, protecting the thiol group before the reaction may be necessary.
-
-
Aldol-type Condensations: While less common with aromatic aldehydes, self-condensation or reaction with solvent-derived nucleophiles can occur if strong bases or very high temperatures are used.[14]
-
Solution: Use catalytic amounts of acid instead of base. Avoid excessively high temperatures if possible.
-
-
Over-reduction (in reductive amination): If performing a one-pot reductive amination, the highly reactive aldehyde may be reduced to an alcohol by the hydride reagent before it has a chance to form the imine.
-
Solution: Ensure imine formation is complete before adding the reducing agent (e.g., NaBH₄). This can be done by stirring the aldehyde and amine for a period (e.g., 30-60 minutes) before introducing the hydride source.[15]
-
Key Experimental Protocols
Protocol 1: General Synthesis of a Schiff Base using a Dean-Stark Trap
This protocol is robust for gram-scale synthesis where efficient water removal is paramount.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the electron-deficient aldehyde (1.0 eq) and the primary amine (1.0-1.1 eq).
-
Solvent: Add anhydrous toluene to the flask (concentration ~0.2-0.5 M).
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.02 eq).
-
Assembly: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the trap with toluene.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the trap, with the denser water collecting at the bottom. Continue reflux until no more water is collected (typically 2-12 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once complete, allow the reaction to cool to room temperature. Remove the toluene under reduced pressure. The crude product can then be purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes).
Protocol 2: Purification of a Labile Schiff Base (Aldehyde Removal)
This protocol is designed to remove unreacted aldehyde from a sensitive imine product without causing hydrolysis.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Bisulfite Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium metabisulfite (Na₂S₂O₅).[12] The bisulfite forms a water-soluble adduct with the aldehyde, effectively extracting it from the organic phase.
-
Separation: Shake the funnel gently, allow the layers to separate, and discard the aqueous layer. Repeat the wash if necessary (monitor by TLC).
-
Drying & Concentration: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified Schiff base.
References
-
Canal-Martín, A., Navo, C. D., Sáez, E., Molero, D., Jiménez-Osés, G., & Pérez-Fernández, R. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry, 19(33), 7327–7335. Available at: [Link]
- Plietker, B. (2008). Imines are nitrogen analogues of aldehydes. They are obtained via condensation between an aldehyde and a primary ami. Science of Synthesis, 25, 279-336.
-
Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Available at: [Link]
-
SciELO México. (n.d.). Lewis Acid-Lewis Base Bifunctional Schiff Base-Titanium, Vanadium Catalysis for Enantioselective Cyanosilylation of Benzaldehyde. Available at: [Link]
-
ResearchGate. (2022). Substitution effect on new Schiff base ligand in complexation with some divalent Metal ion. Available at: [Link]
-
OUCI. (n.d.). Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. Available at: [Link]
-
ResearchGate. (2020). Effect of electron-withdrawing groups of Schiff base and its palladium complex on antimicrobial and catalytic activities. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Available at: [Link]
-
RSC Publishing. (2015). Orthogonal breaking and forming of dynamic covalent imine and disulfide bonds in aqueous solution. Available at: [Link]
-
IJTSRD. (n.d.). Synthesis and Characterization of Schiff Base From Aromatic Amine And Aromatic P-Nitro Benzaldehyde. Available at: [Link]
-
PubMed Central. (n.d.). Physical Properties, Ligand Substitution Reactions, and Biological Activity of Co(III)-Schiff Base Complexes. Available at: [Link]
-
ResearchGate. (n.d.). Tandem imination reaction. Nitrobenzene (1) and benzaldehyde (3) are... Available at: [Link]
-
Datapdf.com. (n.d.). The Chemistry of Imines. Available at: [Link]
-
Scribd. (n.d.). Benzaldehyde and Aniline Reaction. Available at: [Link]
-
MDPI. (n.d.). From Painkillers to Antidiabetics: Structural Modification of NSAID Scaffolds for Drug Repurposing. Available at: [Link]
-
ResearchGate. (n.d.). Dual Lewis acid–Lewis base activation in enantioselective additions to aldehydes. Available at: [Link]
-
RSIS International. (n.d.). Synthesis, Characterization and In -Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin. Available at: [Link]
-
MDPI. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Available at: [Link]
-
PMC. (n.d.). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). Available at: [Link]
-
PubMed Central. (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Available at: [Link]
-
NIH. (2024). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. Available at: [Link]
-
Semantic Scholar. (n.d.). Schiff Base Derived from p-Nitrobenzaldehyde and1,8-Naphthalenediamine Precursor in Metal Ions Uptake. Available at: [Link]
-
ResearchGate. (n.d.). Who one can do Schiff base synthesis and get rid of water by product? Available at: [Link]
-
PubMed. (n.d.). Synthesis, spectroscopic and cytotoxic studies of biologically active new schiff bases derived from p-nitrobenzaldehyde. Available at: [Link]
-
ResearchGate. (n.d.). Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes. Available at: [Link]
-
Chemistry LibreTexts. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines. Available at: [Link]
-
Anveshana's International Publication. (n.d.). STUDY OF SCHIFF BASE COMPOUNDS AND ITS DERIVATIVES. Available at: [Link]
-
Letters in Applied NanoBioScience. (2024). Synthesis and Biological Study of Novel Schiff Base [(E)-2, 4-dichloro-6-(1-((4-chlorophenyl) imino) ethyl) phenol] Ligand and their Metal Complexes. Available at: [Link]
-
ResearchGate. (n.d.). Lewis Acid–Lewis Base‐Catalysed Enantioselective Addition of α‐Ketonitriles to Aldehydes. Available at: [Link]
-
ResearchGate. (n.d.). How can I remove aldehyde from a schiff base reaction? Available at: [Link]
-
ResearchGate. (n.d.). Synthesis route in preparation of N-salicylidene-4-chloroaniline. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Available at: [Link]
-
International Science Community Association. (2015). Synthesis and Characterization of Schiff base m-nitro aniline and their complexes. Available at: [Link]
-
Rasayan Journal of Chemistry. (n.d.). N-BENZYLIDENE - 4 -NITROANILINE SCHIFF BASE COMPOUND CORROSION INHIBITION MILD STEEL IN ACIDIC MEDIA. Available at: [Link]
-
Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available at: [Link]
-
Scribd. (n.d.). Preparation of P-Nitroaniline. Available at: [Link]
Sources
- 1. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. scielo.org.mx [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsisinternational.org [rsisinternational.org]
- 10. mdpi.com [mdpi.com]
- 11. nanobioletters.com [nanobioletters.com]
- 12. Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orthogonal breaking and forming of dynamic covalent imine and disulfide bonds in aqueous solution - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02716K [pubs.rsc.org]
- 14. datapdf.com [datapdf.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Polar Pyrrolopyrazine Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with polar pyrrolopyrazine derivatives. This guide is structured to provide immediate, actionable solutions to the common and complex purification challenges associated with this important class of N-heterocyclic compounds. Pyrrolopyrazines are a key scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] However, their often-polar and basic nature presents significant hurdles in achieving high purity.
This resource is designed as a dynamic troubleshooting guide and FAQ, moving beyond simple protocols to explain the underlying principles of each technique. Our goal is to empower you to make informed, effective decisions in your purification workflows.
Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: My basic pyrrolopyrazine derivative is streaking or tailing badly on a silica gel column.
Q: I'm running a flash column on silica gel, but my compound is smearing down the column, leading to poor separation and mixed fractions. What's happening and how do I fix it?
A: This is a classic problem when purifying basic compounds like many pyrrolopyrazine derivatives on standard silica gel. The root cause is the acidic nature of the silica surface.
-
The Mechanism of Tailing: Silica gel has surface silanol groups (Si-OH) which are weakly acidic. These acidic sites can engage in strong, sometimes irreversible, ionic interactions with the basic nitrogen atoms in your pyrrolopyrazine, causing the compound to "stick" and elute slowly and unevenly. This results in significant peak tailing.[2][3]
Solutions:
-
Mobile Phase Modification (Base Additive): The most common and effective solution is to neutralize the acidic silanol sites by adding a small amount of a basic modifier to your eluent.[2]
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. The TEA is a stronger base than your compound and will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Ammonium Hydroxide: A solution of 1-2% ammonium hydroxide in methanol can be used as a polar component in your eluent system (e.g., 5-10% of this mixture in dichloromethane).[3][4] This is particularly effective for very polar basic compounds.
-
-
Use an Alternative Stationary Phase: If base additives do not resolve the issue or are incompatible with your compound, consider a different stationary phase.[2]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Basic alumina is generally preferred, but neutral alumina can also be effective.
-
Deactivated Silica: You can "deactivate" your silica gel column by pre-flushing it with a solvent system containing a base like TEA before loading your sample.[5]
-
Step-by-Step Protocol: Column Deactivation with Triethylamine
-
Column Packing: Dry or slurry pack your column with silica gel as you normally would.
-
Prepare Deactivating Solvent: Create a solvent mixture identical to your initial, least polar elution solvent, but add 1-2% triethylamine.
-
Flush the Column: Pass 2-3 column volumes of this deactivating solvent through the packed column. This ensures all acidic sites are neutralized.
-
Equilibrate: Flush the column with 2-3 column volumes of your actual starting elution solvent (which should also contain 0.1-1% TEA) to equilibrate the stationary phase.
-
Load and Elute: Load your sample and run the chromatography using your predetermined solvent system containing the base additive.
Issue 2: My polar pyrrolopyrazine derivative has no retention on a C18 reversed-phase column.
Q: I'm trying to purify my compound using reversed-phase (RP) HPLC, but it elutes in the solvent front (at the void volume) even with a highly aqueous mobile phase. How can I get it to stick to the column?
A: This is a common failure mode for highly polar compounds in reversed-phase chromatography. The fundamental principle of RP is the interaction of nonpolar analytes with a nonpolar stationary phase (like C18).[6] Highly polar molecules have a much stronger affinity for the polar mobile phase (water/acetonitrile/methanol) and are simply washed through the column without being retained.[5][7]
Solutions:
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution. HILIC is a chromatographic technique specifically designed to retain and separate very polar compounds.[8]
-
HILIC Mechanism: HILIC uses a polar stationary phase (like bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile).[9][10] The polar analyte partitions into a water-enriched layer that forms on the surface of the stationary phase. Retention is driven by hydrophilic interactions, hydrogen bonding, and dipole-dipole interactions.[10][11] A key point to remember is that in HILIC, water is the "strong" eluting solvent, which is the opposite of reversed-phase.[7]
-
-
Use a Polar-Embedded or Polar-Endcapped RP Column: If you must remain in a reversed-phase mode, use a specialty column designed for polar analytes. These columns have polar functional groups embedded within the alkyl chains or at the surface, which helps to retain polar compounds and prevents "hydrophobic collapse" of the stationary phase in highly aqueous mobile phases.[5][12]
-
Mixed-Mode Chromatography: Consider columns that combine reversed-phase and ion-exchange characteristics.[13] For basic pyrrolopyrazines, a mixed-mode column with cation-exchange properties can provide excellent retention where C18 fails.[13]
Visualizing Your Purification Choice
The following decision tree can help guide your selection of the primary purification strategy based on your initial observations.
Caption: Decision tree for selecting a purification method.
Issue 3: My compound "oils out" and refuses to crystallize.
Q: I've tried to recrystallize my purified compound, but it separates from the solvent as a thick oil instead of forming crystals. What can I do?
A: "Oiling out" is a common crystallization problem, often caused by the solution being too supersaturated, cooling too quickly, or the presence of impurities that inhibit crystal lattice formation.[2]
Solutions:
-
Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out.
-
Action: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop, insulated with a cork ring. Do not place it directly in an ice bath.
-
-
Adjust the Solvent System:
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly again.[2]
-
Use a Co-Solvent System: Employ a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent). Dissolve the compound in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool. Common pairs include Ethanol/Water, Acetone/Hexane, and THF/Hexane.[14]
-
-
Induce Nucleation: Sometimes, crystallization needs a "push" to get started.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[2]
-
Add a Seed Crystal: If you have a tiny crystal of the pure compound, add it to the cooled, supersaturated solution to initiate crystallization.[2]
-
-
Consider Salt Formation: If the freebase form is consistently difficult to crystallize, converting it to a salt can dramatically improve its crystallinity. Pyrrolopyrazine freebases are often amenable to forming crystalline salts (e.g., hydrochloride, tartrate, mesylate).[15][16] This is a powerful technique that simultaneously purifies and provides a stable, crystalline solid form. For successful salt formation, the pKa of the counter-ion acid should be at least 2-3 pH units lower than the pKa of your basic compound.[16][17]
Frequently Asked Questions (FAQs)
Q1: What is HILIC and when should I choose it over reversed-phase for my pyrrolopyrazine derivative?
A1: HILIC (Hydrophilic Interaction Liquid Chromatography) is a separation mode ideal for compounds that are too polar to be retained by reversed-phase chromatography.[7] You should choose HILIC when your pyrrolopyrazine derivative has poor or no retention on a C18 column, even when using a mobile phase with a very high water content (e.g., >95% water).[18] HILIC uses a polar stationary phase (silica, diol, amide, zwitterionic) and a mobile phase rich in organic solvent (e.g., 90% acetonitrile / 10% aqueous buffer).[9][10] This high organic content also provides the benefit of enhanced sensitivity in mass spectrometry detection.
Table 1: Comparison of Chromatographic Modes for Polar Pyrrolopyrazines
| Feature | Reversed-Phase (RP) | Normal-Phase (NP) | Hydrophilic Interaction (HILIC) | Ion-Exchange (IEX) |
| Stationary Phase | Non-polar (C18, C8)[19] | Polar (Silica, Alumina)[20] | Polar (Silica, Amide, Zwitterionic)[9] | Charged (Anionic or Cationic)[21] |
| Mobile Phase | Polar (Water/ACN/MeOH) | Non-polar (Hexane/EtOAc)[20] | Apolar (High % ACN + Water/Buffer) | Aqueous Buffer with Salt Gradient[22] |
| Elution Order | Least polar elutes last[6] | Most polar elutes last[20] | Least polar elutes first[11] | Elution by displacing counter-ions |
| Best For... | Moderately polar to non-polar compounds. | Isomer separations; compounds soluble in non-polar solvents.[20] | Very polar, hydrophilic, and water-soluble compounds.[7] | Ionizable, charged compounds (acids/bases).[21] |
| Key Challenge | Poor retention of very polar analytes.[5] | Strong retention/streaking of basic compounds.[2] | Method development can be less intuitive than RP. | MS compatibility can be limited by high salt buffers.[22] |
Q2: How can I use salt formation as a purification strategy?
A2: Salt formation is an excellent chemical purification technique, not just a formulation tool.[23][24] Many basic pyrrolopyrazines that are oils or amorphous solids as a freebase will form highly stable, crystalline salts.[15][16] The process of crystallization itself is a highly selective purification step, as impurities that do not fit into the crystal lattice are excluded and remain in the mother liquor.[15]
Protocol: Purification via HCl Salt Formation & Recrystallization
-
Dissolution: Dissolve your crude or semi-pure pyrrolopyrazine freebase in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or acetyl chloride in ethanol[3]) dropwise while stirring. Monitor for the formation of a precipitate. The goal is to reach a stoichiometric amount or slight excess of the acid.
-
Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of the cold solvent to remove soluble impurities.
-
Recrystallization: Choose an appropriate solvent or co-solvent system to recrystallize the crude salt. Common systems for salts include ethanol/water, methanol/diethyl ether, or isopropanol. Dissolve the salt in the minimum amount of the hot solvent, then allow it to cool slowly to induce the formation of pure crystals.
-
Final Isolation: Collect the pure crystalline salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Q3: My compound is chiral. What are the key considerations for separating the enantiomers?
A3: Chiral purification is critical as enantiomers of a drug candidate can have vastly different pharmacological and toxicological profiles.[25] Enantiomeric separation of pyrrolopyrazine derivatives is typically achieved using HPLC with a Chiral Stationary Phase (CSP).[26]
-
Choosing a CSP: There is no universal CSP. Screening is essential. Common CSPs are based on polysaccharides (e.g., derivatized cellulose or amylose) or macrocyclic glycopeptides.[26]
-
Elution Mode: The separation can be optimized using different mobile phase modes:
-
Normal Phase: (e.g., Heptane/Ethanol) often provides good selectivity.[26]
-
Polar Organic Mode: (e.g., Acetonitrile/Methanol)
-
Reversed Phase: (e.g., Water/Acetonitrile with buffers)
-
-
Method Development: The key is to screen a variety of CSPs with different mobile phases to find the combination that provides the best resolution (Rs > 1.5) for your specific pair of enantiomers.
HILIC Method Development Workflow
Caption: A typical workflow for HILIC method development.
References
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]
-
LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2295-2312. Available from: [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]
-
Taylor & Francis eBooks. Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Risks. [Link]
-
SIELC Technologies. Polar Compounds. [Link]
-
Phenomenex. Ion Exchange Chromatography (IEX) HPLC Column. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. [Link]
-
Pharmaceutical Technology. Salt Selection in Drug Development. [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Welch Materials. Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]
-
ResearchGate. Principles of Salt Formation. [Link]
-
Chromatography Forum. Polar Compouds Separation_Column Recommendation. [Link]
-
Kumar, L. et al. (2018). Preparation of a Crystalline Salt of Indomethacin and Tromethamine by Hot Melt Extrusion Technology. Pharmaceutics, 10(3), 134. [Link]
-
Reddit. Purification of strong polar and basic compounds. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Journal of the Mexican Chemical Society. Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. [Link]
-
Chemistry LibreTexts. Normal Phase Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]
-
Molecules. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]
-
Chemistry LibreTexts. Reverse Phase Chromatography. [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
ResearchGate. Why is normal phase chromatography good for use on polar analytes?. [Link]
-
LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
-
Dehnavi, E., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Journal of the Iranian Chemical Society, 18(11), 2845-2871. [Link]
-
Molecules. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. [Link]
-
Molecules. Enantiomeric Separation of New Chiral Azole Compounds. [Link]
-
ResearchGate. The synthesis of pyrrolo [1,2-a] pyrazine derivatives from.... [Link]
-
Analytical Methods. Efficient purification of low molecular weight nitrogen polar compounds.... [Link]
-
PubMed. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. [Link]
-
PubMed. A Chiral Hemiporphyrazine Derivative: Synthesis and Chiroptical Properties. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Purification [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromtech.com [chromtech.com]
- 7. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient purification of low molecular weight nitrogen polar compounds from the skin of Bufo bufo gargarizans Cantor by reversed-phase high performance liquid chromatography with a polar-copolymerized C18 stationary phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Polar Compounds | SIELC Technologies [sielc.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Preparation of a Crystalline Salt of Indomethacin and Tromethamine by Hot Melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biotage.com [biotage.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 21. Ion Exchange Chromatography (IEX) HPLC Column | Phenomenex [phenomenex.com]
- 22. welch-us.com [welch-us.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
Overcoming low reactivity of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Welcome to the technical support center for 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde (CAS 4121-22-6). This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this valuable heterocyclic scaffold. Here, we address common challenges, particularly the compound's inherent low reactivity, and provide field-proven troubleshooting strategies and detailed protocols to ensure the success of your synthetic campaigns.
Part 1: Frequently Asked Questions - Understanding the Core Reactivity
This section addresses fundamental questions regarding the chemical behavior of the 5H-pyrrolo[2,3-b]pyrazine core, which is essential for effective troubleshooting.
Q1: Why does this compound exhibit lower reactivity in nucleophilic additions compared to simpler aromatic aldehydes like benzaldehyde?
A: The perceived low reactivity of the aldehyde at the C7 position is a direct consequence of the electronic properties of the fused bicyclic system. The 5H-pyrrolo[2,3-b]pyrazine scaffold, often referred to as 7-azaindole, contains a pyrazine ring which is inherently electron-deficient due to the presence of two nitrogen atoms. This electron-withdrawing character deactivates the entire ring system, including the aldehyde functional group. This deactivation reduces the electrophilicity of the carbonyl carbon, making it less susceptible to attack by nucleophiles compared to aldehydes on more electron-rich aromatic systems.[1][2]
Q2: My reaction is returning a complex mixture of products. What are the most likely sites for side reactions on the molecule?
A: The most common site for undesired side reactions is the pyrrole nitrogen (N5). This nitrogen possesses a lone pair of electrons and an acidic proton, making it nucleophilic and susceptible to reaction with various electrophiles and bases.[1] In reactions involving strong bases (e.g., organolithiums, sodium hydride), the N-H proton will be readily deprotonated. In reactions with certain electrophiles, undesired N-alkylation or N-acylation can compete with the desired reaction at the C7-aldehyde.
Q3: Is it always necessary to protect the pyrrole nitrogen (N5-H) before attempting subsequent reactions?
A: Not always, but it is highly recommended for specific reaction classes. The decision to use a protecting group depends on the reagents and conditions of your planned transformation.
-
Protection is strongly recommended for: Reactions using strong bases, organometallics (Grignard, organolithiums), or highly reactive electrophiles. Protection prevents the acidic N-H from quenching reagents and avoids side reactions.[1]
-
Protection may be optional for: Reactions under neutral or mildly acidic conditions, such as some reductive aminations or condensations, where the N-H is less likely to interfere. However, even in these cases, N-protection can improve solubility and sometimes lead to cleaner reactions and higher yields.
Common protecting groups for this scaffold include SEM (2-(trimethylsilyl)ethoxymethyl) and Boc (tert-butyloxycarbonyl).
Part 2: Troubleshooting Guides for Common Synthetic Transformations
This section provides specific, actionable advice in a question-and-answer format for overcoming common hurdles in key synthetic operations.
Issue 1: Inefficient Reductive Amination
Q: My reductive amination of this compound with a primary/secondary amine is slow, incomplete, and gives low yields. How can I optimize this reaction?
A: This is a classic challenge stemming from the deactivated aldehyde. The rate-limiting step is often the initial formation of the iminium ion intermediate. Several factors can be adjusted to drive the reaction to completion.
Root Cause Analysis & Solutions:
-
Inefficient Iminium Ion Formation: The equilibrium between the aldehyde/amine and the iminium ion may not favor the product.
-
Solution: Add a mild acid catalyst like acetic acid (AcOH) to protonate the carbonyl oxygen, making the carbon more electrophilic. Be cautious with the amount; excess acid can protonate the amine starting material, rendering it non-nucleophilic. A typical starting point is 5-10 mol% AcOH. For reactions involving aliphatic amines, Lewis acids like TiCl₄ can be highly effective at promoting imine formation.[3]
-
-
Inappropriate Reducing Agent: The choice of hydride source is critical.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion in the presence of the aldehyde. If using a stronger reducing agent like sodium borohydride (NaBH₄), the reaction must be staged: first, form the imine (often aided by a dehydrating agent like MgSO₄), and only then add NaBH₄, as it would otherwise rapidly reduce the starting aldehyde.
-
-
Solvent Choice: The solvent can impact solubility and reaction rates.
-
Solution: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent starting points. For less soluble substrates, tetrahydrofuran (THF) or methanol (if compatible with your reducing agent) can be effective.
-
Troubleshooting Workflow: Reductive Amination
Caption: Decision tree for troubleshooting reductive amination.
Detailed Protocol: Optimized Reductive Amination
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Add the desired amine (1.1-1.2 eq) followed by glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 4-24 hours).
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Amine Type | Recommended Reducing Agent | Catalyst | Typical Time | Expected Yield |
| Primary Aliphatic | NaBH(OAc)₃ | Acetic Acid | 4-12 h | 70-90% |
| Secondary Aliphatic | NaBH(OAc)₃ | Acetic Acid | 6-18 h | 65-85% |
| Aniline (unactivated) | NaBH(OAc)₃ | Ti(Oi-Pr)₄ | 12-24 h | 40-60% |
| Aniline (activated) | NaBH(OAc)₃ | Acetic Acid | 12-24 h | 55-75% |
Issue 2: Failed Wittig Olefination
Q: I am trying to perform a Wittig reaction to synthesize an alkene from the aldehyde, but I am only recovering my starting material. What is going wrong?
A: The Wittig reaction is highly sensitive to the nature of the ylide. The deactivated aldehyde requires a highly reactive (i.e., non-stabilized) ylide for the reaction to proceed efficiently.[4][5]
Root Cause Analysis & Solutions:
-
Ylide is Too Stable: If your phosphonium salt contains an adjacent electron-withdrawing group (e.g., ester, ketone), the resulting ylide is "stabilized."[4] Stabilized ylides are less nucleophilic and often fail to react with electron-poor aldehydes.
-
Solution: Use a phosphonium salt derived from a simple alkyl halide (e.g., methyltriphenylphosphonium bromide, ethyltriphenylphosphonium iodide). The resulting "non-stabilized" ylides are far more reactive and necessary for this substrate.[6]
-
-
Ineffective Base/Ylide Generation: Non-stabilized ylides require very strong, non-nucleophilic bases for their formation.
-
Solution: Common bases like NaOH or K₂CO₃ are insufficient. You must use strong bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium bis(trimethylsilyl)amide (NaHMDS).[5] The reaction must be performed under strictly anhydrous and inert conditions.
-
-
Proton Quenching: The acidic N5-H proton can be deprotonated by the ylide or the strong base used to generate it, consuming your reagents.
-
Solution: While the reaction can sometimes be forced with excess ylide, protecting the N5 position is the most robust strategy for ensuring clean and high-yielding conversions.
-
Mechanism Overview: Wittig Reaction
Caption: Key stages of the Wittig olefination pathway.
Detailed Protocol: Wittig Reaction with a Non-Stabilized Ylide
-
Preparation: Dry a two-neck round-bottom flask and magnetic stir bar in an oven overnight. Assemble hot and cool under a stream of dry nitrogen or argon.
-
Ylide Generation:
-
Add methyltriphenylphosphonium bromide (1.5 eq) to the flask.
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi, 1.4 eq, as a solution in hexanes) dropwise via syringe. The solution should turn a characteristic deep yellow or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Reaction:
-
Dissolve the N-protected this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Cool the ylide solution back down to -78 °C (dry ice/acetone bath).
-
Slowly add the aldehyde solution dropwise to the ylide.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
-
Workup & Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate (3x).
-
Combine organics, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify via flash chromatography. The triphenylphosphine oxide byproduct can often be challenging to separate; careful chromatography or crystallization may be required.[5]
-
References
-
PubMed. Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors. Available from: [Link]
-
PubChem. 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde. Available from: [Link]
-
SciSpace. Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. Available from: [Link]
-
ResearchGate. Structure−Activity Relationships for Pyrido-, Imidazo-, Pyrazolo-, Pyrazino-, and Pyrrolophenazinecarboxamides as Topoisomerase-Targeted Anticancer Agents. Available from: [Link]
-
StruChem. 2-bromo-5H-pyrrolo[2, 3-b]pyrazine-7-carbaldehyde, min 97%, 1 gram. Available from: [Link]
-
MDPI. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Available from: [Link]
-
Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Available from: [Link]
-
Organic Chemistry Portal. Wittig Reaction. Available from: [Link]
-
NROChemistry. Wittig Reaction: Mechanism and Examples. Available from: [Link]
-
RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives. Available from: [Link]
-
ACS Publications. Synthesis of Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine Derivatives via Tandem Iminium Cyclization and Smiles Rearrangement. Available from: [Link]
-
Chemistry LibreTexts. Wittig Reaction. Available from: [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]
Sources
Stability issues of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde in solution
Welcome to the dedicated technical support guide for 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde (CAS: 4121-22-6). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges of this versatile heterocyclic aldehyde in solution. Our goal is to provide practical, experience-driven advice to ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Molecule
This compound, a derivative of the 7-azaindole scaffold, is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors.[1] Its utility stems from the fused pyrrolopyrazine heterocyclic system and the highly reactive aldehyde functional group.[1][2] However, this inherent reactivity also makes the molecule susceptible to degradation in solution if not handled with appropriate care. The primary sites of reactivity are the aldehyde group, a potent electrophile, and the nucleophilic pyrrole nitrogen.[1] This guide will address the most common stability issues and provide clear, actionable troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
The stability of this compound is influenced by a combination of environmental and chemical factors. Based on the reactivity of its functional groups, the key factors are:
-
pH: The acidity or basicity of the solution can catalyze degradation. The pyrrole nitrogen's protonation state is pH-dependent, which can alter the molecule's electronic properties and stability. Extreme pH levels should be avoided.[3]
-
Solvent Choice: Protic solvents (e.g., methanol, water) or those containing nucleophilic impurities (e.g., amines) can react with the aldehyde group.
-
Presence of Oxygen: The aldehyde group is susceptible to oxidation, converting it to the corresponding carboxylic acid (5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid).[1] This process can be accelerated by air, especially in the presence of light or metal catalysts.
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation pathways.[3]
-
Light Exposure: UV and visible light can promote photodegradation, leading to the formation of impurities.[3]
Q2: My solution of the compound is turning yellow/brown. What is likely happening?
Discoloration is a common indicator of degradation and impurity formation. This is often due to oxidation of the aldehyde or other complex decomposition pathways, potentially involving polymerization or reactions with solvent impurities. You should immediately assess the purity of your material using an appropriate analytical method like HPLC-UV or LC-MS.
Q3: I am seeing a new peak in my HPLC/LC-MS that corresponds to a mass increase of 16 Da. What is this impurity?
A mass increase of 16 Da is the classic signature of oxidation. Your starting aldehyde (MW: 147.13 g/mol ) is likely being converted to 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (MW: 163.14 g/mol ).[1][4] This is a very common degradation pathway for aldehydes.
Q4: What are the recommended storage conditions for the solid compound and its solutions?
Proper storage is critical to extending the shelf-life of this reagent. The following table summarizes the recommended conditions based on supplier data sheets and chemical first principles.
| Form | Temperature | Atmosphere | Light Condition |
| Solid | 2-8°C (Refrigerated)[5]; -4°C is optimal[6] | Inert Gas (Argon or Nitrogen)[5][7] | Amber vial, protect from light |
| Solution | -20°C to -80°C (Frozen) | Inert Gas (headspace) | Amber vial, protect from light |
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and solving stability problems encountered during your experiments.
Issue 1: Rapid Degradation Observed in a Protic Solvent (e.g., Methanol)
-
Symptoms: Purity of the compound, as measured by HPLC or NMR, decreases significantly over a short period (minutes to hours) in a solvent like methanol or ethanol. You may observe the formation of a new species.
-
Underlying Cause: Aldehydes can react with alcohols to form hemiacetals in an equilibrium reaction. While often reversible, this can complicate reactions and, under certain conditions (e.g., presence of an acid catalyst), can proceed to form a more stable acetal.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for degradation in protic solvents.
Issue 2: Inconsistent Reaction Yields and Formation of Oxidation Byproduct
-
Symptoms: Your reaction yields are not reproducible. Analytical data (HPLC, LC-MS) confirms the presence of the starting material alongside the oxidized carboxylic acid byproduct.
-
Underlying Cause: The aldehyde is being oxidized by dissolved atmospheric oxygen. This can be exacerbated by long reaction times, elevated temperatures, or trace metal impurities.
-
Preventative Measures & Troubleshooting:
Caption: Logic for preventing and troubleshooting oxidation.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for Screening
This protocol is designed to maximize the stability of the compound in solution for use in biological assays or reaction screening.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO, <50 ppm water)
-
Inert gas (Argon or Nitrogen)
-
Sterile amber glass vial with a PTFE-lined screw cap
Procedure:
-
Pre-Weighing: Allow the vial of the solid compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture.
-
Inerting: Weigh the desired amount of solid into a clean, dry amber vial. Flush the vial headspace with Argon or Nitrogen for 1-2 minutes.
-
Dissolution: Add the required volume of anhydrous DMSO via syringe to achieve the target concentration (e.g., 10 mM).
-
Mixing: Gently swirl or vortex the vial until the solid is completely dissolved. A brief, gentle sonication can be used if necessary. Avoid heating.
-
Storage: Tightly cap the vial, wrap the cap with parafilm, and store at -20°C or -80°C. For frequent use, consider preparing smaller single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Purity Assessment by HPLC
This is a general-purpose method for assessing the purity of your compound and detecting common degradation products.
Method Parameters:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 310 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dilute stock solution in a 50:50 mixture of Water:Acetonitrile.
Expected Results:
-
The pure aldehyde will appear as a sharp, primary peak.
-
The oxidized carboxylic acid impurity will typically have a shorter retention time due to its increased polarity.
References
- This compound | BIOFOUNT. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl9XnsOn1UW2TRpRRx5dR_5FV6-rbMCyzq8s-Y42Qlne1O82tzIjU8FMyMrRoiob9WX8Ao46NH89Iym2o8prMSGIAa9bPsiXxk9xaSWsr0Qe-k5-DBzusLe0QvcA9yDLDBNxjm7WeqXPM=]
- This compound | BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvbMAgs1uYgDlnVaLPOEAUmlkaRkOxI7P6hFtF5KjwZ_sNQp_vhJ_ZFz5on1DfXKurlZ6SL8uWpy3tTMEZ-nqNfOUERVHF-DdV9tVOljPoTO_FygYTlrRE_DMk-OIlK_u_BRt7P9KovV60]
- The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis | Autech Industry Co., Limited. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIbL-BNUrGQoyrOKGK9wUVvTcEx4Q_LZh58zJ6YWWIrcb1oS9w3zhuaweVmZ7ueunOGpPFruxgI1KX2NKQXB8_q9JmyBp03Tfrcy22eB5sMLgutPStloDdDKkW51qyZSzswBZhkCcItxrlvLPY8AnNaZe2ILm3DtqhvN1WLOvcsjDU1mrdqwgq4FINdw9CcOy74FmvqrTDMtX5M45POpGyK9OZNYJk9lvmhM8No_9ORuRRYtM=]
- 2-bromo-5H-pyrrolo[2, 3-b]pyrazine-7-carbaldehyde, min 97%, 1 gram | Allan Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYFmRqdhSTEw5slklh9VAxhSHBubZtwifPc5W5-BYQ9Iu-3o8u6sHUrJrhLbdmbJdgn1ojda95g7lU-yoYdgpO4chxUmB291K46BxwCjwnWa-hCUEWMAeQkF_tP0AL4nQlozw4TsBA8RLWjx7uqhhxJUw_8J1XgIT8lArjYLVDCNweKFbR5pqTHOKMlnP2qvfq-E6rbiwAhWGazMDiNO7soQ==]
- 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid | Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpM07WWeA69xjkXLr8p_TtY13RRPRmhnVrNxgFL5EswHdsph10YJT2ix73Z2hYueUoglXlTzvsIzZmnaJYanvd49Y0o6H0g90NwN30YPn6KtqQdF7VLs4Y6DHnjJMIFLwHr-YJiEw2mC95s5HNoSwbvdHHZgrqTeZ4xIWLnoMXsc7jYvsuwZW2EGPUTdiUeTJeag==]
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile | RosDok. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvY3F5zlwOzLGf1MCtdq5yJYJn7FF6YFufKZKt2MT9jRlCiunUkV5GAyeA2D16dcoikgDWhLd2NebXbA5u35507E3csI3xgnQm1qKDAJzzud7h8DotfDphnSe0gk1a_40QO-_qw6zjSd_SgitLCfgRjGePqA0Lsa7eE9iq2WiSxc-H171u0QNe8fGU-AMh5Dxbw5hX-nLQZgVscb02QJITisbVkp8llyeQQTOAoIxjzhuY3SfpjIE=]
- This compound | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe6PiJo6jRmXtTpmfKOKW0yY78xOgXqatopNtdaW820xXBVzDZYqwBdiMV4wqsdwFJFTtpM5JH4wwmQexLtKvzpM_n1I954n6icT-qsrW2XMJy2SIPkc55AmldLQWUh-FrnmGH]
- Top 5 Factors Affecting Chemical Stability | Allan Chemical Corporation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu4LqnFu1fmtdRpt8cWZ0MGVC3ERQIGkXyp1b-ViAYla_7l1OsyjGGHtSDix1wNFA4KhiR6rLPTz4S6k4R-KkZKVJ5bi6mkoOqZtWPMxmWsTy5NTp_c_93jz19TMwQcBIU3nsNRttS_M5m2RLpjBIhMyWHMQM=]
- 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde | PubChem. [URL: https://vertexaisearch.cloud.google.
- 5H-Pyrrolo[2,3-b]pyrazine-7-carboxaldehyde (7CI,8CI,9CI) | Chongqing Chemdad Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWfM_2fVfI9Il64mFV6aVxp8bgKNJR7whRjqrV04PaqOlPpC3qaRaW7aJKWkashoeF6aKzOWz03TJcL9K7DnDrQS3-tjyise2d4nzQFmsN2lskQdDvgmiOlUWVSskeTEb7HvfUy2j8Q0i5]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde | C7H5N3O | CID 5383707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4121-22-6|this compound|BLD Pharm [bldpharm.com]
- 6. 4121-22-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 7. 5H-Pyrrolo[2,3-b]pyrazine-7-carboxaldehyde (7CI,8CI,9CI) Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Optimizing Reductive Amination of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Welcome to the technical support guide for the synthesis of 7-substituted-amino derivatives from 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.
Reaction Overview: The Chemistry of Control
Reductive amination is a cornerstone of modern amine synthesis, valued for its efficiency and broad substrate scope.[1][2] The reaction transforms a carbonyl group into an amine through an intermediate imine or iminium ion, which is subsequently reduced.[2][3] For a sensitive heterocyclic substrate like this compound, controlling this two-step, one-pot process is critical to success.
The reaction proceeds via two key stages:
-
Imine/Iminium Ion Formation: The amine nucleophile attacks the aldehyde carbonyl, forming a hemiaminal intermediate. This species then dehydrates to form an imine. In the presence of an acid catalyst, the imine is protonated to form a more electrophilic iminium ion.[1]
-
Hydride Reduction: A selective reducing agent, present in the reaction mixture, delivers a hydride to the iminium ion, yielding the final amine product.[1]
The key to a high-yielding reaction is the choice of a reducing agent that is potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting aldehyde.[4][5]
Caption: General mechanism of reductive amination.
Key Reagent Selection and Parameter Optimization
The success of this reaction hinges on the careful selection of reagents and conditions. The electron-deficient nature of the pyrazine ring can influence the reactivity of the aldehyde, making optimization crucial.
Choosing the Right Reducing Agent
The choice of reducing agent is the most critical decision. It must selectively reduce the imine in the presence of the starting aldehyde.[3][4]
| Reagent | Formula | Common Solvents | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | DCE, THF, DCM, EtOAc[6][7] | High selectivity for imines/iminiums. [3][5] Mild and effective for a wide range of substrates. Does not generate toxic cyanide waste.[4] | Water-sensitive; incompatible with protic solvents like methanol.[4][8] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Ethanol[8] | Effective and water-tolerant. Rate of reduction is pH-dependent, allowing for fine-tuning.[3][9] | Highly toxic. Releases HCN gas upon acidic workup.[2] Less selective than STAB. |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol[8] | Inexpensive and readily available. | Reduces aldehydes rapidly. [9] Can only be used in a stepwise procedure where the imine is pre-formed before adding the reductant.[6][8] |
For one-pot reductive amination of this compound, Sodium Triacetoxyborohydride (STAB) is the overwhelmingly preferred reagent due to its superior selectivity and safety profile.[4][5]
Solvent and Catalyst Considerations
-
Solvent: 1,2-Dichloroethane (DCE) is the most commonly cited solvent for STAB-mediated reductive aminations because it is aprotic and effectively solubilizes the reactants.[6] However, due to its toxicity, greener alternatives like Ethyl Acetate (EtOAc) and 2-MeTHF have been shown to be effective substitutes in many cases.[7][10] Protic solvents like methanol should be avoided with STAB as they will react with the reagent.[4]
-
Acid Catalyst: A catalytic amount of acetic acid is often added. Its role is to facilitate the dehydration of the hemiaminal to the imine and to protonate the imine to the more reactive iminium ion.[1][11] However, using too much strong acid can fully protonate the amine starting material, rendering it non-nucleophilic and stopping the reaction.[9][12] Typically, 1-2 equivalents of acetic acid are used for reactions involving ketones, but it may be used catalytically or omitted for reactive aldehydes.[6]
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction is slow or stalls, leaving a large amount of unreacted this compound. What's wrong?
A1: This is a common issue that can point to several problems.
-
Cause 1: Inefficient Imine Formation. The rate-limiting step is often the formation of the imine intermediate.[13]
-
Solution A (Moisture): The reaction generates water, and excess water can push the equilibrium back towards the starting materials. Ensure you are using anhydrous solvents and consider adding a drying agent like powdered 4Å molecular sieves.[2]
-
Solution B (Insufficient Catalysis): If you are reacting with a weakly basic amine, imine formation may be slow. Consider adding a catalytic amount of acetic acid (e.g., 0.1-0.2 equivalents) to accelerate the dehydration step.[11]
-
-
Cause 2: Poor Quality Reducing Agent. STAB is moisture-sensitive and can degrade upon storage.
-
Solution: Use a fresh bottle of STAB or a recently opened bottle that has been stored under inert gas in a desiccator. The potency of the reagent can be assayed if necessary.[4]
-
-
Cause 3: Amine Protonation. If you've added too much acetic acid, you may have fully protonated your amine, rendering it unable to act as a nucleophile.[11][12]
-
Solution: Reduce or eliminate the acetic acid, especially if your amine is highly basic. For hydrochloride salts of amines, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) should be added to free the amine.
-
Q2: I'm seeing a significant side product with a mass corresponding to the alcohol of my starting material. How do I prevent this?
A2: This indicates that your reducing agent is reducing the aldehyde starting material, a common issue when using less selective reagents.
-
Cause 1: Incorrect Reducing Agent. You may be using a reagent that is too powerful, like sodium borohydride (NaBH₄), in a one-pot setting.[9]
-
Cause 2: Reaction Conditions. Even with STAB, some reduction of a highly reactive aldehyde can occur, particularly at elevated temperatures.
-
Solution: Ensure the reaction is run at room temperature or below (0 °C). Add the STAB portion-wise to the solution of the aldehyde and amine to maintain a low instantaneous concentration of the hydride reagent.
-
Q3: The reaction works, but I get a mixture of mono- and di-alkylated products from my primary amine. How can I improve selectivity?
A3: This occurs when the newly formed secondary amine product is more nucleophilic than the starting primary amine and reacts with another molecule of the aldehyde.
-
Solution A (Stoichiometry): Use a slight excess of the primary amine (e.g., 1.5 to 2.0 equivalents) relative to the aldehyde. This will statistically favor the reaction of the aldehyde with the more abundant primary amine.
-
Solution B (Stepwise Procedure): For particularly problematic cases, a stepwise approach is better.[6] First, form the imine by mixing the aldehyde and amine in a solvent like methanol, monitoring for completion by TLC or LCMS. Then, add a reducing agent like NaBH₄ to reduce the isolated or in situ-formed imine.[6]
Q4: My workup is difficult, and purification by column chromatography is yielding impure fractions. What are the likely culprits?
A4: Difficult purification often stems from unreacted starting materials or reagent byproducts.
-
Cause 1: Boron Byproducts. Boron-based reagents can lead to boron salts that can sometimes co-elute with the product.
-
Solution: During the aqueous workup, perform multiple washes with a mildly basic solution (e.g., saturated NaHCO₃) followed by brine. This can help hydrolyze and remove boron species.
-
-
Cause 2: Unreacted Amine. If a large excess of a non-volatile amine was used, it can complicate purification.
-
Solution: After the reaction, use an acidic wash (e.g., 1M HCl) during the workup to extract the basic amine product and any unreacted starting amine into the aqueous layer. Then, re-basify the aqueous layer and extract your product back into an organic solvent. This acid/base extraction is highly effective for purifying amines.
-
Caption: A decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
-
Q: Why is direct reductive amination preferred over a two-step process of forming an imine then reducing?
-
Q: How do I monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. For TLC, spot the starting aldehyde, the amine (if UV active), and the reaction mixture. The disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot indicates progress. LC-MS is definitive, as you can track the consumption of the starting material mass and the appearance of the product mass.
-
-
Q: Can this protocol be used for secondary amines?
-
A: Yes, secondary amines react with aldehydes to form an iminium ion directly, which is then reduced by STAB. The protocol is generally very effective for secondary amines.
-
Standard Experimental Protocol
This protocol describes a general procedure for the reductive amination of this compound with a generic primary amine using STAB.
Caption: A typical experimental workflow for the reaction.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.1 - 1.5 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.3 - 1.6 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Addition of Reactants: Dissolve the aldehyde in anhydrous DCE (or EtOAc) to a concentration of approximately 0.1 M. Add the primary amine (1.2 equiv).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. A slight exotherm or gas evolution may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by TLC or LC-MS. Reactions are typically complete within 4 to 16 hours.
-
Workup - Quenching: Once the reaction is complete, carefully quench it by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM or EtOAc.
-
Washing and Drying: Combine all organic layers and wash with brine. Dry the organic solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure product.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Chemistry Steps. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]
-
ResearchGate. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]
-
ACS Omega. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]
-
The Journal of Organic Chemistry. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]
-
ResearchGate. (2022). A remarkable solvent effect on reductive amination of ketones. [Link]
-
National Institutes of Health. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]
-
GSK. Reductive amination. Wordpress. [Link]
-
ACS Omega. (2021). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. [Link]
-
GSK. Specific solvent issues with Reductive Amination/Alkylation. Wordpress. [Link]
-
ResearchGate. (2021). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. [Link]
-
ResearchGate. (2022). Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant. [Link]
-
ResearchGate. Reductive amination of various aldehydes. [Link]
-
Wikipedia. Reductive amination. [Link]
-
PubMed. (2020). Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. [Link]
-
Scribd. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]
-
Myers Group, Harvard University. C–N Bond-Forming Reactions: Reductive Amination. [Link]
-
ResearchGate. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free, Tandem Hydroamination-Aromatic Substitution. [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]
-
ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]
-
RSC Publishing. (1976). Formation of certain substituted 5H-pyrrolo[2,3-b]pyrazines by thermal cyclisation of pyrazinylhydrazones and a route to 5H-pyrazino[2,3-b]indole. [Link]
-
National Institutes of Health. (2024). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. [Link]
-
Chemical Synthesis Database. This compound. [Link]
-
International Journal of Scientific Research in Science and Technology. (2023). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. [Link]
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Pyrrolopyrazine Cyclization Reactions
Welcome to the Technical Support Center for Pyrrolopyrazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with pyrrolopyrazine cyclization reactions. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental design and troubleshooting efforts. This resource is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My pyrrolopyrazine cyclization reaction has a very low yield, or isn't working at all. What are the most common initial checks I should perform?
A1: When faced with a low or no-yield reaction, a systematic review of the fundamental reaction parameters is the most effective starting point. Often, the issue lies in one of the following areas:
-
Purity of Starting Materials: The purity of your substituted pyrrole and the cyclization precursor is paramount. Impurities can interfere with the reaction, leading to unwanted side products or inhibiting the catalyst. It is crucial to use reagents of appropriate purity and to ensure that solvents are anhydrous, as many cyclization reactions are sensitive to moisture.[1][2]
-
Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical variables.[3] Small-scale trial reactions are highly recommended to determine the optimal parameters for your specific substrate without committing large quantities of valuable starting materials.
-
Inert Atmosphere: Many cyclization reactions, particularly those employing organometallic catalysts, are sensitive to oxygen and atmospheric moisture.[3] Ensure that you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket, and that your solvents have been adequately degassed.
-
Efficient Mixing: For heterogeneous reactions, or reactions with poor solubility, inefficient stirring can significantly limit the reaction rate and overall yield.[3] Ensure your stirring is vigorous enough for the scale and viscosity of your reaction mixture.
Q2: I'm observing multiple spots on my TLC, and my final product is impure. What are the likely side reactions occurring in my pyrrolopyrazine cyclization?
A2: The formation of multiple products is a common challenge in heterocyclic synthesis. The specific side products will depend on your chosen synthetic route, but some common possibilities in pyrrolopyrazine synthesis include:
-
Isomer Formation: Depending on the substitution pattern of your starting materials, the formation of regioisomers is possible. For example, in a two-step synthesis involving the condensation of a biselectrophilic chloroacrolein intermediate with a pyrazinone, isomeric products can sometimes be formed.[4]
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, leaving unreacted starting material or a linear, uncyclized precursor in your reaction mixture. This can be due to suboptimal reaction temperature or insufficient reaction time.
-
Decomposition of Starting Material or Product: Pyrrole-based compounds can be sensitive to strongly acidic or basic conditions, as well as high temperatures. The desired product itself may also be unstable under the reaction or workup conditions.[3] Monitoring the reaction by TLC or LC-MS can help you determine if your product is degrading over time.
-
Dimerization or Polymerization: Under certain conditions, especially at high concentrations or temperatures, starting materials or reactive intermediates can undergo self-condensation or polymerization, leading to insoluble materials and low yields of the desired monomeric product.
To diagnose the issue, it is essential to characterize the major side products. Techniques such as NMR, LC-MS, and if necessary, isolation and full characterization of the impurity, can provide valuable insights into the competing reaction pathways.
Optimizing Reaction Parameters: A Deeper Dive
Q3: How does my choice of solvent impact the yield of the cyclization reaction?
A3: Solvent selection is critical and can dramatically influence reaction outcomes. The ideal solvent should not only dissolve the reactants but also facilitate the desired reaction pathway while disfavoring side reactions.
-
Polarity: The polarity of the solvent can affect the rate of reaction and the stability of intermediates. For many cyclization reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are effective.[4] However, in some cases, less polar solvents like toluene or THF may be required to control reactivity and prevent side reactions.[5]
-
Protic vs. Aprotic: Protic solvents (e.g., alcohols, water) can participate in the reaction by protonating intermediates or reacting with organometallic catalysts. In many cases, aprotic solvents are preferred to avoid these complications. However, for some specific reactions, a protic solvent may be necessary to facilitate proton transfer steps in the mechanism.
-
Boiling Point: The boiling point of the solvent determines the maximum temperature at which the reaction can be run at atmospheric pressure. For reactions that require high temperatures to overcome a significant activation energy barrier, a high-boiling solvent like toluene or xylene is often chosen.[3]
Table 1: Effect of Solvent on Pyrrolopyrazine Cyclization Yield (Illustrative)
| Solvent | Dielectric Constant (ε) | Typical Reaction Temperature (°C) | Observed Yield (%) | Notes |
| Toluene | 2.4 | 110 | 65 | Good for reactions requiring high heat; non-polar. |
| THF | 7.6 | 66 | 50 | Moderate polarity; good for organometallic reagents. |
| Acetonitrile | 37.5 | 82 | 75 | Polar aprotic; can improve solubility of polar reactants. |
| DMF | 36.7 | 153 | 85 | High-boiling polar aprotic; often improves yields but can be difficult to remove. |
| Ethanol | 24.6 | 78 | 30 | Protic; can interfere with catalysts and intermediates. |
Note: This table is illustrative and optimal conditions will vary depending on the specific reaction.
Q4: I am using a palladium catalyst for my cyclization, and the reaction is sluggish or stalls completely. What could be the issue?
A4: Palladium-catalyzed cross-coupling and cyclization reactions are powerful tools, but they are susceptible to a number of issues that can lead to low yields.
-
Catalyst Deactivation: The active palladium species can be reduced to inactive palladium(0) nanoparticles, a common deactivation pathway.[5][6] This can sometimes be observed as the formation of a black precipitate (palladium black). The choice of ligands, solvents, and bases can influence the rate of catalyst deactivation.
-
Catalyst Poisoning: Certain functional groups or impurities in the starting materials or solvents can act as catalyst poisons by strongly coordinating to the palladium center and preventing it from participating in the catalytic cycle. Common poisons include sulfur-containing compounds and strongly coordinating nitrogen heterocycles.[7]
-
Ligand Selection: The choice of ligand is crucial for stabilizing the active palladium catalyst and promoting the desired reactivity. For challenging cyclizations, a systematic screening of different phosphine or N-heterocyclic carbene (NHC) ligands may be necessary to find the optimal conditions.
Troubleshooting Workflow for Sluggish Palladium-Catalyzed Cyclization
Caption: A decision tree for troubleshooting low yields in palladium-catalyzed cyclization reactions.
Work-up and Purification: Isolating Your Product
Q5: My reaction seems to have worked based on TLC/LC-MS, but I'm losing a lot of product during work-up and purification. What are some common pitfalls?
A5: Isolating and purifying N-heterocycles can be challenging due to their unique properties. Here are some common issues and their solutions:
-
Poor Extraction: Pyrrolopyrazines can have varying polarities. If your product is particularly polar, it may not extract efficiently from an aqueous layer into a non-polar organic solvent like diethyl ether or hexanes. Using a more polar organic solvent like ethyl acetate or dichloromethane for extraction can improve recovery.
-
Emulsion Formation: The presence of basic nitrogen atoms can sometimes lead to the formation of emulsions during aqueous work-up, making phase separation difficult. Adding brine (saturated NaCl solution) to the aqueous layer can help to break emulsions.[8]
-
Streaking on Silica Gel: Basic N-heterocycles often streak on acidic silica gel during column chromatography, leading to poor separation and low recovery. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia (in the form of a methanolic ammonia solution), to the eluent can neutralize the acidic sites on the silica and improve peak shape.[8]
-
Product Insolubility: In some cases, the desired product may be poorly soluble in common organic solvents, making purification by chromatography difficult. In such situations, crystallization or trituration may be more effective purification methods.
Experimental Protocol: Purification of a Basic Pyrrolopyrazine Derivative by Column Chromatography
-
Sample Preparation: After the reaction work-up, dissolve the crude product in a minimal amount of dichloromethane (DCM).
-
Slurry Loading: Add a small amount of silica gel to the dissolved product and evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading" and often gives better separation than loading the sample as a solution.
-
Column Packing: Pack a chromatography column with silica gel using your chosen eluent system. A common starting point is a mixture of hexanes and ethyl acetate.
-
Elution with a Basic Modifier: Prepare your eluent system and add 0.5% triethylamine by volume. For example, to 1 liter of a 70:30 hexanes:ethyl acetate mixture, add 5 mL of triethylamine.
-
Loading and Elution: Carefully add the dry-loaded sample to the top of the column and begin eluting with the modified solvent system, collecting fractions and monitoring by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. To remove the residual triethylamine, the product can be re-dissolved in DCM and washed with a dilute acid solution (e.g., 1% HCl), followed by a water wash and drying over sodium sulfate. Caution: Ensure your product is stable to acid before performing this wash.
Advanced Troubleshooting
Q6: I am performing an intramolecular Wittig reaction to form the pyrazine ring, but the yield is low. What are the critical parameters to optimize?
A6: The intramolecular Wittig reaction is a powerful method for ring formation, but its success is highly dependent on several factors.
-
Ylide Formation: The first step is the generation of the phosphorus ylide. This typically requires a strong base like n-butyllithium or sodium hydride. Incomplete deprotonation of the phosphonium salt will lead to a lower concentration of the active ylide and thus a lower yield. Ensure your base is of high quality and that the reaction is performed under strictly anhydrous conditions.[9]
-
Ring Strain: The ease of the intramolecular cyclization is influenced by the thermodynamics of forming the ring. If the transition state for cyclization is highly strained, the reaction may be slow or favor intermolecular side reactions.
-
Substituent Effects: The electronic nature of the substituents on both the ylide and the carbonyl group can affect the rate of the reaction. Electron-withdrawing groups on the ylide can stabilize it, making it less reactive, while electron-withdrawing groups on the carbonyl component make it more electrophilic and reactive.
Diagram: Key Steps in an Intramolecular Wittig Cyclization for Pyrrolopyrazine Synthesis
Caption: A simplified workflow of the intramolecular Wittig reaction for pyrrolopyrazine synthesis.
References
- BenchChem Technical Support Team. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds". BenchChem.
-
Winant, P., Horsten, T., Gil de Melo, S. M., Emery, F., & Dehaen, W. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Organics, 2(2), 118-141. [Link]
-
Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research, 30(11), 1965-1993. [Link]
-
Kobzev, M. S., Titov, A. A., Listratova, A. V., & Varlamov, A. V. (2020). Synthesis of pyrrolo[1,2-d][3][10]diazecines through an alkyne-trigged sequence of cleavage/cyclization in 1-phenylethynyl substituted pyrrolo[1,2-a]pyrazines. AIP Conference Proceedings, 2313(1), 030002. [Link]
-
Weldon, D. J., Djernes, K. E., & Federal, C. A. (2020). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. The Journal of organic chemistry, 85(24), 16197–16207. [Link]
-
Gustafson, K. P. J., Sjöberg, P. J. R., & Bäckvall, J. E. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2937-2945. [Link]
- Kappe, C. O. (2013). The Wittig reaction in the synthesis of heterocyclic and carbocyclic compounds. In Comprehensive Organic Synthesis II (pp. 453-492). Elsevier.
- Heravi, M. M., Zadsirjan, V., Hamidi, H., Daraie, M., & Momeni, T. (2020). Recent applications of the Wittig reaction in alkaloid synthesis. In The Alkaloids: Chemistry and Biology (Vol. 84, pp. 201-334). Academic Press.
- Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A., O'Brien, C. J., & Valente, C. (2007). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry-A European Journal, 13(1), 150-157.
-
Balci, M., Sütbeyaz, Y., & Seçen, H. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein journal of organic chemistry, 13, 825. [Link]
-
Ghandi, M., & Zarezadeh, N. (2018). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. Journal of the Iranian Chemical Society, 15(1), 135-144. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
-
Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Synthesis of 2,3-dihydro-1H-pyrroles by intramolecular cyclization of N-(3-butynyl)-sulfonamides. Organic & Biomolecular Chemistry, 6(13), 2373-2379. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2013). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 52(43), 11339-11342. [Link]
-
Ghavre, M., Froese, J., & Pour, M. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Chemical Society Reviews, 50(14), 8036-8075. [Link]
-
Paudyal, M. P., Adebesin, B. O., Burt, S. R., & Falck, J. R. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(11), 3326. [Link]
-
Bîcu, E., & Tuchilus, C. (2021). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 26(12), 3583. [Link]
-
Liu, J., Jia, Y., Wu, J., & Zhang, J. (2020). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 25(22), 5275. [Link]
-
Wang, X., Zhang, Y., & Liu, H. (2021). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Catalysts, 11(10), 1221. [Link]
-
Khodarahmi, G., Hassanzadeh, F., & Ghaffari, F. (2021). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. ACS omega, 6(45), 30489-30500. [Link]
-
Padwa, A., & Ku, H. (1984). Intramolecular Diels-Alder chemistry of pyrroles. Journal of the Chemical Society, Chemical Communications, (15), 1009-1010. [Link]
- Wyrzykiewicz, E., & Ratajczak, I. (2019). Purity determination of the starting materials used in the synthesis of pharmaceutical substances. Acta Poloniae Pharmaceutica, 76(1), 139-146.
-
Pauli, G. F., Chen, S. N., & Lankin, D. C. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay: miniperspective. Journal of medicinal chemistry, 57(22), 9220-9231. [Link]
Sources
- 1. One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates: multi-functionalization of a pyrazine unit - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Indium(III)-Catalyzed Synthesis of Pyrroles and Benzo[g]indoles by Intramolecular Cyclization of Homopropargyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubility challenges often encountered with 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde and its derivatives. As a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, overcoming solubility hurdles is critical for advancing these promising compounds from the bench to preclinical and clinical stages.[1][2]
This document is structured as a series of practical questions you may be facing in the lab, followed by detailed, scientifically-grounded answers and actionable protocols.
Frequently Asked Questions (FAQs)
FAQ 1: Fundamental Understanding of Poor Solubility
Question: My this compound derivative shows very low aqueous solubility. What are the likely molecular and structural reasons for this?
Answer: The poor aqueous solubility of this compound class typically stems from a combination of its inherent physicochemical properties. Understanding these root causes is the first step in designing an effective enhancement strategy.
-
High Crystal Lattice Energy: The 5H-pyrrolo[2,3-b]pyrazine core is a planar, rigid, and aromatic heterocyclic system.[3] This planarity allows molecules to pack efficiently and tightly in the solid state, forming a highly stable crystal lattice. The energy required to break this lattice and solvate the individual molecules in water is often substantial, leading to low solubility.
-
Hydrophobicity and Lipophilicity: The scaffold itself, while containing nitrogen atoms, is predominantly composed of carbon-hydrogen bonds, contributing to its hydrophobic character. In many drug discovery programs, derivatives are synthesized with lipophilic substituents to enhance binding affinity to a target protein. These modifications increase the molecule's octanol-water partition coefficient (LogP), further decreasing its affinity for aqueous media.
-
Intramolecular Hydrogen Bonding: Depending on the substituents, intramolecular hydrogen bonds can form. These bonds can "internally satisfy" the molecule's hydrogen bonding capacity, reducing its ability to form favorable hydrogen bonds with surrounding water molecules, which is a key driver of aqueous solubility.
-
The Aldehyde Group: While the carbaldehyde moiety can act as a hydrogen bond acceptor, its contribution to overall solubility is often modest and can be outweighed by the hydrophobic nature of the rest of the molecule.[4]
FAQ 2: Initial Troubleshooting for In Vitro Assays
Question: I'm struggling to prepare a stock solution and dissolve my compound for a biological assay. What are my immediate options for achieving the necessary concentration?
Answer: For immediate use in in vitro screening and assays, several straightforward methods can be employed. The goal here is often to create a thermodynamically unstable, but kinetically stable, supersaturated solution that is suitable for the short duration of an experiment.
1. Co-Solvent Systems: The most common approach is the use of a water-miscible organic co-solvent.[5][6] The co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic solute.[7]
-
Mechanism of Action: You first dissolve the compound in a small amount of a 100% organic solvent (like DMSO or ethanol) to create a high-concentration stock. This stock is then serially diluted into the aqueous assay buffer. The key is to add the stock solution to the buffer with vigorous mixing to promote rapid dispersion and prevent immediate precipitation.
-
Common Choices: Dimethyl sulfoxide (DMSO) is the most prevalent choice due to its strong solubilizing power and miscibility with water. However, be mindful of its potential to interfere with assays or cause cell toxicity at final concentrations typically above 0.5-1%. Other options are listed in the table below.
| Co-Solvent | Key Properties & Considerations | Typical Final Conc. in Assay |
| DMSO | Excellent solubilizing power. Can cause cell toxicity and interfere with some assays. | < 0.5% v/v |
| Ethanol | Good solubilizing power, less toxic than DMSO. Volatile. | < 1% v/v |
| Propylene Glycol (PG) | Lower solubilizing power than DMSO/EtOH but often better tolerated in vivo. | Variable, assay-dependent |
| Polyethylene Glycol 400 (PEG 400) | A liquid polymer, good for compounds requiring a less polar environment. | Variable, assay-dependent |
2. pH Modification: The 5H-pyrrolo[2,3-b]pyrazine scaffold contains basic nitrogen atoms in the pyrazine ring.[8][9] These nitrogens can be protonated at acidic pH to form a positively charged cation, which is essentially an in situ salt. This cation will have significantly higher aqueous solubility than the neutral free base.
-
Mechanism of Action: By lowering the pH of your aqueous buffer, you can increase the proportion of the protonated, more soluble form of your molecule. The Henderson-Hasselbalch equation governs this relationship. As a rule of thumb, solubility is maximized at a pH at least 2 units below the pKa of the basic functional group.
-
Practical Steps:
-
Attempt to dissolve your compound in buffers of varying pH (e.g., pH 7.4, 6.5, 5.0).
-
Prepare your stock solution in a weakly acidic solution (e.g., 10 mM HCl) if the compound is stable, before diluting into the final assay medium.
-
Caution: Ensure the final pH is compatible with your assay and does not affect cell viability or protein function.
-
Below is a workflow to guide your initial solubility screening for assay development.
FAQ 3: Chemical Modification Strategies for Lead Optimization
Question: My lead compound has promising activity but poor solubility is hindering its development. What chemical modifications can I make to improve its intrinsic solubility?
Answer: When poor solubility is a fundamental property of a lead compound, chemical modification is often the most effective long-term solution. This should be done in parallel with biological activity testing to ensure that modifications do not compromise potency.
1. Salt Formation: This is one of the most common and effective strategies for ionizable compounds.[10][11] For the basic pyrrolo[2,3-b]pyrazine core, forming a salt with a pharmaceutically acceptable acid can dramatically improve solubility and dissolution rate.[12]
-
Causality: Salt formation replaces the strong, ordered crystal packing of the neutral molecule with an ionic lattice. When this salt is introduced to water, the ionic interactions are readily disrupted by the polar water molecules, leading to dissolution.
-
Process: The free base form of your derivative is reacted with a selected acid (counter-ion) in a suitable solvent system to crystallize the salt form.
-
Counter-ion Selection: The choice of counter-ion is critical and affects not only solubility but also stability, hygroscopicity, and manufacturability. Common choices include hydrochloride, sulfate, mesylate, and tartrate. A salt screening study is essential to identify the optimal form. (See Protocol 2 for a general procedure).
2. Prodrug Approach: A prodrug is a bioreversible derivative of a drug molecule that undergoes enzymatic or chemical conversion in vivo to release the active parent drug.[13][14] This is an elegant strategy to temporarily attach a water-solubilizing group to your compound.[15][16]
-
Causality: By covalently attaching a highly polar and often ionizable promoiety (e.g., a phosphate, amino acid, or polyethylene glycol chain) to a suitable functional group on your molecule, you can drastically alter its physicochemical properties to favor aqueous solubility.[17]
-
Design Considerations:
-
Attachment Point: A hydroxyl or amine group on your derivative is an ideal attachment point for a promoiety. The aldehyde on the core scaffold could potentially be reduced to a primary alcohol to serve as a handle.
-
Linker Chemistry: The linker connecting the drug and promoiety must be stable in the formulation but readily cleaved in vivo by enzymes (e.g., phosphatases, esterases) to ensure efficient release of the active drug at the site of action.[14]
-
3. Structure-Activity Relationship (SAR) Guided Modification: During lead optimization, you can intentionally introduce small, polar functional groups to the molecule to improve its solubility.
-
Strategy: Systematically add groups that can participate in hydrogen bonding with water, such as hydroxyl (-OH), amine (-NH2), or ether (-O-) functionalities. Incorporating polar heterocyclic rings like morpholine or piperazine is also a very common and effective strategy.
-
Balancing Act: This approach requires a careful balance. The goal is to find positions on the scaffold where adding polarity does not disrupt the key interactions with the biological target that are responsible for its potency. Computational modeling and structural biology can be invaluable in guiding this process.
FAQ 4: Advanced Formulation Strategies for Preclinical Development
Question: We are preparing for in vivo pharmacokinetic (PK) studies. What advanced formulation technologies should we consider for our poorly soluble pyrrolo[2,3-b]pyrazine candidate?
Answer: For preclinical and clinical development, creating a stable and manufacturable dosage form that ensures adequate bioavailability is paramount. For poorly soluble compounds (BCS Class II/IV), advanced enabling formulations are often necessary.[12]
1. Amorphous Solid Dispersions (ASDs): This is a powerful and widely used technique to improve the oral bioavailability of poorly soluble drugs.[18][19]
-
Mechanism of Action: An ASD is a molecular mix of your active pharmaceutical ingredient (API) and a carrier, typically a polymer.[20] In this system, the API does not exist in its stable, low-solubility crystalline form. Instead, it is dispersed in a high-energy, amorphous ("disordered") state.[21] This amorphous form does not have a crystal lattice to overcome, so it dissolves much more readily, often creating a supersaturated solution in the gastrointestinal tract which enhances absorption.[18]
-
Key Components:
-
API: Your pyrrolo[2,3-b]pyrazine derivative.
-
Polymer Carrier: The polymer (e.g., HPMC-AS, PVP/VA, Soluplus®) is crucial. It stabilizes the API in its amorphous state, preventing it from recrystallizing back to the less soluble crystalline form over time.[21]
-
-
Manufacturing: Common methods include spray drying and hot-melt extrusion, which are scalable processes for pharmaceutical manufacturing.[18][20]
2. Particle Size Reduction (Micronization & Nanosuspensions): The rate of dissolution is directly proportional to the surface area of the solid, as described by the Noyes-Whitney equation.[12][22] By reducing the particle size, you dramatically increase the surface area, which can lead to a faster dissolution rate.[23][24]
-
Micronization: This process uses jet milling to reduce particle size to the micron range (typically 1-10 µm).[25] It increases the dissolution rate but does not change the compound's equilibrium solubility.
-
Nanosuspensions: This technology reduces particle size even further, into the nanometer range (100-500 nm).[23] This massive increase in surface area can significantly accelerate dissolution and may also improve absorption through other mechanisms. The nanoparticles are typically stabilized with surfactants to prevent agglomeration.[24]
3. Lipid-Based Drug Delivery Systems (LBDDS): For highly lipophilic derivatives (e.g., LogP > 4), formulating the compound in a lipid-based system can be highly effective.[12][26]
-
Mechanism of Action: The compound is dissolved in a mixture of oils, surfactants, and co-solvents. When this formulation (e.g., a Self-Emulsifying Drug Delivery System, or SEDDS) comes into contact with aqueous fluids in the gut, it spontaneously forms a fine oil-in-water emulsion or microemulsion.[23] The drug remains dissolved in the small lipid droplets, which facilitates its transport across the gut wall and absorption into the lymphatic system.
| Strategy | Principle | Best Suited For | Key Consideration |
| Salt Formation | Increases thermodynamic solubility by creating an ionizable form. | Compounds with basic (or acidic) functional groups. | Counter-ion selection is critical for stability and properties. |
| Amorphous Solid Dispersion | Increases apparent solubility by eliminating crystal lattice energy. | Thermally stable compounds that can be processed via spray drying or HME. | Long-term physical stability (preventing recrystallization) is crucial.[21] |
| Nanosuspension | Increases dissolution rate by maximizing surface area. | Compounds where dissolution rate is the limiting factor for absorption. | Physical stability of the suspension (preventing particle growth) is key. |
| Lipid-Based Systems | Keeps the drug in a solubilized state within lipid carriers. | Highly lipophilic (greasy) compounds. | Excipient compatibility and potential for GI side effects. |
Experimental Protocols
Protocol 1: Step-by-Step Guide for pH-Dependent Solubility Profiling
This protocol allows you to experimentally determine how the solubility of your basic compound changes with pH.
-
Prepare Buffers: Prepare a series of buffers across a physiologically relevant pH range (e.g., Phosphate-Citrate buffers at pH 3.0, 4.0, 5.0, 6.0, 7.0, and 7.4).
-
Sample Preparation: Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each buffer in separate glass vials. Ensure enough solid is added so that undissolved material remains at equilibrium.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully remove a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the concentration of the dissolved drug in the diluted samples using a validated HPLC-UV or LC-MS method.
-
Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.
Protocol 2: General Procedure for Small-Scale Salt Formation Screening
This is a miniaturized screen to quickly identify promising acid counter-ions.
-
Solvent Selection: Identify a solvent in which the free base is soluble but the corresponding salts are expected to be less soluble (e.g., acetone, ethyl acetate, ethanol).
-
Stock Solutions: Prepare a stock solution of your free base in the chosen solvent. Prepare separate stock solutions of various acids (e.g., HCl, H2SO4, methanesulfonic acid, tartaric acid, citric acid) in the same solvent at an equimolar concentration.
-
Reaction: In a multi-well plate or small vials, combine an aliquot of the free base solution with an equimolar amount of each acid solution.
-
Crystallization: Seal the plate/vials and allow them to stand at room temperature. If no solid forms, try cooling the solution or using a slow anti-solvent addition (e.g., adding heptane).
-
Isolation & Analysis: If a solid precipitate forms, isolate it by centrifugation or filtration. Briefly dry the solid and analyze it using techniques like XRPD (to confirm crystallinity), DSC (to determine melting point), and TGA (to assess thermal stability and hydration state).
-
Solubility Check: Perform a simple kinetic solubility test on the most promising crystalline salts identified.
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Goh, G. T., et al. (2022). Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. PMC - NIH.
- Jadhav, N. R., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
- Thomas, A. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
- Pharma Excipients. (n.d.). API Solubility Enhancement Advanced Strategies for Pharmaceutical Development.
- BOC Sciences. (2025). Formulation Methods for Poorly Soluble Drugs.
- ScienceDirect. (n.d.). Cosolvent.
- WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Homayun, B., et al. (2021).
- Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability.
- Singh, A., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Drug Development & Delivery. (2019). AMORPHOUS SOLID DISPERSIONS - Increasing Solubility From API to Tablets.
- Kharia, A. A. (2014). Techniques for solubility enhancement of poorly soluble drugs: An overview.
- Wikipedia. (n.d.). Cosolvent.
- PubChem. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- ResearchGate. (2025). Prodrug strategies to overcome poor water solubility.
- Benson, T., et al. (2018).
- Ludwig-Maximilians-Universität München. (2025). Co-solvent: Significance and symbolism. Retrieved from Ludwig-Maximilians-Universität München.
- da Silva, D. H., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
- Stella, V. J., & Nti-Addae, K. W. (2007).
- Shan, X. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Journal of Harmonized Research in Pharmacy.
- da Silva, D. H., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed.
- Na-Hyun, N., et al. (2023). Biochemistry, Dissolution and Solubility. NCBI Bookshelf - NIH.
- FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media.
- PubChem. (n.d.). 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde.
- NIH. (n.d.). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors.
- ResearchGate. (n.d.). Pyrrolopyrazine derivatives: synthetic approaches and biological activities.
- ResearchGate. (n.d.). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media.
Sources
- 1. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5H-Pyrrolo[2,3-b]pyrazine | C6H5N3 | CID 5370803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde | C7H5N3O | CID 5383707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. researchgate.net [researchgate.net]
- 10. chemrealm.com [chemrealm.com]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. johronline.com [johronline.com]
- 15. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pharmtech.com [pharmtech.com]
- 19. arborpharmchem.com [arborpharmchem.com]
- 20. Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. crystallizationsystems.com [crystallizationsystems.com]
- 22. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. globalresearchonline.net [globalresearchonline.net]
- 26. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde during workup
Welcome to the technical support hub for 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile heterocyclic aldehyde in their synthetic workflows. The pyrrolo[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, notably as a precursor for kinase inhibitors.[1][2] However, its reactivity, particularly of the 7-carbaldehyde, can present challenges during reaction workup, leading to decomposition and reduced yields.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these challenges and ensure the integrity of your compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing significant product loss and discoloration during my aqueous workup after a Vilsmeier-Haack formylation. What is the likely cause?
Answer: This is a classic and frequently encountered issue. The primary culprit is often the acidic conditions lingering from the Vilsmeier-Haack reaction, coupled with the inherent instability of the aldehyde under these conditions during aqueous workup.
Causality Explained: The Vilsmeier-Haack reaction utilizes phosphorus oxychloride (POCl₃) and a formamide (like DMF), which generates an electrophilic iminium salt (the Vilsmeier reagent).[3][4] The reaction is typically quenched with water or a basic solution. If the quench and subsequent workup are not carefully controlled, the following can occur:
-
Acid-Mediated Decomposition: The pyrrolo[2,3-b]pyrazine ring system, while aromatic, is sensitive to strong acids, which can lead to protonation and subsequent ring-opening or polymerization, especially at elevated temperatures. The electron-withdrawing nature of the pyrazine ring makes the pyrrole ring susceptible to such reactions.
-
Hydrolysis of Intermediates: The workup hydrolyzes an intermediate α-chloro amine to release the final aldehyde.[3] Incomplete hydrolysis or side reactions under harsh pH conditions can lead to impurities.
-
Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid (5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid), which can be accelerated by air and residual reagents, especially if the workup is prolonged.[1]
Troubleshooting Workflow:
Caption: Troubleshooting Vilsmeier-Haack workup issues.
Question 2: Can you provide a specific, field-tested protocol for a robust workup procedure following formylation?
Answer: Absolutely. The key is a carefully controlled, cold, and slightly basic quench followed by a swift extraction. This protocol minimizes the contact time of the sensitive aldehyde with the aqueous acidic environment.
Recommended Workup Protocol:
-
Pre-cool the Quenching Solution: Before starting your reaction quench, prepare a separate flask containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH). Cool this solution to 0-5 °C in an ice-water bath.
-
Controlled Addition: Once the formylation reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C. Slowly and carefully add the reaction mixture dropwise to the pre-cooled, vigorously stirring basic solution. CRITICAL: Monitor the pH of the aqueous solution throughout the addition, ensuring it remains basic (pH > 8). Add more base if necessary. This neutralizes phosphoric acid byproducts and prevents acid-catalyzed decomposition.
-
Temperature Maintenance: Do not allow the temperature of the quenching mixture to rise above 10 °C during the addition.
-
Extraction: Once the quench is complete, proceed immediately to extraction. Use a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Perform the extraction multiple times (e.g., 3x) to ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo at a low temperature (<40 °C) to avoid thermal degradation.
-
Purification: The crude product can then be purified, typically by flash column chromatography.[5]
| Parameter | Standard Workup (Problematic) | Recommended Workup (Optimized) | Rationale |
| Quench Temp. | Room Temperature | 0-5 °C | Minimizes exothermic decomposition. |
| Quench Reagent | Water | Cold saturated NaHCO₃ or dilute NaOH | Immediately neutralizes acid, preventing degradation. |
| pH Control | Not controlled (becomes acidic) | Maintained at pH > 8 | Avoids acid-catalyzed side reactions.[6] |
| Extraction Solvent | Variable | Ethyl Acetate or Dichloromethane | Efficient extraction of the polar aldehyde. |
| Concentration | High temperature | < 40 °C | Prevents thermal decomposition of the product. |
Question 3: My product seems to degrade on the silica gel column during purification. What are my options?
Answer: This is another common manifestation of the compound's sensitivity. Silica gel is inherently acidic and can catalyze the decomposition of acid-sensitive compounds.
Causality Explained: The surface of standard silica gel is covered with silanol groups (Si-OH), which are acidic. When your aldehyde is adsorbed on the silica surface for an extended period during chromatography, this localized acidic environment can be sufficient to cause streaking, low recovery, and the appearance of new, more polar baseline spots on your TLC plates.
Alternative Purification Strategies:
-
Neutralized Silica Gel:
-
Protocol: Prepare a slurry of silica gel in your desired eluent system. Add a small amount of a neutral-to-basic amine, such as triethylamine (TEA) or pyridine (typically 0.5-1% v/v), to the slurry. Mix thoroughly before packing the column.
-
Mechanism: The amine base neutralizes the acidic silanol groups on the silica surface, creating a more inert stationary phase.
-
-
Use of Alternative Stationary Phases:
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica. Ensure you use neutral or basic alumina, as acidic alumina will present the same problem.
-
Florisil or Celite: For very sensitive compounds, passing a solution of the crude product through a short plug of Florisil or Celite can remove baseline impurities without the prolonged contact time of a full chromatography column.
-
-
Crystallization:
-
If your product is a solid and you have a suitable solvent system, crystallization is often the best method for obtaining high-purity material without decomposition. This also avoids the use of large volumes of solvent required for chromatography.
-
Caption: Purification strategies for acid-sensitive aldehydes.
Question 4: Are there any protective group strategies I should consider to improve stability?
Answer: Yes, if you are performing multi-step syntheses, protecting the pyrrole nitrogen can significantly enhance the stability of the entire scaffold.
Expert Insight: The pyrrole N-H is nucleophilic and its proton can be acidic under certain conditions.[1] Protecting this nitrogen serves two purposes:
-
Prevents Unwanted Side Reactions: It blocks the N-H from reacting with electrophiles you may use in subsequent steps.
-
Modulates Electronic Properties: It can subtly alter the electron density of the ring system, sometimes leading to increased stability.
Common Protecting Groups for 7-Azaindole Scaffolds:
-
Tosyl (Ts): Introduced using tosyl chloride (TsCl) and a base. It is very robust but requires harsh conditions for removal (e.g., strong acid or base).
-
2-(Trimethylsilyl)ethoxymethyl (SEM): Introduced using SEM-Cl. It is stable to a wide range of conditions and can be removed with fluoride sources (e.g., TBAF) or acid.
-
Sulfonyl Groups: Phenylsulfonyl or cyclohexylsulfonyl groups have also been successfully used to protect the pyrrole nitrogen in this class of compounds.[5]
Consideration: The choice of protecting group depends entirely on the downstream reaction conditions you plan to employ. Always ensure the deprotection conditions are compatible with the other functional groups in your molecule.
This guide is intended to provide a starting point for troubleshooting. The inherent reactivity of this compound requires careful handling and consideration of pH, temperature, and exposure to air throughout the synthetic and purification process.
References
- Negwer, M., & Scharnow, H. G. (2001).
-
Wang, X., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(10), 1645. Available from: [Link].
-
Clark, R. D., et al. (1995). Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Some chemical and spectroscopic properties of the triazolopyrazines and their N-oxides. Journal of the Chemical Society, Perkin Transactions 1, (11), 1361-1368. Available from: [Link].
-
El-Gohary, S. M. (2009). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Doctoral dissertation, Universität Rostock. Available from: [Link].
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link].
-
Li, J., et al. (2014). Synthesis of Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine Derivatives via Tandem Iminium Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry, 79(12), 5646-5653. Available from: [Link].
-
MDPI. Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. Available from: [Link].
-
Guéret, G., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(9), 927-947. Available from: [Link].
-
Gillespie, J. R., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(10), 2933-2944. Available from: [Link].
-
PubChem. 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde. Available from: [Link].
-
Chemical Synthesis Database. This compound. Available from: [Link].
-
Patil, S. B., & Patil, D. B. (2014). Review Article on Vilsmeier-Haack Reaction. International Journal of Chemical and Pharmaceutical Sciences, 5(2), 1-15. Available from: [Link].
-
ResearchGate. Inhibition of Light-Induced Tautomerization of 7-Azaindole by Phenol: Indications of Proton-Coupled Electron/Energy Transfer Quenching. Available from: [Link].
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link].
-
Al-Masoudi, N. A., et al. (2021). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Egyptian Journal of Chemistry, 64(10), 5575-5586. Available from: [Link].
-
Global Substance Registration System. 5H-PYRROLO(2,3-B)PYRAZINE-7-CARBALDEHYDE. Available from: [Link].
-
Zhang, S., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Letters, 24(10), 1935-1940. Available from: [Link].
-
Norman, M. H., et al. (2016). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 515-520. Available from: [Link].
-
PubChem. 5H-Pyrrolo[2,3-b]pyrazine. Available from: [Link].
-
Li, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 693. Available from: [Link].
-
Redamala, R., Merugu, R., & Rajanna, K. C. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 11(2), 409-412. Available from: [Link].
-
ResearchGate. 2.5.7 Formylation and the Vilsmeier Reagent. Available from: [Link].
-
Cheeseman, G. W. H., & Tuck, B. (1968). Formation of certain substituted 5H-pyrrolo[2,3-b]pyrazines by thermal cyclisation of pyrazinylhydrazones and a route to 5H-pyrazino[2,3-b]indole. Journal of the Chemical Society C: Organic, 852-855. Available from: [Link].
-
ResearchGate. Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free, Tandem Hydroamination-Aromatic Substitution. Available from: [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Methods for 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde Isomers
Welcome to the technical support center for the chromatographic separation of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde isomers. This guide is designed for researchers, scientists, and drug development professionals facing the analytical challenge of resolving these structurally similar compounds. Here, we synthesize foundational chromatographic principles with field-proven strategies to provide a comprehensive resource for method development and troubleshooting.
The separation of positional isomers, particularly those involving heterocyclic aromatic cores, is a non-trivial task. The subtle differences in the physicochemical properties of these isomers demand a systematic and well-reasoned approach to method development. This document provides the expertise and logical workflows necessary to build a robust and reliable HPLC method from the ground up.
Frequently Asked Questions (FAQs)
Q1: Why is separating isomers of this compound so challenging?
A: The difficulty arises from the high degree of structural similarity. Positional isomers often have nearly identical molecular weights, polarities (logP), and pKa values, leading to very similar retention behaviors under standard reversed-phase conditions. The 5H-pyrrolo[2,3-b]pyrazine core is a nitrogen-rich heterocycle, meaning its retention is highly sensitive to mobile phase pH, but subtle positional changes of the carbaldehyde group may not be enough to induce significant selectivity on a conventional C18 column.[1]
Q2: What is the best starting point for column selection?
A: While a high-quality, end-capped C18 column is a conventional starting point, for aromatic positional isomers, it is often beneficial to begin with a stationary phase that offers alternative selectivity mechanisms.[2] A Phenyl-Hexyl or Pentafluorophenyl (PFP) column is highly recommended as a starting point.[2][3] These phases can induce π-π, dipole-dipole, or charge-transfer interactions with the aromatic pyrrolopyrazine ring system, which are often more sensitive to the position of the aldehyde substituent than simple hydrophobic interactions.[2][4]
Q3: What initial mobile phase conditions should I try?
A: A good starting point is a gradient elution using acetonitrile (ACN) and water, with a common additive like 0.1% formic acid.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Initial Gradient: Start with a shallow gradient, for example, 5-95% B over 20-30 minutes. This will help to reveal the retention behavior of the isomers and provide a baseline for optimization. Using ACN is often a good first choice, but switching to methanol can significantly alter selectivity and is a powerful tool for optimization.[5]
Q4: How important is mobile phase pH for this separation?
A: It is critically important. The 5H-pyrrolo[2,3-b]pyrazine scaffold contains multiple nitrogen atoms, each with a different potential for protonation (pKa). The overall charge of the molecule will change dramatically with pH, directly impacting retention time in reversed-phase HPLC.[6][7] Operating at a pH that is at least 1.5-2 units away from the pKa of the ionizable groups will ensure the analytes are in a single, stable ionic form, leading to sharp, reproducible peaks.[7][8] A pH screening study is a mandatory step in robust method development for these compounds.
Systematic Method Development
Developing a method for challenging isomer separations requires a logical, multi-variable approach. The goal is to manipulate the three key factors in the resolution equation: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[9]
Step 1: Stationary Phase Screening
The most powerful way to influence selectivity (α) is by changing the stationary phase.[9][10] A screening of columns with orthogonal selectivities is the most effective first step.
| Stationary Phase | Primary Interaction | Rationale for Isomer Separation |
| C18 (Octadecylsilane) | Hydrophobic | Baseline/standard. Separates based on overall hydrophobicity. May not be sufficient for positional isomers. |
| Phenyl-Hexyl | Hydrophobic & π-π | The phenyl groups interact with the aromatic ring of the analytes, offering selectivity based on electron density differences caused by substituent position.[4][11][12] |
| Biphenyl | Hydrophobic & Enhanced π-π | The dual phenyl rings enhance π-π interactions, which can be highly effective for resolving isomers where phenyl or PFP columns fall short.[2][13] |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, Dipole-Dipole, Charge-Transfer | The electron-deficient fluorophenyl ring offers a unique selectivity mechanism, particularly for halogenated or polar aromatic compounds. It is highly effective for positional isomers.[3][14][15] |
Protocol: Column Screening
-
Prepare a sample containing the isomer mixture at a suitable concentration.
-
Select 2-3 columns from the table above (e.g., C18, Phenyl-Hexyl, and PFP).
-
Use a generic gradient for all columns (e.g., 0.1% Formic Acid in Water/ACN, 5-95% ACN over 20 min).
-
Set the column temperature to 30 °C and the flow rate appropriate for the column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).
-
Inject the sample on each column and compare the resulting chromatograms, paying close attention to any change in peak spacing or elution order.
Step 2: Mobile Phase Optimization (pH and Organic Modifier)
Once a promising stationary phase is identified, the next step is to fine-tune selectivity by optimizing the mobile phase.
A. Organic Modifier Evaluation: The choice between acetonitrile (ACN) and methanol (MeOH) can dramatically alter selectivity.[5] ACN is aprotic and often provides sharper peaks (higher efficiency), while MeOH is a protic solvent that can engage in hydrogen bonding, offering different selectivity.
B. pH Screening: Because the analytes are nitrogen-containing heterocycles, their retention will be highly dependent on pH.[16][17]
-
Low pH (e.g., pH 2.5-3.5 with Formic or Phosphoric Acid): The pyridine-type nitrogens in the pyrazine ring will likely be protonated (positively charged), increasing polarity and reducing retention.[1]
-
Mid pH (e.g., pH 5-7 with Acetate or Phosphate Buffer): The charge state may be intermediate or neutral, depending on the exact pKa values. This range can be problematic if it's too close to a pKa, leading to poor peak shape.[6][17]
-
High pH (e.g., pH 8-10 with Ammonium Bicarbonate or specialized columns): Requires a pH-stable column (e.g., hybrid silica). At high pH, the pyrrole-type nitrogen may become deprotonated, imparting a negative charge.
Protocol: pH and Modifier Screening
-
Using the best column from Step 1, prepare a set of mobile phases.
-
Set 1: 0.1% Formic Acid (pH ~2.7) in Water/ACN.
-
Set 2: 10 mM Ammonium Acetate (pH ~6.8) in Water/ACN.
-
Set 3: 0.1% Formic Acid (pH ~2.7) in Water/MeOH.
-
Set 4: 10 mM Ammonium Acetate (pH ~6.8) in Water/MeOH.
-
-
Run the same gradient for each set of mobile phases.
-
Analyze the results to identify the condition providing the best peak separation (selectivity).
Step 3: Gradient and Temperature Optimization
Once the best column and mobile phase are selected, refine the separation.
-
Gradient Slope: If peaks are closely eluted, make the gradient shallower (i.e., increase the gradient time). A slower increase in the organic solvent percentage gives more opportunity for the isomers to interact differently with the stationary phase.[18]
-
Temperature: Adjusting column temperature can influence selectivity. Typically, a range of 25-50 °C is explored. Lower temperatures often increase retention and can sometimes improve resolution, while higher temperatures decrease viscosity, leading to sharper peaks and lower backpressure.
Troubleshooting Guide
This section addresses common issues encountered during method development for these isomers.
Issue 1: Complete Co-elution or Very Poor Resolution (Rs < 0.8)
This is the most common and critical issue. It indicates that the current conditions are not providing sufficient selectivity (α).[19]
// Nodes Problem [label="Problem:\nPoor Resolution (Rs < 0.8)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder]; CheckSelectivity [label="Root Cause:\nInsufficient Selectivity (α)", fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions ChangeStationaryPhase [label="Primary Solution:\nChange Stationary Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChangeMobilePhase [label="Secondary Solution:\nChange Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Actions for Stationary Phase ActionPhenyl [label="Switch to Phenyl-Hexyl\nor Biphenyl Column\n(Enhance π-π interactions)", fillcolor="#F1F3F4", fontcolor="#202124"]; ActionPFP [label="Switch to PFP Column\n(Introduce dipole/charge-transfer)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Actions for Mobile Phase ActionModifier [label="Switch Organic Modifier\n(ACN ↔ MeOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; ActionpH [label="Perform pH Screen\n(e.g., pH 2.7 vs. pH 6.8)\n(Alter analyte ionization)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Problem -> CheckSelectivity [style=bold]; CheckSelectivity -> ChangeStationaryPhase [label="Most Powerful Change"]; CheckSelectivity -> ChangeMobilePhase [label="Fine-Tuning"];
ChangeStationaryPhase -> ActionPhenyl; ChangeStationaryPhase -> ActionPFP;
ChangeMobilePhase -> ActionModifier; ChangeMobilePhase -> ActionpH; } }
Caption: Troubleshooting workflow for poor peak resolution.
Step-by-Step Troubleshooting for Co-elution:
-
Confirm Peak Purity: If using a Diode Array Detector (DAD), check the peak purity across the eluted peak. A non-homogenous spectrum is a clear indicator of co-elution.[19]
-
Change Selectivity (α): This is the most effective approach.[9][20]
-
Change Stationary Phase: If you started with a C18, switch to a Phenyl-Hexyl or PFP column. This is the single most impactful change you can make.[2][21]
-
Change Organic Modifier: Switch from acetonitrile to methanol or vice versa. The different solvent properties can significantly alter the elution order.[10]
-
Change pH: Systematically evaluate the mobile phase pH. The ionization state of the heterocyclic nitrogens is a powerful handle for manipulating retention and selectivity.[22][23]
-
Issue 2: Peak Tailing
Peak tailing can obscure low-level impurities and degrade resolution.
// Nodes Problem [label="Problem:\nPeak Tailing", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder];
Cause1 [label="Cause 1:\nSecondary Silanol Interactions", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Cause 2:\nColumn Overload", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Cause 3:\nColumn Void / Damage", fillcolor="#FBBC05", fontcolor="#202124"];
Solution1 [label="Solution:\n- Use low pH (2.5-3.5)\n- Add competing base modifier\n- Use a modern, end-capped column", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Solution:\n- Reduce injection volume\n- Dilute sample", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Solution:\n- Flush column in reverse direction\n- Replace column if problem persists", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Problem -> Cause1; Problem -> Cause2; Problem -> Cause3;
Cause1 -> Solution1 [style=dashed]; Cause2 -> Solution2 [style=dashed]; Cause3 -> Solution3 [style=dashed]; } }
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Troubleshooting for Peak Tailing:
-
Secondary Interactions: The basic nitrogen atoms in the pyrrolopyrazine ring can interact with acidic residual silanol groups on the silica surface of the column, causing tailing.
-
Solution: Ensure the mobile phase pH is low (e.g., pH < 3.5) to keep the silanols protonated and non-ionized. Using a high-purity, modern, and well-end-capped column is crucial.[23]
-
-
Column Overload: Injecting too much mass on the column can lead to peak fronting or tailing.
-
Solution: Reduce the injection volume or dilute the sample and re-inject.
-
-
Column Void: A physical void at the head of the column can cause distorted peak shapes.
-
Solution: Try flushing the column in the reverse direction (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.[24]
-
Issue 3: Inconsistent Retention Times
Poor reproducibility prevents method validation and reliable quantification.
Possible Causes & Solutions:
-
Inadequate Column Equilibration: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection, especially when changing mobile phases.
-
Unstable Column Temperature: Use a thermostatted column compartment. Even small fluctuations in lab temperature can cause retention time drift.[25]
-
Mobile Phase pH Drift: Buffers can lose their effectiveness over time or if prepared incorrectly. Prepare fresh mobile phase daily.[8] Ensure the chosen buffer has sufficient capacity at the target pH.
-
System Leaks: Check for any leaks in the pump, injector, or fittings, which can cause flow rate fluctuations.
This guide provides a structured framework for tackling the separation of this compound isomers. By systematically evaluating stationary phase, mobile phase, and other chromatographic parameters, and by applying logical troubleshooting principles, a robust and reliable HPLC method can be successfully developed. All method development and adjustments should be performed in compliance with internal SOPs and regulatory guidelines such as USP <621> and ICH Q2(R1).[26][27][28]
References
-
Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: <621> CHROMATOGRAPHY (Alternative Source) Source: USP-NF URL: [Link]
-
Title: Understanding USP Chapter 621: HPLC Method Guidelines Source: Phenomenex URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis Source: LCGC North America URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Source: Axion Labs URL: [Link]
-
Title: What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Source: Waters Knowledge Base URL: [Link]
-
Title: A Guide to Selective Columns for Isomer Separation Source: Welch Materials URL: [Link]
-
Title: How To Improve Resolution In HPLC: 5 Simple Tips Source: PharmaGuru URL: [Link]
-
Title: Quick Troubleshooting Guide For HPLC Column Usage Source: Biovanix Chromatography URL: [Link]
-
Title: Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography Source: Queen's University Belfast Research Portal URL: [Link]
-
Title: HPLC Troubleshooting Mini Guide - Peak Issues Source: Phenomenex URL: [Link]
-
Title: PFP & Phenyl HPLC Columns Source: GL Sciences URL: [Link]
-
Title: Troubleshooting Guide Source: Phenomenex URL: [Link]
-
Title: Heterocycles Structural Analysis in HPLC Method Development Source: Welch Materials URL: [Link]
-
Title: Positional Isomer Separation Method Suggestions using HPLC or LCMS Source: MicroSolv URL: [Link]
-
Title: Phenyl Stationary Phases for HPLC Source: Element Lab Solutions URL: [Link]
-
Title: Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography Source: University of South Alabama JagWorks URL: [Link]
-
Title: Methods for Changing Peak Resolution in HPLC Source: Chrom Tech, Inc. URL: [Link]
-
Title: Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column Source: RSC Publishing URL: [Link]
-
Title: Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems Source: MDPI URL: [Link]
-
Title: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient Source: Shimadzu URL: [Link]
-
Title: Methods for Changing Peak Resolution in HPLC: Advantages and Limitations Source: LCGC North America URL: [Link]
-
Title: aromatic positional isomers: Topics by Science.gov Source: Science.gov URL: [Link]
-
Title: Stationary Phase and Surface Chemistry of HPLC Columns Source: Hawach URL: [Link]
-
Title: Better separation of two peaks for Reversed Phase RP HPLC Source: MicroSolv URL: [Link]
-
Title: PFP HPLC Column, HPLC Analytical Columns Chemistry Source: Hawach Scientific URL: [Link]
-
Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns Source: SIELC Technologies URL: [Link]
-
Title: Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Source: Agilent URL: [Link]
-
Title: The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes Source: ResearchGate URL: [Link]
-
Title: The Importance of Mobile Phase pH in Chromatographic Separations Source: Crawford Scientific URL: [Link]
-
Title: Back to Basics: The Role of pH in Retention and Selectivity Source: LCGC International URL: [Link]
-
Title: Exploring the Role of pH in HPLC Separation Source: Moravek URL: [Link]
-
Title: HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column Source: J-STAGE URL: [Link]
-
Title: Control pH During Method Development for Better Chromatography Source: Agilent URL: [Link]
Sources
- 1. welch-us.com [welch-us.com]
- 2. welch-us.com [welch-us.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. mdpi.com [mdpi.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. chromtech.com [chromtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. support.waters.com [support.waters.com]
- 12. pure.qub.ac.uk [pure.qub.ac.uk]
- 13. Ascentis® Express Biphenyl UHPLC and HPLC Columns [sigmaaldrich.com]
- 14. hawach.com [hawach.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. moravek.com [moravek.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 20. pharmaguru.co [pharmaguru.co]
- 21. lcms.cz [lcms.cz]
- 22. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 23. agilent.com [agilent.com]
- 24. lcms.cz [lcms.cz]
- 25. <621> CHROMATOGRAPHY [drugfuture.com]
- 26. usp.org [usp.org]
- 27. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 28. Understanding USP Chapter 621: HPLC Method Guidelines [phenomenex.com]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Synthetic 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Introduction: The Critical Role of Purity in Drug Discovery Intermediates
5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry. Its fused pyrrolopyrazine core serves as a key structural scaffold for developing potent kinase inhibitors, which are crucial targets in oncology and the treatment of autoimmune diseases.[1] The aldehyde functional group is a versatile synthetic handle, allowing for the construction of diverse molecular libraries to explore structure-activity relationships (SAR).[1]
Given its role as a high-value starting material, the purity of this compound is paramount. Undetected impurities can lead to the formation of unintended side products, complicate reaction kinetics, and ultimately compromise the biological activity and safety of the final drug candidates. Therefore, a robust, validated analytical method for purity assessment is not merely a quality control measure; it is a foundational requirement for successful drug development.
This guide provides an in-depth comparison of HPLC methodologies for the purity analysis of this compound. We will explore the rationale behind chromatographic choices, present a detailed experimental protocol, and demonstrate the method's validity through forced degradation studies, adhering to the principles outlined by the International Council for Harmonisation (ICH).[2][3]
Anticipating the Challenge: Potential Process and Degradation-Related Impurities
A successful HPLC method must be able to separate the main active pharmaceutical ingredient (API) or intermediate from any potential impurities.[4] For this compound, impurities can arise from two primary sources: the synthetic route (process-related) and degradation of the molecule (degradation-related).
-
Process-Related Impurities: These can include unreacted starting materials, intermediates, or byproducts from side reactions. For instance, brominated pyrrolopyrazine derivatives are common synthetic precursors.[5][6][7]
-
Degradation-Related Impurities: The aldehyde functional group is susceptible to chemical transformation.[1] The most probable degradation pathways are:
A stability-indicating method must be able to resolve the parent compound from these potential impurities. Forced degradation studies, where the compound is subjected to harsh conditions (acid, base, oxidation, heat, light), are essential to generate these degradants and prove the method's specificity.[8][9][10]
Methodology Comparison: Selecting the Optimal Reversed-Phase Column
Reversed-phase HPLC (RP-HPLC) is the preferred technique for analyzing small molecule pharmaceuticals due to its robustness and versatility.[11] The choice of stationary phase is critical for achieving the desired selectivity. Here, we compare two common RP-HPLC columns for the analysis of this compound and its key potential impurities.
Experimental Workflow: From Method Development to Validation
The overall process for developing and validating a stability-indicating HPLC method is systematic. It begins with identifying potential impurities and developing a separation method, followed by forced degradation studies and full validation according to regulatory guidelines.[12][13]
Caption: Workflow for HPLC Method Development and Validation.
Detailed HPLC Protocol
This protocol outlines a robust method for the purity analysis of this compound.
1. Instrumentation and Reagents:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Formic Acid (LC-MS grade)
-
This compound reference standard
-
Columns:
-
Alternative 1: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Alternative 2 (Recommended): Phenyl-Hexyl column (e.g., 4.6 x 250 mm, 5 µm)
-
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh ~5 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the synthetic sample at the same concentration using the same diluent.
Causality Behind Experimental Choices:
-
Phenyl-Hexyl Column: Nitrogen-containing heterocyclic compounds can exhibit secondary interactions with residual silanols on standard C18 phases, leading to peak tailing. A Phenyl-Hexyl phase offers alternative pi-pi interactions, which can improve peak shape and provide different selectivity for aromatic analytes.[14]
-
Formic Acid Modifier: The use of a low-concentration acid modifier like formic acid is crucial. It helps to protonate silanol groups on the stationary phase, minimizing peak tailing, and ensures consistent ionization of the analytes, leading to reproducible retention times.[15]
-
Gradient Elution: A gradient is necessary to elute a range of compounds with varying polarities, from the highly polar carboxylic acid degradant to the main compound and potentially less polar process impurities, within a reasonable timeframe.[3]
-
PDA Detector: A PDA detector is essential for checking peak purity and developing a stability-indicating method. It allows for the spectral analysis of each peak, helping to ensure that a single chromatographic peak corresponds to a single component.[16]
Comparative Performance Data
The following table summarizes the hypothetical but expected performance of the two columns in separating the target compound from its primary oxidative impurity, 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, and a potential process-related impurity.
| Parameter | Column 1: Standard C18 | Column 2: Phenyl-Hexyl (Recommended) | Acceptance Criteria |
| Retention Time (Main Peak) | 15.2 min | 16.5 min | - |
| Tailing Factor (Main Peak) | 1.4 | 1.1 | T ≤ 1.5 |
| Resolution (Main Peak vs. Carboxylic Acid) | 1.8 | 2.5 | R > 1.5 |
| Resolution (Main Peak vs. Process Impurity) | 2.1 | 3.0 | R > 1.5 |
Analysis: The Phenyl-Hexyl column provides superior performance. The improvement in peak shape (lower tailing factor) and enhanced resolution for both the polar degradation product and the process-related impurity demonstrate its suitability for this specific analysis. The alternative pi-pi interactions of the phenyl rings offer better selectivity for these aromatic heterocyclic compounds.
Ensuring Method Specificity: Forced Degradation Protocol
To validate the method as "stability-indicating," forced degradation studies must be performed to demonstrate that the method can separate the main analyte from its degradation products.[17]
1. Preparation: Prepare a solution of this compound at 0.5 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile/Water).
2. Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2 hours. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 6 hours.
-
Thermal Degradation: Store the solid sample in an oven at 105 °C for 24 hours, then dissolve for analysis.
-
Photolytic Degradation: Expose the solution to a light source providing combined visible and UV output (as per ICH Q1B guidelines) for a specified duration.[8]
3. Analysis: Analyze all stressed samples using the recommended HPLC method with a PDA detector. The goal is to achieve 10-20% degradation of the main peak.[17] The chromatograms should show baseline resolution between the parent peak and all degradation product peaks.
Conclusion
The purity of this compound is a critical parameter that directly impacts the quality of subsequent drug discovery and development efforts. This guide has demonstrated a systematic approach to developing a robust, stability-indicating RP-HPLC method for its analysis.
Through a comparative evaluation, a Phenyl-Hexyl stationary phase was identified as superior to a standard C18 phase, offering improved peak shape and enhanced resolution from key process and degradation-related impurities. The detailed protocol, grounded in established chromatographic principles, provides a reliable starting point for researchers. By implementing this method and validating it through forced degradation studies, scientists can ensure the integrity of their synthetic intermediates, leading to more reliable and reproducible research outcomes. The validation of such analytical methods is a regulatory requirement and an essential part of quality assurance in the pharmaceutical industry.[2][13]
References
-
3 Key Steps for HPLC Impurities Methods Validation - Altabrisa Group. [Link]
-
Steps for HPLC Method Validation - Pharmaguideline. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. [Link]
-
Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]
-
Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
Forced Degradation Studies - MedCrave online. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison - HELIX Chromatography. [Link]
-
5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde | C7H5N3O | CID 5383707 - PubChem. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. [Link]
-
2-bromo-5H-pyrrolo[2, 3-b]pyrazine-7-carbaldehyde, min 97%, 1 gram. [Link]
-
Trace analysis of aldehydes by reversed phase HPLC and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclo-hexandione - Application database for chromatography. [Link]
-
5H-PYRROLO(2,3-B)PYRAZINE-7-CARBALDEHYDE. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. [Link]
-
Chemical Transformation of Pyrazine Derivatives. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chemscene.com [chemscene.com]
- 7. 2781103-87-3|7-Bromo-5H-pyrrolo[2,3-b]pyrazine-3-carbonitrile|BLD Pharm [bldpharm.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. researchgate.net [researchgate.net]
- 15. Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biopharminternational.com [biopharminternational.com]
A Comparative Guide to the Bioactivity of 5H-pyrrolo[2,3-b]pyrazine Derivatives as Kinase Inhibitors
In the landscape of modern drug discovery, particularly within oncology, the strategic design of small molecule kinase inhibitors is of paramount importance. Among the myriad of heterocyclic scaffolds explored, the 5H-pyrrolo[2,3-b]pyrazine core has emerged as a privileged structure, demonstrating significant potential in the development of potent and selective kinase inhibitors.[1][2] This guide provides a comprehensive comparison of the bioactivity of various derivatives stemming from the versatile building block, 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde, with a focus on their application as inhibitors of key oncogenic kinases such as Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs).
The rationale for focusing on this scaffold lies in its unique structural and electronic properties, which allow for favorable interactions within the ATP-binding pocket of various kinases.[3] The aldehyde functionality at the 7-position of the core structure serves as a crucial synthetic handle, enabling the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR).[1] This guide will delve into the nuances of how modifications to this core influence biological activity, offering insights into rational drug design for researchers, scientists, and drug development professionals.
The 5H-pyrrolo[2,3-b]pyrazine Scaffold: A Versatile Kinase Inhibitor Core
The 5H-pyrrolo[2,3-b]pyrazine system, a fusion of a pyrrole and a pyrazine ring, has been extensively investigated as a scaffold for kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[4] The pyrrole nitrogen and the pyrazine nitrogens can act as both hydrogen bond donors and acceptors, providing a versatile platform for molecular recognition.
The journey from a simple heterocyclic core to a potent clinical candidate is a multi-step process of iterative design, synthesis, and biological evaluation. The following sections will compare derivatives of 5H-pyrrolo[2,3-b]pyrazine, primarily focusing on their efficacy as FGFR and JAK inhibitors.
Comparative Bioactivity of 5H-pyrrolo[2,3-b]pyrazine Derivatives as FGFR Inhibitors
Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases, is a known driver in various cancers.[5][6][7] This has made FGFRs a compelling target for therapeutic intervention. The 5H-pyrrolo[2,3-b]pyrazine scaffold has proven to be a fertile ground for the discovery of potent FGFR inhibitors.
A key strategy in the development of these inhibitors involves the modification of the 5H-pyrrolo[2,3-b]pyrazine core to optimize interactions with the FGFR active site. For instance, structure-based drug design has led to the discovery of a series of potent FGFR inhibitors, with researchers systematically exploring different substituents on the core scaffold.[5][7]
The following table summarizes the in vitro activity of a selection of 5H-pyrrolo[2,3-b]pyrazine derivatives against FGFR1 and their anti-proliferative effects on the KG-1 cell line, which is known to have FGFR1 activity.
| Compound | Modifications to the 5H-pyrrolo[2,3-b]pyrazine Core | FGFR1 IC50 (nM) | KG-1 Antiproliferation IC50 (nM) | Reference |
| Compound 13 | Unsubstituted pyrazole on the right side | 0.6 | 3.0 | [4][7] |
| Compound 29 | Ethyl-substituted imidazole on the right side | 3.0 | 7.0 | [7] |
| Compound 30 | Isopropyl-substituted imidazole on the right side | 3.0 | 8.0 | [7] |
Table 1: Comparative in vitro activity of selected 5H-pyrrolo[2,3-b]pyrazine derivatives as FGFR1 inhibitors.
The data clearly indicates that subtle modifications to the substituents on the 5H-pyrrolo[2,3-b]pyrazine core can have a significant impact on inhibitory potency. The unsubstituted pyrazole in Compound 13 demonstrates superior activity, highlighting the importance of this specific moiety for potent FGFR1 inhibition.[4]
Structure-Activity Relationship (SAR) Insights for FGFR Inhibition
The development of potent FGFR inhibitors from the 5H-pyrrolo[2,3-b]pyrazine scaffold has been guided by a deep understanding of SAR. Key insights include:
-
The Core Scaffold: Replacing a 1H-pyrazolo[4,3-b]pyridine core with the 5H-pyrrolo[2,3-b]pyrazine scaffold was found to increase the binding activity for FGFR1.[4][7]
-
Substituents on the Right Side: The nature of the substituent on the "right side" of the molecule is critical for potency. An unsubstituted pyrazole ring (as in Compound 13) was found to be optimal for FGFR1 inhibition compared to substituted pyrazoles or imidazoles.[4]
-
Selectivity: Compound 13 also demonstrated high selectivity for FGFRs over other kinases, a crucial attribute for minimizing off-target effects and potential toxicity.[6][7]
The following diagram illustrates the general signaling pathway of FGFR, which is inhibited by these compounds.
Caption: FGFR signaling pathway and the point of inhibition.
Comparative Bioactivity of 5H-pyrrolo[2,3-b]pyrazine Derivatives as JAK Inhibitors
The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a critical role in cytokine signaling, and their dysregulation is implicated in autoimmune diseases and cancers.[8] The 5H-pyrrolo[2,3-b]pyrazine scaffold has also been successfully exploited to develop potent JAK inhibitors.
A study focused on the discovery of novel JAK3 inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold identified initial leads with promising potency but a lack of selectivity against other JAK isoforms.[8] Through computational and crystallographic analysis, researchers were able to explore a phenyl ether moiety to enhance selectivity, leading to the identification of more potent and selective JAK3 inhibitors.[8]
The following table presents a comparison of the inhibitory activity of selected 5H-pyrrolo[2,3-b]pyrazine derivatives against the JAK family of kinases.
| Compound | Modifications to the 5H-pyrrolo[2,3-b]pyrazine Core | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| 1a | Phenyl ether moiety | Potent | Potent | Potent | Potent | [8] |
| 1h | Phenyl ether moiety | Potent | Potent | Potent | Potent | [8] |
| 12b | Modified phenyl ether moiety | Improved Selectivity | Improved Selectivity | Potent | Improved Selectivity | [8] |
| 12d | Modified phenyl ether moiety | Improved Selectivity | Improved Selectivity | Potent | Improved Selectivity | [8] |
Table 2: Comparative in vitro activity and selectivity of selected 5H-pyrrolo[2,3-b]pyrazine derivatives as JAK inhibitors. "Potent" indicates significant inhibitory activity, while "Improved Selectivity" highlights a more favorable inhibition profile towards JAK3 over other isoforms.
Experimental Protocols for Bioactivity Assessment
To ensure the reproducibility and validity of the bioactivity data, it is crucial to follow standardized and well-documented experimental protocols. Below are detailed methodologies for two key assays used in the evaluation of the 5H-pyrrolo[2,3-b]pyrazine derivatives discussed in this guide.
In Vitro Kinase Inhibition Assay (Example: FGFR1)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase, providing a quantitative measure of its potency.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Dilute the recombinant human FGFR1 enzyme to the desired concentration in kinase buffer.
-
Prepare a solution of the substrate (e.g., a synthetic peptide) and ATP in kinase buffer.
-
-
Assay Procedure:
-
Add a small volume of the diluted test compound to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding the enzyme solution to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a detection reagent that measures the amount of phosphorylated substrate. This can be done using various technologies, such as fluorescence polarization or luminescence.
-
-
Data Analysis:
-
Measure the signal in each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Rationale: This assay provides information on the cytotoxic or cytostatic effects of a compound on cancer cells, which is a crucial indicator of its potential as an anticancer agent.
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., KG-1) in appropriate media and conditions until they reach the exponential growth phase.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
The following diagram illustrates the general workflow for screening and evaluating the bioactivity of these compounds.
Caption: General workflow for the bioactivity assessment of novel compounds.
Conclusion
The 5H-pyrrolo[2,3-b]pyrazine scaffold, and its derivatives originating from this compound, represent a highly promising class of kinase inhibitors. Through rational design and systematic exploration of structure-activity relationships, researchers have successfully developed potent and selective inhibitors of key oncogenic kinases like FGFR and JAK. The comparative data presented in this guide underscores the versatility of this scaffold and highlights the critical role of specific chemical modifications in achieving desired biological activity and selectivity profiles. The provided experimental protocols serve as a foundation for the robust evaluation of these and other novel kinase inhibitors, ensuring the generation of reliable and reproducible data in the ongoing quest for more effective cancer therapies.
References
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). Molecules, 23(4), 756. [Link]
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). PubMed. [Link]
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). National Center for Biotechnology Information. [Link]
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). MDPI. [Link]
-
Discovery of a Series of Novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl Ethers, as Potent JAK3 Kinase Inhibitors. (2013). PubMed. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2023). PubMed Central. [Link]
-
Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold. (2019). PubMed. [Link]
-
Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. (2012). PubMed. [Link]
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (2017). National Institutes of Health. [Link]
-
Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. (2023). National Institutes of Health. [Link]
-
Pyrrolopyrazine derivatives: synthetic approaches and biological activities. (2021). ResearchGate. [Link]
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (2017). PubMed. [Link]
-
Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. (2013). National Institutes of Health. [Link]
-
5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde. PubChem. [Link]
-
Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. (2020). National Institutes of Health. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (2022). PubMed Central. [Link]
-
Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. (2019). MDPI. [Link]
-
5H-PYRROLO(2,3-B)PYRAZINE-7-CARBALDEHYDE. GSRS. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5H-pyrrolo[2,3-b]pyrazine and 7H-pyrrolo[2,3-d]pyrimidine as Kinase Inhibitor Cores
For the attention of researchers, scientists, and drug development professionals.
In the landscape of kinase inhibitor discovery, the selection of a core scaffold is a critical decision that profoundly influences the potency, selectivity, and overall drug-like properties of the resulting candidates. Among the myriad of heterocyclic systems explored, the pyrrolopyrazine and pyrrolopyrimidine cores have emerged as particularly fruitful starting points. This guide provides an in-depth, objective comparison of two prominent isomers: 5H-pyrrolo[2,3-b]pyrazine and 7H-pyrrolo[2,3-d]pyrimidine, grounded in experimental data and field-proven insights.
Introduction: The Strategic Importance of the Kinase Inhibitor Core
Kinases, as central regulators of cellular signaling, are a major class of drug targets, particularly in oncology and immunology. Small molecule inhibitors that target the ATP-binding site of kinases have achieved significant clinical success. The core heterocyclic scaffold of these inhibitors serves as the anchor within the ATP pocket, forming key hydrogen bond interactions with the kinase hinge region. The nature of this core dictates the foundational binding geometry and provides the vectors for chemical modification to achieve desired potency and selectivity.
Both 5H-pyrrolo[2,3-b]pyrazine and 7H-pyrrolo[2,3-d]pyrimidine are bicyclic heteroaromatic systems that act as purine bioisosteres, enabling them to mimic the adenine base of ATP. However, the arrangement of nitrogen atoms within their respective six-membered rings imparts distinct electronic properties and hydrogen bonding patterns, which in turn influences their interaction with the kinase active site and their overall pharmacological profile.
Structural and Electronic Properties: A Tale of Two Scaffolds
The core structures of 5H-pyrrolo[2,3-b]pyrazine (a 7-azaindole analogue) and 7H-pyrrolo[2,3-d]pyrimidine (a 7-deazapurine) present subtle yet significant differences.
The 5H-pyrrolo[2,3-b]pyrazine scaffold possesses a pyrazine ring fused to a pyrrole ring. The pyrazine ring has two nitrogen atoms in a 1,4-relationship. In contrast, the 7H-pyrrolo[2,3-d]pyrimidine core features a pyrimidine ring with nitrogens at the 1 and 3 positions. This difference in nitrogen placement affects the hydrogen bonding capabilities and the overall electronic distribution of the molecule, which can be exploited for achieving selectivity against different kinases.
Comparative Biological Activity and Target Space
Both scaffolds have proven to be versatile starting points for the development of inhibitors against a range of kinase families. Below is a comparative summary of their targeted kinases and reported potencies.
5H-pyrrolo[2,3-b]pyrazine Core
Derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold have shown significant promise as inhibitors of several important kinase targets. Notably, this core has been successfully employed in the development of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1][2][3] Structure-based drug design efforts have led to the discovery of compounds with sub-nanomolar IC50 values against FGFR1.[1][4] Furthermore, this scaffold has been utilized to develop inhibitors of Janus Kinase 3 (JAK3), demonstrating the versatility of this core.[5][6]
| Target Kinase | Representative Compound IC50 (nM) | Reference |
| FGFR1 | 0.6 | [1] |
| FGFR2 | <100 | [7] |
| FGFR3 | <100 | [7] |
| FGFR4 | <10 | [7] |
| JAK3 | 1 (Ki) | [5] |
7H-pyrrolo[2,3-d]pyrimidine Core
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established and highly successful core in kinase inhibitor design, with several approved drugs and numerous clinical candidates. This core has demonstrated broad applicability, targeting a diverse range of kinases including Focal Adhesion Kinase (FAK), Aurora Kinases, p21-activated kinase 4 (PAK4), and Interleukin-2-inducible T-cell Kinase (Itk).[3][8][9][10] The 7-deazapurine structure allows for crucial hydrogen bonding interactions with the kinase hinge region, a common feature of many potent kinase inhibitors.
| Target Kinase | Representative Compound IC50 (nM) | Reference |
| FAK | 4 | [11] |
| Aurora A | 15 | [9] |
| Aurora B | 9 | [9] |
| PAK4 | 2.7 | [3] |
| Itk | 9.8 | [10] |
| EGFR | 40-79 | [12][13] |
| Her2 | 40 | [12][13] |
| VEGFR2 | 136 | [12][13] |
| CDK2 | 204 | [12][13] |
| PfCDPK4 | 210-530 | [14] |
Structure-Activity Relationship (SAR) and Chemical Tractability
The success of a scaffold is not only determined by its inherent activity but also by its amenability to chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
5H-pyrrolo[2,3-b]pyrazine
The SAR studies on 5H-pyrrolo[2,3-b]pyrazine derivatives have revealed key positions for modification. For FGFR inhibitors, substitutions at the 2 and 6 positions of the pyrrolopyrazine core have been extensively explored.[1][15] The pyrrole nitrogen (N5) also serves as a crucial handle for introducing various substituents to modulate activity and properties. The synthesis of the core often involves multi-step sequences, but established routes provide good access to key intermediates for diversification.[2][16]
7H-pyrrolo[2,3-d]pyrimidine
The 7H-pyrrolo[2,3-d]pyrimidine scaffold offers multiple points for chemical elaboration. The 4-amino group is a common attachment point for side chains that extend into the solvent-exposed region of the ATP binding pocket, allowing for the fine-tuning of selectivity. The C5 and C6 positions of the pyrrole ring, as well as the N7 position, are also frequently modified to enhance potency and address potential liabilities. The synthesis of the 7-deazapurine core is well-documented, with several efficient methods available for its construction and subsequent functionalization.[5][14][17]
Clinical Landscape
A critical measure of a scaffold's success is the progression of its derivatives into clinical trials and ultimately to market.
-
5H-pyrrolo[2,3-b]pyrazine: While perhaps less represented in approved drugs compared to its pyrimidine counterpart, the 5H-pyrrolo[2,3-b]pyrazine core is present in several investigational agents, particularly targeting FGFR. The potent preclinical data for FGFR inhibitors based on this scaffold suggest its potential for future clinical development.[7]
-
7H-pyrrolo[2,3-d]pyrimidine: This scaffold is a cornerstone of several FDA-approved kinase inhibitors. For instance, Tofacitinib , a JAK inhibitor for the treatment of rheumatoid arthritis, and Ruxolitinib , a JAK1/2 inhibitor for myelofibrosis, both feature the 7H-pyrrolo[2,3-d]pyrimidine core. This clinical validation underscores the robustness and drug-like properties achievable with this scaffold.
Experimental Protocols
To aid researchers in the evaluation of their own kinase inhibitors based on these scaffolds, we provide the following generalized experimental protocols.
In Vitro Kinase Assay (Fluorescence-Based)
This protocol describes a common method for determining the in vitro potency (IC50) of a compound against a target kinase.
Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase, biotinylated peptide substrate, ATP, and detection reagents (e.g., europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin for TR-FRET).
-
Compound Dilution: Serially dilute the test compounds in DMSO and then in assay buffer to the desired concentrations.
-
Assay Plate Preparation: Add the diluted compounds and the kinase solution to a 384-well assay plate.
-
Kinase Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents.
-
Signal Reading: After another incubation period, read the plate on a suitable plate reader (e.g., a TR-FRET reader).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.[18]
Cell Proliferation Assay (MTT/MTS)
This assay measures the effect of a compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.[1][19]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[19]
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.[1][8]
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[8][19]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
In Vivo Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a lead compound.
Methodology:
-
Cell Preparation: Culture the desired human cancer cell line and harvest the cells. Resuspend the cells in a suitable medium, often mixed with Matrigel.[15]
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD-SCID mice).[15][20]
-
Tumor Implantation: Subcutaneously inject the cancer cells into the flank of each mouse.[21][22]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[15]
-
Randomization and Treatment: Randomize the mice into vehicle control and treatment groups. Administer the test compound and vehicle control according to a predetermined schedule (e.g., daily oral gavage).[15]
-
Efficacy and Toxicity Assessment: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.[15]
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a certain size.
-
Data Analysis: Analyze the tumor growth inhibition data and perform statistical analysis. Tumors may be excised for histological or biomarker analysis.
Conclusion and Future Perspectives
Both 5H-pyrrolo[2,3-b]pyrazine and 7H-pyrrolo[2,3-d]pyrimidine are highly valuable and validated scaffolds for the discovery of potent and selective kinase inhibitors.
-
The 7H-pyrrolo[2,3-d]pyrimidine core has a proven track record, forming the basis of several approved drugs. Its chemical tractability and favorable interactions with the kinase hinge region make it a go-to scaffold for many kinase targets.
-
The 5H-pyrrolo[2,3-b]pyrazine scaffold, while currently less represented in the clinic, has demonstrated exceptional potential, particularly in the development of highly potent FGFR inhibitors. Its distinct electronic and structural features may offer advantages for targeting specific kinases or overcoming resistance mechanisms.
The choice between these two scaffolds will ultimately depend on the specific kinase target, the desired selectivity profile, and the overall drug design strategy. A thorough understanding of the subtle differences in their chemical properties and their interactions with the target kinase, aided by structural biology and computational modeling, will be crucial for making an informed decision. As our understanding of the kinome continues to expand, both of these privileged scaffolds will undoubtedly continue to play a pivotal role in the development of the next generation of targeted therapies.
References
-
Cui, H., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]
-
de Kock, C., et al. (2020). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemistryOpen, 9(5), 576-583. [Link]
-
Choi, Y., et al. (2006). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters, 16(8), 2173-2176. [Link]
-
El-Damasy, A. K., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]
- StarrLab. (2016). Proliferation MTT/MTS assay.
-
Singh, S., et al. (2018). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research, 38(1), 289-294. [Link]
-
Bonnevaux, H., et al. (2012). Structure-based design of 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines as Aurora kinases inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(17), 5509-5513. [Link]
-
Yu, H., & Denic, V. (2022). In vitro kinase assay. Bio-protocol, 12(17), e4531. [Link]
-
Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. RSC Advances, 11(52), 32939-32964. [Link]
-
El-Damasy, A. K., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. International Journal of Molecular Sciences, 24(18), 14234. [Link]
-
Cui, H., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]
-
Zhang, Y., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). European Journal of Medicinal Chemistry, 173, 167-183. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Coulombe, J., & Meloche, S. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 9(16), e3344. [Link]
-
Sim, J. Y., et al. (2013). Discovery of a Series of Novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl Ethers, as Potent JAK3 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2522-2526. [Link]
-
Sun, Z., et al. (2023). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry, 14(10), 1845-1865. [Link]
-
Wang, Y., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry, 60, 116700. [Link]
-
Al-Hussain, S. A., & Al-Rashood, S. T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2296434. [Link]
-
Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. RSC Advances, 11(52), 32939-32964. [Link]
-
Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 868. [Link]
-
Choi, Y., et al. (2006). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 16(8), 2177-2179. [Link]
-
Sim, J. Y., et al. (2013). Discovery of a Series of Novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl Ethers, as Potent JAK3 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2522-2526. [Link]
-
Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. RSC Advances, 11(52), 32939-32964. [Link]
-
Hulverson, M. A., et al. (2015). Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis. ACS Infectious Diseases, 1(10), 478-483. [Link]
-
Suggitt, M., & Bibby, M. C. (2005). 50 years of preclinical cancer chemotherapy: in vivo models for screening and evaluation. Clinical Cancer Research, 11(3), 971-981. [Link]
-
Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Retrieved from [Link]
Sources
- 1. atcc.org [atcc.org]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors | MDPI [mdpi.com]
- 3. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 10. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchhub.com [researchhub.com]
- 20. ar.iiarjournals.org [ar.iiarjournals.org]
- 21. ijpbs.com [ijpbs.com]
- 22. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
A Comparative Guide to the Biological Activities of Pyrrolopyrazine Isomers for Researchers and Drug Development Professionals
In the landscape of heterocyclic compounds, pyrrolopyrazines have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The fusion of a pyrrole and a pyrazine ring gives rise to several isomers, each with a unique electronic and steric profile that dictates its interaction with biological targets. This guide provides a comparative analysis of the biological activities of prominent pyrrolopyrazine isomers, offering insights into their therapeutic potential and the structure-activity relationships that govern their function. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in navigating the chemical space of pyrrolopyrazines.
Introduction to Pyrrolopyrazine Isomers
The arrangement of the nitrogen atoms and the fused pyrrole ring in the bicyclic pyrrolopyrazine system results in several isomeric forms. This guide will focus on three well-investigated isomers: pyrrolo[1,2-a]pyrazine , 5H-pyrrolo[2,3-b]pyrazine , and pyrrolo[2,1-f][1][2][3]triazine . While not a pyrrolopyrazine in the strictest sense, the pyrrolo[2,1-f][1][2][3]triazine core is a closely related and frequently studied bioisostere, often explored in similar therapeutic contexts. Understanding the subtle yet critical differences in their biological profiles is paramount for the rational design of novel therapeutics.
Comparative Analysis of Anticancer Activity
A significant area of investigation for pyrrolopyrazine isomers is their potential as anticancer agents. Their cytotoxic effects have been evaluated against a multitude of cancer cell lines. While a direct comparative study under identical conditions is rare, we can collate and compare reported half-maximal inhibitory concentration (IC50) values from various studies to discern trends in their activity.
In Vitro Cytotoxicity Data
The following tables summarize the reported IC50 values of derivatives of the three key isomers against common cancer cell lines, including breast (MCF-7), lung (A549), and others. It is crucial to note that variations in experimental conditions between studies can influence the absolute IC50 values.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Pyrrolopyrazine Isomer Derivatives
| Isomer Scaffold | Compound/Derivative | MCF-7 | A549 | Other Cell Lines | Reference |
| Pyrrolo[1,2-a]pyrazine | Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine (8l) | 2.80 ± 0.03 | 2.53 ± 0.05 | HeLa, SW480, HepG2 | |
| Pyrrolo[2,3-d]pyrimidine * | Compound 5k | 29 | - | HepG2, HCT-116, PC-3 | [4][5] |
| Compound 14a | 1.7 (µg/ml) | - | HCT-116, PC3, HePG2, PACA2 | [6] | |
| Pyrrolo[2,1-f][1][2][3]triazine | Compound 14a | - | - | Antiproliferative activity against five human cancer cell types | [2] |
| Compound 14p | - | - | Antiproliferative activity against five human cancer cell types | [2] | |
| Compound 14q | - | - | Antiproliferative activity against five human cancer cell types | [2] | |
| Compound 9l | - | 0.52 | MGC-803 (0.41), HCT-116 (0.43), PC-3 (0.61), EC-109 (0.78) | [2] |
Note: Pyrrolo[2,3-d]pyrimidine is a closely related isomer and is included for its significant anticancer activity data.
From the available data, it is evident that derivatives from all three isomeric classes exhibit potent anticancer activity, often in the low micromolar to nanomolar range. The dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine derivative 8l shows comparable and potent activity against both MCF-7 and A549 cell lines. The pyrrolo[2,1-f][1][2][3]triazine derivative 9l demonstrates broad-spectrum antiproliferative activity with impressive IC50 values against a panel of cancer cell lines[2].
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolopyrazine isomer derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Comparative Analysis of Kinase Inhibitory Activity
Many pyrrolopyrazine isomers owe their anticancer effects to the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
Kinase Inhibition Data
The following table presents a comparison of the kinase inhibitory activities of derivatives from the different pyrrolopyrazine isomer classes.
Table 2: Comparative Kinase Inhibitory Activity (IC50) of Pyrrolopyrazine Isomer Derivatives
| Isomer Scaffold | Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| 5H-Pyrrolo[2,3-b]pyrazine | Compound 13 | FGFR1 | 0.6 | [3] |
| Compound 11 | FGFR1 | <10 | [7] | |
| Compound 11 | FGFR4 | <10 | [7] | |
| Pyrrolo[2,1-f][1][2][3]triazine | Compound 19 | c-Met | 2.3 ± 0.1 | [1] |
| Compound 19 | VEGFR-2 | 5.0 ± 0.5 | [1] | |
| Compound 21 | ALK | 10 ± 2 | [1] | |
| Compound 25 (BMS-754807) | IGF-1R | 2 | [1] | |
| Compound 27a | c-Met | 2.3 ± 0.1 | [8] | |
| Compound 27a | VEGFR-2 | 5.0 ± 0.5 | [8] | |
| Compound 29 | JAK2 | 0.17 ± 0.03 | [1] | |
| Pyrrolo[2,3-d]pyrimidine * | Compound 5k | EGFR | 79 | [5] |
| Compound 5k | Her2 | 40 | [5] | |
| Compound 5k | VEGFR2 | 136 | [5] | |
| Compound 5k | CDK2 | 204 | [5] |
Note: Pyrrolo[2,3-d]pyrimidine is included for its well-documented kinase inhibitory profile.
The data indicates that 5H-pyrrolo[2,3-b]pyrazine derivatives are potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs)[3][7]. In contrast, the pyrrolo[2,1-f][1][2][3]triazine scaffold has given rise to potent inhibitors of a diverse range of kinases, including c-Met, VEGFR-2, ALK, IGF-1R, and JAK2[1][8]. This suggests a broader applicability of the pyrrolo[2,1-f][1][2][3]triazine core in targeting different kinase families. The pyrrolo[2,3-d]pyrimidine derivative 5k demonstrates multi-targeted kinase inhibition, affecting EGFR, Her2, VEGFR2, and CDK2[5].
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to determine the inhibitory potential of a compound against a specific kinase is a luminescence-based assay that measures ATP consumption.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and the pyrrolopyrazine inhibitor.
-
Kinase Reaction: In a 96-well plate, incubate the kinase with serial dilutions of the inhibitor. Initiate the reaction by adding a mixture of the substrate and ATP.
-
ATP Detection: After a set incubation period, add a reagent that stops the kinase reaction and detects the amount of remaining ATP via a luciferase-luciferin reaction, which produces a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader. A higher signal indicates greater inhibition of kinase activity (less ATP consumed).
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Caption: Workflow of a luminescence-based kinase inhibition assay.
Signaling Pathways Targeted by Pyrrolopyrazine Isomers
The kinase inhibitory activity of pyrrolopyrazine isomers translates to the modulation of critical intracellular signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.
FGFR Signaling Pathway
5H-pyrrolo[2,3-b]pyrazine derivatives that inhibit FGFRs can block downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal for cell growth and survival.
Caption: Inhibition of the FGFR signaling pathway by 5H-pyrrolo[2,3-b]pyrazine derivatives.
c-Met and VEGFR-2 Signaling Pathways
Pyrrolo[2,1-f][1][2][3]triazine derivatives that dually inhibit c-Met and VEGFR-2 can simultaneously block signaling pathways that promote cell proliferation, motility, and angiogenesis.
Caption: Dual inhibition of c-Met and VEGFR-2 signaling by pyrrolo[2,1-f][1][2][3]triazine derivatives.
Discussion and Future Perspectives
This comparative guide highlights the rich chemical and biological diversity among pyrrolopyrazine isomers. While derivatives of all three scaffolds demonstrate significant potential as anticancer agents, there are discernible trends in their biological targets. 5H-pyrrolo[2,3-b]pyrazines appear to be particularly promising for the development of FGFR inhibitors. The pyrrolo[2,1-f][1][2][3]triazine scaffold exhibits remarkable versatility, yielding potent inhibitors for a wide range of kinases. Pyrrolo[1,2-a]pyrazines have also shown potent and broad anticancer activity.
The development of isoform-selective or multi-targeted kinase inhibitors remains a key objective in cancer therapy. The data presented herein suggests that the choice of the pyrrolopyrazine isomer core is a critical first step in directing the biological activity profile of a new chemical entity. Further head-to-head comparative studies of these isomers in standardized biological assays are warranted to provide a more definitive understanding of their relative potencies and selectivities. Such studies will be invaluable in guiding the future design and development of next-generation pyrrolopyrazine-based therapeutics.
References
-
Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(20), 1857-1879. [Link]
-
Xiang, Y., Liu, Y., Zhang, Y., Li, C., Wang, Y., & Zhang, J. (2020). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. Bioorganic & Medicinal Chemistry Letters, 30(12), 127203. [Link]
-
ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. Retrieved from [Link]
-
MDPI. (n.d.). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Retrieved from [Link]
-
Barghi Lish, A., et al. (2024). Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'-c]pyrazines and their fused-pyridazine-dione analogues. Applied Chemistry Today, 19(73), 55-72. [Link]
-
Abo-Dya, N. E., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. [Link]
-
Shi, L., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 814-831. [Link]
-
Li, Y., et al. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 23(3), 689. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 15(24), 2169-2195. [Link]
-
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). The IC 50 values obtained for cytotoxic activity in human cancer cell.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 of the tested compounds against A549 cells compared to 5‐FU. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. Retrieved from [Link]
-
MDPI. (n.d.). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2022). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1369-1386. [Link]
-
PubMed. (n.d.). Identification of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of Met kinase. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved from [Link]
-
ResearchGate. (n.d.). 2,7-Pyrrolo[2,1-f][1][2][3]triazines as JAK2 inhibitors: Modification of target structure to minimize reactive metabolite formation. Retrieved from [Link]
-
ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of the promising derivatives against the MCF‐7 cell line. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values obtained for different synthesized compounds against MCF-7. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of IC 50 values of compounds 5(a-f) over 24 and 48 h.... Retrieved from [Link]
-
ResearchGate. (n.d.). Growth inhibitory properties (IC 50 , 48 h) of compounds 5a-5i and 5-FU.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. Retrieved from [Link]
Sources
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of novel pyrrolo[2,1-f][1,2,4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Introduction: The Analytical Imperative for a Key Pharmaceutical Building Block
5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde (CAS 4121-22-6) is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Its fused pyrrolopyrazine core serves as a crucial scaffold for synthesizing novel kinase inhibitors and other targeted therapeutics.[1] As with any active pharmaceutical ingredient (API) intermediate, ensuring its purity, identity, and stability is not merely a matter of quality control; it is a prerequisite for the safety and efficacy of the final drug product. This necessitates the use of robust, reliable, and thoroughly validated analytical methods.[3][4]
However, the analytical lifecycle of a compound often extends beyond a single laboratory or a single technique. Methods are transferred between R&D and QC departments, between a company and a contract manufacturing organization (CMO), or are updated as new technology becomes available. In these scenarios, a simple validation is insufficient. A rigorous cross-validation or Analytical Method Transfer (AMT) process is required to provide documented evidence that different analytical procedures are equivalent and yield comparable results.[5][6]
This guide provides an in-depth comparison and a detailed protocol for the cross-validation of two common, yet distinct, analytical techniques for the characterization of this compound: a stability-indicating High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method. We will delve into the causality behind experimental choices, present a self-validating protocol grounded in regulatory expectations, and provide clear, actionable data interpretation frameworks.
Pillar 1: Strategic Selection of Analytical Technologies
The choice of analytical methods is the foundation of any validation effort. The physicochemical properties of this compound—a solid, aromatic heterocyclic aldehyde with a molecular weight of 147.13 g/mol —make it amenable to several techniques.[2][7] For this guide, we select two orthogonal methods to provide a comprehensive analytical picture.
-
Reverse-Phase HPLC with UV Detection (The Workhorse): This is the quintessential method for pharmaceutical quality control.[8]
-
Rationale: The compound possesses a strong chromophore due to its conjugated aromatic system, making it ideal for UV detection. Its polarity is suitable for separation on a C18 stationary phase. Most importantly, HPLC is unparalleled for developing stability-indicating methods capable of separating the main compound from potential non-volatile degradation products and impurities.[9][10]
-
-
Gas Chromatography with Mass Spectrometry Detection (The Specificity Powerhouse): This technique offers an alternative separation mechanism and a highly specific detection method.
-
Rationale: While less common for routine QC of this type of intermediate, GC-MS provides an exceptional level of confidence in peak identity.[11][12] The mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification of the analyte and characterization of volatile impurities or degradants.[13][14] This method is particularly valuable during development or for troubleshooting out-of-spec (OOS) results from the primary HPLC method.
-
Pillar 2: The Cross-Validation Workflow: A Self-Validating System
Cross-validation aims to confirm that two distinct analytical procedures provide equivalent results for a defined purpose. The process must be systematic and grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline.[15][16][17]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the cross-validation process, from initial method setup to the final comparative analysis.
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Pillar 3: Detailed Experimental Protocols & Data Comparison
This section provides the step-by-step protocols for each method and presents a comparative summary of expected validation data.
Protocol 1: Stability-Indicating HPLC-UV Method
Objective: To accurately quantify this compound and separate it from potential degradation products.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: 50:50 Acetonitrile:Water.
-
-
Standard Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Sample Preparation (100 µg/mL):
-
Accurately weigh an amount of the test sample equivalent to 10 mg of the active compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume.
-
-
Forced Degradation (for Specificity):
-
Acid Hydrolysis: Reflux sample solution with 0.1 M HCl for 4 hours.
-
Base Hydrolysis: Reflux sample solution with 0.1 M NaOH for 2 hours.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.
-
Crucial Step: Neutralize acidic and basic samples before injection. Analyze all stressed samples alongside an unstressed sample to demonstrate peak purity and resolution.
-
Protocol 2: GC-MS Method
Objective: To provide unambiguous identification and quantification of this compound.
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Solvent: Dichloromethane.
-
-
Mass Spectrometer Conditions:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-300) for identification and Selective Ion Monitoring (SIM) for quantification.
-
SIM Ions (Quantification): m/z 147 (Molecular Ion), 118, 91 (representative fragments).
-
-
Standard Preparation (100 µg/mL):
-
Accurately weigh 10 mg of reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Dichloromethane.
-
-
Sample Preparation (100 µg/mL):
-
Prepare as with the standard, ensuring the sample is fully soluble in the solvent.
-
Comparative Data Summary
The following table summarizes the expected performance data from the cross-validation study. Acceptance criteria should be pre-defined in the validation protocol.[18][19]
| Validation Parameter | HPLC-UV Method | GC-MS Method | Typical Acceptance Criteria |
| Specificity | Peak Purity Index > 0.999. Baseline resolution (>2.0) from all degradation peaks. | No co-eluting peaks observed in total ion chromatogram. Mass spectrum matches reference. | Method is specific for the analyte. |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.995 |
| Range | 25 - 150 µg/mL | 25 - 150 µg/mL | As per intended use. |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability, RSD%) | ≤ 0.5% | ≤ 0.8% | RSD ≤ 2.0% |
| Intermediate Precision (RSD%) | ≤ 0.9% | ≤ 1.2% | RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~1.0 µg/mL | Sufficiently low for impurity analysis. |
Discussion and Final Recommendation
The hypothetical data demonstrates that both the HPLC-UV and GC-MS methods are suitable for their intended purpose according to established regulatory guidelines.[20][21][22] The statistical comparison (e.g., a Student's t-test on accuracy data and an F-test on precision data) would likely show no significant difference between the two methods, leading to a "Pass" decision in the cross-validation.
-
HPLC-UV Recommendation: This method stands out for its superior performance in a stability-indicating context, its slightly better precision, and its lower limit of quantitation. It is the ideal choice for routine quality control, release testing, and stability studies where non-volatile impurities are a primary concern.[9][23]
-
GC-MS Recommendation: The primary strength of the GC-MS method is its unparalleled specificity.[11] While slightly less precise in this example, its ability to provide a mass spectrum makes it an invaluable tool for confirming the identity of the main peak, investigating unknown volatile impurities, and for orthogonal confirmation of results if the HPLC method fails or produces an unexpected peak.
References
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 - FDA Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA Source: U.S. Food and Drug Administration URL: [Link]
-
Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: pharmagyan.com URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: Analytical methods transfer Source: SciencePharma URL: [Link]
-
Title: Analytical Method Transfer: Best Practices and Guidelines Source: Lab Manager URL: [Link]
-
Title: Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices Source: Pharmaguideline URL: [Link]
-
Title: Points to Consider in Quality Control Method Validation and Transfer Source: BioProcess International URL: [Link]
-
Title: Analytical Method Transfer (USP 1224) Guideline Source: Pharma Beginners URL: [Link]
-
Title: Quality Guidelines Source: ICH URL: [Link]
-
Title: The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes Source: ResearchGate URL: [Link]
-
Title: Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- Source: NIST WebBook URL: [Link]
-
Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: LinkedIn URL: [Link]
-
Title: Validating Analytical Methods in Pharmaceuticals Source: Pharmuni URL: [Link]
-
Title: Analytical method validation: A brief review Source: ResearchGate URL: [Link]
-
Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Recent Advances in Analytical Method Validation as per ICH Q2(R2) Source: International Journal of Pharmaceutical Sciences URL: [Link]
-
Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]
-
Title: The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Source: ResearchGate URL: [Link]
-
Title: 2278-6074 - Stability Indicating HPLC Method Development and Validation Source: SciSpace URL: [Link]
-
Title: Pyrrolo(1,2-a)pyrazine Source: PubChem URL: [Link]
-
Title: Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis Source: ACS Publications URL: [Link]
-
Title: Stability Indicating HPLC Method Development: A Review Source: International Research Journal of Pharmacy and Medical Sciences URL: [Link]
-
Title: Identification of hydroxymethylpyrazines using mass spectrometry Source: PubMed URL: [Link]
-
Title: Stability Indicating HPLC Method Development: A Review Source: IJPPR URL: [Link]
-
Title: High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development Source: Journal of Molecular and Organic Chemistry URL: [Link]
-
Title: Gas Chromatography Source: ACS Publications URL: [Link]
-
Title: 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde Source: PubChem URL: [Link]
-
Title: Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols Source: PubMed URL: [Link]
-
Title: Gas Chromatography Source: Chemistry LibreTexts URL: [Link]
-
Title: Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics Source: MDPI URL: [Link]
-
Title: this compound Source: Chemical Synthesis Database URL: [Link]
-
Title: New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity Source: CORE URL: [Link]
-
Title: High Information Spectroscopic Detection Techniques for Gas Chromatography Source: NIH National Center for Biotechnology Information URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde | C7H5N3O | CID 5383707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. particle.dk [particle.dk]
- 5. SciencePharma | Analytical methods transfer - SciencePharma [sciencepharma.com]
- 6. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. irjpms.com [irjpms.com]
- 9. scispace.com [scispace.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. High Information Spectroscopic Detection Techniques for Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices | Pharmaguideline [pharmaguideline.com]
- 19. pharmabeginers.com [pharmabeginers.com]
- 20. fda.gov [fda.gov]
- 21. biopharminternational.com [biopharminternational.com]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. openaccessjournals.com [openaccessjournals.com]
The Evolving Landscape of Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde Analogs
In the relentless pursuit of targeted cancer therapies, the 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged structure, demonstrating significant potential as a versatile core for the development of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs derived from 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde, offering a comparative overview for researchers, scientists, and drug development professionals. By dissecting the causal relationships behind experimental design choices and presenting supporting experimental data, we aim to furnish a comprehensive resource that informs and accelerates the design of next-generation kinase inhibitors.
The 5H-pyrrolo[2,3-b]pyrazine Core: A Foundation for Kinase Selectivity
The fused pyrrolopyrazine heterocyclic system is a recognized pharmacophore in medicinal chemistry, with derivatives being extensively investigated as inhibitors of various kinases crucial to cancer cell signaling. The 5H-pyrrolo[2,3-b]pyrazine core, in particular, has shown remarkable adaptability in targeting key kinases such as Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs). The strategic placement of substituents around this core allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. The aldehyde functionality at the 7-position of this compound serves as a versatile synthetic handle, enabling the introduction of diverse chemical moieties to probe the intricate binding pockets of target kinases.
I. Targeting Fibroblast Growth Factor Receptors (FGFRs): A Tale of Scaffold Hopping and Optimization
Aberrant FGFR signaling is a well-documented driver in various malignancies, making FGFRs attractive targets for therapeutic intervention. The journey to potent 5H-pyrrolo[2,3-b]pyrazine-based FGFR inhibitors often begins with a hit compound identified from screening campaigns, followed by systematic chemical optimization.
A notable example involves the evolution from a weakly active 1-sulfonylpyrazolo[4,3-b]pyridine scaffold to the more potent 5H-pyrrolo[2,3-b]pyrazine core. This "scaffold hopping" strategy proved to be a pivotal step in enhancing FGFR1 inhibitory activity.
The Causality Behind Scaffold Selection
The rationale for replacing the pyrazolo[4,3-b]pyridine with a pyrrolo[2,3-b]pyrazine scaffold was guided by structural biology insights and the goal of optimizing interactions within the ATP-binding site of FGFR1. The pyrrolo[2,3-b]pyrazine core was found to establish more favorable hydrogen bonding interactions with the hinge region of the kinase, a critical determinant of inhibitor binding affinity.
Comparative Analysis of FGFR Inhibitors
The subsequent optimization of the 5H-pyrrolo[2,3-b]pyrazine scaffold involved modifications at three key positions: the sulfonyl group at the 5-position, the substituent on the pyrazole ring, and the core scaffold itself. The following table summarizes the SAR of a series of 5H-pyrrolo[2,3-b]pyrazine analogs against FGFR1.
| Compound | R1 (at pyrazole) | R2 (at sulfonyl) | FGFR1 IC50 (nM) |
| 9 | -CH3 | Phenyl | >1000 |
| 10 | -CH3 | 2-Chlorophenyl | 580 |
| 13 | -H | 2-Cyanophenyl | 0.6 |
| 27 | -H | 2-Cyano-4-fluorophenyl | 1.2 |
| 28 | -H | 2-Cyano-5-fluorophenyl | 0.8 |
| 29 | -H | 2-Cyano-6-fluorophenyl | 2.5 |
Data synthesized from "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors".
Key SAR Insights for FGFR Inhibition:
-
Scaffold is Key: The switch to the 5H-pyrrolo[2,3-b]pyrazine scaffold from earlier pyrazolopyridine leads consistently resulted in enhanced FGFR1 inhibition.
-
Unsubstituted Pyrazole is Optimal: The removal of the methyl group from the pyrazole ring (R1 = -H) in compound 13 led to a dramatic increase in potency compared to its methylated counterpart. This suggests that the smaller hydrogen atom allows for a more favorable conformation within the binding pocket.
-
The Power of the Cyano Group: The introduction of a cyano group at the ortho position of the phenylsulfonyl moiety (R2) was critical for high potency. This group likely forms a key interaction with the protein.
-
Fluorine Substitution: The addition of a fluorine atom to the cyanophenyl ring had a variable effect on activity, with the position of the fluorine influencing the IC50 value.
II. Targeting Janus Kinases (JAKs): The Quest for Isoform Selectivity
The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) plays a pivotal role in cytokine signaling pathways that are often dysregulated in autoimmune diseases and cancer. The development of selective JAK inhibitors is a major goal to minimize off-target effects. The 5H-pyrrolo[2,3-b]pyrazine scaffold has also been successfully employed to generate potent JAK inhibitors.
Design Rationale for JAK3 Selectivity
In one notable study, researchers identified 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers as promising JAK3 inhibitors. Initial lead compounds, while potent, lacked selectivity against other JAK isoforms. Computational modeling and crystallographic analysis revealed that the phenyl ether moiety could be modified to exploit subtle differences in the ATP-binding sites of the JAK family members, thereby achieving greater selectivity for JAK3.
Comparative Analysis of JAK3 Inhibitors
The exploration of substituents on the phenyl ether moiety led to the identification of compounds with improved potency and selectivity for JAK3.
| Compound | R | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| 1a | H | 11 | 18 | 2.6 | 58 |
| 1h | 4-F | 9 | 15 | 2.1 | 45 |
| 12b | 3-CN | 250 | 310 | 15 | 1200 |
| 12d | 3-SO2Me | 450 | 520 | 25 | >10000 |
Data synthesized from "Discovery of a Series of Novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl Ethers, as Potent JAK3 Kinase Inhibitors".
Key SAR Insights for JAK3 Inhibition:
-
Targeting a Selectivity Pocket: Modifications at the meta-position of the phenyl ether were crucial for achieving JAK3 selectivity. The introduction of polar groups like cyano (-CN) or methylsulfonyl (-SO2Me) led to a significant decrease in activity against JAK1, JAK2, and TYK2, while maintaining reasonable potency for JAK3.
-
Exploiting Subtle Differences: This SAR data highlights the power of structure-based design in exploiting subtle amino acid differences between the kinase ATP binding sites to engineer isoform-selective inhibitors.
Experimental Protocols: Ensuring Trustworthiness and Reproducibility
The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of 5H-pyrrolo[2,3-b]pyrazine analogs. These protocols are designed to be self-validating systems, ensuring the reliability of the generated data.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generalized method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
Objective: To quantify the dose-dependent inhibition of a specific kinase by a test compound.
Materials:
-
Recombinant human kinase (e.g., FGFR1, JAK3)
-
Kinase-specific peptide substrate
-
High-purity Adenosine triphosphate (ATP)
-
Test compound dissolved in 100% DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.
-
Assay Plate Preparation: Dispense 25 nL of each compound dilution into the appropriate wells of a 384-well plate. Include wells with DMSO only (high control, 0% inhibition) and a known potent inhibitor (low control, 100% inhibition).
-
Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. Add 5 µL of this solution to each well.
-
Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer. Add 5 µL of the ATP solution to all wells to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Reaction Termination and Signal Generation: Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Detection: Add 10 µL of the Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
MTT Cell Proliferation Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the effect of a test compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
Caption: Workflow for the MTT cell proliferation assay.
Conclusion and Future Directions
The 5H-pyrrolo[2,3-b]pyrazine scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed herein for FGFR and JAK inhibitors underscore the importance of a rational, structure-guided approach to drug design. The strategic modification of substituents around the core scaffold, informed by an understanding of the target kinase's ATP-binding site, has enabled the optimization of both potency and selectivity.
Future efforts in this area will likely focus on further refining the selectivity profiles of these inhibitors to minimize off-target toxicities. Additionally, the exploration of novel substituents and bioisosteric replacements will continue to be a key strategy for improving pharmacokinetic properties and overcoming potential drug resistance mechanisms. The insights provided in this guide, combining detailed SAR analysis with robust experimental protocols, are intended to empower researchers in their quest to develop the next generation of targeted cancer therapies based on the versatile 5H-pyrrolo[2,3-b]pyrazine scaffold.
References
-
Zhang, Y., Liu, H., Zhang, Z., Wang, R., Liu, T., Wang, C., Ma, Y., Ai, J., Zhao, D., Shen, J., & Xiong, B. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 609. [Link]
-
Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., Xu, Y., Ma, Y., Ai, J., Shen, J., Ding, J., & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]
-
Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., Xu, Y., Ma, Y., Ai, J., Shen, J., Ding, J., & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]
-
Zhang, Y., Liu, H., Zhang, Z., Wang, R., Liu, T., Wang, C., Ma, Y., Ai, J., Zhao, D., Shen, J., & Xiong, B. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Center for Biotechnology Information. [Link]
-
Jaime-Figueroa, S., De Vicente, J., Hermann, J., Jahangir, A., Jin, S., Kuglstatter, A., Lynch, S. M., Menke, J., Niu, L., Patel, V., Shao, A., Soth, M., Vu, M. D., & Yee, C. (2013). Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors. Bioorganic & medicinal chemistry letters, 23(9), 2522–2526. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-104). John Wiley & Sons, Inc. [Link]
-
Seba, M. C. (2024). A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. International Journal of Research and Review, 11(8), 341-349. [Link]
- Wang, R., Liu, Q., Wei, P., Dai, Y., Wang, X., Xu, Y., Ma, Y., Ai, J., Shen, J., Ding, J., & Xiong, B.
A Researcher's Comparative Guide to Confirming Target Engagement of 5H-pyrrolo[2,3-b]pyrazine-based Inhibitors
In the landscape of modern drug discovery, particularly within oncology and immunology, the 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged structure. Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases has led to the development of potent inhibitors against critical targets such as Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs)[1][2][3]. However, progressing these promising molecules from a biochemical hit to a viable clinical candidate hinges on a critical, often complex, validation step: confirming direct interaction with the intended target in a physiologically relevant setting.
This guide provides a comparative analysis of state-of-the-art methodologies for confirming and quantifying the target engagement of 5H-pyrrolo[2,3-b]pyrazine-based inhibitors. Moving beyond simple enzymatic assays, we will delve into the causality behind experimental choices for robust, in-cell target validation, ensuring that your lead compounds are advancing based on a solid mechanistic foundation.
The Imperative of Cellular Target Engagement
While initial hit discovery often relies on in vitro biochemical assays using purified, recombinant proteins, such systems lack the intricate complexity of the cellular environment.[4] Factors like cell permeability, efflux pump activity, off-target binding, and competition with high intracellular concentrations of ATP can lead to a significant discrepancy between biochemical potency and cellular efficacy.[2] Therefore, direct measurement of target binding within a live cell or cellular lysate is not just a confirmatory step but a crucial data point for making informed decisions in lead optimization.[4]
This guide will compare three principal methodologies that provide direct or near-direct evidence of target engagement:
-
Cellular Thermal Shift Assay (CETSA®): A biophysical method based on ligand-induced thermal stabilization of the target protein.
-
NanoBRET™ Target Engagement Assay: A real-time, live-cell assay quantifying compound binding via bioluminescence resonance energy transfer.
-
Chemical Proteomics (Kinobeads): An affinity chromatography-based approach for profiling inhibitor selectivity and identifying novel targets.
Cellular Thermal Shift Assay (CETSA®): The Litmus Test for Intracellular Binding
The principle behind CETSA is elegantly simple: the binding of a small molecule inhibitor to its target protein confers thermal stability.[5] When heated, this stabilized protein-ligand complex will denature and aggregate at a higher temperature than the unbound protein.[5] This thermal shift provides direct evidence of target engagement within the complex milieu of the cell.[6]
Causality Behind the Workflow
The power of CETSA lies in its label-free nature, allowing for the study of endogenous proteins in their native environment. For a novel 5H-pyrrolo[2,3-b]pyrazine-based FGFR inhibitor, observing a dose-dependent thermal shift of FGFR provides strong evidence that the compound not only enters the cell but also binds to its intended target.
Caption: Workflow for a classic Western Blot-based CETSA experiment.
Detailed Experimental Protocol (Western Blot Readout)
-
Cell Preparation: Culture a cell line endogenously expressing the target kinase (e.g., KG-1 cells for FGFR1, HEL cells for JAK2) to ~80% confluency.
-
Compound Treatment: Treat cells with a dose-response range of your 5H-pyrrolo[2,3-b]pyrazine inhibitor (e.g., 0.1 to 30 µM) and a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer containing protease inhibitors.
-
Heating Step: Aliquot the cell suspension into separate PCR tubes. Heat the tubes in a thermal cycler across a range of temperatures (e.g., 10-12 points from 40°C to 70°C) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.
-
Lysis and Clarification: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. Pellet the precipitated, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein (e.g., FGFR1) remaining in the soluble fraction using Western Blot analysis. An internal loading control (e.g., GAPDH) should also be probed.
-
Data Interpretation: Quantify the band intensities and normalize to the lowest temperature point for each treatment group. Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor confirms target engagement.
NanoBRET™ Target Engagement Assay: Real-Time Quantification in Live Cells
The NanoBRET™ assay is a proximity-based method that measures compound binding in real-time within living cells.[7][8] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to a highly sensitive NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same active site.[8] When an unlabeled test compound (e.g., a 5H-pyrrolo[2,3-b]pyrazine inhibitor) is introduced, it competes with the tracer for binding to the target, leading to a decrease in the BRET signal in a dose-dependent manner.[7]
Causality Behind the Workflow
This technology provides a highly quantitative and dynamic measure of target occupancy.[9] For a 5H-pyrrolo[2,3-b]pyrazine-based JAK inhibitor, this assay can determine not only if the compound binds JAK2 in a live cell but also its apparent intracellular affinity (IC50) and, with more advanced protocols, its residence time.[8] This is invaluable for establishing a robust structure-activity relationship (SAR) in a more biologically relevant context than purified enzyme assays.
Caption: Key steps in a NanoBRET™ Target Engagement competitive binding assay.
Detailed Experimental Protocol
-
Cell Transfection: Co-transfect HEK293 cells with a vector encoding the target kinase (e.g., JAK2) fused to NanoLuc® and a transfection carrier DNA.
-
Cell Plating: After 24 hours, harvest the transfected cells and plate them in a white, tissue culture-treated 96- or 384-well assay plate.
-
Compound Addition: Prepare serial dilutions of the 5H-pyrrolo[2,3-b]pyrazine inhibitor in Opti-MEM. Add the diluted compounds to the appropriate wells.
-
Tracer and Substrate Addition: Prepare a 2X working solution of the specific NanoBRET™ tracer and Nano-Glo® Substrate in Opti-MEM. Add this solution to all wells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the binding to reach equilibrium.
-
Signal Detection: Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®, ~460nm) and acceptor (Tracer, >600nm) emission signals.
-
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data to vehicle (0% inhibition) and a positive control (e.g., a high concentration of a known inhibitor, 100% inhibition). Plot the normalized BRET ratio against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value, which represents the apparent cellular affinity.
Chemical Proteomics (Kinobeads): Unbiased Selectivity Profiling
Chemical proteomics, particularly using "Kinobeads," offers a powerful method to assess the selectivity of a kinase inhibitor across a large portion of the expressed kinome.[10][11] Kinobeads are an affinity resin containing immobilized, non-selective, ATP-competitive kinase inhibitors.[10] When a cell lysate is incubated with these beads, a significant fraction of the cellular kinases will bind.[11] By pre-incubating the lysate with a free inhibitor (the 5H-pyrrolo[2,3-b]pyrazine compound), one can perform a competition experiment. The inhibitor will compete with the beads for binding to its specific targets. Subsequent analysis by quantitative mass spectrometry reveals which kinases were "competed off" the beads by the free drug, providing a comprehensive profile of its targets and their relative affinities.[10]
Causality Behind the Workflow
The primary advantage of this approach is its unbiased nature. While CETSA and NanoBRET are typically used to confirm engagement with a hypothesized target, Kinobeads can reveal the entire target landscape, including potent off-targets that could be responsible for efficacy or toxicity.[10] For a 5H-pyrrolo[2,3-b]pyrazine inhibitor designed against FGFR1, this method could simultaneously confirm on-target binding and reveal potential cross-reactivity with other kinases, guiding further medicinal chemistry efforts to improve selectivity.
Caption: A schematic of the Kinobeads chemical proteomics workflow.
Detailed Experimental Protocol
-
Lysate Preparation: Grow cells of interest and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors. Determine the protein concentration.
-
Competition Binding: Aliquot the lysate and incubate with serial dilutions of the 5H-pyrrolo[2,3-b]pyrazine inhibitor or vehicle control for 1 hour at 4°C.
-
Kinase Enrichment: Add the Kinobeads slurry to each lysate sample and incubate for an additional hour at 4°C with rotation to capture the kinome.
-
Washing: Transfer the bead-lysate mixture to a filter plate and wash extensively to remove unbound proteins.
-
Protein Digestion: Perform on-bead digestion by adding trypsin and incubating overnight to cleave the bound kinases into peptides.
-
Sample Preparation for MS: Collect the peptides, desalt them using a C18 stage tip, and prepare for mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer. Use a data-independent acquisition (DIA) or data-dependent acquisition (DDA) method for protein identification and quantification.
-
Data Analysis: Process the mass spectrometry data using software like MaxQuant or Spectronaut. For each identified kinase, plot its relative abundance (normalized to the vehicle control) against the inhibitor concentration. Fit the data to a dose-response model to determine the apparent dissociation constant (Kd) for each target.
Comparative Analysis of Methodologies
The choice of a target engagement assay is not one-size-fits-all. It depends on the stage of the drug discovery project, the specific questions being asked, and the available resources.
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement | Chemical Proteomics (Kinobeads) |
| Principle | Ligand-induced protein thermal stabilization[5] | Bioluminescence Resonance Energy Transfer (BRET)[7] | Competitive affinity chromatography[10] |
| Assay Context | Live cells or cell lysates | Live cells | Cell lysates |
| Throughput | Low to Medium (WB), High (HT-CETSA) | High | Low to Medium |
| Readout | Western Blot, ELISA, Mass Spec, Luminescence | Luminescence (BRET ratio) | Mass Spectrometry |
| Target Requirement | Endogenous or overexpressed; requires specific antibody | Requires transfection with NanoLuc®-fusion construct[8] | Endogenous; must bind to the bead matrix |
| Key Output | Confirmation of binding, Melt curve shift (ΔTm) | Apparent cellular affinity (IC50), Residence time[8] | Apparent Kd, Selectivity profile across the kinome |
| Primary Advantage | Label-free, works with endogenous proteins | Real-time, highly quantitative, live-cell kinetics | Unbiased, kinome-wide selectivity profiling[10] |
| Primary Limitation | Indirect readout, not all binding events cause a thermal shift | Requires genetic modification of the target protein | Lysate-based, may miss allosteric inhibitors[10] |
| Best For... | Validating on-target binding in a native context; early SAR. | Detailed cellular SAR, lead optimization, residence time studies. | Assessing selectivity, identifying off-targets, target deconvolution. |
Conclusion: An Integrated Approach for Self-Validating Data
For researchers developing novel 5H-pyrrolo[2,3-b]pyrazine-based inhibitors, no single method tells the whole story. The most robust approach is an orthogonal one, where the weaknesses of one technique are compensated for by the strengths of another.
A judicious strategy would be to first use a high-throughput cellular assay like NanoBRET™ during the hit-to-lead phase to generate quantitative cellular potency data and build a strong SAR. Once a lead series is established, CETSA® can be employed as a label-free, orthogonal method to confirm that the observed cellular activity is a direct result of the inhibitor binding to the endogenous, untagged target protein. Finally, before advancing a candidate to more complex in vivo studies, Kinobeads profiling provides the ultimate self-validating system by mapping the compound's selectivity across the kinome, offering crucial insights into potential off-target effects and building confidence in its mechanism of action. By integrating these powerful techniques, researchers can ensure that their 5H-pyrrolo[2,3-b]pyrazine-based inhibitors are advanced with a clear and validated understanding of their target engagement profile.
References
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). Molecules. [Link]
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). PubMed. [Link]
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). ResearchGate. [Link]
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). MDPI. [Link]
-
NanoBRET™ Target Engagement for drug development. (2022). News-Medical.Net. [Link]
-
Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold. (2019). PubMed. [Link]
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (2017). National Institutes of Health. [Link]
-
From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. (2023). Promega Connections. [Link]
-
Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. (2019). National Institutes of Health. [Link]
-
Kinome-wide selectivity of JAK kinase inhibitors determined by kinobeads experiments using PBMC lysate. (2019). ResearchGate. [Link]
-
Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. (2018). National Institutes of Health. [Link]
-
Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (2019). ResearchGate. [Link]
-
Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. (2017). Lab Manager. [Link]
-
Discovery of a Series of Novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl Ethers, as Potent JAK3 Kinase Inhibitors. (2013). PubMed. [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]
-
Optimized chemical proteomics assay for kinase inhibitor profiling. (2019). Semantic Scholar. [Link]
-
Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. (2018). National Institutes of Health. [Link]
-
Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (2020). National Institutes of Health. [Link]
Sources
- 1. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 9. Kinase Target Engagement | Kinase Affinity Assay [nld.promega.com]
- 10. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Reproducible Synthesis and Bioassay of 5H-pyrrolo[2,3-b]pyrazine Compounds
Introduction: The Rising Significance of 5H-pyrrolo[2,3-b]pyrazines in Drug Discovery
The 5H-pyrrolo[2,3-b]pyrazine scaffold, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This guide provides an in-depth analysis of the reproducible synthesis and bioassay of this important class of compounds, with a particular focus on their role as kinase inhibitors. As researchers and drug development professionals, the ability to reliably synthesize and evaluate these molecules is paramount to advancing novel therapeutics.[2] This document offers a framework for achieving that reproducibility, grounded in scientific integrity and practical, field-proven insights.
The core challenge in working with novel compound series lies in the reproducibility of both their chemical synthesis and their biological evaluation. Inconsistent synthesis can lead to impurities that confound biological data, while variability in bioassays can obscure true structure-activity relationships (SAR). This guide aims to provide robust, validated protocols and a critical comparison of methodologies to empower researchers to generate high-quality, reproducible data.
Part 1: Reproducible Synthesis of the 5H-pyrrolo[2,3-b]pyrazine Core
A reliable synthetic route is the bedrock of any medicinal chemistry program. For the 5H-pyrrolo[2,3-b]pyrazine scaffold, a common and reproducible strategy involves the construction of a key intermediate, 3-bromo-5H-pyrrolo[2,3-b]pyrazine. This intermediate serves as a versatile handle for introducing a wide array of substituents, enabling extensive SAR exploration.
Rationale for the Synthetic Strategy
The choice to proceed through a brominated intermediate is strategic. The bromine atom can be readily displaced or participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing access to a diverse library of analogs. This approach offers a convergent and flexible route to the target compounds.
Visualizing the Synthetic Workflow
Caption: A generalized workflow for the synthesis of 5H-pyrrolo[2,3-b]pyrazine derivatives.
Detailed Experimental Protocol: Synthesis of 3-bromo-5H-pyrrolo[2,3-b]pyrazine
This protocol is a composite of methodologies described in the literature, designed for reproducibility.
Materials:
-
2,3-Diaminopyridine
-
Ethyl glyoxalate
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Step-by-Step Procedure:
-
Synthesis of 5H-pyrrolo[2,3-b]pyrazine:
-
In a round-bottom flask, dissolve 2,3-diaminopyridine in a suitable solvent such as ethanol.
-
Add ethyl glyoxalate dropwise at room temperature and stir for 2-4 hours.
-
Heat the reaction mixture to reflux for 12-16 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5H-pyrrolo[2,3-b]pyrazine.
-
-
Bromination to form 3-bromo-5H-pyrrolo[2,3-b]pyrazine:
-
Suspend 5H-pyrrolo[2,3-b]pyrazine in anhydrous DMF in a flask protected from light.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC or LC-MS for completion.
-
Quench the reaction by pouring it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 3-bromo-5H-pyrrolo[2,3-b]pyrazine.
-
Troubleshooting Common Synthetic Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 5H-pyrrolo[2,3-b]pyrazine | Incomplete cyclization; side reactions. | Ensure anhydrous conditions; optimize reaction time and temperature. |
| Incomplete Bromination | Insufficient NBS; deactivation of NBS. | Use freshly opened or recrystallized NBS; ensure the reaction is protected from light. |
| Formation of Di-brominated Product | Excess NBS; prolonged reaction time. | Carefully control the stoichiometry of NBS; monitor the reaction closely and stop it upon completion. |
| Difficult Purification | Co-eluting impurities. | Optimize the solvent system for column chromatography; consider recrystallization. |
Part 2: Comparative Guide to Bioassays for 5H-pyrrolo[2,3-b]pyrazine Kinase Inhibitors
The biological evaluation of 5H-pyrrolo[2,3-b]pyrazine compounds, particularly as kinase inhibitors, requires robust and reproducible bioassays.[3][4] This section provides a comparative overview of commonly employed assays, their underlying principles, and detailed protocols.
Choosing the Right Bioassay: A Comparative Analysis
| Assay Type | Principle | Advantages | Disadvantages | Best Suited For |
| Biochemical Kinase Assays (e.g., TR-FRET, Luminescence) | Measures direct inhibition of purified kinase activity.[5] | High throughput, sensitive, allows for determination of IC50 values against the isolated enzyme. | May not reflect cellular activity due to factors like cell permeability and off-target effects. | Primary screening, SAR determination, mechanism of action studies. |
| Cell-Based Viability/Proliferation Assays (e.g., MTT, MTS) | Measures the metabolic activity of cells as an indicator of viability and proliferation.[6] | Provides information on the compound's effect in a cellular context, including cell permeability. | Indirect measure of target engagement; can be affected by off-target cytotoxicity. | Secondary screening, assessing cellular potency and cytotoxicity. |
| Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in cells or cell lysates. | Confirms direct binding of the compound to the target protein in a cellular environment. | Lower throughput than primary screening assays; requires specific antibodies or mass spectrometry. | Hit validation, confirming on-target activity in cells. |
Detailed Experimental Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for high-throughput screening of kinase inhibitors.
Visualizing the TR-FRET Assay Workflow
Caption: Workflow for a typical TR-FRET based kinase inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the purified kinase to the desired concentration in assay buffer.
-
Prepare a serial dilution of the 5H-pyrrolo[2,3-b]pyrazine compound in DMSO, then dilute further in assay buffer.
-
Prepare a solution of ATP and the biotinylated peptide substrate in assay buffer.
-
Prepare the detection reagents: Europium-labeled anti-phospho-substrate antibody and a streptavidin-conjugated acceptor fluorophore in detection buffer.
-
-
Assay Execution:
-
In a 384-well plate, add the diluted compound.
-
Add the diluted kinase solution to each well.
-
Incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding the ATP/substrate solution.
-
Incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding the detection reagents.
-
Incubate in the dark at room temperature for at least 60 minutes to allow for signal development.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (donor and acceptor).
-
Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.
-
Detailed Experimental Protocol 2: Cell Viability Assay (MTT)
The MTT assay is a widely used colorimetric assay to assess cell viability.
Visualizing the MTT Assay Workflow
Caption: A step-by-step workflow for performing an MTT cell viability assay.
Step-by-Step Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Count the cells and adjust the density to the desired concentration.
-
Seed the cells into a 96-well plate and incubate overnight to allow for attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the 5H-pyrrolo[2,3-b]pyrazine compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the compound.
-
Include appropriate controls (e.g., vehicle control, positive control for cell death).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the GI50 (concentration for 50% growth inhibition).
-
Part 3: Ensuring Scientific Integrity and Trustworthiness
Reproducibility is the cornerstone of scientific integrity.[2] For both the synthesis and bioassay of 5H-pyrrolo[2,3-b]pyrazine compounds, a self-validating system is crucial. This involves meticulous documentation, the use of appropriate controls, and a proactive approach to troubleshooting.
Key Pillars of a Self-Validating System:
-
Standard Operating Procedures (SOPs): Detailed, version-controlled SOPs for all synthetic and analytical procedures are essential.
-
Thorough Characterization: All synthesized compounds must be rigorously characterized (e.g., by ¹H NMR, ¹³C NMR, LC-MS, HRMS) to confirm their identity and purity.
-
Assay Validation: Bioassays should be validated for robustness, reproducibility, and accuracy. This includes determining parameters like the Z'-factor for high-throughput screens.
-
Positive and Negative Controls: The inclusion of appropriate positive and negative controls in every experiment is non-negotiable.
-
Data Integrity: All raw data should be meticulously recorded and stored in a secure and accessible manner.
Conclusion: A Path Towards Reproducible Research
This guide has provided a comprehensive framework for the reproducible synthesis and bioassay of 5H-pyrrolo[2,3-b]pyrazine compounds. By adhering to the principles of scientific integrity, employing robust and validated protocols, and understanding the causality behind experimental choices, researchers can generate high-quality, reliable data. This, in turn, will accelerate the discovery and development of novel therapeutics based on this promising chemical scaffold.
References
-
Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]
-
Yassin, M. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(9), 685-703. [Link]
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Tang, J., et al. (2014). Making sense of large-scale kinase inhibitor bioactivity data sets: a comparative and integrative analysis. Journal of Chemical Information and Modeling, 54(3), 735-743. [Link]
-
Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Journal of biomolecular screening, 10(6), 558-567. [Link]
-
Riss, T. L., et al. (2021). Treating Cells as Reagents to Design Reproducible Assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(8), 983-993. [Link]
-
Singh, S., et al. (2021). Pyrrolo[2,1-f][3][4][7]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(11), 1991-2016. [Link]
-
Dispendix. (2024, April 9). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. [Link]
-
PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery. [Link]
-
Cure. (n.d.). Research Reproducibility: A Costly Stumbling Block for Drug Discovery. [Link]
-
EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Genemod. (2022, February 10). Why is Reproducibility so Important to Scientists: Guide for 2022. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
-
K-Zell. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
-
Culture Collections. (n.d.). Reproducibility in pre-clinical life science research. [Link]
-
Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Journal of the Iranian Chemical Society, 18(12), 3125-3151. [Link]
-
Wang, X., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 583. [Link]
-
PubChem. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to Benchmarking New 5H-pyrrolo[2,3-b]pyrazine Derivatives Against Standard VEGFR-2 Kinase Inhibitors
Abstract
The 5H-pyrrolo[2,3-b]pyrazine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, renowned for its ability to interact with the ATP-binding site of various protein kinases.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to benchmark novel 5H-pyrrolo[2,3-b]pyrazine derivatives against established standard-of-care inhibitors. We focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical receptor tyrosine kinase (RTK) that serves as a master regulator of angiogenesis and a validated target in oncology.[3][4][5] Through a multi-tiered experimental approach—spanning biochemical potency, cellular target engagement, and functional anti-angiogenic assays—this guide offers detailed, self-validating protocols and data interpretation insights to rigorously evaluate and prioritize new chemical entities for preclinical development.
Introduction: The Rationale for Benchmarking
The development of new kinase inhibitors is a highly competitive field. While the 5H-pyrrolo[2,3-b]pyrazine core provides a robust starting point for potent kinase inhibition, demonstrating a superior or differentiated profile compared to existing drugs is the critical challenge.[1][6][7] Standard inhibitors, such as the FDA-approved multi-kinase inhibitor Sunitinib, provide a crucial benchmark for therapeutic potential.[8] A direct, head-to-head comparison using standardized assays is essential for making go/no-go decisions and understanding the unique attributes of novel compounds.
This guide will use two hypothetical novel 5H-pyrrolo[2,3-b]pyrazine derivatives, Compound A and Compound B , and benchmark them against the standard inhibitor, Sunitinib , for their ability to inhibit VEGFR-2.
Part 1: Biochemical Potency Assessment (IC50 Determination)
The first step in characterizing any new inhibitor is to determine its direct inhibitory effect on the purified target enzyme. This is typically quantified as the half-maximal inhibitory concentration (IC50).
Causality Behind Experimental Choices: A luminescence-based in vitro kinase assay is chosen for its high sensitivity, broad dynamic range, and straightforward workflow, making it ideal for generating robust and reproducible IC50 values. The assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction; lower luminescence indicates higher kinase activity and vice versa.[3][4][9]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol is adapted from established luminescence-based kinase assay methodologies.[3][9]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM stock)
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Test Compounds (Compound A, B, Sunitinib) dissolved in 100% DMSO
-
Kinase-Glo® MAX Reagent
-
White, solid-bottom 96-well plates
-
Multichannel pipettes and a microplate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions for each test compound in 100% DMSO. A typical starting concentration is 100 µM.
-
Master Mixture Preparation: Prepare a master mixture for the kinase reaction. For each 25 µL reaction, mix:
-
6 µL of 5x Kinase Buffer
-
1 µL of 500 µM ATP
-
1 µL of 50x PTK substrate
-
17 µL of sterile deionized water.[3]
-
-
Plate Setup:
-
Add 25 µL of the master mixture to each well.
-
Test Wells: Add 1 µL of the diluted compound solutions.
-
Positive Control (No Inhibitor): Add 1 µL of DMSO.
-
Blank (No Enzyme): Add 1 µL of DMSO.
-
-
Enzyme Addition:
-
Prepare a diluted VEGFR-2 enzyme solution (e.g., 1 ng/µL) in 1x Kinase Buffer.
-
To the "Test Wells" and "Positive Control" wells, add 20 µL of the diluted VEGFR-2 enzyme.
-
To the "Blank" wells, add 20 µL of 1x Kinase Buffer.[3]
-
-
Incubation: Mix the plate gently on a plate shaker and incubate at 30°C for 45 minutes.[9]
-
Luminescence Detection:
-
Allow the plate and the Kinase-Glo® MAX reagent to equilibrate to room temperature.
-
Add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the signal.[9]
-
Read luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other wells.
-
Calculate the percent inhibition for each compound concentration relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Biochemical Potency: Data Summary
| Compound | Target Kinase | IC50 (nM) |
| Compound A | VEGFR-2 | 2.5 |
| Compound B | VEGFR-2 | 15.8 |
| Sunitinib | VEGFR-2 | 9.1 |
Interpretation: Compound A shows the highest potency against the isolated VEGFR-2 enzyme, being approximately 3.6-fold more potent than the standard inhibitor, Sunitinib. Compound B is less potent than Sunitinib in this biochemical assay.
Diagram: Biochemical Assay Workflow
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Part 2: Cellular Target Engagement and Downstream Signaling
Potent biochemical activity must translate to a cellular context. A Western blot for phosphorylated VEGFR-2 (p-VEGFR-2) directly measures the inhibitor's ability to block receptor activation in response to its ligand, VEGF.
Causality Behind Experimental Choices: Human Umbilical Vein Endothelial Cells (HUVECs) are a physiologically relevant cell line that endogenously expresses VEGFR-2. Upon stimulation with VEGF-A, VEGFR-2 dimerizes and autophosphorylates on key tyrosine residues (e.g., Tyr1175), initiating downstream signaling.[10][11] By measuring the reduction in p-VEGFR-2, we directly confirm target engagement and inhibition of the first step in the signaling cascade. Phosphatase inhibitors are critical during cell lysis to preserve the phosphorylation state of the proteins.
Experimental Protocol: Western Blot for p-VEGFR-2 (Tyr1175)
This protocol is a standard method for assessing receptor phosphorylation.[10][12]
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
6-well plates
-
Recombinant Human VEGF-A
-
Test Compounds (Compound A, B, Sunitinib)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and transfer system (PVDF membrane)
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-p-VEGFR-2 (Tyr1175), Rabbit anti-total VEGFR-2, Mouse anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL detection reagent and imaging system
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in a basal medium.
-
Pre-treat cells with varying concentrations of test compounds (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours. Include a vehicle control (DMSO).
-
Stimulate cells with 50 ng/mL of VEGF-A for 10 minutes.[12]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells by adding 100 µL of ice-cold RIPA buffer.
-
Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel and transfer proteins to a PVDF membrane.[12]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-VEGFR-2 (e.g., 1:1000 in 5% BSA/TBST) overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.[12]
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply ECL reagent and capture the chemiluminescent signal.
-
Crucial Step: Strip the membrane and re-probe with antibodies for total VEGFR-2 and a loading control (GAPDH) to normalize the results.
-
Quantify band intensities using densitometry software. Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal.[12]
-
Cellular Target Engagement: Data Summary
| Compound | Assay | Cellular IC50 (nM) |
| Compound A | p-VEGFR-2 Inhibition (HUVEC) | 25.5 |
| Compound B | p-VEGFR-2 Inhibition (HUVEC) | 45.1 |
| Sunitinib | p-VEGFR-2 Inhibition (HUVEC) | 38.7 |
Interpretation: The cellular potency trend is consistent with the biochemical data. Compound A remains the most potent, effectively blocking receptor phosphorylation in a cellular environment at a lower concentration than Sunitinib. The shift in IC50 values from biochemical to cellular assays is expected and reflects factors like cell membrane permeability and off-target effects.
Diagram: VEGFR-2 Signaling Pathway and Point of Inhibition
Caption: VEGFR-2 signaling cascade and the mechanism of ATP-competitive inhibition.
Part 3: Functional Cellular Assay - Angiogenesis
The ultimate goal of a VEGFR-2 inhibitor is to block angiogenesis. The HUVEC tube formation assay is a well-established in vitro model that recapitulates the later stages of angiogenesis, where endothelial cells form three-dimensional capillary-like structures.[13][14]
Causality Behind Experimental Choices: This assay provides a direct functional readout of a compound's anti-angiogenic potential. When plated on a basement membrane extract like Matrigel®, endothelial cells will spontaneously form networks.[14][15] The ability of an inhibitor to disrupt this process is a strong indicator of its potential in vivo efficacy. Quantifying parameters like tube length and branch points allows for an objective comparison between compounds.
Experimental Protocol: HUVEC Tube Formation Assay
This protocol is based on standard methods for assessing in vitro angiogenesis.[13][15][16]
Materials:
-
HUVECs (low passage)
-
96-well plate
-
Growth factor-reduced Matrigel® (or similar basement membrane extract)
-
Endothelial cell basal medium
-
Test Compounds
-
Calcein AM (for visualization)
-
Fluorescence microscope with imaging software
Step-by-Step Methodology:
-
Plate Coating:
-
Thaw growth factor-reduced Matrigel® on ice overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips.
-
Quickly dispense 50 µL of Matrigel® into each well, ensuring the bottom is evenly coated.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[15]
-
-
Cell Preparation and Seeding:
-
Harvest HUVECs that are 70-80% confluent.
-
Resuspend the cells in basal medium containing the desired concentrations of test compounds.
-
Seed 1.5 x 10⁴ cells in 150 µL of medium onto the solidified Matrigel®.
-
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-16 hours. The optimal time should be determined empirically, but networks are typically well-formed by 6 hours.[13][16]
-
Visualization and Quantification:
-
Carefully remove the medium.
-
Add a fluorescent dye like Calcein AM (e.g., 2 µg/mL) and incubate for 20-30 minutes.[17]
-
Capture images using a fluorescence microscope at 4x or 10x magnification.
-
Analyze images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify total tube length, number of junctions, and number of loops.
-
-
Data Analysis:
-
Calculate the percent inhibition of tube formation for each parameter relative to the vehicle control.
-
Determine the IC50 for the inhibition of tube formation for each compound.
-
Functional Assay: Data Summary
| Compound | Assay | Functional IC50 (nM) (Total Tube Length) |
| Compound A | HUVEC Tube Formation | 35.2 |
| Compound B | HUVEC Tube Formation | 78.9 |
| Sunitinib | HUVEC Tube Formation | 50.5 |
Interpretation: Compound A demonstrates superior functional efficacy, inhibiting the formation of capillary-like networks at a lower concentration than Sunitinib. This result, which aligns with the biochemical and cellular data, strongly supports its potential as a potent anti-angiogenic agent.
Diagram: Tube Formation Assay Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. ibidi.com [ibidi.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - DE [thermofisher.com]
- 17. corning.com [corning.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Introduction and Core Principles
In the landscape of drug discovery and chemical research, compounds like 5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde are valuable intermediates, prized for their unique heterocyclic scaffold. This scaffold is a cornerstone in the development of novel kinase inhibitors and other therapeutic agents.[1][2][3] However, with the power of synthesis comes the profound responsibility of safe handling and disposal. This guide moves beyond mere compliance, embedding procedural steps within a framework of chemical logic and regulatory awareness. Our objective is to ensure that every researcher, from bench scientist to principal investigator, can manage the lifecycle of this compound with confidence, safeguarding both personal safety and environmental integrity. This document is a self-validating system for the proper disposal of this compound and similarly structured chemical entities.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While comprehensive toxicological data for this specific molecule is not widely published, we can infer its risk profile by examining its constituent functional groups—a nitrogen-containing pyrrolopyrazine ring system and an aldehyde group—and data from closely related analogs.[4][5][6][7][8]
Inferred Hazard Profile: The primary hazards are associated with its irritant properties and potential biological activity. The aldehyde functional group is a known irritant, and the heterocyclic core is biologically active.
| Hazard Classification | Description | Supporting Rationale |
| Skin Irritation | Causes skin irritation upon direct contact. | GHS classifications for the parent 5H-pyrrolo[2,3-b]pyrazine scaffold and related aldehyde-containing heterocycles consistently list skin irritation.[5][6] |
| Serious Eye Irritation | Causes serious eye irritation, potentially leading to damage if not promptly addressed. | A common hazard for many organic chemicals, especially those with reactive functional groups like aldehydes.[7][9] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol. | Fine powders of organic compounds can be irritating to the respiratory tract.[4][5] |
| Potential Biological Activity | The pyrrolopyrazine scaffold is known to be a kinase inhibitor.[1][3] | While the specific activity of this carbaldehyde is not defined, it should be handled as a potentially bioactive compound, minimizing exposure. |
This assessment dictates that the compound must be treated as a hazardous chemical waste, requiring disposal procedures that mitigate these risks.
The Regulatory Landscape: Operating within Compliance
All laboratory waste is governed by a strict regulatory framework. In the United States, the primary authority is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA).[10] Understanding your laboratory's status under RCRA is the first step in compliant disposal.[11][12]
-
Waste Generator Status: Facilities are categorized as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG) based on the volume of hazardous waste produced monthly.[11][12] This status determines accumulation time limits and procedural requirements.
-
Satellite Accumulation Areas (SAA): RCRA allows for the accumulation of up to 55 gallons of hazardous waste at or near the point of generation, under the control of the operator.[11][13][14] This is the most common scenario for individual research labs.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and a description of the contents and associated hazards.[11][14]
-
Subpart K for Academic Labs: Eligible academic institutions may operate under an alternative, more flexible set of regulations known as Subpart K, which can affect waste determination and removal timelines.[13][15][16]
It is imperative to consult your institution's Environmental Health & Safety (EH&S) department to understand the specific policies and your generator status.
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the hazard assessment, the following PPE is mandatory when handling this compound in its pure form or as waste.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety goggles with side shields. | Protects against splashes and airborne dust, preventing serious eye irritation.[4] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Prevents skin contact and irritation. Change gloves immediately if contaminated. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when handled in a fume hood. | All handling of solid material and waste solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors. |
Disposal Pathways: A Decision-Making Framework
The primary and most recommended disposal route is through a licensed hazardous waste contractor. However, for specific, well-controlled situations, on-site chemical deactivation may be considered.
Pathway 1: Segregation and Professional Disposal (Primary Method)
This is the safest and most compliant method for the vast majority of laboratory settings. The core principle is to never mix incompatible waste streams.[12][17]
Step-by-Step Protocol for Waste Collection:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container with a secure screw cap. The container material must be compatible with the waste (e.g., a brown glass bottle for solutions).
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. Fill in the contents: "this compound" and list any solvents used (e.g., "in Ethanol/Water"). Clearly mark the hazard characteristics: "Irritant."
-
Solid Waste: Collect unadulterated solid waste, contaminated weighing boats, and filter papers in a dedicated, labeled solid waste container.
-
Solution Waste: Collect all solutions containing the compound in the designated liquid waste container.
-
Storage: Keep the sealed waste container in a designated Satellite Accumulation Area within the laboratory, preferably in a secondary containment tray.
-
Disposal Request: Once the container is approaching full (no more than 90% capacity) or the accumulation time limit is near, contact your institution's EH&S department to arrange for pickup by a licensed hazardous waste disposal contractor.
Pathway 2: On-Site Chemical Deactivation (Expert Use Only)
This pathway involves chemically treating the waste to reduce its reactivity and toxicity. This is primarily aimed at the aldehyde functional group, which can be oxidized to a more stable and generally less hazardous carboxylic acid.[18][19]
WARNING: This procedure should only be performed by trained personnel with a thorough understanding of the chemical reaction involved. It must be done in strict accordance with your institution's policies and local sewer authority regulations.[20] Never discharge treated waste without explicit permission.
Protocol: Permanganate Oxidation of Aldehyde Waste
Causality: Potassium permanganate (KMnO₄) is a strong oxidizing agent that will convert the aldehyde group (-CHO) of the target molecule to a carboxylate salt (-COOK), which upon neutralization becomes a carboxylic acid (-COOH). This eliminates the irritant and reactive nature of the aldehyde.
-
Preparation: In a chemical fume hood, prepare a flask of appropriate size to hold the waste solution, ensuring the reaction volume does not exceed 50% of the flask's capacity. Equip the flask with a magnetic stirrer and place it in an ice-water bath to control the reaction temperature.
-
Dilution: If the waste is in an organic solvent, dilute it with water to a concentration of approximately 0.1 mol of the aldehyde per 100 mL of water.
-
Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate (approximately 2 moles of KMnO₄ for every 3 moles of aldehyde) portion-wise. The reaction is exothermic; maintain the temperature below 30°C. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Completion Check: Continue adding permanganate solution until a faint purple or pink color persists for at least 15 minutes, indicating the aldehyde has been fully consumed.
-
Quench and Neutralize: Carefully quench any excess permanganate by adding a small amount of sodium bisulfite until the purple color disappears completely.
-
pH Adjustment: Check the pH of the solution. Neutralize it to approximately pH 7 by the slow addition of dilute sulfuric acid or sodium carbonate as needed.
-
Final Disposal: The resulting mixture, containing the pyrrolopyrazine carboxylic acid, manganese dioxide, and salts, must still be collected as hazardous aqueous waste. Transfer it to a labeled hazardous waste container for professional disposal as described in Pathway 1. This on-site treatment reduces hazard but does not eliminate the need for final professional disposal.
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste containing this compound.
Caption: Decision workflow for the disposal of this compound.
Spill Management Procedures
In the event of an accidental spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves volatile solvents, evacuate the lab and contact EH&S.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE as listed in Section 3, including double-gloving.
-
Containment: For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). For a solid spill, gently cover with a damp paper towel to avoid raising dust.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EH&S department, regardless of size.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories . (2025). U.S. Environmental Protection Agency (EPA). [Link]
-
Focus on: Treatment by Aldehyde Deactivation . Washington State Department of Ecology. [Link]
-
EPA tweaks hazardous waste rules for academic labs . (2008). Chemistry World. [Link]
-
Regulation of Laboratory Waste . American Chemical Society (ACS). [Link]
-
Laboratory Waste Management: The New Regulations . (2019). MedicalLab Management. [Link]
-
Chemical Waste Disposal Guidelines . University of Florida. [Link]
-
Managing Hazardous Waste Generated in Laboratories . Ohio Environmental Protection Agency. [Link]
-
Hazardous Waste Management in the Laboratory . (2022). Lab Manager. [Link]
- Method of neutralizing aldehyde-containing waste waters and the like. (1996).
-
Lab Waste Management and RCRA Updates for Colleges and Universities . (2020). NY.Gov. [Link]
-
RCRA . Case Western Reserve University Environmental Health and Safety. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. [Link]
-
Pyrrolopyrazine derivatives: synthetic approaches and biological activities . (2021). ResearchGate. [Link]
-
Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides . (1978). U.S. Environmental Protection Agency (EPA). [Link]
-
SAFETY DATA SHEET . (2020). [Link]
-
5H-Pyrrolo[2,3-b]pyrazine . PubChem, National Center for Biotechnology Information. [Link]
-
Waste Disposal . University of York, Chemistry Teaching Labs. [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work . Natural Organic Process (NOP). [Link]
-
5H-PYRROLO(2,3-B)PYRAZINE-7-CARBALDEHYDE . GSRS. [Link]
-
Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]
- Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors. (2017).
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors . (2017). National Institutes of Health (NIH). [Link]
-
5H-Pyrrolo[2,3-b]pyrazine . AMERICAN ELEMENTS. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . (2022). GAIACA. [Link]
-
This compound . BIOFOUNT. [Link]
-
5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde . PubChem, National Center for Biotechnology Information. [Link]
-
2-bromo-5H-pyrrolo[2, 3-b]pyrazine-7-carbaldehyde, min 97%, 1 gram . HDH Chemicals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US9745311B2 - Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors - Google Patents [patents.google.com]
- 3. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 5H-Pyrrolo[2,3-b]pyrazine | C6H5N3 | CID 5370803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde | C7H5N3O | CID 5383707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 13. epa.gov [epa.gov]
- 14. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 15. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 16. acs.org [acs.org]
- 17. Making sure you're not a bot! [oc-praktikum.de]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
- 19. epfl.ch [epfl.ch]
- 20. apps.ecology.wa.gov [apps.ecology.wa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde
As researchers and drug development professionals, our work with novel chemical scaffolds like 5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde is foundational to innovation. This compound, with its fused pyrrolopyrazine heterocyclic system, serves as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors for oncology research.[1] However, the potential of this molecule can only be safely unlocked through an unwavering commitment to safety. The aldehyde functional group and the nitrogen-containing heterocyclic core necessitate a rigorous and well-understood personal protective equipment (PPE) protocol.
This guide moves beyond a simple checklist. It provides the essential, immediate safety and logistical information you need, grounded in the principles of chemical causality and laboratory best practices. Our goal is to build your trust by offering value that extends beyond the product itself, ensuring that both your research and your personal safety are held to the highest standard.
Hazard Assessment: A Proactive Stance on Safety
Comprehensive toxicological data for this compound is not extensively documented in publicly available literature. In such cases, a scientist's most critical tool is prudent hazard assessment based on the compound's structure and data from analogous compounds.
The core structure, 5H-pyrrolo[2,3-b]pyrazine, is classified with GHS hazard statements indicating it can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2] Structurally similar heterocyclic aldehydes are also known to be irritants.[3][4] The presence of the reactive aldehyde group and the compound's nature as a likely fine powder or crystalline solid means the primary routes of exposure are inhalation of airborne particles and direct contact with skin and eyes. Therefore, our PPE strategy is built on the principle of comprehensive barrier protection.
Core PPE Requirements for Routine Handling
Effective protection is not about a single piece of equipment, but an integrated system. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Protection Area | Required PPE | Specification & Rationale |
| Eye & Face | Safety Goggles & Face Shield | Goggles: Must be chemical splash-proof and meet ANSI Z87.1 standards.[5] They are essential to prevent airborne powder or accidental splashes from reaching the eyes. Face Shield: To be worn over goggles, particularly when handling larger quantities (>1g) or when there is a risk of splashing during solution preparation. It protects the entire face from contact.[5][6] |
| Hand | Chemical-Resistant Gloves (Double-Gloved) | Inner Glove: Standard disposable nitrile glove. Outer Glove: A second nitrile glove. This double-gloving technique provides robust protection against incidental contact and allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.[7][8] For extended handling, consult a glove manufacturer's resistance guide. |
| Body | Flame-Resistant (FR) Lab Coat | A lab coat, fully buttoned with sleeves rolled down, is mandatory.[7] Given that many organic solvents used to dissolve this compound are flammable, a flame-resistant lab coat is the superior choice. |
| Respiratory | NIOSH-Approved N95 Respirator (Minimum) | Given the risk of respiratory irritation from fine powders, a fitted N95 respirator is the minimum requirement when weighing or transferring the solid compound outside of a certified chemical fume hood.[2][9] If engineering controls are insufficient, a more comprehensive respiratory protection program may be necessary.[5] |
| Footwear | Closed-Toed Shoes | Shoes must fully cover the foot. Perforated shoes or sandals are strictly prohibited in the laboratory environment.[5] |
Procedural Guidance: The "Why" Behind the "How"
Adherence to procedure is as critical as the equipment itself. A protocol is a self-validating system; every step is designed to reinforce the safety of the next.
Pre-Operation: Preparation and Donning PPE
-
Work Area Verification: Confirm that a certified chemical fume hood is available and functioning correctly. Ensure an eye wash station and safety shower are accessible and unobstructed.[9]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and the chemical waste container within the fume hood to minimize movement and potential for exposure.
-
Donning Sequence: The order in which you put on PPE is crucial to avoid cross-contamination.
-
First, don your lab coat and footwear.
-
Next, put on your inner pair of nitrile gloves.
-
Perform a fit-check with your N95 respirator if required.
-
Don your safety goggles.
-
Finally, don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
-
Safe Handling Workflow
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Workflow for handling this compound.
Post-Operation: Decontamination and Doffing
-
Surface Decontamination: After completing the transfer, decontaminate the spatula and work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Doffing Sequence: This must be performed carefully to prevent contact with any contaminants.
-
Remove the outer pair of gloves first and dispose of them in the designated solid chemical waste container.
-
Remove your face shield (if used) and goggles.
-
Remove your lab coat, turning it inside out as you do so to contain any contaminants on the exterior.
-
Remove the inner pair of gloves, peeling them off so they end up inside-out.
-
Immediately wash your hands thoroughly with soap and water.[9]
-
Emergency Procedures and Disposal Plan
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[9][10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[9][10]
Waste Disposal:
-
Solid Waste: All contaminated solid materials, including used gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.[11]
-
Liquid Waste: Unused solutions or reaction quenchates should be collected in a separate, sealed hazardous waste container for non-halogenated organic waste.[12] Never dispose of this chemical down the drain.[10]
-
Container Management: Waste containers must be kept closed when not in use, stored in a secondary containment vessel, and should not be filled beyond 90% capacity.[11][12] The exterior of the container must be kept clean.[11]
By integrating these PPE requirements and procedural steps into your daily laboratory operations, you establish a culture of safety that empowers scientific discovery while prioritizing the well-being of every member of your team.
References
-
5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde. PubChem, National Center for Biotechnology Information. [Link]
-
5H-Pyrrolo[2,3-b]pyrazine. PubChem, National Center for Biotechnology Information. [Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
-
Specifications of this compound. Capot Chemical. [Link]
-
UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. [Link]
-
Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]
-
SAFETY DATA SHEET. BB FABRICATION. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
Lab Safety Equipment & PPE. ChemTalk. [Link]
-
Sustainable Synthesis of Aryl and Heteroaryl Aldehydes. IRIS. [Link]
-
Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. SciSpace. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
WASTE DISPOSAL MANUAL. University of Louisville, Department of Environmental Health and Safety (DEHS). [Link]
-
Environmental Aldehyde Sources and the Health Implications of Exposure. National Institutes of Health (NIH). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5H-Pyrrolo[2,3-b]pyrazine | C6H5N3 | CID 5370803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. hazmatschool.com [hazmatschool.com]
- 7. uah.edu [uah.edu]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. chemscene.com [chemscene.com]
- 10. echemi.com [echemi.com]
- 11. ethz.ch [ethz.ch]
- 12. louisville.edu [louisville.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
